molecular formula C6H12ClNO2 B581274 (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride CAS No. 1096155-68-8

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride

Cat. No.: B581274
CAS No.: 1096155-68-8
M. Wt: 165.617
InChI Key: YJRMNPPUVLZEIJ-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.617. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,3R)-3-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMNPPUVLZEIJ-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737198
Record name (1S,3R)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096155-68-8, 19042-35-4
Record name (1S,3R)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Introduction

(1S,3R)-3-Aminocyclopentanecarboxylic acid, a non-proteinogenic cyclic β-amino acid, represents a pivotal structural motif in medicinal chemistry and drug development. Its constrained cyclopentane scaffold provides a conformationally restricted backbone, which is invaluable for designing molecules with high specificity and potency for various biological targets. This guide offers a comprehensive overview of the chemical and physical properties of its hydrochloride salt, delving into its structural nuances, reactivity, pharmacological relevance, and practical applications for researchers and scientists in the pharmaceutical industry.

Chemical Identity and Structural Elucidation

The precise three-dimensional arrangement of (1S,3R)-3-Aminocyclopentanecarboxylic acid is fundamental to its utility as a chiral building block.

Core Identification
Identifier(1S,3R)-3-Aminocyclopentanecarboxylic acid(1S,3R)-3-Aminocyclopentanecarboxylic acid HCl
Synonyms (+)-(1S,3R)-β-Homocycloleucine, cis-3-Amino-cyclopentanecarboxylic acid[1](-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride salt[2]
CAS Number 71830-07-4[1]147780-44-7[3]
Molecular Formula C₆H₁₁NO₂[1][4]C₆H₁₂ClNO₂[2][3]
Molecular Weight 129.16 g/mol [1][4]165.62 g/mol [3]
PubChem CID 410240[1]72208263[5]
Stereochemistry and Conformation

The designation (1S,3R) defines the absolute configuration at the two stereocenters, C1 (the carbon bearing the carboxylic acid) and C3 (the carbon bearing the amino group). This specific arrangement results in a cis relationship between the amino and carboxylic acid groups, meaning they reside on the same face of the cyclopentane ring.

The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a flat structure, it adopts puckered conformations.[6] The two most common, low-energy conformations are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry).[7] These forms can interconvert through a low-energy process called pseudorotation.[8][9] The presence of substituents, like the amino and carboxyl groups, will influence the conformational equilibrium, favoring arrangements that minimize steric interactions.

cluster_structure Chemical Structure & Conformation Structure (1S,3R)-3-Aminocyclopentanecarboxylic acid Stereo Stereochemistry (1S,3R) - cis configuration Structure->Stereo defines Conformation Ring Conformation Structure->Conformation adopts Envelope Envelope (Cs symmetry) Conformation->Envelope interconverts via pseudorotation Twist Twist/Half-Chair (C2 symmetry) Conformation->Twist interconverts via pseudorotation Envelope->Twist

Caption: Relationship between chemical structure and stereochemical/conformational properties.

Physicochemical and Spectroscopic Properties

The hydrochloride salt form enhances the stability and solubility of the compound, particularly in aqueous media.

Physical Properties
PropertyValueSource
Appearance White solid[1]
Purity ≥95% (by HPLC)[3][10][11]
Optical Rotation [α]D²⁵ = +8 ± 2º (c=1 in H₂O)[1]
Storage Store at 0-8°C[1]
Spectroscopic Profile

Spectroscopic analysis is crucial for structural verification and purity assessment.

  • ¹H NMR Spectroscopy : The proton NMR spectrum would be complex due to the cyclic structure. Key expected signals include:

    • A multiplet for the proton at C1, adjacent to the carbonyl group.

    • A multiplet for the proton at C3, bonded to the nitrogen.

    • A series of complex multiplets for the methylene protons (C2, C4, C5) of the cyclopentane ring.

    • Broad signals corresponding to the amine (as -NH₃⁺) and carboxylic acid (-OH) protons, which may exchange with deuterium in D₂O.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups.

    • O-H Stretch : A very broad absorption from 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H group.[12]

    • N-H Stretch : A broad absorption in the 3000-3400 cm⁻¹ region, typical for an ammonium salt (R-NH₃⁺).

    • C-H Stretch : Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

    • C=O Stretch : A strong, sharp peak around 1700-1730 cm⁻¹ for the carbonyl of the carboxylic acid.[12]

  • Mass Spectrometry : In electrospray ionization (ESI) mass spectrometry, the compound would be detected in positive ion mode. The expected base peak would correspond to the protonated molecule of the free amino acid, [M+H]⁺, at an m/z of approximately 130.1.

Reactivity and Synthetic Utility

As a bifunctional molecule, (1S,3R)-3-Aminocyclopentanecarboxylic acid serves as a versatile intermediate in multi-step syntheses.[4][10]

Acid-Base Chemistry

In solution, the molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). The hydrochloride salt is the form where both the amino group (as an ammonium chloride) and the carboxylic acid are protonated. The distinct pKa values of the ammonium and carboxylic acid moieties allow for selective reactions by carefully controlling the pH.

Key Synthetic Transformations

The primary utility of this compound lies in its role as a chiral building block.[1] To achieve selective transformations, one of the functional groups is typically protected.

  • N-Protection : The amino group is commonly protected, for instance, as a tert-butyloxycarbonyl (Boc) derivative. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The resulting N-Boc protected intermediate is a valuable asset for peptide synthesis and other coupling reactions.[13][14]

  • C-Protection : The carboxylic acid can be converted into an ester (e.g., methyl or ethyl ester) to prevent its participation in reactions targeting the amino group.

Its constrained cyclic nature makes it a key component in the synthesis of peptidomimetics, cyclic RGD peptides, and as a scaffold for developing potent and selective antagonists for targets like the CCR1 receptor.[3]

cluster_synthesis Synthetic Utility Start (1S,3R)-3-Aminocyclopentane- carboxylic acid HCl Protect_N N-Boc Protection (Boc Anhydride) Start->Protect_N Protect_C C-Terminal Protection (Esterification) Start->Protect_C NBoc N-Boc Protected Intermediate Protect_N->NBoc Peptide Peptide Coupling NBoc->Peptide CEster Ester Protected Intermediate Final Complex Bioactive Molecule (e.g., Peptidomimetic) Peptide->Final

Caption: Synthetic pathways involving (1S,3R)-3-Aminocyclopentanecarboxylic acid.

Pharmacological Context

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, makes it a subject of interest in neuroscience.[15][16]

GABA Receptor Modulation

GABA exerts its effects through two main receptor types: GABAₐ (ionotropic receptors) and GABAₑ (metabotropic G-protein coupled receptors).[17][18] Molecules that can act as agonists or antagonists at these receptors have significant therapeutic potential for treating conditions like epilepsy, anxiety, and spasticity.[16][19] (1S,3R)-3-Aminocyclopentanecarboxylic acid has been investigated for its activity at GABAₐ receptors.[20] Its rigid structure helps in probing the specific conformational requirements of the GABA receptor binding pocket, aiding in the design of more selective modulators.

Role in Drug Discovery

Beyond its potential direct GABAergic activity, the compound is more widely used as a scaffold in drug discovery.[1] Its conformationally restricted nature helps to reduce the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity and efficacy. It is a key intermediate for pharmaceuticals targeting neurological disorders and has been incorporated into molecules designed as neuroprotective agents.[1][13]

Safety and Handling

Adherence to safety protocols is essential when handling this chemical. The following information is derived from available Safety Data Sheets (SDS).

  • Hazard Identification : May be harmful if swallowed, inhaled, or absorbed through the skin.[2] It may cause irritation to the skin, eyes, and respiratory tract.[2][21]

  • Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[21]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[2][22] Avoid contact with skin and eyes.[2]

  • Storage : Keep the container tightly closed and store in a cool, dry place as recommended (0-8°C).[1]

  • First Aid :

    • In case of skin contact : Wash off with soap and plenty of water.[23]

    • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.[23]

    • If inhaled : Move the person into fresh air.[23]

    • If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[21]

    • In all cases of exposure, consult a physician.[2][23]

Experimental Protocol: N-Boc Protection

This protocol details a standard procedure for the synthesis of BOC-(1R,3S)-3-aminocyclopentanecarboxylic acid, a key derivative for further synthetic elaboration.[14]

Materials and Reagents
  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., NaOH, TEA)

  • Dioxane (or a similar solvent like THF)

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Dissolution : Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Basification : Cool the solution in an ice bath (0°C). Slowly add sodium bicarbonate (approx. 2.5 eq) to neutralize the hydrochloride and create basic conditions for the reaction.

  • Addition of Boc₂O : Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled reaction mixture.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup - pH Adjustment : Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with 1M HCl.

  • Extraction : Extract the acidified aqueous layer three times with ethyl acetate.

  • Washing : Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purification : If necessary, the product can be purified by column chromatography on silica gel.

cluster_protocol Workflow: N-Boc Protection Start 1. Dissolve Amino Acid HCl in Dioxane/Water Base 2. Cool to 0°C Add NaHCO₃ Start->Base Boc 3. Add Boc₂O Solution Dropwise Base->Boc React 4. Stir at Room Temp Overnight Boc->React Workup 5. Concentrate & Acidify with 1M HCl to pH 2-3 React->Workup Extract 6. Extract with Ethyl Acetate (3x) Workup->Extract Wash 7. Wash Organic Layer (Water, Brine) Extract->Wash Dry 8. Dry (Na₂SO₄) & Concentrate Wash->Dry End 9. Purify via Chromatography (if needed) Dry->End

Caption: Experimental workflow for the N-Boc protection of the amino acid.

References

  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. PubMed.
  • Hello Bio.
  • Chemical Sources. (-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA. ChemicalSources.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: (1)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl. AAPPTec.
  • Ashenhurst, J. (2014).
  • MedchemExpress. GABA Receptor | Agonists Antagonists. MedchemExpress.com.
  • Rzepa, H. S. (2013). Cycloalkanes. Imperial College London.
  • Wikipedia. (n.d.). GABA receptor agonist. Wikipedia.
  • Scribd. (n.d.). Conformational Analysis of Cyclopentane. Scribd.
  • Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213-3218.
  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry.
  • Chem-Impex. (n.d.). (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. Chem-Impex.
  • Cayman Chemical. (n.d.). (1S,3R)-3-Aminocyclopentane carboxylic acid. Cayman Chemical.
  • Fisher Scientific. (n.d.). (+)-(1S,3R)-(+)-3-Aminocyclopentanecarboxylic acid, 95%. Fisher Scientific.
  • Chem-Impex. (n.d.). (+)-(1S,3R)-N-Boc-3-aminocyclopentane carboxylic acid. Chem-Impex.
  • ChemicalBook. (2025). (1S,3R)-3-Aminocyclopentanecarboxylic acid. ChemicalBook.
  • TCI Chemicals. (2025).
  • Capot Chemical. (2013). MSDS of (1R,3S)-3-aminocyclopentanecarboxylic acid. Capot Chemical.
  • MedchemExpress. (n.d.). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. MedchemExpress.com.
  • MedchemExpress. (n.d.). (1S,3R)-3-Aminocyclopentane carboxylic acid. MedchemExpress.com.
  • Aladdin. (n.d.). (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride. Aladdin.
  • PhytoTech Labs. (n.d.).
  • SlidePlayer. (2023). IR spectrum of carboxylic acids and alcohols. SlidePlayer.

Sources

(1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride, a pivotal chiral building block in medicinal chemistry and neuroscience research. As a conformationally restricted analogue of γ-aminobutyric acid (GABA), its defined stereochemistry makes it a valuable tool for investigating receptor pharmacology and a precursor for novel therapeutics. This document details its physicochemical properties, outlines robust synthetic and analytical methodologies, explores its biological activity as a GABA receptor ligand, and provides essential safety and handling protocols for laboratory and development settings.

Introduction

(1S,3R)-3-Aminocyclopentanecarboxylic acid, also known as (+)-cis-3-Aminocyclopentanecarboxylic acid or (+)-CACP, is a non-proteinogenic cyclic β-amino acid. Its rigid cyclopentane scaffold imposes significant conformational constraints compared to the flexible endogenous neurotransmitter GABA. This structural rigidity, combined with the specific cis stereochemical relationship between the amino and carboxylic acid groups, confers selectivity and potency in its interactions with biological targets, primarily GABA receptors.[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it highly suitable for experimental and developmental applications. In the pharmaceutical industry, this molecule serves as a critical chiral intermediate for the synthesis of more complex bioactive molecules, including peptide-based drugs and small molecule inhibitors targeting neurological disorders.[2] Its primary value lies in its function as a stereochemically defined scaffold, enabling the precise architectural construction of drug candidates.

Physicochemical Properties

The accurate identification and characterization of this compound are fundamental for its effective use. The key properties are summarized below. It is important to note that while the CAS number for the free amino acid is well-defined, the hydrochloride salt is often cataloged under its enantiomeric CAS number or generated in situ.

PropertyValueReference(s)
Chemical Name This compound[3]
Synonym(s) (+)-(1S,3R)-β-Homocycloleucine HCl, (+)-CACP HCl[2]
CAS Number 147780-44-7 (for the (1R,3S) enantiomer HCl)[4]
71830-07-4 (for the (1S,3R) free amino acid)[2][5]
Molecular Formula C₆H₁₂ClNO₂[4]
Molecular Weight 165.62 g/mol [4]
Appearance White to off-white solid[2]
Purity Typically ≥95% (HPLC)[5][6]
Optical Rotation [α]D²⁵ = +8 ± 2° (c=1 in H₂O for free base)[2]
Storage Conditions Store at 0-8°C, keep container tightly closed in a dry, well-ventilated place.[2]

Synthesis and Manufacturing

The enantioselective synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic acid is critical to obtaining the desired biological activity. Various strategies have been developed, often starting from chiral precursors or employing asymmetric synthesis techniques.[7][8] A common and efficient laboratory-scale approach involves the deprotection of a readily available, N-protected precursor.

General Synthetic Workflow

A prevalent synthetic strategy involves the use of an amine-protecting group, such as the tert-butoxycarbonyl (Boc) group, which allows for manipulation of other parts of the molecule and is easily removed under acidic conditions. The final step to obtain the hydrochloride salt is typically a one-pot deprotection and salt formation reaction.

G A Boc-(1S,3R)-3-aminocyclopentane carboxylic acid (Precursor) B Dissolution in Organic Solvent (e.g., Dioxane, Ethyl Acetate) A->B Step 1 C Acidic Deprotection & Salt Formation (HCl Solution) B->C Step 2 D Reaction Stirring (Room Temperature) C->D Step 3 E Precipitation & Isolation (Filtration) D->E Step 4 F Washing & Drying (e.g., with Ether) E->F Step 5 G (1S,3R)-3-Aminocyclopentane carboxylic acid hydrochloride (Final Product) F->G Step 6

Figure 1: General workflow for the synthesis of the target hydrochloride salt from its Boc-protected precursor.

Example Protocol: Boc-Deprotection and Salt Formation

This protocol describes the final step in the synthesis, converting the N-Boc protected amino acid to the desired hydrochloride salt.

Materials:

  • Boc-(1S,3R)-3-aminocyclopentanecarboxylic acid

  • 4M HCl in 1,4-Dioxane (or similar anhydrous acidic solution)

  • Anhydrous diethyl ether

  • Reaction flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Dissolve Boc-(1S,3R)-3-aminocyclopentanecarboxylic acid (1.0 eq) in a minimal amount of 1,4-dioxane in a clean, dry reaction flask.

  • Acidification: To the stirring solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) dropwise at room temperature. The tert-butyl carbamate group will decompose, releasing carbon dioxide and isobutylene gas.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

  • Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

  • Isolation: Collect the resulting white solid by vacuum filtration.

  • Washing and Drying: Wash the solid product with several portions of anhydrous diethyl ether to remove any residual solvent and byproducts. Dry the product under vacuum to yield pure this compound.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final compound is paramount. A combination of chromatographic and spectroscopic techniques is employed.

Purity and Identity Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should be consistent with the cyclopentane ring and the presence of both amine and carboxylic acid functional groups.

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound (129.16 for the free base and a corresponding M+H⁺ peak).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically reported as a percentage of the main peak area.

Chiral Purity Analysis

Ensuring the enantiomeric excess (ee) is crucial for biological applications. This is achieved using chiral HPLC.

Principle: Direct analysis on a chiral stationary phase (CSP) is the preferred method for resolving enantiomers.[9] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for separating underivatized amino acids.[9] These columns allow for multiple types of interactions (ionic, hydrogen bonding, etc.) that differ between the two enantiomers, leading to different retention times.

Example HPLC Protocol for Chiral Analysis:

  • Column: Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T, Agilent InfinityLab Poroshell 120 Chiral-T).[9][10]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate). The exact ratio is optimized to achieve baseline separation.[10]

  • Detection: UV detector or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak. Mass spectrometry (LC-MS) can also be used for sensitive detection.[11]

  • Elution Order: The elution order of D and L enantiomers depends on the specific column and mobile phase but is consistent for a given method.[12]

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.

Biological Activity and Applications

The primary biological significance of (1S,3R)-3-Aminocyclopentanecarboxylic acid lies in its interaction with the GABAergic system, which is the main inhibitory neurotransmitter system in the central nervous system.

GABA Receptor Activity

This compound is a known ligand for GABA receptors, particularly GABAA and GABAC (also known as GABAA-rho) receptors.[1][13]

  • Mechanism of Action: As a GABA analogue, it binds to GABA receptors, which are ligand-gated ion channels. Upon binding, it can modulate the influx of chloride ions into the neuron. This typically leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

  • Receptor Subtype Selectivity: Studies on recombinant human GABAC receptors have shown that (+)-CACP, which corresponds to the (1S,3R) enantiomer, is a moderately potent partial agonist.[1] At ρ1 and ρ2 GABAC receptors, it exhibited EC₅₀ values of 26.1 µM and 20.1 µM, respectively.[1] Its activity at GABAA receptors has also been confirmed.[13] The stereochemistry is critical, as the enantiomer shows different potency.[1]

G cluster_0 cluster_1 A (1S,3R)-3-Aminocyclopentane carboxylic acid (Ligand) B GABAA/GABAC Receptor (Ion Channel) A->B Binds to Receptor C Chloride Ion (Cl⁻) Influx B->C Modulates Channel Opening D Neuronal Hyperpolarization C->D Leads to E Inhibitory Postsynaptic Potential (IPSP) Reduced Neuronal Excitability D->E Results in

Figure 2: Simplified signaling pathway illustrating the agonistic action of the compound at a GABA receptor.

Applications in Drug Discovery

Beyond its direct biological activity, the compound is a valuable building block for synthesizing other molecules:

  • Pharmaceutical Intermediates: It is used in the synthesis of various drug candidates, including potent and selective CCR1 antagonists and aminocyclopentane carboxylic acid-containing cyclic RGD peptides.[4]

  • Neuroscience Research: Its use as a selective ligand helps in the pharmacological characterization of GABA receptor subtypes and in studies investigating neurological conditions where the GABA system is dysregulated.[2]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound. Information is derived from typical Safety Data Sheets (SDS) for this class of chemicals.[14][15]

  • Hazard Identification:

    • Causes skin irritation (H315).[15]

    • Causes serious eye irritation (H319).[15]

    • May cause respiratory irritation (H335).[15]

    • May be harmful if swallowed.[16]

  • Handling Precautions:

    • Use in a well-ventilated area or under a fume hood.[14]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17]

    • Avoid breathing dust. Minimize dust generation and accumulation.[14][16]

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[18]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[18]

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical assistance.[18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at 0-8°C.[2]

    • Keep away from strong oxidizing agents and strong bases.[14]

Conclusion

This compound is a stereochemically defined and valuable chemical entity for the scientific community. Its role as a conformationally restricted GABA analogue provides deep insights into receptor pharmacology, while its utility as a chiral building block enables the development of next-generation therapeutics. The robust methodologies for its synthesis and analysis, combined with a clear understanding of its biological function and safety profile, solidify its importance for researchers and professionals in drug discovery and development.

References

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

  • Cayman Chemical. (1S,3S)-3-Aminocyclopentane carboxylic acid SAFETY DATA SHEET.

  • Chemical Sources. (-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA.

  • Agilent Technologies. Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.

  • MedChemExpress. (1S,3R)-3-Aminocyclopentane carboxylic acid | GABAA Receptors.

  • AAPPTec. Safety Data Sheet for (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl.

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

  • Wako Laboratory Chemicals. Chiral Amino Acid Analysis Using LC/MS.

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.

  • Acros Organics. Material Safety Data Sheet - 1-Amino-1-cyclopentanecarboxylic acid.

  • Cayman Chemical. Safety Data Sheet for (1R,3S)-3-Aminocyclopentane carboxylic acid.

  • MedChemExpress. (1S,3R)-3-Aminocyclopentane carboxylic acid | GABAA Receptors (Spanish).

  • Santa Cruz Biotechnology. SAFETY DATA SHEET for Fmoc-(1R,2R)-2-aminocyclopentane carboxylic acid.

  • Chebib, M., et al. (1998). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 125(7), 1453–1460.

  • Padwa, A., et al. (1995). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 60(18), 5764–5773.

  • ChemicalBook. (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis.

  • PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid - Safety and Hazards.

  • Cayman Chemical. (1S,3R)-3-Aminocyclopentane carboxylic acid.

  • MedChemExpress. BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.

  • Hashimoto, Y., et al. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 66(4), 887-891.

  • PubChem. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride.

  • Chem-Impex. (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid.

  • Fisher Scientific. (1S,3R)-(+)-3-Aminocyclopentanecarboxylic acid, 95%.

  • Fisher Scientific. (1S,3R)-3-Aminocyclopentanecarboxylic acid, 95%, >90% ee.

  • PubChem. 3-Aminocyclopentanecarboxylic acid.

  • Aobchem. (1S,3R)-3-Aminocyclopentanecarboxylic acid.

  • Schoepp, D. D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 714-716.

  • Phelan, K. D., & Gallagher, J. P. (1994). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology, 33(1), 97-102.

Sources

An In-Depth Technical Guide to (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, a conformationally constrained chiral amino acid analog. We will delve into its molecular structure, stereochemical significance, synthesis, and burgeoning applications as a key building block in modern medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.

Introduction: The Significance of Constrained Amino Acids in Drug Design

This compound has emerged as a valuable scaffold in pharmaceutical research.[1] Its rigid cyclopentane core imparts a defined three-dimensional geometry to the molecule, a crucial attribute for achieving high-affinity and selective interactions with biological targets.[1] Unlike flexible linear amino acids, the constrained nature of this cyclic analog reduces the entropic penalty upon binding to a receptor or enzyme active site, often leading to enhanced potency and a more favorable pharmacokinetic profile.

This chiral amino acid derivative is particularly noted for its role as a building block in the synthesis of peptide-based drugs and other bioactive molecules.[1] Its structural similarity to natural amino acids allows for its incorporation into biological systems, making it a powerful tool for probing and modulating protein-protein interactions and enzymatic activity.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Molecular Structure and Stereochemical Integrity

The molecular formula of (1S,3R)-3-aminocyclopentanecarboxylic acid is C₆H₁₁NO₂, and its hydrochloride salt is C₆H₁₂ClNO₂.[3] The defining feature of this molecule is its specific stereochemistry, denoted by the (1S,3R) configuration. This cis-relationship between the carboxylic acid at position 1 and the amino group at position 3 dictates a precise spatial arrangement of these functional groups, which is paramount for its biological activity and recognition by chiral receptors and enzymes.

The structural integrity and stereochemical purity of this compound are critical for its successful application in drug development. The presence of other stereoisomers can lead to off-target effects, reduced efficacy, and complications in regulatory approval.

Physicochemical Properties

A summary of the key physicochemical properties of (1S,3R)-3-aminocyclopentanecarboxylic acid and its hydrochloride salt is presented in the table below.

PropertyValueSource
Molecular Formula (Free Base) C₆H₁₁NO₂[1]
Molecular Weight (Free Base) 129.16 g/mol [1]
Molecular Formula (HCl Salt) C₆H₁₂ClNO₂[3]
Molecular Weight (HCl Salt) 165.62 g/mol [3]
Appearance White solid[1]
Purity ≥98% (HPLC)[1]
Optical Rotation ([α]D²⁵, c=1 in H₂O) +8 ± 2º[1]
Storage Temperature 0-8°C[1]
Structural Elucidation: A Spectroscopic Overview
  • ¹H NMR Spectroscopy: To confirm the proton environment of the cyclopentane ring and the presence of the amino and carboxylic acid protons. The coupling constants between the protons on the cyclopentane ring would be crucial in verifying the cis stereochemistry.

  • ¹³C NMR Spectroscopy: To identify all six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the O-H and C=O stretches of the carboxylic acid, the N-H stretches of the ammonium group, and the C-H stretches of the cyclopentane ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Stereoselective Synthesis: Crafting the Chiral Architecture

The synthesis of enantiomerically pure (1S,3R)-3-aminocyclopentanecarboxylic acid is a significant challenge due to the presence of two chiral centers. Several stereoselective synthetic strategies have been developed to address this, often involving either chiral resolution of a racemic mixture or asymmetric synthesis from a chiral starting material.

One notable approach involves the enzymatic asymmetrization of a prochiral starting material, such as cis-1,3-cyclopentanedicarboxylic acid.[5] This method leverages the high stereoselectivity of enzymes to produce the desired enantiomer with high optical purity.

Another powerful strategy is the use of a hetero-Diels-Alder reaction. A patent for the synthesis of the related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, describes a process that begins with a hetero-Diels-Alder reaction between cyclopentadiene and an in-situ generated nitrosyl compound, followed by steps including reduction and chiral separation.[6] This approach highlights a potential pathway for constructing the core cyclopentane ring with the desired stereochemistry.

The diagram below illustrates a generalized workflow for a potential stereoselective synthesis of (1S,3R)-3-aminocyclopentanecarboxylic acid, inspired by established methods for related compounds.

G start Prochiral Cyclopentane Derivative step1 Asymmetric Reaction (e.g., Enzymatic Desymmetrization or Hetero-Diels-Alder) start->step1 step2 Formation of Chiral Intermediate step1->step2 step3 Functional Group Manipulations (e.g., Reduction, Oxidation) step2->step3 step4 Introduction of Amino and Carboxyl Groups step3->step4 step5 Purification and Crystallization step4->step5 end (1S,3R)-3-Aminocyclopentanecarboxylic Acid step5->end hcl_step Hydrochloride Salt Formation (Treatment with HCl) end->hcl_step final_product (1S,3R)-3-Aminocyclopentanecarboxylic Acid HCl hcl_step->final_product

Generalized synthetic workflow.
Illustrative Experimental Protocol: Enzymatic Asymmetrization

The following protocol is a conceptual illustration based on the principle of enzymatic asymmetrization for producing chiral aminocyclopentane derivatives.[5]

  • Esterification: cis-1,3-Cyclopentanedicarboxylic acid is first converted to its corresponding diester (e.g., dimethyl ester) using standard esterification conditions (e.g., methanol with a catalytic amount of sulfuric acid).

  • Enzymatic Hydrolysis: The prochiral diester is then subjected to enzymatic hydrolysis using a lipase (e.g., Porcine Pancreatic Lipase) in a buffered aqueous solution. The enzyme selectively hydrolyzes one of the ester groups, leading to a chiral monoester.

  • Separation: The resulting mixture of the chiral monoester and unreacted diester is separated using techniques such as column chromatography.

  • Curtius Rearrangement: The carboxylic acid group of the chiral monoester is then converted to an amino group via a Curtius rearrangement. This involves the formation of an acyl azide, followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the amine.

  • Hydrolysis of the Ester: The remaining ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions.

  • Hydrochloride Salt Formation: The resulting (1S,3R)-3-aminocyclopentanecarboxylic acid is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.

  • Purification: The final product is purified by recrystallization to achieve high chemical and optical purity.

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of a wide range of pharmaceutical agents.[1] Its constrained cyclic structure is particularly advantageous in the design of compounds targeting neurological disorders.[1][2]

While direct pharmacological data for this specific molecule is limited in the public domain, the structurally related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), is a known potent agonist of metabotropic glutamate receptors (mGluRs).[7] This suggests that derivatives of (1S,3R)-3-aminocyclopentanecarboxylic acid may also interact with receptors in the central nervous system.

The primary application of this compound is as a key intermediate in the synthesis of more complex drug candidates.[1] Its defined stereochemistry allows for the precise positioning of pharmacophoric elements, which is essential for achieving high target affinity and selectivity.

The diagram below illustrates the potential role of this building block in a drug discovery pipeline.

G start (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride step1 Chemical Modification and Derivatization start->step1 step2 Synthesis of Compound Library step1->step2 step3 High-Throughput Screening (HTS) step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization (Structure-Activity Relationship Studies) step4->step5 end Drug Candidate step5->end

Role in a drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for research use only and is not for human or veterinary use.[8] Users should consult the Safety Data Sheet (SDS) for comprehensive information on handling, storage, and disposal.

Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its conformationally constrained structure and defined stereochemistry make it an ideal scaffold for the design of potent and selective therapeutic agents, particularly in the realm of neuroscience. As our understanding of the structural requirements for targeting complex biological systems grows, the demand for such well-defined chiral intermediates is expected to increase. Future research will likely focus on the development of even more efficient and scalable stereoselective synthetic routes and the exploration of its utility in the synthesis of a broader range of bioactive molecules.

References

  • Enantioselective synthesis of (+) and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization. Lookchem. Accessed January 10, 2026. [Link]

  • Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. J Am Chem Soc. 2002;124(42):12447-12452.
  • 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240. PubChem. Accessed January 10, 2026. [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Accessed January 10, 2026. [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Accessed January 10, 2026. [Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
  • (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem. Accessed January 10, 2026. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. 2024;89(8):5334-5342.
  • Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. PubMed. Accessed January 10, 2026. [Link]

  • (+)-(1s,3r)-n-boc-3-aminocyclopentane carboxylic acid suppliers USA. Chemicals.com. Accessed January 10, 2026. [Link]

Sources

(1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Technical Guide to its Mechanism of Action as a GABA Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. Contrary to initial classifications that might suggest direct receptor interaction due to its structural similarity to GABA, the core mechanism of this compound lies in the inhibition of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, this compound effectively increases the extracellular concentration of this primary inhibitory neurotransmitter, thereby potentiating GABAergic neurotransmission. This guide will dissect the molecular interactions with GATs, present the available structure-activity relationship data for related cyclopentane GABA analogues, and provide detailed, field-proven experimental protocols for the characterization of this and similar compounds. A critical distinction will also be drawn between the topic compound and the similarly named metabotropic glutamate receptor agonist, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), to prevent common nomenclature-based confusion.

Introduction: The Rationale for Targeting GABAergic Tone

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in regulating neuronal excitability. The precise control of GABAergic signaling is fundamental for maintaining the balance between neuronal excitation and inhibition, a disbalance of which is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The synaptic concentration of GABA is tightly regulated by its synthesis, release, and clearance from the synaptic cleft. A key mechanism for the termination of GABAergic signaling is its reuptake into presynaptic neurons and surrounding glial cells by GABA transporters (GATs).

This compound is a conformationally restricted analogue of GABA. Its rigid cyclopentane backbone offers stereochemical precision for interacting with specific biological targets. While its structural resemblance to GABA might imply direct action on GABA receptors, evidence points towards a more nuanced mechanism centered on the inhibition of GABA transporters. This guide will illuminate this mechanism, providing the scientific community with a comprehensive resource on its mode of action and the methodologies to investigate it.

Core Mechanism of Action: Inhibition of GABA Transporters

The primary pharmacological action of this compound is the inhibition of GABA transporters. GATs are a family of sodium- and chloride-dependent transmembrane proteins that actively remove GABA from the extracellular space. Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1). These subtypes exhibit differential expression patterns in the brain and possess unique pharmacological profiles.

By inhibiting these transporters, this compound reduces the clearance of GABA from the synaptic cleft, leading to an accumulation of the neurotransmitter. This elevated extracellular GABA concentration results in a prolonged activation of both synaptic and extrasynaptic GABA receptors (primarily GABA-A receptors), leading to enhanced and sustained inhibitory neurotransmission.

Distinguishing from (1S,3R)-ACPD: A Note on Nomenclature

It is imperative to distinguish (1S,3R)-3-aminocyclopentanecarboxylic acid from the similarly named compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) . ACPD is a well-characterized agonist of metabotropic glutamate receptors (mGluRs) and has a distinct pharmacological profile centered on the excitatory glutamatergic system. The presence of a second carboxylic acid group in ACPD is a key structural determinant for its activity at mGluRs. Researchers should exercise caution to avoid confusion between these two molecules.

Structure-Activity Relationship of Cyclopentane GABA Analogues

A seminal study by Allan, R.D., and colleagues in 1986 provides crucial insights into the structure-activity relationships of cyclopentane-based GABA analogues. Although specific data for the hydrochloride salt of the (1S,3R)-enantiomer is not detailed, the study investigated the racemic cis- and trans-3-aminocyclopentanecarboxylic acids.

The study revealed that while some cyclopentane analogues exhibit activity at GABA-A receptors, many possess considerable activity as GABA uptake inhibitors. Notably, the stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring is a critical determinant of their potency and selectivity for either GABA receptors or transporters. For instance, in a related compound, the (-)-4R isomer of 4-aminocyclopent-1-ene-carboxylic acid was found to be a selective inhibitor of GABA uptake, whereas its (+)-4S enantiomer was a potent GABA-A receptor agonist. This underscores the importance of stereoisomerism in this class of compounds.

The following diagram illustrates the proposed mechanism of action:

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_out GABA GABA_vesicle->GABA_out Release GAT GABA Transporter (GAT) GABA_in GABA GAT->GABA_in GABA_out->GAT Reuptake GABA_A_R GABA-A Receptor GABA_out->GABA_A_R Binding Compound (1S,3R)-3-Aminocyclopentane- carboxylic acid HCl Compound->GAT Inhibition Cl_channel Cl- Channel GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization

Caption: Mechanism of action of (1S,3R)-3-Aminocyclopentanecarboxylic acid HCl.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of this compound, a combination of in vitro assays is essential. The following protocols provide a framework for assessing its activity as a GABA transporter inhibitor.

Radioligand Binding Assay for GABA Transporters

This protocol determines the ability of the test compound to displace a radiolabeled ligand from GABA transporters.

3.1.1. Materials

  • Test Compound: this compound

  • Radioligand: [³H]-Tiagabine or [³H]-GABA (for specific GAT subtypes)

  • Cell lines or brain tissue homogenates expressing the GAT subtype of interest (e.g., HEK293 cells stably expressing human GAT1)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known GAT inhibitor like tiagabine)

  • Scintillation fluid and counter

  • Glass fiber filters

3.1.2. Step-by-Step Methodology

  • Membrane Preparation: Homogenize brain tissue or cells expressing the target GAT in ice-cold buffer. Centrifuge to pellet the membranes and wash multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare GAT-expressing membranes start->prep setup Set up assay plate: Membranes + [3H]-Ligand + Test Compound prep->setup incubate Incubate to equilibrium setup->incubate filter Rapid filtration incubate->filter wash Wash filters filter->wash count Scintillation counting wash->count analyze Calculate IC50/Ki count->analyze end End analyze->end

Caption: Workflow for GAT radioligand binding assay.

[³H]-GABA Uptake Assay

This functional assay directly measures the inhibition of GABA transport into cells or synaptosomes.

3.2.1. Materials

  • Test Compound: this compound

  • [³H]-GABA

  • Cell lines expressing GATs or primary neuronal/glial cultures or synaptosomes

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Known GAT inhibitor as a positive control (e.g., tiagabine for GAT1)

3.2.2. Step-by-Step Methodology

  • Cell/Synaptosome Preparation: Prepare a suspension of cells or synaptosomes in uptake buffer.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of this compound or vehicle for a defined period.

  • Initiation of Uptake: Add [³H]-GABA to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) at a physiological temperature (e.g., 37°C).

  • Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer or by adding a stop solution containing a potent GAT inhibitor.

  • Lysis and Quantification: Lyse the cells/synaptosomes and measure the amount of transported [³H]-GABA using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of GABA uptake at each concentration of the test compound and calculate the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique can be used to measure the effect of the compound on GABA-A receptor-mediated currents to confirm the lack of direct receptor modulation.

3.3.1. Materials

  • Test Compound: this compound

  • GABA

  • Cultured neurons or brain slices

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • Internal and external recording solutions

3.3.2. Step-by-Step Methodology

  • Preparation: Prepare cultured neurons or acute brain slices.

  • Recording Pipette: Fabricate a glass micropipette and fill it with an internal solution.

  • Giga-seal Formation: Obtain a high-resistance seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • GABA Application: Apply a known concentration of GABA to elicit a baseline GABA-A receptor-mediated current.

  • Compound Application: Co-apply this compound with GABA and observe any changes in the current amplitude, kinetics, or reversal potential. A lack of significant change would support the hypothesis that the compound does not directly modulate the GABA-A receptor.

Quantitative Data Summary

As of the date of this guide, specific IC₅₀ or Kᵢ values for this compound against the individual GAT subtypes are not widely published in peer-reviewed literature. However, based on the study by Allan et al. (1986) on related cyclopentane analogues, it is anticipated that this compound will exhibit inhibitory activity at GABA transporters. The table below presents data for relevant compounds from this study to provide a comparative context.

CompoundGABA-A Receptor Activity (Guinea-pig ileum, relative to GABA)GABA Uptake Inhibition (Rat brain slices, IC₅₀ in µM)
cis-3-Aminocyclopentanecarboxylic acid (racemic) Weak~100
trans-3-Aminocyclopentanecarboxylic acid (racemic) Potent~50

Data is approximated from the graphical representations in Allan, R.D. et al. (1986). Further experimental validation is required for the specific (1S,3R) enantiomer and its hydrochloride salt.

Conclusion and Future Directions

This compound is a conformationally restricted GABA analogue whose primary mechanism of action is the inhibition of GABA transporters. This leads to an increase in the synaptic concentration of GABA and a potentiation of inhibitory neurotransmission. It is crucial to differentiate this compound from the mGluR agonist ACPD. The provided experimental protocols offer a robust framework for the detailed characterization of its pharmacological profile.

Future research should focus on determining the specific IC₅₀ and Kᵢ values of this compound for each of the four GAT subtypes to establish its selectivity profile. Furthermore, in vivo studies are warranted to investigate its pharmacokinetic properties and its efficacy in animal models of neurological and psychiatric disorders where enhanced GABAergic tone is considered therapeutic.

References

  • Allan, R. D., Dickenson, H. W., Johnston, G. A. R., & Kazlauskas, R. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European journal of pharmacology, 122(3), 339–348. [Link]

  • Høg, S., Greenwood, J. R., Madsen, K. K., Larsson, O. M., Frølund, B., Schousboe, A., ... & Clausen, R. P. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861–1882. [Link]

  • Schousboe, A. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(6), 609-617. [Link]

  • Wikipedia. (2023). GABA reuptake inhibitor. Retrieved January 10, 2026, from [Link]

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a chiral amino acid derivative of interest in pharmaceutical research and development.[1] Understanding the solubility profile of a drug candidate is a cornerstone of pre-formulation studies, directly influencing formulation strategies, bioavailability, and the overall development timeline.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for characterizing this critical physicochemical property.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical characteristics. For this compound, these properties dictate its behavior in various solvent systems.

PropertyValue / DescriptionSource(s)
Chemical Structure A cyclopentane ring with an amino group and a carboxylic acid group in a specific stereochemical configuration (1S,3R). The hydrochloride salt is formed at the amino group.[5][6]
Molecular Formula C₆H₁₂ClNO₂[7]
Molecular Weight 165.62 g/mol [7]
Appearance Typically a white to off-white crystalline solid or powder.[1][8]
Predicted pKa The molecule has two ionizable groups: a carboxylic acid (pKa ~4.4) and an amino group (pKa ~10-11, as an ammonium ion). The exact values can be experimentally determined.[8]
Predicted LogP -2.31 (for the free base), indicating high hydrophilicity. The hydrochloride salt is expected to be even more hydrophilic.[5]
Melting Point ~172°C (for the free base). The hydrochloride salt may have a different melting point.[8]

These properties, particularly the presence of two ionizable groups and a low LogP value, suggest that the compound is highly polar and its aqueous solubility will be significantly influenced by pH.

Aqueous Solubility Profile: The Impact of pH and Temperature

Aqueous solubility is paramount for drug candidates intended for many routes of administration. As an amino acid hydrochloride, this compound's solubility is not a single value but a profile dependent on environmental conditions.

pH-Dependent Solubility

The zwitterionic nature of (1S,3R)-3-Aminocyclopentanecarboxylic acid is key to its pH-solubility profile. The molecule can exist in three primary ionization states: cationic at low pH, zwitterionic (neutral overall charge) at its isoelectric point (pI), and anionic at high pH. The hydrochloride salt form ensures that the molecule is primarily in its cationic, highly soluble form when initially dissolved in neutral water.

The solubility is lowest at the isoelectric point (pI), where the net charge is zero, minimizing interactions with polar water molecules. As the pH moves away from the pI, either by adding acid or base, one of the functional groups becomes charged, dramatically increasing its interaction with water and, consequently, its solubility. This relationship is a direct application of the Henderson-Hasselbalch principle to a polyprotic system.[9]

ph_solubility cluster_ph pH Scale cluster_species Dominant Molecular Species cluster_solubility Resulting Aqueous Solubility Low_pH Low pH (< pKa1) Cation Cationic (+) -COOH -NH3+ Low_pH->Cation Protonation pI Isoelectric Point (pI) Zwitterion Zwitterionic (0) -COO- -NH3+ pI->Zwitterion High_pH High pH (> pKa2) Anion Anionic (-) -COO- -NH2 High_pH->Anion Deprotonation High_Sol_1 High Cation->High_Sol_1 Low_Sol Low (Intrinsic) Zwitterion->Low_Sol High_Sol_2 High Anion->High_Sol_2

Caption: pH effect on ionization and solubility.

Temperature-Dependent Solubility

The dissolution of most solids, including amino acids, is an endothermic process, meaning it absorbs heat from the environment.[10][11] According to Le Châtelier's Principle, increasing the temperature of the system will shift the equilibrium towards the dissolution reaction to absorb the added heat.[12] Therefore, the solubility of this compound is expected to increase with rising temperature. This relationship is often described by the van't Hoff equation.[10][11]

Table: Predicted Temperature Effect on Aqueous Solubility

Temperature (°C)Expected Solubility TrendRationale
4 (Refrigerated)Lower SolubilityReduced kinetic energy of solvent and solute molecules.
25 (Ambient)Baseline SolubilityStandard temperature for comparative solubility studies.
37 (Physiological)Higher SolubilityIncreased kinetic energy; relevant for predicting in vivo dissolution.

Note: This table represents a qualitative prediction. Quantitative data must be determined experimentally.

Solubility in Non-Aqueous and Co-Solvent Systems

While aqueous solubility is critical, understanding a compound's behavior in other solvents is essential for analytical method development, synthesis, and the formulation of non-aqueous dosage forms. Given its high polarity, the compound is expected to be more soluble in polar organic solvents.

Table: Predicted Qualitative Solubility in Common Solvents

SolventPolarityExpected SolubilityRationale
WaterHighHighly SolubleThe ionic hydrochloride salt and polar functional groups readily interact with water.[13]
MethanolHighSolublePolar protic solvent capable of hydrogen bonding.
DMSOHighSolublePolar aprotic solvent; a common solvent for stock solutions.[14][15]
EthanolMediumModerately SolubleLess polar than methanol, leading to reduced solubility.
AcetoneMediumSparingly SolubleLower polarity and limited hydrogen bonding capability.
DichloromethaneLowInsolubleNon-polar solvent cannot effectively solvate the charged molecule.
HexaneLowInsolubleNon-polar solvent.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is generated through robust, well-defined experimental protocols. The choice of method depends on the required throughput, accuracy, and the specific information sought (e.g., kinetic vs. thermodynamic solubility).

Gold Standard: The Shake-Flask Method

The shake-flask method is widely considered the most reliable technique for determining thermodynamic (equilibrium) solubility.[9] It measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid drug.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., a series of pH buffers) in a sealed, inert vial. The excess solid is crucial to ensure equilibrium is reached with the solid-state.[9]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time must be sufficient to reach a plateau in concentration, often requiring 24 to 72 hours.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by high-speed centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[2]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[2][3]

  • Verification: The pH of the final saturated solution should be measured to confirm it has not shifted significantly during the experiment.[9] The remaining solid should also be analyzed (e.g., by XRPD) to ensure the material has not changed its polymorphic form.

shake_flask Start Start Add_Excess 1. Add Excess Solid to Solvent Start->Add_Excess Equilibrate 2. Agitate at Constant Temp (24-72h) Add_Excess->Equilibrate Separate 3. Separate Phases (Centrifuge/Filter) Equilibrate->Separate Analyze 4. Dilute & Quantify Supernatant (HPLC) Separate->Analyze End Solubility Value Analyze->End potentiometry Start Start Prepare 1. Prepare Suspension of Compound Start->Prepare Titrate 2. Titrate with Acid/Base, Record pH Prepare->Titrate Plot 3. Plot pH vs. Titrant Volume Titrate->Plot Analyze 4. Analyze Curve Deviation from Clear Solution Plot->Analyze End pKa & Intrinsic Solubility (S₀) Analyze->End

Caption: Workflow for Potentiometric Titration.

Implications in Pharmaceutical Development

A thorough understanding of the solubility profile of this compound is not an academic exercise; it is a regulatory and practical necessity that informs critical development decisions. [16][17]

  • Pre-formulation: Solubility data is a cornerstone of the physicochemical characterization required during pre-formulation. [4][16][18]It helps to identify potential development challenges early, as mandated by ICH guidelines. [19]* Formulation Strategy: The high aqueous solubility, especially in the acidic environment of the stomach, suggests good potential for a simple immediate-release oral solid dosage form (e.g., tablet or capsule). For liquid formulations, the pH-solubility profile is critical for ensuring the drug remains in solution and is stable.

  • Bioavailability: While bioavailability also depends on permeability, adequate solubility and dissolution are prerequisites for drug absorption. Low solubility is a common cause of poor oral bioavailability. [3]The favorable solubility profile of this compound is a positive indicator for its potential in vivo performance.

Conclusion

This compound is a highly polar molecule with solubility characteristics dominated by its zwitterionic amino acid structure. Its aqueous solubility is expected to be high and heavily dependent on pH, reaching a minimum at its isoelectric point. Solubility is also predicted to increase with temperature. Standard and robust methodologies, such as the shake-flask method and potentiometric titration, are essential for generating the precise, high-quality data required by researchers, formulation scientists, and regulatory bodies. This foundational knowledge is critical for efficiently advancing the compound through the drug development pipeline.

References

  • Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. (Source: Dissolution Technologies, )
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (Source: Enamine, )
  • Geskoski, D. et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Anal. Chem. 2020, 92(14), 9511-9515.
  • Geskoski, D. et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Anal. Chem. 2020.
  • Geskoski, D. et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Anal. Chem. 2020, 92(14), 9511-9515. (Source: PubMed, )
  • Dadashzadeh, S. et al. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024. (Source: Pharmaceutical Sciences, )
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. (Source: Protocols.io, )
  • Unknown.
  • Geskoski, D. et al. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate. 2020.
  • Trajkovic, S. et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis. (Source: Unknown)
  • Unknown. REGULATORY REQUIREMENTS FOR PREFORMULATION STUDIES.
  • K.K. Wagh College of Pharmacy. Pre-formulation Studies. (Source: K.K. Wagh College of Pharmacy, )
  • Slideshare. Ich guidelines for stability studies 2. (Source: Slideshare, )
  • Gibson, M. Preformulation Studies. Pharmaceutical Formulation: The Science and Technology of Dosage Forms. 2018.
  • Singh, A. Preformulation Studies: An Integral Part of Formulation Design. ResearchGate.
  • Vulcanchem. (1S,3R)-3-Aminocyclopentanol hydrochloride. (Source: Vulcanchem, )
  • ChemSrc. (1S,3R)-3-aminocyclopentane-1-carboxylic acid. (Source: ChemSrc, )
  • PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. (Source: PubChem, )
  • MedchemExpress.com. BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. (Source: MedchemExpress.com, )
  • ChemBK. (1R,3S)-3-Aminocyclopentanecarboxylic acid. 2024. (Source: ChemBK, )
  • Chem-Impex. (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid. (Source: Chem-Impex, )
  • Cayman Chemical. (1S,3R)-3-Aminocyclopentane carboxylic acid. (Source: Cayman Chemical, )
  • Benchchem. (1S,3S)-3-Aminocyclopentanol hydrochloride. (Source: Benchchem, )
  • Cenmed. (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride. (Source: Cenmed, )
  • Al-Malaika, S. Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. (Source: NIH, )
  • Letcher, T. M. et al. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Solution Chemistry. 2013. (Source: Springer, )
  • PubChem. 3-Aminocyclopentanecarboxylic acid. (Source: NIH, )
  • Unknown. Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. Thermodynamics and Chemical Engineering. 2025. (Source: Unknown, )
  • Letcher, T. M. et al. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. ResearchGate. 2025.

Sources

An In-depth Technical Guide to the Stability and Storage of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a crucial building block in medicinal chemistry, valued for its constrained cyclic structure. Ensuring its chemical and physical integrity is paramount for the reliability and reproducibility of research and development outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the intrinsic chemical stability, potential degradation pathways, and the impact of environmental factors such as temperature, humidity, and light. Furthermore, this document outlines detailed protocols for assessing stability, enabling researchers to maintain the quality and purity of this compound in a laboratory setting.

Chemical Profile and Intrinsic Stability

This compound is a non-proteinogenic amino acid analog. Its structure, featuring a cyclopentane ring, imparts a degree of conformational rigidity that is often exploited in the design of peptidomimetics and other bioactive molecules. The presence of both an amine and a carboxylic acid functional group makes it a versatile synthetic intermediate.

The hydrochloride salt form generally enhances the stability and solubility of the parent amino acid compared to its free base form. The protonated amine group is less susceptible to oxidation and other degradation reactions. However, like all chemical compounds, its stability is not absolute and is influenced by external conditions.

Factors Influencing Stability

Thermal Stability
Hydrolytic Stability and pH

The hydrochloride salt is expected to be stable in the solid state. In solution, the stability will be pH-dependent. In acidic to neutral aqueous solutions, the compound is likely to be relatively stable. However, in basic conditions, the deprotonated amine could be more susceptible to degradation. Forced degradation studies on similar compounds, like gabapentin, have shown instability in both strong acidic and basic conditions upon heating.[3]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical degradation. For alicyclic amines, photodegradation can occur through mechanisms such as electron transfer, leading to the formation of radical species and subsequent degradation products.[4][5] While specific photostability studies on this compound are not publicly available, it is prudent to protect the compound from light, especially during long-term storage and when in solution.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter for solid-state stability. The absorption of water can lead to physical changes, such as deliquescence, and can also facilitate chemical degradation by acting as a solvent for reactants. The European Pharmacopoeia provides a classification system for the hygroscopicity of solids, ranging from non-hygroscopic to very hygroscopic.[6][7][8] Given that it is a salt, there is a potential for this compound to be hygroscopic.

Potential Degradation Pathways

A primary degradation pathway for many amino acids and their derivatives is intramolecular cyclization. In the case of (1S,3R)-3-Aminocyclopentanecarboxylic acid, a potential degradation product is the corresponding lactam, formed through the intramolecular condensation of the amine and carboxylic acid groups. This reaction is often catalyzed by heat. Studies on gabapentin, which also possesses a cyclic amino acid structure, have identified lactam formation as a key degradation pathway.[9][10]

Other potential degradation pathways could involve oxidation of the amine group or decarboxylation, although these are generally less common under typical storage conditions for the hydrochloride salt.

G main (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride lactam Corresponding Lactam (Intramolecular Cyclization) main->lactam Heat oxidation Oxidation Products main->oxidation Oxidizing agents decarboxylation Decarboxylation Products main->decarboxylation Extreme Heat/UV

Potential Degradation Pathways.

Recommended Storage Conditions

Based on the available information and general principles of chemical stability, the following storage conditions are recommended for this compound to ensure its long-term integrity:

ParameterRecommended ConditionRationale
Temperature -20°C to 8°C To minimize the rate of potential degradation reactions, such as intramolecular cyclization.
Humidity Store in a dry environment To prevent moisture absorption, which can lead to physical changes and facilitate chemical degradation.
Light Protect from light To prevent potential photodegradation.
Container Tightly sealed container To protect from moisture and atmospheric contaminants.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for long-term research projects or when using a new batch of the compound, it is advisable to perform stability-indicating tests.

G cluster_0 Stability Assessment Workflow A Sample Preparation B Stress Conditions (Heat, Humidity, Light) A->B C Analytical Testing (HPLC, NMR) B->C D Data Analysis C->D E Stability Conclusion D->E

Workflow for Stability Assessment.
Forced Degradation Study Protocol

This study is designed to identify potential degradation products and establish a stability-indicating analytical method.[11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL. Analyze by a stability-indicating HPLC method. If no degradation is observed, repeat the study with 1 M HCl.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL. Analyze by HPLC. If no degradation is observed, repeat the study with 1 M NaOH.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 12 hours. At appropriate time points, withdraw an aliquot, dilute with the mobile phase to a final concentration of 100 µg/mL, and analyze by HPLC.

  • Thermal Degradation: Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours. At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.

  • Photostability Testing: Expose a thin layer of the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12] A control sample should be kept in the dark in the same chamber. After the exposure period, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL and analyze by HPLC.

Hygroscopicity Testing Protocol

This protocol is adapted from the European Pharmacopoeia guidelines.[6][7][8]

  • Sample Preparation: Weigh accurately a specified amount of the solid compound into a suitable, pre-weighed container.

  • Conditioning: Place the container with the sample in a controlled humidity chamber set at 25°C and 80% relative humidity.

  • Equilibration: Allow the sample to equilibrate for 24 hours.

  • Weight Measurement: After 24 hours, remove the sample from the chamber and immediately weigh it.

  • Calculation: Calculate the percentage weight gain.

  • Classification: Classify the hygroscopicity based on the following criteria:

    • Non-hygroscopic: < 0.2% weight gain

    • Slightly hygroscopic: ≥ 0.2% and < 2% weight gain

    • Hygroscopic: ≥ 2% and < 15% weight gain

    • Very hygroscopic: ≥ 15% weight gain

Analytical Method for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradation products. Since (1S,3R)-3-Aminocyclopentanecarboxylic acid lacks a strong chromophore, derivatization is typically required for UV detection. Alternatively, methods like HPLC with mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed for direct analysis. A method for the determination of underivatized amino acids using a HILIC column with UV detection at 200 nm has also been reported.[13]

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are potential moisture absorption and degradation at elevated temperatures, which may lead to intramolecular cyclization to form the corresponding lactam. To maintain the integrity of this valuable research chemical, it is imperative to store it in a cool, dry, and dark environment in a tightly sealed container. For critical applications, researchers should consider implementing stability testing protocols to verify the purity and quality of the compound over time.

References

  • Allada, R., et al. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Asian Journal of Pharmaceutics, 10(4).
  • de Guzman, R., et al. (2013). Stability of tranexamic acid after 12-week storage at temperatures from -20°C to 50°C. Prehospital Emergency Care, 17(3), 394-400.
  • N/A. (2013). Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c. Prehospital Emergency Care.
  • N/A. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach.
  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.
  • N/A. (n.d.). Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers. Mayo Clinic.
  • N/A. (n.d.). TRANEXAMIC ACID.
  • N/A. (2018). METHOD DEVELOPMENT AND STABILITY STUDIES OF GABAPENTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Biological Sciences.
  • N/A. (n.d.). Gabapentin hydrochloride degradation pathways and impurity profiling. Benchchem.
  • N/A. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • N/A. (2023). Stability analysis of tranexamic acid in the presence of various antiseptic solutions. PubMed.
  • N/A. (n.d.). Hygroscopicity Testing. BOC Sciences.
  • N/A. (2017). assessment of the stability of gabapentin under different stress conditions.
  • Devarinti, R. (n.d.).
  • N/A. (n.d.).
  • N/A. (n.d.). Application Notes and Protocols for Compound Stability Testing. Benchchem.
  • N/A. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR.
  • N/A. (n.d.). Q1A(R2) Guideline. ICH.
  • N/A. (2013). Effect of UV absorbers and hindered amine light stabilizers on the photodegradation of ethylene–octene copolymer. Request PDF.
  • N/A. (1998). Stability Testing of Drug Substances and Drug Products.
  • Chen, Y., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2760-2765.
  • Chen, Y., et al. (2018). (PDF) Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight.
  • N/A. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega.
  • N/A. (n.d.).
  • N/A. (n.d.). Chemical Stability Assay. Enamine.
  • N/A. (n.d.). Drug stability testing 101. Thermo Fisher Scientific.
  • Ebert, R. F. (1986). Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives. Analytical Biochemistry, 154(2), 431-435.
  • N/A. (n.d.).
  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent.
  • N/A. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI.

Sources

An In-Depth Technical Guide to the Toxicological Profile of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-Aminocyclopentanecarboxylic acid, and its hydrochloride salt, is a non-proteinogenic amino acid analogue. As a constrained cyclic structure, it serves as a valuable building block and synthetic intermediate in medicinal chemistry and pharmaceutical development.[1][2] Its rigid conformation allows for the precise spatial orientation of amino and carboxylic acid functional groups, making it a key component in the synthesis of targeted therapeutic agents, including peptide mimics and antagonists for cellular receptors.[2]

Despite its utility, a comprehensive, publicly available toxicological profile for (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride remains largely undefined. The majority of available information is derived from legally mandated Safety Data Sheets (SDS), which provide hazard warnings but often lack detailed experimental data. This guide synthesizes the existing information, critically evaluates the data gaps, and proposes a structured, field-proven strategy for a comprehensive toxicological evaluation essential for any compound progressing through the drug development pipeline.

Chemical Identity and Known Hazards

  • Chemical Name: this compound

  • Synonyms: (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride salt[3]

  • CAS Number: 71830-07-4 (for the free amino acid)[1][4][5]

  • Molecular Formula: C₆H₁₁NO₂ · HCl

  • Molecular Weight: 165.62 g/mol (hydrochloride salt)[2]

The primary source of toxicological information comes from GHS classifications provided in supplier Safety Data Sheets. While not a substitute for empirical study, these classifications provide a baseline for safe handling and preliminary risk assessment. The most consistently reported hazards suggest that the compound is an irritant and may be harmful through major routes of exposure.[6][7]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

These classifications necessitate the use of personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection when handling the powder form, to mitigate exposure risks in a laboratory setting.[8][9]

Summary of Available Toxicological Data

A critical review of publicly accessible literature and safety documentation reveals a significant lack of detailed toxicological studies. The available information is qualitative and precautionary, as summarized below.

Toxicological EndpointSummary of FindingsCitations
Acute Oral Toxicity No quantitative LD50 data available. Classified as "Harmful if swallowed" (Category 4).[4][6][10]
Acute Dermal Toxicity No quantitative LD50 data available. Stated as "May be harmful if absorbed through skin."[3][4][10]
Acute Inhalation Toxicity No quantitative LC50 data available. Stated as "May be harmful if inhaled."[3][4][10]
Skin Corrosion/Irritation Consistently reported to cause skin irritation.[6][7]
Serious Eye Damage/Irritation Consistently reported to cause serious eye irritation.[6][7]
Respiratory/Skin Sensitization Limited information; one source suggests a potential for allergic reactions based on QSAR modeling, while others report no available data.[4][10]
Germ Cell Mutagenicity No data available.[4][10]
Carcinogenicity No data available. Not listed as a carcinogen by IARC or ACGIH.[10]
Reproductive Toxicity No data available.[4]
STOT - Single Exposure May cause respiratory tract irritation.[6][7]
STOT - Repeated Exposure No data available.[4]

The absence of data, particularly for genotoxicity, carcinogenicity, and reproductive toxicity, is typical for a research-grade chemical intermediate. However, should this molecule be part of a candidate drug that will be administered to humans, generating this data becomes a critical path activity.

Proposed Strategy for Toxicological Evaluation

For a pharmaceutical intermediate like this compound, a tiered, systematic approach to toxicological testing is essential to de-risk its progression in drug development. This strategy prioritizes in vitro and early-stage assessments to guide decisions before committing to resource-intensive, long-term in vivo studies.

Tiered_Toxicology_Workflow cluster_0 Tier 1: Foundational Safety cluster_1 Tier 2: In Vivo Confirmation cluster_2 Tier 3: Pre-Clinical Development in_silico In Silico Assessment (QSAR for Mutagenicity, Metabolite Prediction) genotox_invitro In Vitro Genotoxicity (Ames Test, MLA/HPRT) in_silico->genotox_invitro Guides Assay Selection cytotox In Vitro Cytotoxicity (e.g., MTT, LDH assays) in_silico->cytotox Predicts Potential acute_tox Acute Toxicity Study (Oral, Dermal - Rodent) genotox_invitro->acute_tox If Negative cytotox->acute_tox genotox_invivo In Vivo Genotoxicity (Micronucleus Test) acute_tox->genotox_invivo Provides Dose Range Finding repeat_dose Repeat-Dose Toxicity (28-day, Rodent/Non-rodent) genotox_invivo->repeat_dose If Negative safety_pharm Safety Pharmacology (CNS, CV, Respiratory) repeat_dose->safety_pharm

Caption: A tiered workflow for toxicological evaluation.

This logical progression ensures that foundational safety parameters, particularly genotoxicity, are cleared before advancing to more complex and costly animal studies. Each tier builds upon the data from the previous one, creating a self-validating system of evidence.

Key Experimental Protocols

To address the existing data gaps, a series of standard, regulatory-accepted assays must be performed. Below are outlines of essential experimental workflows.

Genotoxicity Assessment Workflow

Genotoxicity is a critical endpoint. A positive finding can terminate a drug development program. The standard workflow is designed to detect different types of genetic damage.

Genotoxicity_Workflow start Test Compound ames Bacterial Reverse Mutation Assay (Ames Test) - Detects point mutations start->ames invitro_micro In Vitro Mammalian Cell Micronucleus Test - Detects clastogenic & aneugenic events start->invitro_micro invivo_micro In Vivo Rodent Micronucleus Test - Confirms in vivo relevance ames->invivo_micro Positive or Equivocal decision Genotoxicity Profile (Positive/Negative) ames->decision Negative invitro_micro->invivo_micro Positive or Equivocal invitro_micro->decision Negative invivo_micro->decision

Caption: Standard workflow for genotoxicity testing.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol serves as a foundational step to determine the concentration range of the test article that is toxic to cells, which is essential for designing subsequent in vitro assays like the micronucleus test.

Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line (e.g., CHO, HepG2) by 50% (IC50).

Methodology:

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells in F-12 Ham's medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in an incubator at 37°C with 5% CO₂.

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Cell Seeding:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed 1 x 10⁴ cells per well in a 96-well microplate in a volume of 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).

    • Perform serial dilutions to create a range of test concentrations (e.g., 1 µM to 10 mM).

    • Remove the old medium from the cells and add 100 µL of medium containing the test compound concentrations. Include vehicle-only controls and untreated controls.

    • Incubate the plate for 24 hours (or a relevant exposure period).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.

Conclusion

The current toxicological understanding of this compound is limited to preliminary hazard warnings of irritation and potential harm upon ingestion, inhalation, or skin contact. There is a notable absence of empirical data regarding acute toxicity levels, genotoxicity, carcinogenicity, and reproductive effects. For drug development professionals, this represents a critical information gap. The path forward requires a systematic, tiered evaluation, beginning with foundational in vitro assays for cytotoxicity and genotoxicity, to build a robust safety profile. The protocols and strategies outlined in this guide provide a validated framework for generating the necessary data to ensure the safety and regulatory compliance of this valuable pharmaceutical intermediate.

References

  • AAPPTec, LLC. Safety Data Sheet: (1)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkPaCjSwOJjVmm2R_56yTYZQ65G4SoaJFTC-qnpAUECeO4eTAXNNnWmRuzAzcwCc6_PK3st92K4cfMRg_8wkdUeOOEMMLCpdyi6VeheMj4c83mU2TuZ9BbBMor4bI3y2RIoSysOG7o_gPNzq6P0Qzo2Bh6wJZFgFrBMUKbC5aOBx4b513Xk3mZahW063qkQMRnSlEifu0=]
  • Sigma-Aldrich. Safety Data Sheet: coumarin-3-carboxylic acid. (2025-10-15). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdZdlUTN2UiOXMx4WiMZrdhSN1bRzbn51h3eZhxzb2YVOnQhHs7DTuAA-bTWLM1XvwJ-9QdXecZ-jMswpqQHiL6Llom67L-BYiN4HzSWmkPwk8uTJRDgxZasIPL3p6su-dmanLQP5lUotqnQhwNIk=]
  • BLD Pharmatech Co., Ltd. Safety Data Sheet: (1S,3R)-3-Aminocyclopentanecarboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwJynKaR4GeCr69QonOvXERINJ8AtZez4HvGAdZUi740pWrF86QEKnroRasdesqrm6pLlTOQrt5eNWfV443its2euqHcae2QIrzsZkw557mWSkafsvHQDdp38-comklzxBWt4EOvyRoXr2VziG2a0fcz2Wn4OYLAzBCMiLmbk7VQzrnEeTZT0nrP8-XvfWoL3y]
  • MedChemExpress. Safety Data Sheet: BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid. (2025-12-08). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCNFaq1BVP108d-MktKl83jF42TuC3jd6znBE-FAw1GmSVwbs8esFioDKWpMGOEvcFtdTFoLpDG8Kag7SduC9i6wjTvODf0gu3WdbglTbIXF5T0T7Jv9qruWioIbVYwI2XCnGr58IVXRbSA9iywPLyr64K0kaAf5mPu_eNYVTBmHrTj2mAGjwYpGs42XVRq0QkJhUg6ZU8HJtAMDVtBG0Ej9_rPjhj4-LhPMmLYIoCY5b8]
  • Cayman Chemical. Safety Data Sheet: BOC-(1S,3S)-3-Aminocyclopentane carboxylic acid. (2014-03-28). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWKGMJA7Nmin1uIwaoEjAclmyAyD6Wz_n_DLODyCtyyA6gwaimH_N9lK0-blwwFva9ga6fqBg93jS3IVPIwbC8iKabE4AMLMJnyJCavvc8eSgE3F0wjovX-xRzyAmBPF7e]
  • TCI Chemicals. Safety Data Sheet: Amicarbazone. (2025-01-10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUFbLl99nFbnF7noUPGZAm8SYXFh6BGHNUa4X7w0r2bEqB3QFxmMZm_MnXYHoqsrZ4F6OFaTSSy-mgzOphmNfCSxeF98zlcfjbEFScNM35Eh7RH5xFtKt0e8aBXM89WXvUk55RX174dwcrEfjvN1Ro]
  • Capot Chemical. MSDS of (1R,3S)-3-aminocyclopentanecarboxylic acid. (2013-08-30). [URL: https://vertexaisearch.cloud.google.
  • Cayman Chemical. Safety Data Sheet: (1R,3R)-3-Aminocyclopentane carboxylic acid. (2014-03-28). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPEFkKuFLfGiDdSRWD70Yy6SCjx73ZYSgok2JGMlx3We4iJdodde32ta2XX4O4xtRi7bMh9nP1eZSG0Ix4oy9AgMNSm1TLCGfq2wjYZQ5ZFicm_nUa6Wbmzi9rwXakPrAL]
  • PubChem - National Institutes of Health. 3-Aminocyclopentanecarboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQToWclas46J1DKPZ4BtUrwkDjhMf0cmd6ROPV1SWBb1xpEv07oydrX-V7NUPtd-IUFDmEeaGIyNEbd8SrSPG-HN1b3CTaC7b3Y6tvnplO5RR0P3DrF7W-ycygsk4r6zEGQmAl4nfzUg1J6lVWu_47aF_ZXJq-1lVi0GHwMm1B_6EnhAvLAQ==]
  • Cayman Chemical. Product Information: (1S,3R)-3-Aminocyclopentane carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWxp-buvY816FuwrArr3nF47Fky1wlGz7TSyCYx0B9Oo_MtMVVfIAEotwkIiW8xpxGZz5gEjQA-A8UJ4hdZS-C8cgL9yF-dxCn06e5ep-HRc7V67mxv70rPk-Am4--TiIkQiTJ1KaSRiOfVJjvnMnbLonM8UxXW4K8PqpuwCxAXXbJ-5PcBSUvEyfmSQ==]
  • BLD Pharmatech Co., Ltd. Safety Data Sheet: (1R,3S)-3-Aminocyclopentanecarboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs_ko1Fux9OH9we6bW77sTuIPyZFwGu_yBT6lphMQkJQb4-J4fHpSSTTs_vr7gAT2UuIQ_GrOorT_hCjXIvM-8xigShhYsvJgC7tljzPOiDcKlTh0q47guSSlt-ms6sFNzfX9yZErnwcl13mTF2r5vGlvVqNw_e4iKDLQHZt37ppIbyfEp8GC6JF08PzqzPHJ1]
  • Chemical Suppliers USA. (-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC3kMuB1Wwxf7VUz-H1JR0uZ13nxiOgoi8AZdytSP5OIfRPBlUDs0_yITJLSJ8X-J5Izw1wDM548ZmpLJ4Untf35YjYi4695E27-kEoYFZaa947S7yEKbAsXnEUNFHGxXqIVCZs5tD0yeNRGp5F7EvvEtHg51OO_eKhHkLNHL4jSHlmn9fDpzFVtVCqz8jt5UPkYWrbg-J9DMVqYcEKl9py4UKj0Tu]
  • PubChem - National Institutes of Health. (1R,3S)-3-Aminocyclopentanecarboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8xsFt8Cmz5qB8RmM05Wn4ZoAn1eEHuTh2VeJwfP0jszCshK-mpOkFm1bCgpKvigl4q7-Yr3TVdczfRb192AGavD5Tf30xJ5QQ7685zUOojckrVu0HzXACyVPlp-gNVXATmyQBbaXOo6xQcnwYjlso9NUu63o99Sqs2ynrxavyovE2ow1jGBX5QqoUZw4=]
  • PubMed. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. (1991-08-14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXwBfqHLai8EnD0xP7FJLZ2yV4wd7HpV1aWdCch-xf-1NP7UKkzdRvaNwy7e6zc35DxGvp2It9K8JdZn4RId8TPNJe9Bgv4wkngIt82izZbrr28uhCbrHxFXUdN_Zi1Ev30g==]
  • MedChemExpress. Product Information: BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2NM_I6dcNfgvpg05kP0w49PQLRYiNdv5g0Vb2Gfe83GPKWQx7gp9vjogsrVa4BmvJFbuEbzhMd5W7fCXhRarqj2yE9Wa7aMFuoUZPHlN3F31FLYHAO73Sg_IyoG3McnLqrSpGs1qMNpf1-EickTsk3wVCulweq26tEMhnqD1zhnMjcx-RYVU9mqVn]
  • Santa Cruz Biotechnology, Inc. Product Information: (−)-(1R,3S)-3-Aminocyclopentane carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxGi9tj6JiabEAnBlMtMSvOfkoqUvZZ_CaUmYkm7C7CqVPJwgsO8AA72bk-AEsXb--tUry1ThtjvSzyxMWKMCs0SSW36_hNnzbgtzTi_WdH9ZX4WHXJlQ9XhHspt7mnMUpX9uibRhy64BSSC2uZOHu-aWX0yhnK5ukEFqrontgWGf57jnA]
  • Fisher Scientific. Product Information: (1S,3R)-3-Aminocyclopentanecarboxylic acid, 95%, >90% ee. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpLzaSDLUau1i9-LzbwTpEFfdl922YNL-su2k7oJL43v_fiCquPonSw_Xl9oOAWnKZnJ88XY1CGNpizS-B7NGXNhlLLKRA4tKswU31YHMWU7sSmZwVaha2gABAn13KZHu40TpnZG4ZxYd0kNMTZnG4YcHgc_kzrUH_zU3ZAn3QZhr1Rc6iA2sUj-3tZim2bNgtF3p1NKCpmbW3HNTVH6KvL7vUKSotkdj1o_M6yik=]

Sources

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclopentanecarboxylic acid is a chiral, non-proteinogenic cyclic amino acid that has garnered significant attention in medicinal chemistry and neuroscience. As a conformationally restricted analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), its specific stereoisomer, particularly in the hydrochloride salt form, serves as a crucial building block for synthesizing novel therapeutics and as a valuable tool for probing receptor pharmacology. This guide provides a comprehensive review of its physicochemical properties, stereoselective synthesis, biological activity, and applications in drug discovery, offering field-proven insights for professionals in pharmaceutical and biochemical research.

Core Concepts: Structure and Physicochemical Properties

(1S,3R)-3-Aminocyclopentanecarboxylic acid, also known as (+)-(1S,3R)-β-Homocycloleucine, is a cyclic β-amino acid.[1] The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for a range of experimental and developmental applications. The rigid cyclopentane ring locks the molecule into a specific conformation, which is paramount for its selective interaction with biological targets. This structural rigidity is a key design element in modern medicinal chemistry for achieving receptor subtype selectivity and improving pharmacokinetic profiles.

Table 1: Physicochemical Properties of (1S,3R)-3-Aminocyclopentanecarboxylic Acid and its Hydrochloride Salt

PropertyValue (Free Amino Acid)Value (Hydrochloride Salt)Reference(s)
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂ · HCl[1]
Molecular Weight 129.16 g/mol ~165.62 g/mol [1]
CAS Number 71830-07-41203306-05-1 (general)[1][2]
Appearance White to off-white solid/crystalline powderData not specified[1]
Purity ≥ 95-98% (HPLC)Data not specified[1][3]
Optical Rotation [α]²⁵_D_ = +8 ± 2º (c=1 in H₂O)Data not specified[1]
Storage 0-8°C, under inert gasRoom temperature[1]

Note: Properties for the hydrochloride salt are less commonly detailed in commercial listings but are derived from the free amino acid.

The Imperative of Stereochemistry: Synthesis

The biological activity of 3-aminocyclopentanecarboxylic acid is highly dependent on its stereochemistry. The (1S,3R) configuration is particularly significant for its interaction with GABA receptors. Consequently, synthetic strategies must be enantioselective to produce the desired isomer in high optical purity.

Several approaches have been developed:

  • Enzymatic Asymmetrization: A highly efficient method involves the enzymatic asymmetrization of a prochiral precursor like cis-1,3-cyclopentanedicarboxylic acid.[4] Lipases are often used for chiral separation, providing a green and highly selective route to the desired enantiomer.[5]

  • Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules as starting materials. For instance, syntheses have been developed from precursors like L-serine.

  • Asymmetric Catalysis: Modern organic synthesis employs chiral catalysts to control the stereochemical outcome of a reaction. A notable example is the asymmetric Pd(II)-catalyzed Overman rearrangement combined with a Ru(II)-catalyzed ring-closing metathesis, which can produce chiral aminocyclopentenes as key intermediates for further elaboration.[6]

  • Hetero-Diels-Alder Reaction: Some patented methods describe a hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound generated in situ, followed by stereoselective reduction and resolution steps to yield the target molecule.[5]

The choice of synthetic route often depends on the desired scale, cost-effectiveness, and required optical purity. For pharmaceutical development, enzymatic and catalytic asymmetric methods are often preferred for their efficiency and high enantiomeric excess.

Visualizing the Synthetic Path

The following diagram illustrates a generalized workflow for producing the target compound, emphasizing the critical step of chiral resolution or asymmetric induction.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Steps A Prochiral Precursor (e.g., cis-1,3-Cyclopentanedicarboxylic Acid) B Asymmetric Transformation (Enzymatic Resolution or Asymmetric Catalysis) A->B C Intermediate (Chirally Pure Ester or Amide) B->C D Curtius or Hofmann Rearrangement C->D E (1S,3R)-N-Protected Aminocyclopentanecarboxylic Acid D->E F Deprotection E->F G (1S,3R)-3-Aminocyclopentanecarboxylic Acid F->G H Salt Formation (HCl) G->H I Final Product: (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride H->I

Caption: Generalized Synthetic Workflow.

Biological Activity and Mechanism of Action

The primary biological significance of (1S,3R)-3-aminocyclopentanecarboxylic acid lies in its role as a GABA analogue.

Interaction with GABA Receptors

GABA is the main inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its receptors, particularly the ionotropic GABA-A receptors, are crucial targets for drugs treating anxiety, epilepsy, and sleep disorders. GABA-A receptors are pentameric ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[7]

(1S,3R)-3-Aminocyclopentanecarboxylic acid has demonstrated activity at GABA-A receptors.[8] Its constrained cyclic structure allows it to adopt a specific conformation that mimics the active conformation of GABA at the receptor's binding site. Studies on various stereoisomers of 3-aminocyclopentanecarboxylic acid have confirmed that the cis configuration is crucial for potent activity, and the (1R,3S) and (1S,3R) enantiomers exhibit distinct pharmacological profiles.[9][10]

This selective interaction makes it a valuable research tool for studying GABA-A receptor pharmacology and a promising scaffold for designing novel, selective modulators.

Signaling Pathway Visualization

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A GABA B GABA-A Receptor (Ligand-gated Cl- channel) A->B Binds & Activates C Cl- Influx B->C D Hyperpolarization (Inhibitory Postsynaptic Potential) C->D E Reduced Neuronal Excitability D->E F (1S,3R)-3-Aminocyclopentanecarboxylic acid (GABA Analogue) F->B Binds & Modulates

Caption: GABA-A Receptor Modulation Pathway.

Distinction from Metabotropic Glutamate Receptor Ligands

It is critical to distinguish (1S,3R)-3-aminocyclopentanecarboxylic acid from a structurally related but functionally distinct molecule: (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD). ACPD is a potent and selective agonist at metabotropic glutamate receptors (mGluRs) and is widely used in neuroscience to study glutamatergic signaling.[11][12] While both share the (1S,3R)-cyclopentane scaffold, the presence of the second carboxylic acid group in ACPD completely shifts its pharmacological target from GABA receptors to mGluRs.

Applications in Drug Discovery and Development

The unique structural and biological properties of this compound make it a valuable asset in pharmaceutical R&D.

  • Scaffold for Neurological Drugs: Its primary application is as a chiral building block for pharmaceuticals targeting neurological disorders.[1] By incorporating this constrained GABA analogue into larger molecules, chemists can design compounds with enhanced potency, selectivity, and improved pharmacokinetic properties (e.g., better blood-brain barrier penetration).

  • Intermediate for Peptide-Based Drugs: The molecule is used in the synthesis of peptide analogues and peptidomimetics.[1] Its rigid structure can be used to induce specific secondary structures (e.g., turns) in peptides, which is crucial for their biological activity.

  • N-Boc Protected Intermediate: The N-Boc protected form, (+)-(1S,3R)-N-Boc-3-aminocyclopentane carboxylic acid, is a key synthetic intermediate.[13] The Boc (tert-butoxycarbonyl) group is a standard amine-protecting group in organic synthesis, allowing chemists to perform reactions on the carboxylic acid moiety without affecting the amino group. This intermediate is crucial for efficient and selective peptide synthesis and the construction of complex molecules.[13]

Key Experimental Protocols

The following sections provide representative, non-exhaustive protocols for the synthesis and characterization of the title compound. Causality: These protocols are based on common laboratory practices and principles derived from the literature, such as enzymatic resolution and standard analytical techniques.

Protocol 1: Representative Synthesis via Enzymatic Asymmetrization & Deprotection

This protocol outlines a conceptual pathway based on enzymatic resolution followed by chemical modification and deprotection.

Step 1: Enzymatic Asymmetrization of a Prochiral Diester

  • Rationale: To create the initial chiral center with high enantioselectivity using a biocatalyst.

  • Procedure:

    • Suspend a prochiral substrate (e.g., dimethyl cis-1,3-cyclopentanedicarboxylate) in a phosphate buffer (pH 7.0).

    • Add a lipase (e.g., Candida antarctica lipase B, Novozym 435).

    • Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the reaction progress by HPLC to track the formation of the monoester.

    • Upon reaching ~50% conversion, stop the reaction and extract the product. The unreacted diester and the desired chiral monoester can be separated by column chromatography.

Step 2: Conversion to Amine (via Curtius Rearrangement)

  • Rationale: To convert the carboxylic acid group of the chiral monoester into a primary amine with retention of configuration.

  • Procedure:

    • Convert the chiral monoester to an acyl azide using diphenylphosphoryl azide (DPPA) and a base like triethylamine in an inert solvent (e.g., toluene).

    • Heat the reaction mixture to induce the Curtius rearrangement, forming an isocyanate intermediate.

    • Trap the isocyanate with a suitable alcohol (e.g., tert-butanol) to form a stable Boc-protected amine.

Step 3: Ester Hydrolysis

  • Rationale: To convert the remaining ester group to a carboxylic acid.

  • Procedure:

    • Dissolve the Boc-protected amino ester in a solvent mixture (e.g., THF/water).

    • Add a base (e.g., lithium hydroxide) and stir at room temperature until saponification is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to protonate the carboxylate and extract the N-Boc protected amino acid.

Step 4: Deprotection and Salt Formation

  • Rationale: To remove the Boc protecting group and form the final hydrochloride salt for improved stability and handling.

  • Procedure:

    • Dissolve the N-Boc protected amino acid in an organic solvent (e.g., 1,4-dioxane or isopropanol).[14]

    • Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane).[14]

    • Stir the reaction at room temperature for several hours.[14] The product will often precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield this compound.

Protocol 2: Quality Control and Characterization

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the final compound.

  • Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing an additive like 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector (typically at ~210 nm for non-chromophoric compounds) or an evaporative light scattering detector (ELSD). A purity of ≥98% is common for commercial-grade material.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and integrity of the molecule.

  • Method: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The ¹H NMR spectrum should show characteristic signals for the cyclopentane ring protons and the α-protons adjacent to the amine and carboxyl groups.[2] The integration of these signals should correspond to the number of protons in the molecule.

3. Optical Rotation

  • Purpose: To confirm the bulk enantiomeric identity of the sample.

  • Method: A solution of the free amino acid of known concentration (e.g., c=1 in water) is prepared. The optical rotation is measured using a polarimeter at the sodium D-line (589 nm). The (1S,3R) enantiomer should exhibit a positive rotation, as indicated in Table 1.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a precision tool for the modern medicinal chemist and neuroscientist. Its value is derived from the convergence of its stereochemically defined, conformationally restricted structure and its identity as a GABA analogue. Through sophisticated synthetic strategies, particularly enzymatic and asymmetric catalytic methods, this compound is made accessible in high optical purity. Its application as a chiral building block continues to facilitate the development of next-generation therapeutics for complex neurological disorders, underscoring the critical role of fundamental chemical synthesis in advancing biomedical research.

References

  • LookChem. Enantioselective synthesis of (+) and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Enantioselective Synthesis of (+) and (-)-cis-3-Aminocyclopentanecarboxylic Acids by Enzymatic Asymmetrization. Available from: [Link]

  • Google Patents. CN109651178A - A kind of preparation method of (1R, 3S) -3- Aminocyclopentanol hydrochloride.
  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • National Center for Biotechnology Information. Enzymatic strategies for asymmetric synthesis. Available from: [Link]

  • PubMed. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Available from: [Link]

  • PubMed. 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Available from: [Link]

  • ConnectSci. Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Available from: [Link]

  • ResearchGate. Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin | Request PDF. Available from: [Link]

  • PubMed. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. Available from: [Link]

  • ResearchGate. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Available from: [Link]

  • MDPI. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Available from: [Link]

  • ResearchGate. Asymmetric synthesis of cis-3 aa. Available from: [Link]

  • PubMed. Intracerebral 1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) produces limbic seizures that are not blocked by ionotropic glutamate receptor antagonists. Available from: [Link]

  • PubMed. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors. Available from: [Link]

  • PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Available from: [Link]

  • PubMed. 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Available from: [Link]

  • PubMed. Design and Semisynthesis of Aminocannabinoids as Neurological Magic Shotguns. Available from: [Link]

Sources

The Constrained Agonist: A Technical History of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclopentanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a significant milestone in the rational design of neuropharmacological agents. Its hydrochloride salt has become a valuable chiral building block in medicinal chemistry. This guide traces the scientific journey of this molecule, from its conceptual origins in the study of neurotransmitter conformation to its synthesis and application as a tool for probing GABAergic systems and a precursor in drug development. We will delve into the historical context of its discovery, the evolution of its stereoselective synthesis, its mechanism of action, and its role in the pharmaceutical landscape.

The Genesis: A Quest for Conformational Constraint in Neuroscience

The mid-20th century was a transformative period for neuroscience, marked by the identification of key neurotransmitters and the burgeoning field of psychopharmacology. The discovery of GABA in the brain in 1950 and its establishment as a major inhibitory neurotransmitter by 1967 set the stage for a new chapter in understanding and treating neurological and psychiatric disorders.[1][2] However, GABA itself is a highly flexible molecule, capable of adopting numerous conformations in solution. This flexibility posed a significant challenge for researchers aiming to understand the precise three-dimensional structure required for interaction with its receptors.

This challenge gave rise to the strategy of using conformationally restricted analogs . The core idea was to synthesize molecules that mimic the essential pharmacophoric elements of a neurotransmitter but are locked into a more rigid structure.[3] By studying the biological activity of these rigid analogs, scientists could deduce the "active conformation" of the endogenous ligand at its receptor. (1S,3R)-3-Aminocyclopentanecarboxylic acid emerged from this very line of inquiry, designed to mimic GABA in a folded, or partially folded, state.

The Discovery: Synthesis and Stereochemical Elucidation

The first comprehensive synthesis and stereochemical assignment of all four stereoisomers of 3-aminocyclopentanecarboxylic acid, including the (1S,3R) isomer, were reported in 1979 by Robin D. Allan, Graham A. R. Johnston, and Bruce Twitchin at the Australian National University.[4][5] Their work was explicitly aimed at creating potent, conformationally restricted GABA analogues to probe the stereochemical requirements of GABA receptors.[4][5]

The key to their synthesis was the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid, which preferentially yielded the cis-amino acid. The individual stereoisomers were then obtained through classical resolution techniques.[4][5] This seminal work not only provided the scientific community with a new set of tools for studying the GABAergic system but also established the stereochemistry of the amino acid degradation product of the antibiotic amidinomycin as cis-(1R,3S)-3-aminocyclopentanecarboxylic acid.[4][5]

Original Synthetic Approach (Allan, Johnston & Twitchin, 1979)

The initial synthesis, while groundbreaking, relied on methods that have since been refined for scalability and stereocontrol. The core of the 1979 synthesis for the cis-isomers can be summarized as follows:

  • Starting Material: 3-Oxocyclopentanecarboxylic acid.

  • Oximation: Reaction with hydroxylamine to form 3-hydroxyiminocyclopentanecarboxylic acid.

  • Stereoselective Reduction: Catalytic hydrogenation of the oxime. This step was crucial as it yielded predominantly the cis-3-aminocyclopentanecarboxylic acid.

  • Resolution: The racemic cis-amino acid was then resolved into its individual enantiomers, (1S,3R) and (1R,3S), using chiral resolving agents.

This foundational work paved the way for more advanced synthetic methodologies.

The Evolution of Synthesis: From Resolution to Asymmetric Routes

While the initial synthesis and resolution were effective for research purposes, the demand for enantiomerically pure (1S,3R)-3-aminocyclopentanecarboxylic acid as a pharmaceutical intermediate spurred the development of more efficient and scalable synthetic routes. These can be broadly categorized into chiral resolution of racemic mixtures and asymmetric synthesis.

Chiral Resolution Methodologies

Classical resolution involves the separation of a racemic mixture by converting the enantiomers into diastereomers with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by methods like crystallization.

Generalized Protocol for Chiral Resolution:

  • Derivatization: The racemic 3-aminocyclopentanecarboxylic acid (often with a protecting group on the amine) is reacted with a chiral resolving agent, such as a chiral amine or acid (e.g., (R)-1-phenylethylamine or a derivative of tartaric acid), to form a mixture of diastereomeric salts.

  • Separation: The diastereomeric salts are separated based on differences in solubility through fractional crystallization.

  • Liberation: The desired enantiomer of the amino acid is recovered from the separated diastereomeric salt by treatment with an acid or base to remove the resolving agent.

Asymmetric Synthesis

More contemporary approaches focus on asymmetric synthesis, which creates the desired stereoisomer directly, avoiding the loss of 50% of the material inherent in classical resolutions. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Example of a Modern Asymmetric Approach:

A notable strategy involves the enzymatic resolution of a racemic intermediate. For instance, a bicyclic β-lactam precursor to cis-3-aminocyclopentanecarboxylic acid can be hydrolyzed enantioselectively using a lipase, yielding one enantiomer of the amino acid while leaving the other enantiomer of the lactam unreacted.[1][6]

Table 1: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantagesTypical Application
Classical Resolution Well-established, reliable for obtaining high enantiomeric purity.Theoretical maximum yield is 50%. Can be labor-intensive and require screening of resolving agents.Initial discovery, smaller-scale synthesis.
Enzymatic Resolution High enantioselectivity, mild reaction conditions.Requires screening for a suitable enzyme, substrate specificity can be a limitation.Industrial scale-up for chiral intermediates.
Asymmetric Synthesis High theoretical yield (up to 100%), efficient.May require expensive chiral catalysts or auxiliaries, development of a new route can be complex.Modern pharmaceutical manufacturing.

Mechanism of Action: A Constrained Mimic of GABA

(1S,3R)-3-Aminocyclopentanecarboxylic acid exerts its biological effects primarily by acting as an agonist at GABA receptors. GABA receptors are the main inhibitory neurotransmitter receptors in the mammalian central nervous system and are broadly classified into GABAA and GABAB receptors.

  • GABAA Receptors: These are ligand-gated ion channels. When activated by an agonist, they open a chloride ion channel, leading to an influx of Cl- ions into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

  • GABAB Receptors: These are G-protein coupled receptors. Their activation leads to downstream effects that include the opening of potassium channels and the inhibition of calcium channels, which also results in a net inhibitory effect on neuronal activity.

The rigid cyclopentane ring of (1S,3R)-3-aminocyclopentanecarboxylic acid holds the amino and carboxylic acid groups in a specific spatial arrangement that is recognized by GABA receptors. By studying the potency of this and other constrained analogs, researchers have been able to map the conformational requirements of the GABA binding pocket.

GABA_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_Analog (1S,3R)-3-Aminocyclopentanecarboxylic acid GABA_A_Receptor GABA_A Receptor (Ion Channel) GABA_Analog->GABA_A_Receptor Binds to Cl_Channel Chloride (Cl⁻) Channel Opens GABA_A_Receptor->Cl_Channel Activates Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Leads to Cl⁻ Influx & Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Causes Drug_Development_Flow Start Identification of Neurotransmitter Target (e.g., GABA Receptor) Concept Concept: Conformationally Restricted Analogs Start->Concept Synthesis (1S,3R)-3-Aminocyclopentanecarboxylic acid Synthesis & Resolution Concept->Synthesis Building_Block Use as Chiral Building Block Synthesis->Building_Block Lead_Gen Lead Compound Generation Building_Block->Lead_Gen Optimization Lead Optimization (SAR Studies) Lead_Gen->Optimization Candidate Drug Candidate Selection Optimization->Candidate

Figure 2: The role of (1S,3R)-3-Aminocyclopentanecarboxylic acid in a typical drug discovery workflow.

Conclusion

The story of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a compelling example of how fundamental research into the structure-activity relationships of neurotransmitters can lead to the development of valuable chemical tools and pharmaceutical intermediates. From its rational design and first synthesis in 1979 to its current role as a chiral building block, this molecule has played a significant part in advancing our understanding of GABAergic pharmacology. As the demand for more selective and potent drugs for neurological disorders continues to grow, the principles of conformational restriction embodied by this compound will undoubtedly remain a cornerstone of modern medicinal chemistry.

References

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521.
  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2016). An historical perspective on GABAergic drugs. Advances in Pharmacology, 76, 1-24.
  • Majer, Z., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(15), 9845-9854.
  • Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British Journal of Pharmacology, 147(S1), S109-S119.
  • Asenapine Maleate Powder. (n.d.). IndiaMART. Retrieved January 10, 2026, from [Link]

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Request PDF. Retrieved January 10, 2026, from [Link]

  • Pharmaceutical Chemicals. (n.d.). Chemvon Biotechnology (Shanghai) Co. Ltd. Retrieved January 10, 2026, from [Link]

  • Hruby, V. J. (1998). Conformationally restricted peptides as tools in opioid receptor studies. Current Medicinal Chemistry, 5(6), 447-466.

Sources

An In-Depth Technical Guide to the Stereoisomers of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride and its corresponding stereoisomers. As conformationally restricted analogues of γ-aminobutyric acid (GABA), these compounds are of significant interest to researchers in neuroscience and drug development. This document delves into the stereochemical nuances, synthesis strategies, analytical separation techniques, and the distinct biological activities of the four stereoisomers. Detailed methodologies for chiral separation via High-Performance Liquid Chromatography (HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy are presented to equip researchers with the practical knowledge required for their work with these compounds.

Introduction: The Significance of Stereoisomerism in GABA Analogues

(1S,3R)-3-Aminocyclopentanecarboxylic acid is a chiral amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders[1]. Its rigid cyclopentane core offers a unique scaffold for presenting the key pharmacophoric elements—the amine and carboxylic acid groups—in a spatially defined manner. This conformational restriction is paramount in the study of neurotransmitter receptors, such as the GABA receptors, as it allows for the probing of specific binding conformations required for receptor activation or inhibition.

The molecule possesses two chiral centers, giving rise to four possible stereoisomers:

  • (1S,3R)-3-Aminocyclopentanecarboxylic acid (cis isomer)

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid (cis isomer, enantiomer of (1S,3R))

  • (1S,3S)-3-Aminocyclopentanecarboxylic acid (trans isomer)

  • (1R,3R)-3-Aminocyclopentanecarboxylic acid (trans isomer, enantiomer of (1S,3S))

It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities. Therefore, the ability to synthesize, separate, and characterize each stereoisomer of 3-aminocyclopentanecarboxylic acid is critical for elucidating their specific roles in biological systems and for the development of stereochemically pure therapeutic agents. All four stereoisomers have been shown to possess potent inhibitory action on neuronal firing in the mammalian central nervous system, highlighting their importance as GABA analogues[2].

This guide will provide a detailed exploration of the synthesis, separation, and characterization of these four stereoisomers, with a focus on practical, field-proven methodologies.

Synthesis and Chiral Resolution Strategies

The synthesis of enantiomerically pure aminocyclopentanecarboxylic acids can be approached through two primary strategies: asymmetric synthesis from a chiral precursor or chiral resolution of a racemic mixture.

Proposed Synthetic Pathway from Racemic Starting Materials

A common approach to synthesizing cyclic β-amino acids involves the stereoselective reduction of a corresponding oxime derivative. A key reaction in the synthesis of the cis-isomers of 3-aminocyclopentanecarboxylic acid is the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid[2]. This can be achieved through catalytic hydrogenation, which preferentially yields the cis-amino acid.

Diagram: Proposed General Synthetic Workflow

G cluster_0 Synthesis of Racemic cis/trans Mixture cluster_1 Chiral Resolution cluster_2 Final Product Formation start Cyclopentanone Derivative step1 Formation of Oxime start->step1 Hydroxylamine step2 Reduction to Amino Group step1->step2 e.g., Catalytic Hydrogenation step3 Hydrolysis (if esterified) step2->step3 racemate Racemic Mixture of all four Stereoisomers step3->racemate resolution Chiral Resolving Agent or Chiral Chromatography racemate->resolution isomers Separated Stereoisomers: (1S,3R), (1R,3S), (1S,3S), (1R,3R) resolution->isomers hcl_salt Formation of Hydrochloride Salt isomers->hcl_salt HCl in suitable solvent final_product Individual Stereoisomeric Hydrochloride Salts hcl_salt->final_product

Caption: A generalized workflow for the synthesis and resolution of 3-aminocyclopentanecarboxylic acid stereoisomers.

Chiral Resolution

Once a racemic mixture of the four stereoisomers is obtained, their separation is paramount. Chiral resolution can be achieved through several methods, with chiral chromatography being one of the most powerful and widely used techniques.

2.2.1. Diastereomeric Salt Crystallization

A classical method for resolving enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. For the resolution of a racemic amino acid, a chiral acid or base can be employed to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

2.2.2. Enzymatic Resolution

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. For instance, a lipase can selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. This method has been successfully applied to the resolution of amides and esters of cis-2-aminocyclopentanecarboxylic acid and could be adapted for the 3-amino isomers[3].

Analytical Techniques: Chiral HPLC and NMR Spectroscopy

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation and quantification of the stereoisomers of 3-aminocyclopentanecarboxylic acid. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are particularly effective for this purpose.

3.1.1. Experimental Protocol: Chiral HPLC Separation

The following protocol provides a starting point for the chiral separation of the four stereoisomers. Optimization of the mobile phase composition and other chromatographic parameters will likely be necessary.

ParameterRecommended Conditions
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm[4][5][6]
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). An acidic or basic additive is often required. For an amino acid, a mobile phase of hexane:ethanol with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) should be explored[4].
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 20 - 40 °C
Detection UV at a low wavelength (e.g., 210 nm) or derivatization with a UV-active tag.
Sample Preparation Dissolve the hydrochloride salt in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale for Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs like Chiralpak® AD-H provide a complex chiral environment with multiple interaction sites (hydrogen bonding, dipole-dipole, and π-π interactions), which are effective for the resolution of a wide range of chiral compounds, including those with amine and carboxylic acid functionalities[5][6].

  • Mobile Phase: The use of a non-polar solvent with an alcohol modifier allows for the modulation of the retention and selectivity. The addition of an acidic or basic modifier is crucial for improving peak shape and resolution of ionizable compounds like amino acids by suppressing the ionization of the analyte or interacting with the stationary phase[4].

Diagram: Chiral HPLC Separation Workflow

G sample Racemic Mixture of 3-Aminocyclopentanecarboxylic Acid Stereoisomers injection Injection onto Chiral HPLC System sample->injection column Chiralpak® AD-H Column injection->column separation Differential Interaction with CSP column->separation detection UV Detector separation->detection chromatogram Chromatogram with Four Separated Peaks detection->chromatogram

Caption: Workflow for the analytical separation of the four stereoisomers using chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the stereochemistry of the 3-aminocyclopentanecarboxylic acid isomers. The chemical shifts and coupling constants of the cyclopentane ring protons provide valuable information about their relative stereochemistry (cis or trans).

3.2.1. Expected ¹H and ¹³C NMR Spectral Features

¹H NMR (in D₂O):

  • Methine Protons (CH-N and CH-COOH): The chemical shifts and coupling patterns of these protons will be diagnostic for the cis and trans isomers. In the cis isomers, the coupling constants between the protons at C1 and C3 will differ from those in the trans isomers.

  • Methylene Protons (CH₂): The protons on the cyclopentane ring will appear as complex multiplets.

¹³C NMR (in D₂O):

  • Carbonyl Carbon (C=O): Expected to be in the range of 170-185 ppm[7].

  • Methine Carbons (C-N and C-COOH): The chemical shifts of these carbons will be influenced by the electronegativity of the attached nitrogen and carboxyl groups and will likely be in the range of 40-60 ppm.

  • Methylene Carbons: The remaining methylene carbons of the cyclopentane ring will appear at higher field, typically in the 20-40 ppm range[8].

Table of Predicted ¹³C NMR Chemical Shift Ranges

Carbon EnvironmentExpected Chemical Shift (ppm)
C=O (Carboxylic Acid)170 - 185[7]
CH-NH₃⁺45 - 60
CH-COOH40 - 55
Ring CH₂20 - 40[8]

Biological Activity: Stereoselectivity at GABA Receptors

The stereochemistry of the 3-aminocyclopentanecarboxylic acid isomers plays a critical role in their interaction with GABA receptors. These receptors are the primary mediators of fast inhibitory neurotransmission in the mammalian brain[9]. The conformationally restricted nature of the cyclopentane ring allows these molecules to selectively target different GABA receptor subtypes.

Studies on related cyclopentane and cyclopentene analogues of GABA have demonstrated that the stereochemical orientation of the amine and carboxylic acid groups is crucial for their activity at GABA(C) receptors[10]. For instance, the enantiomers of cis-3-aminocyclopentanecarboxylic acid show distinct pharmacological effects at human homomeric ρ1 and ρ2 GABA(C) receptors[10]. Furthermore, related compounds have been identified as novel GABA(C) receptor antagonists[11].

The precise binding affinities and functional activities of each of the four stereoisomers of 3-aminocyclopentanecarboxylic acid at various GABA receptor subtypes (GABA(A), GABA(B), and GABA(C)) are a subject of ongoing research. The ability to work with stereochemically pure isomers is essential for accurately deconvoluting these interactions.

Conclusion

The stereoisomers of 3-aminocyclopentanecarboxylic acid hydrochloride represent a valuable class of compounds for the study of GABAergic neurotransmission. Their rigid structures provide a unique opportunity to probe the conformational requirements for ligand binding at GABA receptors. This guide has outlined the key considerations for the synthesis, chiral resolution, and analytical characterization of these important molecules. The provided methodologies for chiral HPLC and the predictive information for NMR spectroscopy serve as a practical foundation for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience. A thorough understanding and application of these techniques are essential for advancing our knowledge of the distinct biological roles of each stereoisomer and for the development of novel, stereochemically pure therapeutics for neurological disorders.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • 3-Aminocyclopentanecarboxylic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617.
  • Johnston, G. A. R., et al. (1978). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 31(7), 1553-1559.
  • WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids. (n.d.). Google Patents.
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (2018). Molecules, 23(11), 2949.
  • Please read this instruction sheet completely before using this column. (n.d.). Daicel Chiral Technologies. Retrieved January 10, 2026, from [Link]

  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 132(7), 1503–1510.
  • 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0241893). (n.d.). Human Metabolome Database. Retrieved January 10, 2026, from [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
  • CN110577472A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (n.d.). Google Patents.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]

  • Bhushan, R., & Kumar, V. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • Yamamoto, H., et al. (2023). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate. Retrieved January 10, 2026, from [Link]

  • (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists. (2004). British Journal of Pharmacology, 142(6), 999–1008.
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). Scientific Reports, 11(1), 8049.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride. (n.d.). Google Patents.
  • Enantiomeric separation of arotinolol by Chiralpak AD-H chiral column HPLC method. (2012). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. (2024). Frontiers in Molecular Neuroscience, 17.
  • Enhanced inhibitory effects of GABA on renal and hepatic function, molecular profiles, and histological changes in male albino mice. (2022). Open Veterinary Journal, 12(4), 503–511.
  • EP3636630B1 - PRODUCTION METHOD FOR 1 AMINO CYCLOPROPANE CARBOXYLIC ACID NONHYDRATE. (n.d.). European Patent Office. Retrieved January 10, 2026, from [Link]

  • 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H - The Royal Society of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • 13 C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 10, 2026, from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • 1H NMR spectra (D2O). (A) 1H NMR spectrum of SGM1-PCDA. After the... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 10, 2026, from [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (2014). Beilstein Journal of Organic Chemistry, 10, 2598–2605.
  • Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns. (n.d.). The Laboratory Store Ltd. Retrieved January 10, 2026, from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetics of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical and Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a cyclic amino acid analog with potential therapeutic applications. As with any novel chemical entity, a thorough understanding of its pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount for successful drug development. In the absence of direct empirical data for this specific molecule, this technical guide provides a comprehensive, predictive framework based on its structural characteristics and the known pharmacokinetic properties of analogous compounds, such as gabapentin and pregabalin. This document is intended to serve as a foundational resource for researchers, outlining the anticipated ADME profile of this compound and providing detailed, field-proven methodologies for its empirical determination.

Introduction: The Significance of Pharmacokinetic Profiling

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its pharmacokinetic behavior. A favorable pharmacokinetic profile ensures that the drug reaches its target site of action in sufficient concentrations to elicit a therapeutic effect, while minimizing off-target accumulation and potential toxicity. For a novel cyclic amino acid analog like this compound, early and accurate characterization of its ADME properties is a critical step in the drug development cascade. This guide will deconstruct the anticipated pharmacokinetic journey of this molecule, from its initial absorption to its ultimate elimination from the body.

Predicted Pharmacokinetic Profile of this compound

Based on its structural similarity to other small molecule cyclic amino acid-like drugs, we can construct a hypothetical pharmacokinetic profile. This predictive analysis serves as a starting point for empirical investigation.

Absorption

Given its amino acid-like structure, the primary route of absorption for orally administered this compound is likely to be mediated by amino acid transporters in the gastrointestinal tract.[1] This is a key characteristic of drugs like gabapentin and pregabalin, which utilize the large neutral amino acid transporter 1 (LAT1).[1][2]

Key Predictions:

  • Saturable, Dose-Dependent Absorption: The reliance on a transporter system suggests that absorption may become saturated at higher doses, leading to a dose-dependent bioavailability.[3]

  • Moderate to High Bioavailability at Therapeutic Doses: At lower, therapeutic concentrations, the active transport mechanism is expected to be efficient, resulting in good oral bioavailability, potentially in the range of 60-90%.[4][5]

  • Minimal Food Effect: While food may slightly delay the rate of absorption (Tmax), the overall extent of absorption (AUC) is not expected to be significantly impacted.[4]

Distribution

Following absorption, the distribution of this compound throughout the body will be influenced by its physicochemical properties.

Key Predictions:

  • Low Plasma Protein Binding: Similar to other small, hydrophilic amino acid-like drugs, plasma protein binding is anticipated to be negligible (<10%).[2][3] This results in a larger fraction of the drug being free to distribute into tissues and exert its pharmacological effect.

  • Wide Volume of Distribution: The compound is expected to have a relatively high volume of distribution, indicating that it does not remain confined to the bloodstream and distributes into various tissues.[3]

  • Blood-Brain Barrier Penetration: The potential for transport by LAT1, which is expressed at the blood-brain barrier, suggests that the compound may cross into the central nervous system.[2]

Metabolism

A significant advantage of many synthetic amino acid analogs is their limited metabolism.

Key Predictions:

  • Negligible Metabolism: It is highly probable that this compound is not significantly metabolized by hepatic enzymes such as the cytochrome P450 system.[2][3] This lack of metabolism reduces the potential for drug-drug interactions and inter-individual variability.

  • No Induction or Inhibition of Metabolic Enzymes: The compound is not expected to induce or inhibit its own metabolism or the metabolism of co-administered drugs.[3]

Excretion

The primary route of elimination for this compound is predicted to be renal.

Key Predictions:

  • Renal Excretion of Unchanged Drug: The vast majority of the administered dose is expected to be excreted unchanged in the urine.[2][5]

  • Clearance Proportional to Creatinine Clearance: Plasma clearance will likely be directly proportional to renal function.[3]

  • Relatively Short Half-Life: A short elimination half-life of approximately 5-7 hours is anticipated, necessitating multiple daily doses to maintain steady-state concentrations.[2][3]

Methodologies for Empirical Pharmacokinetic Characterization

The following section details the essential experimental workflows required to empirically determine the pharmacokinetic profile of this compound.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices.[6][7]

Step-by-Step Protocol for LC-MS/MS Method Development:

  • Analyte and Internal Standard Preparation:

    • Obtain a certified reference standard of this compound.

    • Synthesize or procure a stable isotope-labeled internal standard (e.g., with 2H or 13C) for optimal accuracy and precision.

    • Prepare stock solutions in a suitable solvent (e.g., methanol or water).

  • Sample Preparation:

    • Develop a sample extraction procedure to isolate the analyte from the biological matrix (e.g., plasma, urine). Protein precipitation is often a simple and effective first approach for small molecules.

    • Optimize the precipitation solvent (e.g., acetonitrile, methanol) and ratio to maximize analyte recovery and minimize matrix effects.

    • Alternatively, explore liquid-liquid extraction or solid-phase extraction for cleaner samples if matrix effects are significant.

  • Chromatographic Separation:

    • Select an appropriate HPLC/UHPLC column. A reversed-phase C18 column is a common starting point.

    • Optimize the mobile phase composition (e.g., water with formic acid and acetonitrile with formic acid) and gradient to achieve a sharp, symmetrical peak for the analyte and internal standard, with adequate separation from endogenous matrix components.

  • Mass Spectrometric Detection:

    • Optimize the mass spectrometer parameters in positive ion mode using electrospray ionization (ESI).

    • Determine the precursor and product ions for the analyte and internal standard for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Method Validation:

    • Conduct a full validation of the method in accordance with regulatory guidelines (e.g., FDA and EMA).[8][9]

    • Key validation parameters include:

      • Selectivity and Specificity: Assess interference from endogenous matrix components.

      • Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

      • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels.

      • Recovery: Determine the efficiency of the extraction process.

      • Matrix Effect: Assess the impact of the biological matrix on analyte ionization.

      • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

In Vitro Permeability Assessment

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[10]

Step-by-Step Protocol for Caco-2 Permeability Assay:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Add the test compound solution (typically at a concentration of 1-10 µM) to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of the test compound in the donor and receiver compartments using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

In Vivo Pharmacokinetic Studies in Rodents

In vivo studies in animal models are essential for determining the complete pharmacokinetic profile of a drug candidate.

Step-by-Step Protocol for a Rodent Pharmacokinetic Study:

  • Animal Model:

    • Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

    • Acclimate the animals to the housing conditions for at least one week before the study.

  • Dose Administration:

    • Prepare a suitable formulation of this compound for both intravenous (IV) and oral (PO) administration.

    • Administer a single dose of the compound to two groups of animals (one IV and one PO).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein, saphenous vein).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • For excretion studies, house the animals in metabolic cages to collect urine and feces.

  • Sample Analysis:

    • Analyze the plasma, urine, and fecal homogenate samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Data Presentation and Interpretation

Clear and concise presentation of pharmacokinetic data is crucial for decision-making.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.0831.0
AUC0-inf (ng*h/mL) 300018000
t1/2 (h) 6.56.8
CL (mL/min/kg) 5.5-
Vdss (L/kg) 2.5-
F (%) -60

Table 2: Predicted In Vitro Permeability of this compound

DirectionPapp (10-6 cm/s)Efflux Ratio
A -> B 151.2
B -> A 18

Visualization of Key Workflows

Bioanalytical Method Development Workflow

Bioanalytical_Method_Development cluster_0 Method Development cluster_1 Method Validation Analyte & IS Prep Analyte & IS Prep Sample Prep Sample Prep Analyte & IS Prep->Sample Prep LC Separation LC Separation Sample Prep->LC Separation MS Detection MS Detection LC Separation->MS Detection Selectivity Selectivity MS Detection->Selectivity Linearity Linearity Selectivity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Recovery Recovery Accuracy & Precision->Recovery Matrix Effect Matrix Effect Recovery->Matrix Effect Stability Stability Matrix Effect->Stability

Caption: Workflow for Bioanalytical Method Development and Validation.

In Vivo Pharmacokinetic Study Workflow

In_Vivo_PK_Study Animal Acclimation Animal Acclimation Dose Administration (IV & PO) Dose Administration (IV & PO) Animal Acclimation->Dose Administration (IV & PO) Blood Sampling Blood Sampling Dose Administration (IV & PO)->Blood Sampling Plasma Processing Plasma Processing Blood Sampling->Plasma Processing LC-MS/MS Analysis LC-MS/MS Analysis Plasma Processing->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Data Reporting Data Reporting Pharmacokinetic Analysis->Data Reporting

Caption: Workflow for a Typical In Vivo Rodent Pharmacokinetic Study.

Conclusion and Future Directions

This technical guide provides a robust, predictive framework for understanding the pharmacokinetics of this compound. The proposed methodologies, grounded in established scientific principles and regulatory expectations, offer a clear path forward for the empirical determination of its ADME profile. The anticipated favorable pharmacokinetic properties—including good oral bioavailability, limited metabolism, and renal excretion—position this compound as a promising drug candidate. Future in-depth studies should focus on confirming these predictions and exploring potential transporter-mediated drug-drug interactions to ensure a comprehensive understanding of its clinical pharmacology.

References

  • Bockbrader, H. N., et al. (2010). A review of the pharmacokinetics and pharmacodynamics of pregabalin. Journal of Clinical Pharmacology, 50(9), 977-995. [Link]

  • McLean, M. J. (1994). Clinical pharmacokinetics of gabapentin. Neurology, 44(6 Suppl 5), S17-22; discussion S31-2. [Link]

  • Stewart, B. H., et al. (1993). A saturable transport mechanism in the intestinal absorption of gabapentin is the underlying cause of the lack of proportionality between increasing dose and drug levels in plasma. Pharmaceutical research, 10(2), 276-281. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880-885. [Link]

  • Randinitis, E. J., et al. (2003). Pharmacokinetics of pregabalin in subjects with various degrees of renal function. The Journal of Clinical Pharmacology, 43(3), 277-283. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action. [Link]

  • Moein, M. M., El Beqqali, A., & Abdel-Rehim, M. (2017). Bioanalytical method development and validation: Critical concepts and strategies. Journal of Chromatography B, 1043, 3-11. [Link]

  • Epomedicine. (2021, December 5). Pregabalin : Pharmacology. [Link]

  • Cleveland Clinic Center for Continuing Education. (n.d.). Pregabalin (Lyrica®):Part I. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025, February 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Red Flower Publication. (2016). A Review on Bioanalytical Method Development and Validation by LC-MS/MS. [Link]

  • Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. [Link]

  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS [Video]. YouTube. [Link]

  • Mane, V., & Mhaske, N. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Pharmaceutical and Medicinal Chemistry, 8(1), 1-10. [Link]

  • Moein, M. M., El Beqqali, A., & Abdel-Rehim, M. (2017). Bioanalytical method development and validation: Critical concepts and strategies. Journal of Chromatography B, 1043, 3-11. [Link]

  • MDPI. (2024). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. [Link]

  • ACS Chemical Biology. (2021). Synthetic Natural Product Inspired Cyclic Peptides. [Link]

  • Royal Society of Chemistry. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. [Link]

  • MolecularCloud. (2023, September 13). What Are Cyclic Amino Acids and Their Applications?[Link]

  • MDPI. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. [Link]

Sources

Navigating the Scientific Landscape of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Important Clarification on Molecular Identity and Biological Activity

For researchers and drug development professionals investigating cyclopentane-based amino acids, precise molecular identification is paramount. A critical point of clarification is necessary regarding the biological activity of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride . Our comprehensive review of the scientific literature and available data reveals that this compound is primarily documented as a synthetic intermediate for pharmaceutical synthesis.[1][2] In contrast, a similarly named compound, (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (abbreviated as (1S,3R)-ACPD) , possesses a well-characterized and distinct biological activity profile as a selective agonist for metabotropic glutamate receptors (mGluRs).[3][4]

This guide will address the available information on (1S,3R)-3-Aminocyclopentanecarboxylic acid, highlight its primary application, and distinguish it from the extensively studied (1S,3R)-ACPD to prevent potential misinterpretation of data.

(1S,3R)-3-Aminocyclopentanecarboxylic Acid: A Building Block for Pharmaceutical Synthesis

(1S,3R)-3-Aminocyclopentanecarboxylic acid is a chiral amino acid derivative recognized for its role as a building block in the synthesis of more complex bioactive molecules, particularly in the development of drugs targeting neurological disorders.[5] Its structural features, including the cyclopentane ring and the specific stereochemistry of the amino and carboxylic acid groups, make it a valuable component for constructing novel therapeutic agents.[5]

Key Characteristics:

PropertyValueSource
Molecular Formula C6H11NO2[1][5][6]
Molecular Weight 129.16 g/mol [5][6]
CAS Number 71830-07-4[1][5]
Primary Application Synthetic intermediate in pharmaceutical research[1][5]

The hydrochloride salt form of this compound is typically used to improve its stability and handling properties for chemical synthesis.

Limited Evidence of Direct Biological Activity

While some commercial suppliers suggest that (1S,3R)-3-Aminocyclopentanecarboxylic acid possesses GABA-A receptor activity, there is a notable absence of primary, peer-reviewed research to substantiate this claim with in-depth pharmacological data.[7] The available citations often refer to broad reviews on GABAergic compounds rather than specific studies on this molecule.

One study investigated a series of cyclopentane and cyclopentene analogues of GABA for their activity at GABA-C receptors.[8] However, this research focused on the cis and trans racemates and their separated enantiomers, and does not provide specific data on the (1S,3R) isomer of 3-aminocyclopentanecarboxylic acid.

Due to the lack of detailed in vitro and in vivo studies, a comprehensive understanding of its mechanism of action, signaling pathways, and potential therapeutic effects remains largely undefined.

Distinguishing from the mGluR Agonist (1S,3R)-ACPD

A significant portion of the available literature for compounds with similar nomenclature refers to (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) . It is crucial to differentiate between these two molecules as their biological activities are fundamentally different.

(1S,3R)-ACPD is a potent and selective agonist of metabotropic glutamate receptors, which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[3][4] In contrast to the ionotropic glutamate receptors that form ion channels, mGluRs mediate their effects through second messenger systems.

Key Biological Activities of (1S,3R)-ACPD:

  • Stimulation of Phosphoinositide Hydrolysis: (1S,3R)-ACPD has been shown to stimulate the hydrolysis of phosphoinositides in brain tissue, a hallmark of Gq-coupled mGluR activation.[4]

  • Modulation of Neuronal Firing: It can induce burst firing in neurons of the dorsolateral septal nucleus.[3]

  • Neuroprotective and Excitotoxic Effects: Depending on the context, activation of mGluRs by (1S,3R)-ACPD can have complex effects, including potential neuroprotective roles against excitotoxicity, as well as inducing seizure activity at high concentrations.

The distinct structures of these two compounds are illustrated below:

molecular_structures cluster_0 (1S,3R)-3-Aminocyclopentanecarboxylic acid cluster_1 (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) Molecule_A Molecule_B

Caption: Chemical structures of (1S,3R)-3-Aminocyclopentanecarboxylic acid and (1S,3R)-ACPD.

Conclusion for the Research Professional

For scientists and researchers in drug development, it is essential to recognize that This compound is primarily a synthetic intermediate with limited and poorly characterized direct biological activity based on publicly available data. When encountering literature that suggests potent neurological effects, it is highly probable that the research pertains to the metabotropic glutamate receptor agonist (1S,3R)-ACPD .

Future research may yet uncover novel biological activities for (1S,3R)-3-Aminocyclopentanecarboxylic acid and its derivatives. However, at present, its utility is firmly established in the realm of synthetic chemistry as a building block for creating new chemical entities. Researchers should exercise caution and verify the specific molecule of interest when designing experiments and interpreting data.

References

  • PubChem. 3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Available from: [Link].

  • Chem-Impex. (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. Available from: [Link].

  • Zheng F, Gallagher JP. (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology. 1994 Jan;33(1):97-102.
  • Schoepp DD, Johnson BG, True RA, Monn JA. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Eur J Pharmacol. 1991 Aug 14;207(4):351-3.
  • Chem-Impex. (+)-(1S,3R)-N-Boc-3-aminocyclopentane carboxylic acid. Available from: [Link].

  • Chebib M, Duke RK, Johnston GA. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Eur J Pharmacol. 2001 Mar 30;416(3):193-200.

Sources

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Pharmaceutical Research

This compound is a chiral amino acid derivative increasingly utilized as a critical building block in pharmaceutical synthesis.[1][2] Its structural similarity to natural amino acids allows for its incorporation into novel peptide-based drugs and other bioactive molecules, making it a compound of significant interest in drug discovery and development.[1] As with any novel chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential safety and handling protocols for this compound, grounded in established safety principles and data synthesized from available safety data sheets and chemical literature.

Compound Identification and Hazard Profile

A foundational aspect of safe handling is a clear understanding of the substance's identity and its potential hazards. While some sources indicate no known OSHA hazards for the free base or specific salts, others classify related compounds as harmful if swallowed or causing skin and eye irritation.[3][4] A conservative and proactive approach is therefore warranted.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the parent compound and its hydrochloride salt is presented below. This data is essential for risk assessment, proper storage, and emergency planning.

PropertyValueSource
Chemical Name This compound[3]
Synonyms (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride salt[3]
CAS Number 71830-08-5 (for the specific stereoisomer salt)[5]
Molecular Formula C₆H₁₂ClNO₂[3][6]
Molecular Weight 165.62 g/mol [6]
Appearance White solid[1]
Storage Temperature Recommended: Room temperature or refrigerated (0-8°C) in a dry, well-ventilated area.[1][6][7]
Toxicological Overview and Hazard Identification

To date, the toxicological properties of this compound have not been thoroughly investigated.[8][9] This lack of comprehensive data necessitates a cautious approach, treating the compound as potentially harmful. The primary routes of exposure and potential health effects are:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3][8][9]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3][8][9]

  • Eye Contact: May cause eye irritation.[3][8][9]

  • Ingestion: May be harmful if swallowed.[3][8]

It is crucial to operate under the assumption that the compound may present these hazards and to implement controls to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core of safe laboratory practice involves a multi-layered approach to risk mitigation, starting with engineering controls and supplemented by appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source or isolate the worker from it. For a solid compound like this compound, the primary concern is the generation of dust and aerosols.

  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area.[7] A certified chemical fume hood is the preferred engineering control, especially when weighing or transferring the powder, to keep airborne levels below any potential exposure limits.[4][8]

  • Process Enclosures: For larger-scale operations, the use of glove boxes or other process enclosures can provide a higher level of containment.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedures. The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Procedure involving the compound BasePPE Standard Lab Attire: - Closed-toe shoes - Long-sleeved lab coat Start->BasePPE AssessDust Potential for dust or aerosol generation? Respiratory Respiratory Protection: - NIOSH-approved respirator (if ventilation is inadequate) AssessDust->Respiratory Yes End End AssessDust->End No EyeProtection Eye Protection: - Safety glasses with side shields (minimum) - Goggles (for splash risk) BasePPE->EyeProtection Gloves Hand Protection: - Compatible chemical-resistant gloves (e.g., Nitrile) EyeProtection->Gloves Gloves->AssessDust Respiratory->End Proceed with experiment Spill_Response_Workflow Spill Response Workflow Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess the spill (size and location) Alert->Assess Evacuate Evacuate if necessary SmallSpill Small, manageable spill Assess->SmallSpill Small LargeSpill Large or unmanageable spill Assess->LargeSpill Large PPE Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) SmallSpill->PPE EmergencyServices Contact emergency services and evacuate the area LargeSpill->EmergencyServices Contain Contain the spill with absorbent material PPE->Contain Collect Carefully sweep or scoop up the material Contain->Collect Dispose Place in a sealed, labeled container for hazardous waste disposal Collect->Dispose Decontaminate Decontaminate the spill area Dispose->Decontaminate Report Report the incident to the lab supervisor Decontaminate->Report

Caption: Spill Response Workflow.

Detailed Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. A respirator may be necessary if there is significant dust.

  • Contain and Collect: For a small spill, carefully sweep up the solid material and place it into a suitable, labeled container for chemical waste disposal. [3]Avoid actions that could generate dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the collected waste and any contaminated cleaning materials according to local, state, and federal regulations. [10]

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Collection: All waste containing this compound should be collected in appropriately labeled, sealed containers.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. [10]Do not dispose of it down the drain or in the general trash.

Conclusion

This compound is a valuable tool in modern pharmaceutical research. Its safe and effective use hinges on a proactive and informed approach to laboratory safety. By understanding its potential hazards, implementing robust engineering controls and PPE, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can mitigate risks and foster a secure and productive research environment.

References

  • AAPPTec, LLC. Safety Data Sheet: (1)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl. [URL: provided in search results]
  • BOC Sciences. (1S,3R)-3-Aminocyclopentanecarboxylic acid SDS, 71830-07-4 Safety Data Sheets. [URL: provided in search results]
  • Cayman Chemical. (1S,3S)-3-Aminocyclopentane carboxylic acid SAFETY DATA SHEET. [URL: provided in search results]
  • MedChemExpress. BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid-SDS. [URL: provided in search results]
  • ChemicalBook. 3-AMinocyclopentanecarboxylic acid hydrochloride | 1203306-05-1. [URL: provided in search results]
  • Sigma-Aldrich. SAFETY DATA SHEET. [URL: provided in search results]
  • Chem-Impex. (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. [URL: provided in search results]
  • MedChemExpress. BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. [URL: provided in search results]
  • Cayman Chemical. BOC-(1S,3S)-3-Aminocyclopentane carboxylic acid SAFETY DATA SHEET. [URL: provided in search results]
  • PubChem, National Center for Biotechnology Information. 3-Aminocyclopentanecarboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/410240]
  • PubChem, National Center for Biotechnology Information. (1R,3S)-3-Aminocyclopentanecarboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1502035]
  • ChemicalBook. (1S,3R)-3-Aminocyclopentanecarboxylic acid | 71830-07-4. [URL: provided in search results]
  • Agilent Technologies. Amino Acid Standard - SAFETY DATA SHEET. [URL: provided in search results]
  • TCI Chemicals. SAFETY DATA SHEET. [URL: provided in search results]
  • Utah State University.
  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [URL: provided in search results]
  • Fisher Scientific. (1S,3R)-3-Aminocyclopentanecarboxylic acid, 95%, >90% ee. [URL: provided in search results]
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. [URL: provided in search results]
  • LabTAG by GA International. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [URL: provided in search results]
  • Cayman Chemical. (1S,3R)-3-Aminocyclopentane carboxylic acid. [URL: provided in search results]
  • ChemScene. 1203306-05-1 | 3-Aminocyclopentane-1-carboxylic acid hydrochloride. [URL: provided in search results]

Sources

Methodological & Application

Synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Detailed Protocol and Scientific Rationale

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

(1S,3R)-3-Aminocyclopentanecarboxylic acid is a conformationally constrained β-amino acid that serves as a vital chiral building block in medicinal chemistry. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) makes it a key component in the development of GABA analogues and other neurologically active agents.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of its stable hydrochloride salt, (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. The described methodology focuses on the robust and scalable technique of diastereomeric salt resolution, offering insights into the critical parameters that ensure high purity and stereochemical integrity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important synthetic intermediate.[4]

Introduction and Scientific Context

The synthesis of single-enantiomer cyclic β-amino acids is a significant challenge in modern organic chemistry.[5][6] The rigid cyclopentane scaffold of (1S,3R)-3-aminocyclopentanecarboxylic acid imparts specific conformational constraints, which can lead to enhanced potency and selectivity when incorporated into peptide-based drugs or other bioactive molecules.[3] While several asymmetric synthesis strategies exist, including enzymatic resolutions and catalytic hydrogenations, the resolution of a racemic mixture via diastereomeric salt formation remains a highly effective and practical approach, particularly for process scale-up.[6][7][8]

This protocol details a well-established pathway: the synthesis of a racemic N-protected precursor, followed by its separation into constituent enantiomers using a chiral resolving agent, and concluding with deprotection and salt formation. The causality behind each step—from solvent choice to temperature control—is explained to empower the researcher with a deep, mechanistic understanding of the process.

Overall Synthetic Strategy

The synthesis is designed as a multi-step process that prioritizes stereochemical control and purification efficiency. The workflow begins with a racemic, N-protected derivative of cis-3-aminocyclopentanecarboxylic acid. This precursor is then subjected to a classical chemical resolution, which leverages the differential solubility of diastereomeric salts.

The key stages of the synthesis are:

  • Preparation of Racemic Precursor : Synthesis of (±)-cis-N-Boc-3-aminocyclopentanecarboxylic acid.

  • Chiral Resolution : Formation of diastereomeric salts with a chiral amine, (R)-(+)-α-phenylethylamine, followed by fractional crystallization to isolate the desired salt.

  • Liberation of the Pure Enantiomer : Decomposition of the purified salt to release the enantiomerically enriched N-Boc protected amino acid.

  • Deprotection and Salt Formation : Removal of the Boc protecting group and concurrent formation of the target hydrochloride salt.

Synthesis_Workflow A Racemic (±)-cis-N-Boc-3-aminocyclopentanecarboxylic Acid B Chiral Resolution with (R)-(+)-α-phenylethylamine A->B Step 1 C Fractional Crystallization B->C Step 2 D Isolated Diastereomeric Salt ((1S,3R)-Acid • (R)-Amine) C->D Isolation E Liberation of Free Acid D->E Step 3 F (1S,3R)-N-Boc-3-aminocyclopentanecarboxylic Acid E->F G Acidic Deprotection (HCl) F->G Step 4 H This compound G->H Analytical_Workflow cluster_0 Intermediate QC ((1S,3R)-N-Boc-Acid) cluster_1 Final Product QC (Hydrochloride Salt) I1 Optical Rotation I2 Chiral HPLC (for ee%) F1 ¹H & ¹³C NMR I2->F1 F2 Mass Spectrometry F1->F2 F3 Purity by HPLC F2->F3 F4 Final Optical Rotation F3->F4 End End F4->End Release Start Crude Product Start->I1 Start->I2

Sources

Application Notes and Protocols for (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride. This document outlines the compound's properties, safe handling procedures, and detailed protocols for its application as a chiral building block in synthetic chemistry and as a potential modulator of GABA-A receptors.

Introduction

(1S,3R)-3-Aminocyclopentanecarboxylic acid is a chiral, non-proteinogenic amino acid derivative that has garnered interest in medicinal chemistry and pharmaceutical development.[1] Its constrained cyclopentane scaffold and defined stereochemistry make it a valuable building block for synthesizing novel bioactive molecules, particularly those targeting the central nervous system.[2][3] The hydrochloride salt enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.

This compound is recognized for its utility in the synthesis of peptide-based drugs and other complex organic molecules.[1] Its structural similarity to natural amino acids allows for its incorporation into biological systems, making it a relevant tool in medicinal chemistry.[1] Furthermore, there is evidence suggesting its activity at GABA-A receptors, the primary inhibitory neurotransmitter receptors in the mammalian brain, indicating its potential for the development of novel therapeutics for neurological disorders.[4]

Compound Properties and Safe Handling

A thorough understanding of the compound's properties and adherence to safety protocols are paramount for successful and safe experimentation.

Physical and Chemical Properties
PropertyValueReference
CAS Number 71830-07-4[5]
Molecular Formula C₆H₁₁NO₂·HClAAPPTec SDS
Molecular Weight 165.62 g/mol AAPPTec SDS
Appearance White solid[2]
Purity ≥95%[5]
Storage Store at -20°C[5]
Safety and Handling

This compound may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[6] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Avoid creating dust. Use in a well-ventilated area, preferably in a chemical fume hood.[6] Wash hands thoroughly after handling.

  • Spills: In case of a spill, sweep up the solid material and place it in a suitable container for disposal. Avoid allowing the compound to enter drains.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Application 1: As a Chiral Building Block in Solid-Phase Peptide Synthesis

The constrained cyclic structure of (1S,3R)-3-Aminocyclopentanecarboxylic acid makes it an attractive building block for creating peptides with defined secondary structures and increased resistance to enzymatic degradation. The following is a representative protocol for incorporating this amino acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Workflow for SPPS
Workflow for Solid-Phase Peptide Synthesis.
Detailed Protocol

This protocol outlines the manual incorporation of Fmoc-(1S,3R)-3-Aminocyclopentanecarboxylic acid-OH into a peptide sequence on a Rink Amide resin.

1. Resin Preparation: a. Place 100 mg of Rink Amide resin (0.5 mmol/g loading) in a fritted syringe reaction vessel. b. Swell the resin in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Repeat steps 2a-2c one more time. e. Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling: a. In a separate vial, dissolve 4 equivalents of Fmoc-(1S,3R)-3-Aminocyclopentanecarboxylic acid-OH, 3.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in 3 mL of DMF. b. Pre-activate the mixture by allowing it to stand for 5 minutes at room temperature. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 2 hours at room temperature. e. To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step. f. Wash the resin thoroughly with DMF (5 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).

4. Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

5. Final Deprotection and Cleavage: a. After the final coupling step, perform a final Fmoc deprotection (step 2). b. Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL), and dry the resin under vacuum. c. Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. d. Add 5 mL of the cleavage cocktail to the dried resin. e. Agitate for 2 hours at room temperature. f. Filter the cleavage mixture into a cold centrifuge tube. g. Precipitate the crude peptide by adding 40 mL of cold diethyl ether. h. Centrifuge to pellet the peptide, and discard the supernatant. i. Wash the peptide pellet with cold diethyl ether twice. j. Dry the crude peptide under vacuum.

6. Purification: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application 2: Screening for GABA-A Receptor Activity

(1S,3R)-3-Aminocyclopentanecarboxylic acid has been identified as having GABA-A receptor activity.[4] The following protocol describes a functional, cell-based assay using a fluorescent membrane potential dye to screen for and characterize the compound's modulatory effects on GABA-A receptors. This assay is suitable for a high-throughput format.

Experimental Workflow for Functional Screening
Workflow for a Cell-Based Functional Assay.
Detailed Protocol

This protocol is designed for use with a cell line stably expressing a specific subtype of the human GABA-A receptor (e.g., α1β2γ2 in HEK293 cells) and a fluorescent imaging plate reader (FLIPR) or similar instrument.

1. Cell Culture and Plating: a. Culture HEK293 cells stably expressing the GABA-A receptor subtype of interest under standard conditions (e.g., 37°C, 5% CO₂ in DMEM supplemented with 10% FBS and a selection antibiotic). b. 24-48 hours prior to the assay, plate the cells in black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the experiment.

2. Preparation of Solutions: a. Assay Buffer: Prepare a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). b. Dye Loading Solution: Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions in the assay buffer. c. Compound Plate: Prepare a serial dilution of this compound in assay buffer in a separate 96-well plate. A typical concentration range for initial screening would be from 1 nM to 100 µM. Include a known GABA-A agonist (e.g., GABA) as a positive control and a known antagonist (e.g., bicuculline) for validation. d. Agonist Solution: Prepare a solution of GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to test for positive allosteric modulation.

3. Assay Procedure: a. Dye Loading: i. Remove the culture medium from the cell plate. ii. Add an equal volume of the dye loading solution to each well. iii. Incubate the plate for 60 minutes at 37°C, protected from light. b. Fluorescence Measurement: i. Place the cell plate and the compound plate into the fluorescent imaging plate reader. ii. Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye. iii. Establish a baseline fluorescence reading for approximately 10-20 seconds. iv. The instrument will then automatically add the compounds from the compound plate to the cell plate. v. Immediately begin recording the change in fluorescence for 2-5 minutes to assess for direct agonist or antagonist activity. vi. For testing allosteric modulation, after the initial read, add the EC₂₀ concentration of GABA to all wells and record the fluorescence response for another 2-5 minutes.

4. Data Analysis: a. The change in fluorescence intensity is proportional to the change in membrane potential, which reflects the activity of the GABA-A receptor ion channel. b. For each concentration of the test compound, calculate the change in fluorescence relative to the baseline. c. Plot the fluorescence response against the compound concentration to generate a dose-response curve. d. From the dose-response curve, determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists). e. For allosteric modulators, assess the potentiation of the GABA EC₂₀ response.

Representative Data
CompoundActivityEC₅₀ / IC₅₀ (µM)
GABA (Positive Control)Agonist1-10 (subtype dependent)
Bicuculline (Antagonist)Antagonist0.5-5 (subtype dependent)
(1S,3R)-3-ACPH To be determinedTo be determined

(Note: The potency of GABA and bicuculline can vary depending on the specific GABA-A receptor subtype expressed in the cell line. The activity of this compound (ACPH) is to be determined experimentally.)

Conclusion

This compound is a versatile chemical tool with significant potential in drug discovery and development. Its utility as a constrained chiral building block allows for the synthesis of novel peptides and small molecules with potentially enhanced pharmacological properties. Furthermore, its suggested activity at GABA-A receptors makes it a compound of interest for neuroscience research. The protocols provided herein offer a solid foundation for researchers to explore the applications of this compound in their respective fields.

References

  • Chem-Impex. (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid. Available from: [Link]

  • Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Chem-Impex. (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid. Available from: [Link]

  • PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Available from: [Link]

  • PubMed. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Available from: [Link]

  • PubMed. 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Available from: [Link]

  • PubMed Central. GABAA receptors: structure, function, pharmacology, and related disorders. Available from: [Link]

  • NIH. Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Available from: [Link]

  • PubMed Central. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface. Available from: [Link]

Sources

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride in neurological disorder research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride in Neurological Disorder Research

Foreword: A Senior Application Scientist's Perspective

In the intricate landscape of neuroscience research, the modulation of inhibitory neurotransmission remains a cornerstone for understanding and potentially treating a spectrum of neurological disorders. The γ-aminobutyric acid (GABA) system, being the primary inhibitory network in the central nervous system, presents a rich field of targets. This guide focuses on a specific and promising chemical tool: This compound .

Structurally, this compound is a conformationally restricted analog of GABA. This rigidity is not a trivial feature; it is a design principle that can impart selectivity for specific protein targets, such as GABA transporters, over GABA receptors. While its close relative, cis-3-Aminocyclohexanecarboxylic acid (ACHC), is a known inhibitor of the GABA transporter 1 (GAT-1), the cyclopentane variant offers a different stereochemical profile that warrants detailed investigation. This document serves not as a mere list of instructions, but as a strategic guide. We will delve into the mechanistic rationale for its use, provide robust, field-tested protocols for its application in epilepsy and anxiety models, and explain the causality behind each experimental step. The goal is to empower researchers to leverage this compound to its fullest potential, generating clean, interpretable data that can drive forward the development of novel therapeutics.

PART 1: APPLICATION NOTES - THE SCIENTIFIC RATIONALE

Unveiling the Mechanism of Action: Potentiating GABAergic Tone

The therapeutic potential of this compound is predicated on its likely role as a GABA transporter inhibitor. The fundamental principle is the targeted enhancement of endogenous GABAergic signaling.

The GABAergic Synapse: GABA is the principal inhibitory neurotransmitter responsible for balancing neuronal excitation.[1] Following its release into the synaptic cleft, GABA activates postsynaptic GABA receptors (primarily GABA-A ionotropic receptors and GABA-B metabotropic receptors), leading to neuronal hyperpolarization and inhibition. The termination of this signal is critically dependent on its rapid removal from the synaptic cleft. This clearance is primarily mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[2]

The Role of GAT-1: Of the four known GAT subtypes, GAT-1 is the most abundant and is predominantly located on presynaptic nerve terminals and surrounding glial cells. It is responsible for the reuptake of the majority of synaptic GABA.[3][4] By inhibiting GAT-1, a compound like (1S,3R)-3-Aminocyclopentanecarboxylic acid prevents this reuptake. This action leads to two key consequences:

  • Increased Synaptic GABA Concentration: GABA molecules remain in the synaptic cleft for a longer duration.

  • Enhanced Receptor Activation: The prolonged presence of GABA leads to sustained activation of postsynaptic GABA receptors, thereby amplifying and extending the inhibitory signal.[5]

This mechanism of enhancing natural inhibitory processes is a powerful strategy for counteracting conditions of neuronal hyperexcitability that underpin disorders like epilepsy and anxiety.[5][6]

GAT1_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Pre_Vesicle GABA Vesicle GABA_Synapse GABA Pre_Vesicle->GABA_Synapse Release GAT1 GAT-1 Transporter Compound (1S,3R)-3-Aminocyclopentane carboxylic acid Compound->GAT1 Inhibits GABA_Synapse->GAT1 GABA_Receptor GABA-A Receptor (Cl- Channel) GABA_Synapse->GABA_Receptor Binds Chloride Cl- influx GABA_Receptor->Chloride Opens Inhibition Neuronal Inhibition (Hyperpolarization) Chloride->Inhibition Causes

Caption: Mechanism of GAT-1 Inhibition.

Application in Epilepsy Research

Epilepsy is fundamentally a disorder of network hyperexcitability.[1] A deficit in GABAergic inhibition is a well-established contributor to the generation and propagation of seizures.[7] Consequently, enhancing GABAergic function is a proven therapeutic strategy, with many anti-seizure medications (ASMs) targeting this system.[8]

GAT-1 inhibitors, such as the FDA-approved drug Tiagabine, are used clinically to treat partial seizures.[1][6] They act by the mechanism described above: increasing synaptic GABA to suppress excessive neuronal firing. Therefore, this compound is an ideal candidate for preclinical investigation in animal models of epilepsy. Its efficacy can be evaluated in models that test for the ability of a compound to raise the seizure threshold or prevent seizure generalization.

Application in Anxiety Disorder Research

The GABAergic system is also deeply implicated in the regulation of fear and anxiety.[9] Reduced GABAergic signaling can lead to the disinhibition of neural circuits in brain regions like the amygdala and prefrontal cortex, contributing to anxiety-like behaviors. The anxiolytic effects of benzodiazepines, which are positive allosteric modulators of GABA-A receptors, provide strong clinical evidence for this link.

By increasing the overall tone of GABAergic inhibition, GAT-1 inhibitors are hypothesized to have anxiolytic properties.[6][10] this compound can be effectively screened for such activity using established rodent behavioral paradigms that rely on the conflict between the innate drive to explore and the fear of open or brightly lit spaces.[11][12]

PART 2: EXPERIMENTAL PROTOCOLS

Compound Properties, Preparation, and Administration

Ensuring the accurate preparation and delivery of the compound is the foundation of any valid pharmacological study.

Table 1: Physicochemical Properties

Property Value Source
Chemical Name This compound -
Synonyms cis-3-Amino-cyclopentanecarboxylic acid [13]
Molecular Formula C₆H₁₁NO₂ · HCl [13][14]
Molecular Weight 165.62 g/mol (Hydrochloride Salt) Calculated
CAS Number 71830-07-4 (Parent Compound) [13][14]
Appearance White to off-white solid [13]

| Storage | Store at 0-8°C, desiccated |[13] |

Protocol 2.1.1: Preparation of Stock Solution (10 mM)

Causality: The hydrochloride salt form is used to enhance aqueous solubility and stability. Preparing a concentrated, validated stock solution ensures accurate and reproducible dilutions for final experimental concentrations. Sterile filtering is critical to prevent contamination in cell culture and for in vivo injections.

  • Calculation: Determine the mass of this compound (MW: 165.62) required. For 10 mL of a 10 mM stock: Mass (g) = 0.010 L × 0.010 mol/L × 165.62 g/mol = 0.01656 g (or 16.56 mg)

  • Weighing: Accurately weigh 16.56 mg of the compound using an analytical balance.

  • Dissolution: Add the powder to a 15 mL conical tube. Add ~8 mL of sterile normal saline (0.9% NaCl) or phosphate-buffered saline (PBS). Vortex thoroughly until fully dissolved.

  • Final Volume: Adjust the final volume to 10.0 mL with the same solvent.

  • Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes (e.g., 1 mL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[15]

Protocol 2.1.2: Administration Routes

  • In Vitro (Brain Slices, Cell Culture): The compound is applied directly to the recording medium (e.g., artificial cerebrospinal fluid, aCSF) at the final desired concentration. This is known as "bath application."

  • In Vivo (Rodent Models): Intraperitoneal (i.p.) injection is the most common and practical route for systemic administration in preclinical screening. It provides good bioavailability and is less stressful than intravenous injections.

In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol aims to determine if the compound modulates inhibitory synaptic transmission by measuring its effect on miniature inhibitory postsynaptic currents (mIPSCs) in cultured hippocampal neurons.

Causality: mIPSCs represent the postsynaptic response to the spontaneous, action potential-independent release of a single vesicle of GABA. By blocking action potentials with Tetrodotoxin (TTX), we isolate these quantal events. An inhibitor of GABA reuptake is expected to prolong the time GABA spends in the cleft, which will be reflected as a slowing of the decay phase of the mIPSC waveform.[16][17]

Patch_Clamp_Workflow A Prepare Neuronal Culture (e.g., hippocampal neurons) B Place coverslip in recording chamber with aCSF + TTX, AP-5, CNQX A->B C Establish Whole-Cell Patch (Voltage-clamp at -60 mV) B->C D Record Baseline mIPSCs (5-10 minutes) C->D E Bath Apply Compound (e.g., 10 µM) D->E F Record Post-Drug mIPSCs (10-15 minutes) E->F G Washout Compound (Perfusion with aCSF) F->G H Record Washout mIPSCs (10 minutes) G->H I Analyze Data: Compare mIPSC Amplitude, Frequency, and Decay Time H->I

Caption: Workflow for Patch-Clamp Electrophysiology.

Step-by-Step Methodology:

  • Preparation: Prepare artificial cerebrospinal fluid (aCSF) and an internal pipette solution appropriate for recording chloride currents.[17]

  • Pharmacological Isolation: Place a coverslip with cultured neurons into the recording chamber and perfuse with aCSF containing:

    • 1 µM Tetrodotoxin (TTX) to block voltage-gated sodium channels and thus action potentials.

    • 50 µM AP-5 and 10 µM CNQX to block NMDA and AMPA receptors, respectively, isolating GABAergic currents.[17]

  • Recording:

    • Establish a whole-cell voltage-clamp recording from a neuron (holding potential = -60 mV).

    • Record a stable baseline of mIPSC activity for 5-10 minutes.

  • Compound Application: Switch the perfusion to aCSF containing the same blockers plus the desired concentration of (1S,3R)-3-Aminocyclopentanecarboxylic acid (e.g., 1, 10, 100 µM).

  • Data Acquisition: Record mIPSCs for 10-15 minutes in the presence of the compound.

  • Washout: Perfuse with the original aCSF (containing only blockers) to wash out the compound and record for another 10 minutes to check for reversibility.

  • Analysis: Using appropriate software, detect and analyze mIPSC events. Compare the average amplitude, frequency, and, most importantly, the decay time constant (τ) of mIPSCs between baseline, drug, and washout conditions.

Expected Outcome: A significant increase in the mIPSC decay time constant with little to no change in amplitude or frequency would strongly indicate inhibition of GABA reuptake.

In Vivo Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model

This is a widely used acute chemical kindling model to screen for compounds with anti-convulsant properties.[18]

Causality: PTZ is a non-competitive GABA-A receptor antagonist. A sub-convulsive dose of PTZ lowers the seizure threshold. A compound that enhances GABAergic transmission, like a GAT-1 inhibitor, should counteract the effect of PTZ, thereby protecting the animal from seizures or increasing the time it takes for a seizure to manifest.

Step-by-Step Methodology:

  • Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week. Handle them daily for 3 days prior to the experiment to reduce stress.

  • Grouping: Randomly assign mice to groups (n=8-10 per group):

    • Vehicle Control (Saline, i.p.)

    • Test Compound (e.g., 10, 30, 100 mg/kg, i.p.)

    • Positive Control (e.g., Diazepam, 5 mg/kg, i.p.)

  • Dosing: Administer the test compound or vehicle via i.p. injection. A 30-minute pretreatment time is standard.

  • PTZ Challenge: 30 minutes after pretreatment, administer a convulsive dose of PTZ (e.g., 60 mg/kg, i.p.).

  • Observation: Immediately place each mouse into an individual observation chamber. Record behavior for 30 minutes, scoring the latency to the first myoclonic jerk and the onset of a generalized tonic-clonic (GTC) seizure. Score the maximal seizure severity for each animal using the Racine Scale.

  • Analysis: Compare the latency to seizures and the average seizure score between groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test or Kruskal-Wallis test for scores).

Table 2: Modified Racine Scale for PTZ-Induced Seizures

Score Behavioral Observation
0 No response
1 Ear and facial twitching
2 Myoclonic jerks, head nodding
3 Forelimb clonus
4 Rearing with forelimb clonus

| 5 | Rearing and falling, loss of posture, GTC seizure |

Expected Outcome: A dose-dependent increase in the latency to seizure onset and a reduction in the mean seizure score in the groups treated with this compound compared to the vehicle control.[19]

In Vivo Protocol 2: Elevated Plus Maze (EPM) Test

The EPM is a gold-standard test for assessing anxiety-like behavior in rodents.[9][11][12]

Causality: The test exploits the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated areas. Anxiolytic compounds reduce the fear of the open arms, leading to increased exploration of these arms.[11]

Step-by-Step Methodology:

  • Apparatus & Environment: Use a standard plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Conduct testing under dim lighting conditions to encourage exploration.

  • Animal Preparation & Dosing: Acclimatize and group animals as described in Protocol 2.3. Administer the compound or vehicle i.p. 30 minutes before testing.

  • Test Procedure:

    • Place a mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore freely for 5 minutes.

    • Record the session using an overhead video camera connected to tracking software.

  • Data Collection: The software should automatically score key parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Analysis: The primary measures of anxiolytic activity are the percentage of time spent in the open arms [(Time in Open / Total Time) x 100] and the percentage of open arm entries [(Open Entries / Total Entries) x 100]. Compare these values across groups. It is crucial to confirm that the compound does not significantly alter the total distance traveled, to rule out confounding effects of sedation or hyperactivity.[19]

Table 3: Data Collection Template for EPM

Group Dose (mg/kg) Time in Open Arms (s) Time in Closed Arms (s) Open Arm Entries Closed Arm Entries Total Distance (cm)
Vehicle -
Compound 10
Compound 30

| Positive Ctrl | - | | | | | |

Expected Outcome: A significant, dose-dependent increase in the percentage of time spent and entries into the open arms for the compound-treated groups compared to vehicle, without a significant change in total locomotor activity.[12]

References

  • Razavi, S., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. [Link]

  • Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors. Journal of General Physiology. [Link]

  • Zheng, F., & Gallagher, J. P. (1994). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology. [Link]

  • Lerea, L. S., & McNamara, J. O. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology. [Link]

  • Kumar, V., & Bhat, Z. A. (2015). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. PubMed Central. [Link]

  • Legendre, P. (2017). Electrophysiology of ionotropic GABA receptors. PubMed Central. [Link]

  • Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work?. Patsnap. [Link]

  • Google Patents. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Tizzano, J. P., et al. (1993). Intracerebral 1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) produces limbic seizures that are not blocked by ionotropic glutamate receptor antagonists. Neuroscience Letters. [Link]

  • Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. National Institutes of Health. [Link]

  • Wu, Y., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience. [Link]

  • Kamal, H., et al. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry. [Link]

  • Flores-Soto, M. E., et al. (2022). Targeting Drug-Resistant Epilepsy: A Narrative Review of Five Novel Antiseizure Medications. MDPI. [Link]

  • True, C. A., et al. (2024). Stress-induced anxiety-related behavior in mice is driven by enhanced excitability of ventral tegmental area GABA neurons. Frontiers in Behavioral Neuroscience. [Link]

  • Clausen, R. P., et al. (2024). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets. [Link]

  • Neal, M. J., & Bowery, N. G. (1977). Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid. Brain Research. [Link]

  • Wu, Y., et al. (2003). Vigabatrin Induces Tonic Inhibition Via GABA Transporter Reversal Without Increasing Vesicular GABA Release. Journal of Neurophysiology. [Link]

  • Abbasi-Maleki, S., et al. (2025). Medicinal plants and their derivations for epilepsy: A meta-analysis on the GABAergic system in animal models. ResearchGate. [Link]

  • Namvar, M., et al. (2021). Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors. PubMed Central. [Link]

  • Szymańska, E., et al. (2008). Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior. Pharmacological Reports. [Link]

  • Wikipedia. Elevated plus maze. Wikipedia. [Link]

  • PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Brigo, F., et al. (2020). Stiripentol add-on therapy for drug-resistant focal epilepsy. Cochrane Database of Systematic Reviews. [Link]

  • Kamal, H., et al. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. PubMed Central. [Link]

  • Shelp, B. J., et al. (2017). Interaction of 4-Aminobutyrate (GABA) with the Tricarboxylic Acid Cycle in Plants Under Salinity Stress. MDPI. [Link]

  • Löscher, W. (2011). Animal Models of Epilepsy: A Phenotype-oriented Review. PubMed Central. [Link]

  • Mager, S., et al. (1996). Ion Binding and Permeation at the GABA Transporter GAT1. PubMed Central. [Link]

  • American Epilepsy Society. (2005). DIFFERENTIAL ACTIONS OF GABA IN ANIMAL MODEL OF CHRONIC EPILEPSY. American Epilepsy Society. [Link]

  • Wu, Y., et al. (2025). γ-Aminobutyric Acid Transporter Mutation GAT1 (S295L) Substantially Impairs Neurogenesis in Dentate Gyrus. MDPI. [Link]

  • Lattanzi, S., et al. (2021). The Pharmacoresistant Epilepsy: An Overview on Existant and New Emerging Therapies. PubMed Central. [Link]

  • Charles River Laboratories. Anxiety and Depression Tests in Rodents. Charles River Laboratories. [Link]

Sources

Application Notes and Protocols: A Framework for Investigating (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride as a Putative GABA Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher: The field of neuropharmacology is in constant pursuit of novel molecules that can selectively modulate neurotransmitter systems for therapeutic benefit. The GABAergic system, being the primary inhibitory network in the central nervous system (CNS), represents a cornerstone of this research. This document provides a comprehensive methodological framework for the investigation of a novel or uncharacterized compound, using (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride as a case study. While this molecule is known to interact with other neuronal targets, its profile as a GABA receptor agonist is not established in the scientific literature. Therefore, this guide is designed to provide researchers, scientists, and drug development professionals with the principles and detailed protocols required to rigorously assess its potential activity at GABA receptors. The following sections are structured not as a confirmation of activity, but as a roadmap for discovery.

Part 1: The GABAergic System: A Primer on the Brain's Primary Inhibitory Network

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS, critical for maintaining balanced neuronal activity.[1][2] Its effects are mediated through three main classes of receptors: GABA_A, GABA_B, and GABA_A-ρ (formerly GABA_C).[1][3]

  • GABA_A Receptors: These are ionotropic receptors, part of the Cys-loop ligand-gated ion channel superfamily.[4][5] Upon activation by GABA, these pentameric structures (typically composed of α, β, and γ subunits) open an integral chloride (Cl⁻) channel, leading to an influx of Cl⁻ ions.[4][6] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.[3] The vast diversity of GABA_A receptor subunits allows for a multitude of receptor subtypes with distinct pharmacological properties and brain region distributions, making them prime targets for drugs like benzodiazepines, barbiturates, and anesthetics.[4][7]

  • GABA_B Receptors: These are metabotropic G-protein-coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[3][8] Functioning as heterodimers of GABA_B1 and GABA_B2 subunits, their activation leads to the inhibition of adenylyl cyclase (decreasing cAMP) and the modulation of ion channels (activation of K⁺ channels and inhibition of Ca²⁺ channels) via the G-protein second messenger system.[1][8] Baclofen is a classic selective agonist for this receptor type.[1][8]

  • GABA_A-ρ Receptors: Previously known as GABA_C receptors, these are also ionotropic chloride channels but are composed exclusively of ρ subunits.[5] They exhibit distinct pharmacology, being insensitive to typical GABA_A modulators like benzodiazepines and barbiturates.[5]

An agonist at any of these receptors would, by definition, bind to the receptor and elicit a functional response similar to that of the endogenous ligand, GABA. The goal of this guide is to determine if this compound possesses such activity.

Part 2: Compound Profile and Handling

This compound

PropertyValueSource
Molecular Formula C₆H₁₁NO₂ · HCl[9][10]
Molecular Weight 165.6 g/mol (as HCl salt)[9][10]
Appearance Neat Oil or Solid[10]
Stereochemistry (1S,3R)[10]

Storage and Handling:

  • Storage: Store the compound tightly sealed, as recommended on the product insert, typically at -20°C to ensure stability.

  • Safety: The toxicological properties have not been thoroughly investigated.[11][12] Standard laboratory precautions should be taken. It may be irritating to the mucous membranes, respiratory tract, eyes, and skin.[11][12] Always handle in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Solution Preparation: For in vitro assays, prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like sterile, deionized water or DMSO. Subsequent dilutions to the final working concentrations should be made in the specific assay buffer to minimize solvent effects. Note the solubility and ensure the compound is fully dissolved before use.

Part 3: Experimental Workflow for Characterization

A logical, phased approach is critical to efficiently characterize a novel compound. This workflow progresses from initial binding assessment to detailed functional analysis.

G cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Activity & Potency cluster_2 Phase 3: Selectivity & Mechanism Binding_Assay Radioligand Binding Assay (Protocol 1) Determine if compound binds to GABA_A or GABA_B receptors. Ki_Value Calculate Ki values Quantify binding affinity. Binding_Assay->Ki_Value Data Analysis Functional_Assay Electrophysiology Assay (Protocols 2 & 3) Measure receptor-mediated ion currents. Ki_Value->Functional_Assay If binding is confirmed (low µM Ki) EC50_Emax Calculate EC50 & Emax Determine potency and efficacy. Functional_Assay->EC50_Emax Data Analysis Antagonist_Assay Antagonist Challenge Assay Confirm action at specific receptor site. EC50_Emax->Antagonist_Assay If functional activity is observed Confirmation Confirmation of Agonism Rule out non-specific effects. Antagonist_Assay->Confirmation Interpretation

Caption: Workflow for characterizing a novel GABA receptor agonist.

Part 4: Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABA_A and GABA_B Receptors

Objective: To determine if this compound can displace specific radioligands from GABA_A or GABA_B receptors in rat brain membrane preparations, and to calculate its binding affinity (Ki).

Principle: This competitive binding assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand of known high affinity and specificity for a particular receptor. The amount of radioactivity bound to the membranes at equilibrium is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Tissue: Whole rat brain or specific regions (cortex, cerebellum), stored at -80°C.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • GABA_A Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • GABA_B Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4.

  • Radioligands:

    • For GABA_A: [³H]Muscimol (specific activity ~15-30 Ci/mmol).

    • For GABA_B: [³H]Baclofen (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Control:

    • For GABA_A: 1 mM GABA.

    • For GABA_B: 100 µM Baclofen.

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Thaw rat brain tissue on ice and homogenize in 10 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step three times to wash the membranes. This is crucial for removing endogenous GABA.

    • After the final wash, resuspend the pellet in the appropriate assay buffer to a final protein concentration of 1-2 mg/mL (determined by Bradford or BCA assay). This is the membrane preparation.[13]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand (at a final concentration near its Kd, e.g., 1-5 nM [³H]Muscimol), and 100 µL membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of the high-concentration non-specific control (GABA or Baclofen), 50 µL radioligand, and 100 µL membrane preparation.

    • Test Compound Competition: Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M), 50 µL radioligand, and 100 µL membrane preparation.

  • Incubation: Incubate the plate at 4°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Stably Transfected Mammalian Cells

Objective: To functionally characterize the test compound's ability to activate GABA_A receptors and to determine its potency (EC₅₀) and efficacy (E_max).

Principle: The patch-clamp technique allows for the direct measurement of ion flow through channels in the cell membrane. By "clamping" the voltage of the cell membrane, one can record the current that results from the opening of GABA_A receptor channels in response to an agonist.

Materials:

  • Cells: A mammalian cell line (e.g., HEK293 or CHO) stably expressing a specific human GABA_A receptor subtype (e.g., α1β2γ2).

  • Solutions:

    • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system (e.g., pCLAMP), perfusion system, borosilicate glass capillaries for pipettes, pipette puller.

Procedure:

  • Cell Preparation: Plate the stably transfected cells onto glass coverslips 24-48 hours before the experiment. Grow to 50-70% confluency.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Under visual guidance, approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the "whole-cell" configuration.

    • Clamp the membrane potential at -60 mV.

  • Compound Application:

    • Using a rapid perfusion system, apply a saturating concentration of GABA (e.g., 1 mM) to determine the maximum response of the cell.

    • After washout and recovery, apply increasing concentrations of the test compound (e.g., 100 nM to 1 mM) for a fixed duration (e.g., 2-5 seconds) to generate a concentration-response curve. Ensure complete washout and recovery of the baseline current between applications.

Data Analysis:

  • Measure the peak amplitude of the inward current elicited by each concentration of the test compound.

  • Normalize these responses to the maximal current elicited by the saturating GABA concentration.

  • Plot the normalized current against the log concentration of the test compound.

  • Fit the data with the Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the Hill slope. The efficacy (E_max) is the maximal response to the test compound relative to GABA.

G GABA_A α | γ | α | β | β Chloride GABA_A->Chloride Channel Opens GABA GABA or Agonist GABA->GABA_A:f0 Binds to α/β interface Hyperpolarization Membrane Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx

Caption: Agonist activation of the GABA_A receptor.

Part 5: Interpreting the Results

  • A Potent Binder and Full Agonist: The compound would show a low Ki value (nM to low µM range) in the binding assay and elicit a maximal response comparable to GABA (E_max ≈ 100%) in the electrophysiology assay.

  • A Partial Agonist: The compound would bind effectively (low Ki) but produce a submaximal response even at saturating concentrations (E_max < 100%).

  • A Binder with No Agonist Activity: The compound would displace the radioligand (indicating it binds to the receptor) but fail to elicit any current in the functional assay. In this case, it should be tested for antagonist properties.

  • No Significant Activity: The compound shows a high Ki value (>10-50 µM) and no functional response, suggesting it is not a direct ligand for the tested GABA receptor subtypes under these conditions.

Conclusion

This application note provides a validated and systematic framework to investigate the potential of this compound, or any novel compound, as a GABA receptor agonist. By integrating radioligand binding assays with functional electrophysiological recordings, researchers can obtain a comprehensive pharmacological profile, including affinity, potency, and efficacy. This rigorous, multi-step approach is essential for the accurate characterization of new chemical entities and is a critical first step in the long journey of neurotherapeutic drug discovery.

References

  • Wikipedia. GABA_A receptor . [Link]

  • Siegel, G.J., et al. (1999). GABA Receptor Physiology and Pharmacology . Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • Zheng, W., et al. (1994). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus . Neuropharmacology. [Link]

  • Thoreson, W.B., & Miller, R.F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors . Journal of General Physiology. [Link]

  • Wikipedia. GABA receptor agonist . [Link]

  • PubChem. 3-Aminocyclopentanecarboxylic acid . [Link]

  • Goff, K.M., & Giraud, M. (2020). Electrophysiology of ionotropic GABA receptors . Journal of Neuroscience Methods. [Link]

  • Enna, S.J., & Möhler, H. (2007). Characterization of GABA Receptors . Current Protocols in Neuroscience. [Link]

  • Earle, M., & J. M. (2025). GABA Receptor . StatPearls. [Link]

  • Boileau, A.J., et al. (1999). Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand . The Journal of Neuroscience. [Link]

  • Liu, J., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments . Current Protocols in Pharmacology. [Link]

  • Richter, L., et al. (2012). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? . Frontiers in Molecular Neuroscience. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GABA_A receptors . [Link]

  • ResearchGate. Data from electrophysiological studies of GABA(A) receptor agonists . [Link]

  • Sophion Bioscience. Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio . [Link]

Sources

Application Note & Protocols: Strategic Incorporation of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride for the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Amino Acids

In the field of medicinal chemistry and drug discovery, the design of peptides with predictable three-dimensional structures and enhanced biological stability is a paramount objective. While native peptides are powerful biological effectors, their therapeutic potential is often hindered by conformational flexibility and susceptibility to proteolytic degradation.[1] (1S,3R)-3-Aminocyclopentanecarboxylic acid (ACPC), a constrained β-amino acid, has emerged as a critical building block to overcome these limitations.[1][2] Its incorporation into a peptide backbone introduces a rigid cyclopentane ring, which acts as a molecular scaffold to enforce specific, stable secondary structures, such as turns and helices.[2][3] This pre-organization of the peptide conformation can lead to higher binding affinity for biological targets and significantly improved resistance to enzymatic cleavage, making ACPC-containing peptides, or "foldamers," highly valuable in the development of novel therapeutics.[4][5][6]

This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the successful incorporation of (1S,3R)-ACPC into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS) techniques.

The Structural Impact of (1S,3R)-ACPC: A Rationale for Use

The primary motivation for using (1S,3R)-ACPC lies in its profound ability to dictate peptide conformation. Unlike linear, proteinogenic α-amino acids which allow for significant rotational freedom around the peptide backbone, the five-membered ring of ACPC locks the dihedral angles (phi, psi) into a narrow, predictable range.

Causality of Conformational Constraint: The (1S,3R) stereochemistry of the amine and carboxyl groups relative to the cyclopentane ring forces the peptide backbone to adopt a sharp turn. When multiple ACPC residues or other constrained amino acids are incorporated, they can cooperatively induce the formation of stable helical structures, such as the 12-helix, which is an unprecedented secondary structure not seen in natural proteins.[3] This ability to sculpt the peptide's architecture is fundamental to designing molecules that can mimic the bioactive conformation of a protein's binding epitope, thereby inhibiting protein-protein interactions.[7]

cluster_0 Linear Peptide Segment cluster_1 Constrained Segment A Residue (i-1) B Residue (i) A->B Flexible Bond C (1S,3R)-ACPC B->C Incorporation D Residue (i+2) C->D Fixed Angle

Caption: Conceptual workflow of ACPC inducing a structural turn.

Chemical Properties and Handling for SPPS

(1S,3R)-3-Aminocyclopentanecarboxylic acid is typically supplied as a hydrochloride salt. For use in standard Fmoc-based SPPS, it must first be N-terminally protected with the fluorenylmethoxycarbonyl (Fmoc) group.

The Building Block: Fmoc-(1S,3R)-ACPC-OH The standard reagent used in synthesis is (+)-(1S,3R)-N-Fmoc-3-aminocyclopentane carboxylic acid .[5] The Fmoc group provides temporary protection for the α-amine, which can be selectively removed under mild basic conditions (e.g., piperidine) without affecting acid-labile side-chain protecting groups.[8][9]

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling Fmoc-(1S,3R)-ACPC-OH HATU / DIPEA Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 KaiserTest 5. Kaiser Test Wash2->KaiserTest End End: ACPC Incorporated (Fmoc-Protected) KaiserTest->End Negative DoubleCouple Recouple or Cap KaiserTest->DoubleCouple Positive DoubleCouple->Coupling Retry

Caption: SPPS cycle for incorporating Fmoc-(1S,3R)-ACPC-OH.

Conclusion

The strategic incorporation of (1S,3R)-3-Aminocyclopentanecarboxylic acid is a powerful tool for the rational design of peptidomimetics with superior structural definition and biological stability. While its steric bulk demands careful optimization of coupling conditions, the use of potent activating agents like HATU and diligent reaction monitoring ensures high-yield synthesis. The resulting conformationally constrained peptides are invaluable assets in modern drug discovery programs, enabling the exploration of previously intractable biological targets.

References

  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conform
  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (n.d.). PubMed. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. (n.d.). ACS Publications. [Link]

  • Constrained beta-amino acid-containing miniproteins. (2021). RSC Publishing. [Link]

  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. (n.d.). University of Wisconsin–Madison. [Link]

  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. (n.d.). ACS Omega. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (n.d.). PubMed. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC - PubMed Central. [Link]

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ResearchGate. [Link]

  • Methods of preparing cyclic peptides and uses thereof. (n.d.).
  • Beta-peptide. (n.d.). Wikipedia. [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (n.d.). PMC - NIH. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]

  • Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. (2013). ResearchGate. [Link]

  • Peptide Synthesis using DCC. (2020). YouTube. [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (n.d.). PMC - NIH. [Link]

  • Peptide Synthesis- Solution-Phase. (2020). Chemistry LibreTexts. [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). MDPI. [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]

Sources

Application Notes and Protocols: (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride for Beta-Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, a conformationally constrained β-amino acid, in the design and synthesis of novel β-peptides. We delve into the unique structural properties imparted by this cyclic building block and offer detailed, field-proven protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). Furthermore, this guide outlines methodologies for the structural characterization of the resulting β-peptides using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. The insights and protocols presented herein are intended to empower researchers in the exploration of new peptidomimetic scaffolds for drug discovery and development.

Introduction: The Promise of Constrained Beta-Peptides

Peptides represent a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability, largely due to their inherent conformational flexibility.[1] Beta-peptides, which are composed of β-amino acids, offer a compelling solution to these challenges. Their backbone, extended by an additional carbon atom compared to α-amino acids, renders them resistant to enzymatic degradation by proteases.[2]

The introduction of conformational constraints into the peptide backbone can further enhance stability and biological activity by pre-organizing the peptide into a bioactive conformation.[3] Unnatural amino acids with cyclic structures are particularly effective in this regard.[4] (1S,3R)-3-aminocyclopentanecarboxylic acid is a prime example of such a building block, offering a rigid cyclopentane scaffold that can induce stable secondary structures in β-peptides.[2] The defined stereochemistry of this amino acid provides precise control over the spatial orientation of the peptide backbone, making it an invaluable tool in rational drug design.[5] The hydrochloride salt form is commonly used to improve the compound's stability and handling properties.

Properties of this compound

A thorough understanding of the physicochemical properties of this unique building block is essential for its effective application in peptide synthesis.

PropertyValueSource
Chemical Formula C₆H₁₁NO₂·HClN/A
Molecular Weight 165.62 g/mol N/A
CAS Number 71830-07-4[5]
Appearance White to off-white solid[5]
Purity ≥98% (HPLC)[5]
Stereochemistry (1S,3R)N/A

Note: The properties of the free base, (1S,3R)-3-aminocyclopentanecarboxylic acid, are also well-documented (CAS 71830-08-5).[6]

Solid-Phase Peptide Synthesis (SPPS) of Beta-Peptides

The incorporation of (1S,3R)-3-aminocyclopentanecarboxylic acid into a peptide sequence is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[7] However, due to the steric hindrance of the cyclic structure, optimization of coupling conditions may be necessary to ensure high yields.[8]

Key Considerations for SPPS
  • Resin Selection: A low-loading resin (e.g., 0.1–0.3 mmol/g) is recommended to minimize steric hindrance and prevent aggregation during synthesis.[9] Rink Amide resin is a suitable choice for generating C-terminally amidated peptides.

  • Protecting Groups: The N-terminus is protected with the base-labile Fmoc group, while acid-labile groups (e.g., Boc, tBu) are used for the side chains of other amino acids.[10]

  • Coupling Reagents: Due to the sterically hindered nature of the β-amino acid, robust coupling reagents are recommended. A combination of a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure is often effective.[5][11] For particularly difficult couplings, more potent activating agents like HATU or COMU can be employed.[5][12]

  • Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the efficiency of coupling sterically hindered amino acids, reducing reaction times and improving yields.[8]

Detailed SPPS Protocol

This protocol describes the manual synthesis of a model tripeptide (e.g., Ac-Ala-(1S,3R)-Acpc-Ala-NH₂) on a 0.1 mmol scale using Rink Amide resin.

  • Rink Amide Resin (0.1 mmol)

  • Fmoc-Ala-OH

  • Fmoc-(1S,3R)-3-aminocyclopentanecarboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (Fmoc-(1S,3R)-3-aminocyclopentanecarboxylic acid):

    • Dissolve Fmoc-(1S,3R)-3-aminocyclopentanecarboxylic acid (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 4-6 hours. Due to steric hindrance, a longer coupling time is recommended.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Third Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 3.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

Experimental Workflow Diagram

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 1st AA Coupling (Fmoc-Ala-OH) Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 2nd AA Coupling (Fmoc-(1S,3R)-Acpc-OH) Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 3rd AA Coupling (Fmoc-Ala-OH) Deprotection3->Coupling3 Wash3 Washing Coupling3->Wash3 Acetylation N-terminal Acetylation Wash3->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification Purification & Analysis Cleavage->Purification

Figure 1: General workflow for the solid-phase synthesis of a beta-peptide.

Structural Analysis of Beta-Peptides

The conformational preferences of the synthesized β-peptides can be elucidated using a combination of spectroscopic techniques.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for rapidly assessing the secondary structure of peptides in solution.[13][14] Different secondary structures, such as helices and β-sheets, exhibit characteristic CD spectra in the far-UV region (190-250 nm).[15]

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) to a final concentration of 0.1-0.2 mg/mL. The solvent should be transparent in the far-UV region.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 1 mm.

    • Purge the instrument with nitrogen gas.

    • Set the scanning wavelength range from 260 nm to 190 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent.

    • Record the CD spectrum of the peptide sample.

    • Subtract the baseline from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectral features to identify the predominant secondary structure. For example, a β-sheet structure often shows a negative band around 218 nm and a positive band around 195 nm.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[11]

  • Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., CD₃OH, DMSO-d₆, or H₂O/D₂O mixture) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra, including:

      • 1D ¹H NMR: To assess sample purity and general structural features.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the peptide's fold.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to their respective amino acid residues using the TOCSY and NOESY/ROESY spectra.

    • Structural Restraints: Extract distance restraints from the NOESY/ROESY cross-peak intensities.

    • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.

Interpreting Structural Data

The cyclopentane ring in (1S,3R)-3-aminocyclopentanecarboxylic acid significantly restricts the available conformational space of the peptide backbone. This can lead to the formation of well-defined secondary structures, such as helices or turns, even in short peptide sequences.[2] The specific conformation adopted will depend on the overall peptide sequence and the stereochemistry of the constituent amino acids. For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid have been shown to form a stable 12-helix.[1]

Applications in Drug Discovery

The incorporation of (1S,3R)-3-aminocyclopentanecarboxylic acid into peptides offers several advantages for drug discovery:

  • Enhanced Proteolytic Stability: The β-peptide backbone is resistant to degradation by proteases, leading to a longer in vivo half-life.[2]

  • Improved Target Affinity and Selectivity: The constrained conformation can lead to a more precise fit with the target receptor or enzyme, enhancing affinity and selectivity.[17]

  • Scaffold for Peptidomimetics: The rigid cyclopentane ring serves as a scaffold for the spatial arrangement of pharmacophoric groups, facilitating the design of potent and selective ligands.

Conclusion

This compound is a valuable and versatile building block for the design of novel β-peptides with enhanced structural stability and biological activity. The protocols and insights provided in this guide are intended to facilitate the exploration of this and other constrained β-amino acids in the development of next-generation peptide-based therapeutics. The ability to rationally design and synthesize conformationally defined peptidomimetics opens up new avenues for targeting challenging biological systems and addressing unmet medical needs.

References

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC - NIH. [Link]

  • Circular dichroism spectra of beta- peptides. Research Collection. [Link]

  • New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. PMC - PubMed Central. [Link]

  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. University of Wisconsin–Madison. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Structural composition of βI- and βII-proteins. PMC - NIH. [Link]

  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC. [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Secondary structure analysis by circular dichroism (CD) spectroscopy.... ResearchGate. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • (PDF) New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH. PMC - NIH. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • Loading protocols. Peptideweb.com. [Link]

  • Cyclotides as drug design scaffolds. ResearchGate. [Link]

  • The Potential of the Cyclotide Scaffold for Drug Development. MDPI. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. [Link]

Sources

Application Note: (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of neuroscience drug discovery, modulating the γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system (CNS), remains a cornerstone for developing therapies for epilepsy, anxiety, and neuropathic pain.[1][2] However, achieving receptor subtype selectivity with flexible molecules like GABA is a significant challenge. Unnatural, conformationally constrained amino acids have emerged as powerful tools to overcome this hurdle.[3][]

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride, hereafter referred to as (1S,3R)-ACPC, is a cyclic β-amino acid and a rigid analogue of GABA.[5] Its cyclopentane ring locks the amino and carboxylic acid groups into a specific spatial orientation. This structural rigidity is not a limitation but a strategic advantage, as it restricts the molecule's interaction to a specific subset of receptor conformations, thereby offering a pathway to enhanced selectivity and a cleaner pharmacological profile. This application note provides an in-depth guide to the mechanism, application, and experimental protocols for leveraging (1S,3R)-ACPC as a critical tool in modern drug discovery.

Mechanism of Action: A Tale of Two Stereoisomers

The pharmacological activity of aminocyclopentanecarboxylic acids is exquisitely dependent on their stereochemistry. The (1S,3R) configuration is particularly notable for its interaction with GABAergic and glutamatergic systems. While its structural design is based on GABA, it has shown potent and selective agonist activity at metabotropic glutamate receptors (mGluRs).[6] This dual-character makes it a fascinating probe molecule.

In one key study, (1S,3R)-ACPD (a closely related dicarboxylic acid analog) was shown to be a highly potent and selective agonist at mGluRs, stimulating phosphoinositide hydrolysis with significantly greater efficacy than its (1R,3S) counterpart.[6] This highlights a crucial principle: the (1S,3R) stereochemistry is a key determinant of biological activity at these receptor sites. In contrast, the (1R,3S) enantiomer was found to be much less potent and efficacious.[6] This stereoselectivity is paramount for researchers, as it provides a built-in negative control for experiments; the (1R,3S) enantiomer can be used to confirm that the observed effects of the (1S,3R) form are specific.

The primary utility of (1S,3R)-ACPC in drug discovery lies in its role as a structural scaffold.[5] Its rigid backbone serves as a foundational building block for synthesizing more complex molecules with tailored affinities for specific GABA receptor subtypes (e.g., GABAA, GABAB) or GABA transporters (GATs).[5][7] By incorporating this constrained ring system, medicinal chemists can explore the pharmacophore space with high precision, leading to the development of novel CNS drug candidates.[3]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD (Glutamate Decarboxylase) Glutamate->GAD Synthesis GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release GAT GABA Transporter (GAT) (Reuptake) GABA_A GABA-A Receptor (Ionotropic, Cl- Channel) Hyperpolarization Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Cl- Influx GABA_B GABA-B Receptor (Metabotropic, GPCR) GABA_B->Hyperpolarization K+ Efflux / Ca2+ block Synaptic_Cleft->GAT Removal Synaptic_Cleft->GABA_A Binds Synaptic_Cleft->GABA_B Binds ACPC_Scaffold (1S,3R)-ACPC Scaffold (Constrained Analog) ACPC_Scaffold->GAT Potential Target for Derivatives ACPC_Scaffold->GABA_A Potential Target for Derivatives ACPC_Scaffold->GABA_B Potential Target for Derivatives

Figure 1: Simplified GABAergic signaling pathway. (1S,3R)-ACPC serves as a rigid scaffold for designing selective modulators of GABA receptors and transporters.

Applications in Drug Discovery Programs

The unique properties of (1S,3R)-ACPC make it a valuable asset in several areas of neuroscience research:

  • Scaffold for Novel Ligand Synthesis: The primary application is as a synthetic intermediate.[5][8] Its rigid cyclopentane core is incorporated into larger molecules to constrain their conformation, a strategy used to increase affinity and selectivity for specific receptor subtypes. This is crucial for developing drugs that can, for example, target α2/α3-containing GABAA receptors for anxiolytic effects without the sedative effects mediated by α1 subunits.[9]

  • Probing Receptor Binding Pockets: As a conformationally locked GABA analogue, (1S,3R)-ACPC and its derivatives can be used to map the topology of the GABA binding sites on various receptors. Understanding how this rigid structure fits into the binding pocket provides critical structural information for computational modeling and structure-activity relationship (SAR) studies.

  • Investigating Neurological Disorders: Derivatives of (1S,3R)-ACPC are investigated for their therapeutic potential in conditions linked to GABAergic dysfunction, including epilepsy, neuropathic pain, and anxiety disorders.[1][5]

Experimental Protocols & Workflows

Here we provide validated protocols for utilizing (1S,3R)-ACPC hydrochloride in foundational drug discovery assays.

Stock Solution Preparation

Causality: Proper solubilization and storage are critical for maintaining the compound's integrity and ensuring reproducible experimental results. The hydrochloride salt form generally confers good aqueous solubility.

  • Materials: this compound (CAS: 71830-07-4), sterile deionized water or phosphate-buffered saline (PBS), sterile microcentrifuge tubes, calibrated pipettes.

  • Procedure: a. Calculate the required mass of the compound to prepare a 10 mM or 100 mM primary stock solution. (Molecular Weight: 165.63 g/mol ). b. Weigh the compound accurately in a sterile microcentrifuge tube. c. Add the calculated volume of sterile water or PBS to achieve the desired concentration. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[7]

Protocol: In Vitro Competitive Radioligand Binding Assay

Causality: This assay is used to determine the binding affinity (Ki) of a new compound derived from the (1S,3R)-ACPC scaffold for a specific GABA receptor subtype. It measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

  • Objective: To determine the binding affinity of a test compound for a specific GABA receptor subtype (e.g., GABAA).

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the desired GABAA receptor subtype combination (e.g., α1β2γ2).

    • Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam).

    • Test compound (derived from (1S,3R)-ACPC).

    • Non-specific binding control (e.g., a high concentration of unlabeled GABA).

    • Binding buffer (e.g., Tris-HCl buffer, pH 7.4).

    • 96-well filter plates and vacuum manifold.

    • Scintillation cocktail and liquid scintillation counter.

  • Step-by-Step Methodology: a. Plate Setup: In a 96-well plate, add binding buffer to all wells. b. Non-Specific Binding (NSB): To designated wells, add a saturating concentration of unlabeled GABA (e.g., 1 mM). c. Total Binding: To designated wells, add buffer only. d. Test Compound: Add serial dilutions of the (1S,3R)-ACPC-derived test compound to the remaining wells. e. Radioligand Addition: Add the radioligand (at a concentration near its Kd) to all wells. f. Membrane Addition: Add the receptor-containing cell membranes to all wells to initiate the binding reaction. g. Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). h. Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. i. Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand. j. Quantification: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding = Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). d. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a competitive radioligand binding assay.

Data Presentation

When evaluating a series of compounds derived from the (1S,3R)-ACPC scaffold, data should be organized clearly to facilitate SAR analysis.

Table 1: Example Binding Affinity Data for (1S,3R)-ACPC Derivatives at GABAA Receptors

Compound ID Modification on Scaffold IC₅₀ (nM) vs [³H]Muscimol Kᵢ (nM) Receptor Subtype Selectivity (Fold vs. α5)
Parent-01 Unmodified (1S,3R)-ACPC >10,000 >10,000 -
Deriv-02a Phenyl substitution at C4 520 280 5
Deriv-02b Chloro-phenyl at C4 85 45 50

| Deriv-03 | N-alkylation | 1,500 | 810 | 2 |

Conclusion and Future Perspectives

This compound is more than a simple GABA analogue; it is a strategic tool for rational drug design. Its conformationally rigid structure provides an invaluable starting point for developing highly selective modulators of the GABAergic system. By enabling the synthesis of compounds with fine-tuned pharmacological profiles, (1S,3R)-ACPC helps researchers dissect the complex roles of different GABA receptor subtypes in health and disease, paving the way for the next generation of CNS therapeutics with improved efficacy and reduced side effects. The continued exploration of derivatives built upon this and other constrained amino acid scaffolds promises to unlock new therapeutic possibilities.[3][]

References

  • Schoepp, D. D., Johnson, B. G., True, R. A., & Monn, J. A. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology: Molecular Pharmacology Section, 207(4), 351–353. [Link]

  • Le, T., & Tadi, P. (2025). GABA Receptor. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Laverty, D., Desai, R., Uchański, T., Masiulis, S., Stec, W. J., Malinauskas, T., ... & Aricescu, A. R. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications, 13(1), 4583. [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(9), 5283–5307. [Link]

  • Kopp, C., & Rudolph, U. (2019). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 24(10), 1957. [Link]

  • Olsen, R. W. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]

  • PeptiDream Inc. (2018). Constrained Peptides in Drug Discovery and Development. PeptiDream Technical Note. [Link]

  • de Aguiar, L. G., & da Silva, A. F. (2021). Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. Molecules, 26(16), 4987. [Link]

  • Aricescu, A. R. (2019). GABA-A receptor structural pharmacology. [Video]. YouTube. [Link]

  • Krall, J., & Höfner, G. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(11), 3237. [Link]

  • Zhang, Y., et al. (2018). Discovery of a Negative Allosteric Modulator of GABA B Receptors. ACS Medicinal Chemistry Letters, 9(10), 1038–1043. [Link]

  • Sabatini, K., & Tian, L. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 21(18), 6608. [Link]

  • Han, Z., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Translational Medicine, 20(1), 1-15. [Link]

  • Jewett, B. E., & Sharma, S. (2023). Physiology, GABA. In StatPearls. StatPearls Publishing. Retrieved from [Link]

Sources

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the application of this compound. As a conformationally constrained, non-proteinogenic amino acid, this versatile building block offers unique structural properties that are highly sought after in the design of novel therapeutics. This guide moves beyond simple procedural descriptions to explain the underlying scientific principles, offering field-proven insights into its use as a synthetic intermediate.

Introduction: The Strategic Value of Conformational Constraint

(1S,3R)-3-Aminocyclopentanecarboxylic acid is a chiral, cyclic β-amino acid. Its rigid cyclopentane core distinguishes it from linear, flexible amino acids, providing a pre-organized scaffold that can significantly enhance the pharmacological properties of a parent molecule.[1][2] In medicinal chemistry, the introduction of such constrained building blocks is a powerful strategy to optimize ligand-receptor interactions, leading to improved potency, selectivity, and metabolic stability.[2][3][4] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient starting material for multi-step syntheses.

Physicochemical Properties

The fundamental properties of this intermediate are crucial for planning synthetic routes and purification strategies.

PropertyValueReference(s)
Chemical Name This compound[5][6]
Synonyms (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride salt[5]
CAS Number 1279033-33-3 (for HCl salt); 71830-07-4 (for free base)[5][6][7]
Molecular Formula C₆H₁₂ClNO₂[5][8]
Molecular Weight 165.62 g/mol [8]
Appearance White to off-white solid[7][9]
Purity Typically ≥95%[6]
Storage Conditions Store at 0-8°C, keep container tightly closed in a dry, well-ventilated place.[7][9]

Core Applications in Medicinal Chemistry

The unique stereochemistry and rigid structure of (1S,3R)-3-aminocyclopentanecarboxylic acid make it an invaluable intermediate in several areas of drug discovery.

  • Peptidomimetics and Constrained Peptides: By replacing natural amino acids with this constrained analog, chemists can lock the peptide backbone into a specific bioactive conformation.[2][3] This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in affinity and selectivity.[2]

  • Carbocyclic Nucleoside Analogs: This intermediate is a cornerstone in the synthesis of carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring.[10][11] These analogs, such as Carbovir and Abacavir, are stable against enzymatic cleavage by phosphorylases, enhancing their bioavailability and efficacy as antiviral agents against HIV and other viruses.[10][12]

  • Small Molecule Scaffolds: It serves as a chiral building block for complex small molecules. A notable example is its use in the preparation of potent and selective C-C chemokine receptor type 1 (CCR1) antagonists, which have therapeutic potential in inflammatory diseases.[8]

  • Neuroactive Compounds: The structural similarity to neurotransmitters like GABA has led to its investigation for GABAA receptor activity, opening avenues for applications in neuroscience.[7][9]

Caption: Key application areas for the title compound.

Synthetic Protocols and Methodologies

The utility of this compound is realized through a series of fundamental organic transformations. The following protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: N-Amine Protection with a Boc Group

Directive: The primary amine must be protected to prevent it from acting as a nucleophile in subsequent reactions, particularly during the activation of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a standard choice due to its stability under a wide range of conditions and its facile removal with mild acid.[13][14]

Reaction Scheme: (1S,3R)-3-Aminocyclopentanecarboxylic acid HCl → (+)-(1S,3R)-N-Boc-3-aminocyclopentane carboxylic acid

Caption: Workflow for Boc-protection of the amino acid.

Materials & Reagents:

Reagent/MaterialQuantity (Example Scale)Purpose
(1S,3R)-3-Aminocyclopentanecarboxylic acid HCl5.0 g (30.2 mmol)Starting Material
1,4-Dioxane50 mLCo-solvent
Deionized Water25 mLSolvent
Sodium Hydroxide (NaOH)~2.4 g (60.4 mmol)Base to deprotonate amine and acid
Di-tert-butyl dicarbonate (Boc₂O)7.2 g (33.2 mmol)Boc-protecting agent
Potassium Hydrogen Sulfate (KHSO₄), 1M aq.As neededAcid for workup
Ethyl Acetate3 x 75 mLExtraction solvent
Brine (Saturated NaCl solution)50 mLWashing agent
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying agent

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask, suspend this compound in a mixture of 1,4-dioxane (50 mL) and water (25 mL).

  • Basification: Cool the mixture in an ice bath. Slowly add a solution of NaOH (2.4 g in 10 mL water) portion-wise, ensuring the temperature remains below 10°C. The goal is to raise the pH to >10 to ensure the free amine is present.

  • Protection Reaction: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. Remove the ice bath and allow the reaction to stir vigorously at room temperature overnight.

  • Reaction Monitoring: Progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

  • Workup - Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2-3 by adding 1M KHSO₄ solution. This step protonates any excess base and the carboxylate, preparing it for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the N-Boc protected product, which can be purified further by crystallization if necessary.[13][15]

Protocol 2: Amide Coupling via Carboxyl Activation

Directive: To form an amide (or peptide) bond, the carboxylic acid of the N-Boc protected intermediate must be activated to create a better leaving group. Carbodiimide reagents like N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are highly effective, forming an active ester intermediate that readily reacts with a primary amine while minimizing the risk of racemization.[16][17]

Reaction Scheme: N-Boc-(1S,3R)-3-aminocyclopentanecarboxylic acid + R'-NH₂ → N-Boc-(1S,3R)-3-amino-N-(R')-cyclopentanecarboxamide

Caption: Workflow for amide bond formation.

Materials & Reagents:

Reagent/MaterialQuantity (Example Scale)Purpose
N-Boc-(1S,3R)-3-aminocyclopentanecarboxylic acid2.0 g (8.72 mmol)Protected Starting Material
1-Hydroxybenzotriazole (HOBt)1.3 g (9.60 mmol)Racemization suppressant/activator
N,N'-Diisopropylcarbodiimide (DIC)1.4 mL (9.16 mmol)Coupling Reagent
Amine Component (R'-NH₂)8.72 mmolNucleophile
N,N-Diisopropylethylamine (DIPEA)3.0 mL (17.4 mmol)Non-nucleophilic base
Anhydrous Dimethylformamide (DMF)40 mLPolar aprotic solvent
Dichloromethane (DCM)~100 mLExtraction solvent
1M HCl, Saturated NaHCO₃, BrineAs neededWashing solutions

Step-by-Step Protocol:

  • Activation: To a solution of N-Boc-(1S,3R)-3-aminocyclopentanecarboxylic acid and HOBt in anhydrous DMF (40 mL) at 0°C, add DIC. Stir the mixture at 0°C for 30 minutes to form the HOBt active ester.

  • Coupling: Add the desired amine component (R'-NH₂) followed by the dropwise addition of DIPEA. The base scavenges the HCl produced, driving the reaction forward.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring & Filtration: Monitor the reaction by TLC or LC-MS. Upon completion, the diisopropylurea byproduct, which is insoluble, can often be removed by filtration.

  • Workup: Dilute the filtrate with DCM or ethyl acetate. Wash successively with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography to obtain the desired amide.

Safety and Handling

Professional laboratory practice requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and associated reagents.[5][18]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5][18] Use in a well-ventilated area or a chemical fume hood.[18]

  • First Aid:

    • Inhalation: May cause respiratory tract irritation.[5] Move the person to fresh air.[18][19]

    • Skin Contact: May cause skin irritation.[5] Wash off with soap and plenty of water.[20]

    • Eye Contact: May cause eye irritation.[5] Rinse thoroughly with plenty of water for at least 15 minutes.[19][20]

    • Ingestion: May be harmful if swallowed.[5] Wash out the mouth with water and consult a physician.[19][20]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[5]

Conclusion

This compound is more than a mere chemical; it is a strategic tool for molecular design. Its inherent conformational rigidity provides a reliable platform for constructing highly specific and potent therapeutic agents, from antiviral carbocyclic nucleosides to constrained peptides. The protocols detailed herein offer a robust framework for leveraging this intermediate's full potential, empowering scientists to push the boundaries of drug discovery.

References

  • Al-Masoudi, N. A., et al. (2014). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. National Institutes of Health. [Link]

  • Serafinowski, P., & Herdewijn, P. (2003). New Convergent Synthesis of Carbocyclic Nucleoside Analogues. Synthesis, 2003(13), 2101–2109.
  • Zhang, Z. Y., et al. (1991). [Synthesis of analogues of carbocyclic nucleoside]. Yao Xue Xue Bao, 26(6), 420-5. [Link]

  • Le Diguarher, T., et al. (1986). Synthesis of carbocyclic C-nucleoside analogues from 8,9,10-trinorborn-5-en-2-ol. Journal of the Chemical Society, Perkin Transactions 1, 395-399.
  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • AAPPTec, LLC. Safety Data Sheet: (1)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl. [Link]

  • Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(45), 8969-8974. [Link]

  • Imaeda, Y., et al. (2021). Constrained Peptides in Drug Discovery and Development. Journal of Medicinal Chemistry, 64(1), 58-79.
  • Hruby, V. J. (2009). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Raghothama, S. (2005). Constrained Peptides as Miniature Protein Structures. Current Protein & Peptide Science, 6(5), 421-434. [Link]

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-amino cyclopentanol hydrochloride.
  • Capot Chemical. (2013). MSDS of (1R,3S)-3-aminocyclopentanecarboxylic acid. [Link]

  • American Chemical Society. (2021). A quick, high-yield synthesis of molnupiravir, an investigational COVID antiviral pill. EurekAlert!. [Link]

  • Peng, Z., et al. (2014). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. Molecules, 19(1), 925-939. [Link]

  • Carradori, S., & Secci, D. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Molecules, 28(19), 6959. [Link]

  • Peng, Z., et al. (2014). Synthesis and broad-spectrum antiviral activity of some novel benzo-heterocyclic amine compounds. PubMed. [Link]

  • National Center for Biotechnology Information. 3-Aminocyclopentanecarboxylic acid. PubChem Compound Database. [Link]

  • Schoepp, D. D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. The Journal of neurochemistry, 57(2), 714-716. [Link]

  • National Center for Biotechnology Information. (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem Compound Database. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • Wheeler, W. J., et al. (1991). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of organic chemistry, 56(16), 4991-4993. [Link]

  • Jadhav, S. U., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7317. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

Sources

Application Note: Comprehensive NMR Analysis of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride for Structural Verification and Stereochemical Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1S,3R)-3-Aminocyclopentanecarboxylic acid is a cyclic β-amino acid derivative of significant interest in medicinal chemistry and drug development, often serving as a constrained scaffold in peptidomimetics and as a precursor to pharmacologically active compounds. As a hydrochloride salt, its solubility and stability are enhanced, making it a common form for handling and analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical verification of such molecules. This application note provides a detailed guide for researchers, outlining field-proven protocols for sample preparation, data acquisition (¹H, ¹³C, COSY, HSQC), and in-depth spectral interpretation to confirm the identity, purity, and specific (1S,3R) stereochemistry of 3-aminocyclopentanecarboxylic acid hydrochloride.

Introduction

Substituted cyclopentane rings are prevalent structural motifs in a wide range of pharmaceuticals and natural products.[1] Unlike rigid aromatic or cyclohexane systems, cyclopentanes exhibit significant conformational flexibility, primarily adopting non-planar "envelope" and "half-chair" forms.[1] This dynamic behavior, known as pseudorotation, can lead to complex and overlapping NMR spectra, making detailed analysis challenging yet crucial for definitive characterization.[1]

For chiral molecules like (1S,3R)-3-Aminocyclopentanecarboxylic acid, confirming the relative stereochemistry of the substituents is paramount, as different stereoisomers can exhibit vastly different biological activities.[2] NMR spectroscopy, through the analysis of chemical shifts (δ), spin-spin coupling constants (J), and through-space correlations (NOE), provides the necessary tools to distinguish between these isomers.[3] This guide details the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments to fully characterize the hydrochloride salt of this compound.

Principles of NMR Analysis for (1S,3R)-3-Aminocyclopentanecarboxylic Acid

The NMR spectrum of a substituted cyclopentane is governed by several key factors:

  • Chemical Shift (δ): The electronic environment of each nucleus determines its resonance frequency. Electronegative substituents like the amino (-NH₃⁺) and carboxylic acid (-COOH) groups withdraw electron density, causing adjacent protons and carbons to be deshielded and appear at a higher chemical shift (downfield).[1] The stereochemical arrangement (cis/trans) of these groups also creates distinct electronic environments for the ring protons and carbons.[1]

  • Spin-Spin Coupling (J): Through-bond interactions between non-equivalent protons on adjacent carbons (vicinal coupling) cause signals to split into multiplets. The magnitude of the coupling constant (J-value, in Hz) is dependent on the dihedral angle between the protons, which is dictated by the ring's conformation. In cyclic systems, J-values for cis and trans protons are typically different, providing a powerful handle for stereochemical assignment.[3]

  • 2D Correlation Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, revealing the connectivity of the carbon skeleton. A cross-peak between two proton signals indicates they are on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is essential for unambiguously assigning carbon resonances.

The hydrochloride form means the analysis is of the ammonium salt. In a solvent like D₂O, the acidic protons of the -COOH and -NH₃⁺ groups will exchange with deuterium and become invisible in the ¹H NMR spectrum, simplifying the analysis of the cyclopentane ring protons.

Experimental Protocols

Materials and Equipment
  • (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride (Sample)

  • Deuterium oxide (D₂O, 99.9% D)

  • High-quality 5 mm NMR tubes[4]

  • Vortex mixer

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped for ¹H, ¹³C, and 2D experiments.

Step-by-Step Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[5]

  • Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial.[4] D₂O is the solvent of choice as it solubilizes the hydrochloride salt well and its deuterium lock signal is used by the spectrometer for field stabilization.[4]

  • Dissolution: Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[5]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter placed in the pipette.[4][6] Solid impurities can degrade spectral resolution by interfering with the magnetic field homogeneity.[5][6]

  • Labeling: Label the NMR tube clearly near the top of the tube.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer proton ¹H NMR transfer->proton carbon ¹³C NMR proton->carbon cosy ¹H-¹H COSY carbon->cosy hsqc ¹H-¹³C HSQC cosy->hsqc assign Signal Assignment hsqc->assign stereo Stereochemical Confirmation assign->stereo report Final Structure Verification stereo->report

Caption: Workflow for NMR analysis of the target compound.

NMR Data Acquisition Parameters

The following are typical parameters for a 400 MHz spectrometer.

ExperimentParameterRecommended ValuePurpose
¹H NMR Spectral Width12 ppmCovers the full range of expected proton chemical shifts.
Number of Scans16-64Improves signal-to-noise ratio.
Relaxation Delay (d1)2 sAllows for full relaxation of protons between pulses for quantitation.
¹³C NMR Spectral Width220 ppmCovers the full range of expected carbon chemical shifts.
Number of Scans1024-4096Required due to the low natural abundance of ¹³C.
Pulse Programzgpg30 (or similar with proton decoupling)Simplifies the spectrum to singlets for each carbon.
¹H-¹H COSY Dimensions256 increments in F1, 1024 data points in F2Provides adequate resolution to identify correlations.
Number of Scans4-8 per incrementAchieves good sensitivity.
¹H-¹³C HSQC Dimensions256 increments in F1, 1024 data points in F2Provides adequate resolution.
Number of Scans8-16 per incrementBalances sensitivity and experiment time.

Data Analysis and Interpretation

Molecular Structure and Atom Numbering

Caption: Structure of (1S,3R)-3-Aminocyclopentanecarboxylic acid with atom numbering.

Predicted ¹H NMR Spectral Data

The protons on the cyclopentane ring are expected to be in the 1.5-4.0 ppm range. The protons on C2, C4, and C5 are diastereotopic, meaning the two protons on each of these carbons are chemically non-equivalent and will have distinct chemical shifts and coupling patterns.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationKey COSY Correlations
H1 (methine)3.0 - 3.4m (multiplet)1HH2, H5
H3 (methine)3.5 - 3.9m (multiplet)1HH2, H4
H2 (methylene)1.8 - 2.5m (multiplet)2HH1, H3
H4 (methylene)1.8 - 2.5m (multiplet)2HH3, H5
H5 (methylene)1.6 - 2.3m (multiplet)2HH1, H4

Note: The exact chemical shifts can vary depending on concentration and pH.

Interpretation:

  • H1 and H3: These are the methine protons attached to carbons bearing the functional groups. They are expected to be the most downfield of the ring protons due to the deshielding effects of the -COOH and -NH₃⁺ groups, respectively.[1]

  • H2, H4, H5: These methylene protons will appear as complex multiplets due to both geminal coupling (coupling between protons on the same carbon) and vicinal coupling to adjacent protons. The COSY spectrum is essential to deconvolve these overlapping signals and establish the connectivity.

Predicted ¹³C NMR Spectral Data

The carbon signals will be singlets in the proton-decoupled spectrum.

Carbon AssignmentPredicted δ (ppm)Key HSQC Correlation
C=O (Carboxyl)175 - 180None (quaternary)
C1 (methine)45 - 50H1
C3 (methine)50 - 55H3
C2 (methylene)35 - 40H2
C4 (methylene)35 - 40H4
C5 (methylene)30 - 35H5

Interpretation:

  • C=O: The carbonyl carbon is the most deshielded, appearing far downfield, as is characteristic for carboxylic acids.[7]

  • C1 and C3: The carbons directly attached to the electron-withdrawing groups are shifted downfield relative to the other ring carbons.

  • HSQC Analysis: The HSQC spectrum will provide direct, unambiguous assignment of each carbon by correlating it to its attached proton(s). For example, the carbon signal at ~52 ppm that shows a correlation to the proton signal at ~3.7 ppm can be assigned as C3.

Stereochemical Confirmation

The key to confirming the (1S,3R) stereochemistry lies in determining the relative orientation of the H1 and H3 protons. In this isomer, the amino and carboxylic acid groups are trans to each other. Consequently, the H1 and H3 protons are also in a trans relationship.

  • Analysis of Coupling Constants: A high-resolution ¹H NMR spectrum can allow for the extraction of J-values. In cyclopentane systems, the vicinal coupling constants for trans protons (J_trans) are often different from those for cis protons (J_cis). By comparing the observed coupling constants between H1-H2 and H3-H2, and between H1-H5 and H3-H4, with established values for cyclopentane systems, the relative stereochemistry can be inferred.[3]

  • NOESY/ROESY Experiment (Advanced): A Nuclear Overhauser Effect (NOE) experiment is the most definitive method. An NOE is observed between protons that are close in space (<5 Å), regardless of whether they are bonded.[1] For the (1S,3R) isomer, no NOE cross-peak should be observed between H1 and H3. An NOE would be expected between these protons in the corresponding cis isomer, (1R,3S)- or (1S,3R)-.

Conclusion

This application note provides a comprehensive and robust methodology for the complete NMR analysis of this compound. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques, researchers can confidently verify the molecular structure, assign all proton and carbon resonances, and confirm the critical trans stereochemistry of the title compound. The protocols and interpretation guidelines presented herein are designed to ensure scientific rigor and support the needs of drug discovery and development professionals.

References

  • Benchchem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. Benchchem.
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd. Applications Notes.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • YouTube. (2023). HNMR spectroscopy practical problems #Spectra of Cyclopentane. YouTube.
  • Unknown Author. (n.d.). NMR Sample Preparation. Source.
  • The Royal Society of Chemistry. (2017). Supplementary Information. The Royal Society of Chemistry.
  • Unknown Author. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Source.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • NMR-Bio. (n.d.). NMR sample preparation guidelines. NMR-Bio.
  • ChemicalBook. (n.d.). 1-Aminocyclopropanecarboxylic acid(22059-21-8) 1H NMR spectrum. ChemicalBook.
  • King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.
  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek.
  • Harned Research Group. (n.d.). NMR and Stereochemistry. Harned Research Group.
  • UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis.
  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate.
  • Unknown Author. (n.d.). peptide nmr. Source.
  • NIST. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. NIST WebBook.
  • Unknown Author. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Source.
  • ChemicalBook. (n.d.). Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum. ChemicalBook.
  • Queen's University. (n.d.). Bio NMR spectroscopy. Biomedical and Molecular Sciences.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • ACS Publications. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry.
  • PMC. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • UCL. (n.d.). Chemical shifts. UCL.
  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Source.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University.

Sources

A Comprehensive Guide to the Mass Spectrometric Analysis of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclopentanecarboxylic acid is a non-proteinogenic cyclic amino acid that serves as a critical chiral building block in pharmaceutical synthesis, particularly for drugs targeting neurological disorders.[1][2] Its accurate identification and quantification are paramount for ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This guide provides a detailed, field-tested protocol for the analysis of its hydrochloride salt form using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method development choices, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis, ensuring a robust and reproducible workflow.

Introduction: The Analytical Challenge

(1S,3R)-3-Aminocyclopentanecarboxylic acid presents a unique analytical challenge due to its high polarity, low molecular weight, and cyclic structure. Standard reversed-phase liquid chromatography often fails to provide adequate retention for such compounds, necessitating specialized chromatographic approaches. Furthermore, its cyclic nature leads to fragmentation patterns in the mass spectrometer that are more complex than those of linear amino acids, requiring careful optimization and interpretation.[3][4]

This application note addresses these challenges by presenting a comprehensive method employing Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules as it minimizes in-source fragmentation and preserves the molecular ion.[5][6] Coupled with tandem mass spectrometry (MS/MS), this approach provides the high selectivity and sensitivity required for confident structural confirmation and quantification in complex matrices.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development. The hydrochloride salt is typically used to improve solubility and stability. In solution, it dissociates, and the free amino acid is analyzed.

PropertyValueSource
IUPAC Name (1S,3R)-3-aminocyclopentane-1-carboxylic acid[7]
Synonyms cis-3-Aminocyclopentanecarboxylic acid[1]
Molecular Formula C₆H₁₁NO₂[1][7][8]
Molecular Weight 129.16 g/mol [1][7][8]
Monoisotopic Mass 129.078978594 Da[7][8]

Principle of the Method: The LC-MS/MS Workflow

The analytical strategy hinges on the synergistic combination of liquid chromatography for physical separation and tandem mass spectrometry for detection and identification. The workflow ensures that the analyte is separated from potential isomers and matrix components before it is ionized, fragmented in a controlled manner, and detected.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Hydrochloride Salt B Dissolve in H₂O/MeOH A->B C Dilute to Working Conc. B->C D Inject Sample C->D E HILIC Separation D->E F ESI Ionization (+/-) E->F G MS1: Precursor Ion Isolation (e.g., m/z 130.086) F->G H CID Fragmentation (MS2) G->H I Product Ion Detection H->I J Chromatogram Integration I->J K Spectral Interpretation J->K L Quantification & Reporting K->L

Fig 1. Overall experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

This section provides a step-by-step methodology. The causality behind key parameter choices is explained to empower the user to adapt the protocol as needed.

Sample Preparation

The goal is to prepare a clean, particulate-free sample in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride and dissolve it in 10 mL of a 50:50 (v/v) mixture of Methanol:Water. The free base has a molecular weight of 129.16 g/mol .

  • Working Standard (1 µg/mL): Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95% Acetonitrile with 0.1% Formic Acid) to prepare a working standard for method development and optimization.

  • Filtration: Prior to injection, filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulates that could clog the LC system.

Liquid Chromatography (LC) Method

Rationale: Due to the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen over traditional reversed-phase. HILIC utilizes a polar stationary phase and a high organic mobile phase, promoting the retention of polar compounds that would otherwise elute in the void volume of a C18 column. Formic acid is added to the mobile phase to act as a proton source, facilitating positive-ion ESI and improving peak shape.

ParameterRecommended SettingRationale
UHPLC System Agilent 1290 Infinity II or equivalentProvides high pressure tolerance for efficient separations.[9]
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)Amide phase provides excellent retention and selectivity for polar analytes.
Mobile Phase A Water with 0.1% Formic AcidAqueous component; formic acid aids ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for elution in HILIC mode.
Gradient 95% B -> 50% B over 5 minStarts with high organic content for retention and gradually increases aqueous content for elution.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLSmall volume to prevent peak distortion and column overloading.
Mass Spectrometry (MS) Method

Rationale: The method is developed for both positive and negative ion modes to provide comprehensive data, although positive mode is generally more sensitive for compounds with an amine group. A triple quadrupole mass spectrometer is used for its ability to perform highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.[10]

ParameterPositive ESI SettingNegative ESI SettingRationale
MS System Agilent 6470 TQ or equivalentAgilent 6470 TQ or equivalentHigh-sensitivity triple quadrupole for MS/MS.[9]
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)Soft ionization suitable for polar, non-volatile molecules.[6]
Polarity PositiveNegativeTo detect [M+H]⁺ and [M-H]⁻ ions respectively.
Gas Temp. 300 °C300 °CAids in desolvation of the ESI droplets.[5]
Gas Flow 8 L/min8 L/minNebulizing gas flow rate.
Nebulizer 45 psi45 psiAssists in aerosol formation.
Capillary Voltage 3500 V3000 VHigh voltage applied to the ESI needle to generate charged droplets.[5]
Fragmentor 100 V100 VIn-source voltage to minimize adduct formation and decluster ions.
Collision Energy 10-30 eV (Optimized)10-30 eV (Optimized)Energy applied in the collision cell to induce fragmentation.

Data Interpretation and Expected Results

Full Scan Mass Spectrum

In a full scan experiment, the primary goal is to identify the precursor ion.

  • Positive Mode: The expected precursor is the protonated molecule, [M+H]⁺, at a theoretical m/z of 130.0863 .

  • Negative Mode: The expected precursor is the deprotonated molecule, [M-H]⁻, at a theoretical m/z of 128.0717 .

Tandem MS (MS/MS) Fragmentation Analysis

Fragmentation of cyclic compounds requires the cleavage of at least two bonds to observe a loss of a neutral segment.[11] The fragmentation of (1S,3R)-3-Aminocyclopentanecarboxylic acid is expected to proceed via initial losses of small, stable neutral molecules from the amino and carboxylic acid functional groups.

Expected Fragmentation Pathway ([M+H]⁺): The proton is likely localized on the nitrogen atom of the amine group. Collision-induced dissociation (CID) will likely induce the following neutral losses:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines, leading to a carbocation.

  • Loss of Water (H₂O): A typical loss from the carboxylic acid group.

  • Combined Losses: Sequential losses of H₂O and carbon monoxide (CO), effectively losing the entire carboxylic acid group.

fragmentation cluster_main Proposed Fragmentation of [M+H]⁺ parent Precursor Ion C₆H₁₂NO₂⁺ m/z 130.0863 frag1 Product Ion C₆H₉O₂⁺ m/z 113.0597 parent->frag1 - NH₃ (-17.0266 Da) frag2 Product Ion C₆H₁₀N⁺ m/z 96.0808 parent->frag2 - H₂O (-18.0106 Da) - CO (-27.9949 Da) frag3 Product Ion C₅H₈N⁺ m/z 82.0651 frag2->frag3 - CH₂ (-14.0157 Da)

Fig 2. Proposed major fragmentation pathways for the [M+H]⁺ ion.

Table of Expected Ions for MRM Method Development:

Ion TypePolarityPrecursor m/zProduct Ion m/zProposed Neutral LossUse
[M+H]⁺Positive130.0863113.0597NH₃Quantifier
[M+H]⁺Positive130.086384.0808H₂O + COQualifier
[M-H]⁻Negative128.071784.0451CO₂Quantifier/Qualifier

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, key performance characteristics must be evaluated. This confirms that the method is fit for its intended purpose.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank matrix.

  • Linearity: The method should provide a linear response over a defined concentration range. A calibration curve should be constructed with at least five standards, and the correlation coefficient (r²) should be >0.99.

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within ±15% of the nominal value, and precision (%RSD) should be ≤15%.[12]

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined at a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[13]

Conclusion

This application note provides a robust and scientifically grounded LC-MS/MS method for the analysis of this compound. By employing HILIC for chromatographic separation and ESI-MS/MS for detection, the challenges associated with the analyte's high polarity and cyclic structure are effectively overcome. The detailed protocols and explanations of experimental choices offer researchers a reliable starting point for method implementation and further optimization. The proposed fragmentation pathways and MRM transitions provide the necessary information for building highly selective and sensitive quantitative assays, crucial for quality control in drug development and other scientific research areas.

References

  • Schilling, B., et al. (2002). Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry.
  • Ng, J., et al. (2012). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PLoS One. Available at: [Link]

  • Konishi, Y., et al. (2022). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI. Available at: [Link]

  • Chen, S., et al. (2010). ESI-MS study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available at: [Link]

  • PubChem. (2024). (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2024). 3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Matrix Science. (2023). Peptide Fragmentation Patterns in Mass Spectrometry. Matrix Science Blog. Available at: [Link]

  • Floková, K., et al. (2020). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. PLoS One. Available at: [Link]

  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A. Available at: [Link]

  • LabRulez. (2022). Electrospray Ionization (ESI) Explained. YouTube. Available at: [Link]

  • Wikipedia. (2024). Electrospray ionization. Wikimedia Foundation. Available at: [Link]

  • Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs. Agilent Technologies Application Note. Available at: [Link]

  • Petritis, K., et al. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical Analysis. Available at: [Link]

  • LCGC North America. (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. LCGC Supplement. Available at: [Link]

  • Gamoh, K., & Nakashima, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Schwaiger, J., et al. (2024). Comparison of LC–MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride, a chiral amino acid derivative of significant interest in pharmaceutical research and development.[1][2] Due to its polar nature and lack of a strong UV chromophore, traditional reversed-phase HPLC methods are often inadequate. This guide details a robust methodology employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD), ensuring efficient separation and sensitive detection. The principles behind the chosen chromatographic mode, detector, and other experimental parameters are thoroughly explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Challenge of Purifying a Polar, Non-Chromophoric Chiral Compound

(1S,3R)-3-Aminocyclopentanecarboxylic acid is a crucial building block in the synthesis of various pharmaceutical agents.[1][3] Its hydrochloride salt form is often preferred for its improved stability and handling properties. The purification of this compound presents a tripartite challenge to the chromatographer:

  • High Polarity: The zwitterionic nature of the amino acid moiety and the presence of the carboxylic acid group render the molecule highly polar. This makes it poorly retained on conventional nonpolar stationary phases like C18, a workhorse in reversed-phase HPLC.[4]

  • Lack of a UV Chromophore: The molecule does not possess functional groups that absorb ultraviolet (UV) light, making detection by standard UV-Vis detectors inefficient and insensitive.[5][6]

  • Chirality: The molecule contains two chiral centers, meaning its biological activity is likely stereospecific. Therefore, maintaining enantiomeric purity during purification is critical.

To address these challenges, this protocol leverages the strengths of HILIC for retaining polar compounds and ELSD for universal detection of non-volatile analytes.

Principles of the Selected Methodology

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6] The separation mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase.[6] More polar analytes, like our target compound, are more strongly retained.[7] This approach provides excellent retention and separation for compounds that are too polar for reversed-phase chromatography.

Evaporative Light Scattering Detection (ELSD)

The ELSD is a universal detector that is independent of the optical properties of the analyte.[8][9] It operates in three stages:

  • Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol.

  • Evaporation: The aerosol passes through a heated drift tube, where the volatile mobile phase evaporates, leaving behind fine particles of the non-volatile analyte.

  • Detection: A light source illuminates the stream of analyte particles, and a photodetector measures the amount of scattered light, which is proportional to the mass of the analyte.[9]

This makes ELSD an ideal choice for non-chromophoric compounds like this compound.[5][9]

Experimental Protocol

Materials and Reagents
Item Specification Supplier Example
This compound (crude)Purity >90%Commercially available
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterDeionized, 18.2 MΩ·cmMillipore Milli-Q
Formic Acid (FA)LC-MS GradeThermo Scientific
Nitrogen GasHigh Purity (99.99%)Local Supplier
Instrumentation and Columns
Instrument/Component Specification
HPLC SystemPreparative HPLC system with a binary pump
DetectorEvaporative Light Scattering Detector (ELSD)
ColumnHILIC Stationary Phase (e.g., Amide, Silica)
Fraction CollectorAutomated fraction collector
Sample Preparation
  • Accurately weigh the crude this compound.

  • Dissolve the sample in a minimal amount of deionized water.

  • Add acetonitrile to the sample solution to a final concentration of 70-80% acetonitrile. This is crucial to ensure compatibility with the initial mobile phase conditions and to prevent peak distortion.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Method Parameters
Parameter Condition Rationale
Column Amide-based HILIC column (e.g., 250 x 10 mm, 5 µm)Provides excellent retention for polar compounds.
Mobile Phase A 95:5 Acetonitrile:Water + 0.1% Formic AcidHigh organic content for strong retention in HILIC mode.
Mobile Phase B 50:50 Acetonitrile:Water + 0.1% Formic AcidHigher aqueous content to elute the polar analyte.
Gradient 0-5 min: 100% A; 5-25 min: 0-100% B; 25-30 min: 100% BA gradient elution allows for efficient separation of impurities and the target compound.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID preparative column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 500 µL (dependent on sample concentration and column loading)
ELSD Nebulizer Temp. 40 °COptimizes aerosol formation.
ELSD Evaporator Temp. 60 °CEnsures complete evaporation of the mobile phase.
ELSD Gas Flow 1.5 SLM (Standard Liters per Minute)
Purification Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Weigh Crude Compound B Dissolve in Water A->B C Add Acetonitrile B->C D Filter C->D E Inject Sample D->E F HILIC Separation E->F G ELSD Detection F->G H Fraction Collection G->H I Solvent Evaporation H->I J Lyophilization I->J K Purity Analysis J->K

Caption: HPLC Purification Workflow for this compound.

Fraction Collection and Post-Purification Processing
  • Collect fractions corresponding to the main peak detected by the ELSD.

  • Combine the purified fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a white solid.

  • Analyze the purity of the final product using an analytical HPLC method.

Expected Results and Data

Parameter Typical Value
Retention Time 15-20 minutes (highly dependent on specific conditions)
Purity (by analytical HPLC) >98%
Recovery 80-90%
Final Product Appearance White to off-white solid

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Sample solvent mismatch with mobile phase.Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.
No or Low Signal on ELSD Analyte is volatile; ELSD settings are not optimal.Ensure the evaporator temperature is not too high. Optimize nebulizer and evaporator temperatures and gas flow.
Poor Resolution Inappropriate gradient or stationary phase.Optimize the gradient slope. Screen different HILIC stationary phases (e.g., bare silica, diol).
Low Recovery Analyte precipitation in the fraction collector.If precipitation is observed, consider adding a small amount of water to the collection tubes.

Chiral Purity Considerations

While this HILIC method is designed for purification, it is not inherently a chiral separation method. If the starting material is a racemic mixture or if the enantiomeric excess needs to be determined, a separate chiral HPLC analysis is required. This typically involves using a chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide, which can resolve the enantiomers.[10][11]

Conclusion

The HILIC-ELSD based purification protocol detailed in this application note provides a reliable and efficient method for obtaining high-purity this compound. By understanding the principles of HILIC and ELSD, researchers can successfully purify this and other challenging polar, non-chromophoric compounds, facilitating advancements in drug discovery and development.

References

  • HPLC. Direct analysis of amino acids by HILIC–eSI-MS.
  • Advion Interchim Scientific.
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Wikipedia.
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Thermo Fisher Scientific.
  • Prinsen, H. C. M. T., et al. "Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry." Journal of inherited metabolic disease 39.5 (2016): 651-660.
  • Application of amino acid analysis using hydrophilic interaction liquid chromatography coupled with isotope dilution mass spectrometry for peptide and protein quantific
  • ResearchGate. (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
  • Mixed-Mode Chromatography and St
  • Thermo Fisher Scientific - US. Mixed-Mode HPLC Columns.
  • Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles.
  • LCGC International.
  • Waters Blog.
  • LCGC International.
  • Chem-Impex. (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid.
  • Cayman Chemical. (1S,3R)-3-Aminocyclopentane carboxylic acid.
  • Česká a slovenská farmacie.
  • (-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • RSC Publishing. Analytical Methods.
  • Sigma-Aldrich.

Sources

Application Notes and Protocols for Cell-Based Assays Utilizing (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride (also known as (1S,3R)-ACPC-HCl) in cell-based assays, with a specific focus on investigating its potential modulatory effects on the GABA transporter 2 (GAT2). While this compound is classically recognized as an agonist for metabotropic glutamate receptors[1][2][3], this guide will explore its use as a test agent in a functional cell-based assay designed to identify novel inhibitors of GAT2.

Introduction: The GABAergic System and the Role of GABA Transporters

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[4] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through the action of GABA transporters (GATs).[4][5] Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1).[5] Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, making GATs attractive therapeutic targets.

GAT2 (encoded by the SLC6A13 gene) is expressed in various tissues, including the brain, liver, and kidneys.[5] While GAT1 is the predominant neuronal GABA transporter, GAT2 is thought to play a significant role in GABA clearance in specific brain regions and in the periphery. The development of selective inhibitors for GAT subtypes is a key area of research for developing novel therapeutics.

Mechanism of Action: Probing GAT2 Function with a Test Compound

This application note will focus on a cell-based assay to screen for potential inhibitors of GAT2. The assay measures the uptake of radiolabeled GABA ([³H]-GABA) into a host cell line that has been engineered to stably express the human GAT2 protein. In this context, (1S,3R)-ACPC-HCl will be treated as an investigational compound to determine if it exhibits any inhibitory activity against GAT2-mediated GABA uptake.

The fundamental principle of the assay is competitive inhibition. If (1S,3R)-ACPC-HCl binds to GAT2 and inhibits its function, it will reduce the amount of [³H]-GABA that can be transported into the cells. By measuring the intracellular radioactivity in the presence and absence of the test compound, we can quantify its inhibitory potency.

Figure 1: Conceptual diagram of a cell-based GABA uptake assay to screen for GAT2 inhibitors.

Application in Cell-Based Assays: A Protocol for Screening Putative GAT2 Inhibitors

The following protocol outlines a detailed methodology for a [³H]-GABA uptake assay in a cell line stably expressing human GAT2, such as HEK293-hGAT2 cells.

Experimental Workflow

GABA_Uptake_Assay_Workflow A 1. Cell Seeding (HEK293-hGAT2 cells) B 2. Compound Incubation (Test Compound: (1S,3R)-ACPC-HCl Controls: Vehicle, Known Inhibitor) A->B C 3. Addition of [³H]-GABA B->C D 4. Incubation (Allow for GABA uptake) C->D E 5. Assay Termination & Washing (Remove extracellular [³H]-GABA) D->E F 6. Cell Lysis E->F G 7. Scintillation Counting (Quantify intracellular [³H]-GABA) F->G H 8. Data Analysis (Calculate % Inhibition and IC₅₀) G->H

Figure 2: Step-by-step workflow for the [³H]-GABA uptake assay.

Materials and Reagents
ReagentSupplierCatalog Number
HEK293 cells stably expressing human GAT2(e.g., ATCC, custom-made)N/A
Dulbecco's Modified Eagle Medium (DMEM)Gibco(e.g., 11965092)
Fetal Bovine Serum (FBS)Gibco(e.g., 26140079)
Penicillin-StreptomycinGibco(e.g., 15140122)
Geneticin (G418)Gibco(e.g., 10131035)
Poly-D-lysine coated 96-well platesCorning(e.g., 354461)
This compound(e.g., Sigma-Aldrich, Tocris)Varies
Nipecotic acid (positive control inhibitor)Sigma-Aldrich(e.g., N4633)
[³H]-GABAPerkinElmer(e.g., NET191001MC)
Scintillation CocktailPerkinElmer(e.g., 6013329)
Cell Lysis Buffer(e.g., 0.1 M NaOH)N/A
Krebs-Ringer-HEPES (KRH) BufferIn-house preparationSee recipe below

KRH Buffer Recipe (1X): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM Glucose, 25 mM HEPES, pH 7.4.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture HEK293-hGAT2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection pressure for GAT2 expression.

    • Two days before the assay, seed the cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).

  • Preparation of Compounds:

    • Prepare a stock solution of (1S,3R)-ACPC-HCl in an appropriate solvent (e.g., water or KRH buffer).

    • Prepare a serial dilution of the test compound in KRH buffer to generate a range of concentrations for determining a dose-response curve.

    • Prepare solutions of the vehicle control (solvent alone) and a positive control inhibitor (e.g., nipecotic acid) in KRH buffer.

  • GABA Uptake Assay:

    • On the day of the assay, aspirate the culture medium from the 96-well plate.

    • Wash the cell monolayer twice with 200 µL/well of pre-warmed KRH buffer.

    • Add 50 µL of the diluted test compound, vehicle, or positive control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Prepare the [³H]-GABA working solution in KRH buffer at a concentration that is near the Kₘ of GAT2 for GABA (typically in the low micromolar range).

    • Initiate the uptake reaction by adding 50 µL of the [³H]-GABA working solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes). This time should be within the linear range of GABA uptake for the cell line.

    • Terminate the assay by rapidly aspirating the radioactive solution and washing the cells three times with 200 µL/well of ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubating at room temperature for 30 minutes with gentle shaking.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Quantify the radioactivity in each sample using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculation of Percent Inhibition:

    • Determine the average counts per minute (CPM) for the vehicle control wells (representing 100% GAT2 activity) and the positive control wells (representing maximum inhibition).

    • Calculate the percent inhibition for each concentration of (1S,3R)-ACPC-HCl using the following formula:

    % Inhibition = 100 * (1 - (CPM_test - CPM_background) / (CPM_vehicle - CPM_background))

    • CPM_background can be determined from wells with no cells or with a saturating concentration of a known inhibitor.

  • Determination of IC₅₀:

    • Plot the percent inhibition as a function of the log concentration of (1S,3R)-ACPC-HCl.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition of GABA uptake.

Expected Results and Interpretation
Experimental ConditionExpected [³H]-GABA Uptake (CPM)Interpretation
Vehicle ControlHighRepresents maximal GAT2 activity.
(1S,3R)-ACPC-HCl (Test Compound)Varies (dose-dependent)A dose-dependent decrease in CPM suggests inhibitory activity.
Nipecotic Acid (Positive Control)LowConfirms the assay is working and that GAT2 can be inhibited.
Untransfected HEK293 cellsVery LowDemonstrates that the observed GABA uptake is dependent on the expression of GAT2.

Troubleshooting

IssuePossible CauseSolution
High background signalInadequate washingIncrease the number and volume of washes with ice-cold buffer.
Non-specific binding of [³H]-GABAInclude a non-specific binding control (e.g., a high concentration of a known inhibitor) and subtract this value from all other readings.
Low signal-to-noise ratioLow GAT2 expressionConfirm GAT2 expression levels via Western blot or qPCR.
Sub-optimal assay conditionsOptimize incubation time, [³H]-GABA concentration, and cell density.
High variability between replicatesInconsistent cell seeding or washingEnsure uniform cell seeding and perform washing steps carefully and consistently.
Pipetting errorsUse calibrated pipettes and proper pipetting techniques.

Discussion and Considerations

It is imperative to reiterate that (1S,3R)-3-Aminocyclopentanecarboxylic acid is a well-established agonist of metabotropic glutamate receptors (mGluRs).[1][2][3] Therefore, when interpreting the results of a GAT2 inhibition assay, several factors must be considered:

  • Specificity: If (1S,3R)-ACPC-HCl shows inhibitory activity in the GAT2 assay, it is crucial to perform counter-screens using cell lines expressing other GAT subtypes (GAT1, GAT3, and BGT1) to determine its selectivity.

  • Off-Target Effects: Given its known activity at mGluRs, it is important to consider whether the observed effects on GABA uptake are a direct interaction with GAT2 or an indirect consequence of activating mGluRs that may be endogenously expressed in the HEK293 cells. This can be investigated using mGluR antagonists.

  • Novel Activity: Should (1S,3R)-ACPC-HCl demonstrate potent and selective inhibition of GAT2, this would represent a novel pharmacological activity for this compound and warrant further investigation into its structure-activity relationship and mechanism of inhibition.

Conclusion

The cell-based [³H]-GABA uptake assay described in this application note provides a robust and reliable method for screening for potential inhibitors of the GABA transporter 2. While this compound is primarily known for its activity at mGluRs, this protocol allows for the empirical investigation of its potential effects on GAT2. Careful experimental design, appropriate controls, and thorough data analysis are essential for accurately interpreting the results and elucidating the pharmacological profile of this and other test compounds.

References

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.
  • Schousboe, A. (2003). Role of astrocytes in the maintenance of glutamatergic and GABAergic neurotransmission.
  • Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors. The Journal of General Physiology, 103(6), 1019–1034. [Link]

  • Madsen, K. K., Clausen, R. P., Larsson, O. M., & Schousboe, A. (2010). GABA transporters: pharmacological and physiological roles. In Encyclopedia of Neuroscience (Vol. 4, pp. 497-503).
  • González-Burgos, I., & Feria-Velasco, A. (2004). GABAergic system and its relation with the neuroendocrine and emotional responses to stress. Revista de investigacion clinica; organo del Hospital de Enfermedades de la Nutricion, 56(1), 73–83.
  • Conti, F., Minelli, A., & Melone, M. (2004). GABA transporters in the mammalian cerebral cortex: localization, expression and physiological roles. Molecular Neurobiology, 29(1), 1-16.
  • Guastella, J., Nelson, N., Nelson, H., Czyzyk, L., Keynan, S., Miedel, M. C., ... & Kanner, B. I. (1990). Cloning and expression of a rat brain GABA transporter. Science, 249(4974), 1303-1306.
  • Gether, U., Andersen, P. H., Larsson, O. M., & Schousboe, A. (2006). Neurotransmitter transporters: from structure to function and regulation. Pharmacological Reviews, 58(4), 591-623.
  • Zhou, Y., & Danbolt, N. C. (2013). GABA and glutamate transporters in brain. Frontiers in Endocrinology, 4, 165.
  • Palmer, E., Monaghan, D. T., & Cotman, C. W. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology, 208(4), 325-333. [Link]

  • Zheng, F., & Gallagher, J. P. (1994). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology, 33(1), 97-102. [Link]

  • Mager, S., Naeve, E., Quick, M., Labarca, C., Davidson, N., & Lester, H. A. (1993). A G protein-coupled receptor regulates the function of the serotonin transporter. Neuron, 10(2), 177-185.
  • Beckman, M. L., & Quick, M. W. (1998). Neurotransmitter transporters: regulators of function and functional regulation. Journal of Membrane Biology, 164(1), 1-10.
  • Kanner, B. I. (2006). Structure and function of sodium-coupled neurotransmitter transporters. Journal of Membrane Biology, 213(2), 89-100.
  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Loland, C. J., ... & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.
  • Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British Journal of Pharmacology, 147(S1), S109-S119.
  • Zhou, Y., Wang, W., & Danbolt, N. C. (2014). The role of GABA and glutamate transporters in CNS homeostasis. In Handbook of Neurochemistry and Molecular Neurobiology (pp. 1-24). Springer, New York, NY.
  • Sarup, A., Larsson, O. M., & Schousboe, A. (2009). GABA transporters and GABA-transaminase as drug targets. Current Drug Targets, 10(12), 1269-1282.
  • Richerson, G. B., & Wu, Y. (2003). Dynamic equilibrium of neurotransmitter transporters: not just for reuptake anymore. The Journal of Neurophysiology, 90(3), 1363-1374.

Sources

Application Notes and Protocols for (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: January 2026

Document Version: 1.0

Introduction: A Novel Avenue in Neuroprotection

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride, hereafter referred to as (1S,3R)-ACPD, is a conformationally restricted analog of the neurotransmitter glutamate. Its rigid structure confers high selectivity as an agonist for metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[1][2] Emerging research has identified (1S,3R)-ACPD as a promising neuroprotective agent, particularly in models of excitotoxicity, a pathological process implicated in a wide range of neurological disorders including ischemic stroke, Alzheimer's, and Parkinson's disease.[3][4]

Unlike ionotropic glutamate receptors that directly gate ion channels, mGluRs fine-tune neuronal responses through second messenger systems. This modulatory role presents a more nuanced therapeutic strategy, aiming to preserve physiological neuronal function while mitigating pathological insults. (1S,3R)-ACPD has been shown to attenuate N-methyl-D-aspartate (NMDA) receptor-mediated neuronal death by limiting sustained and delayed calcium influx, a key trigger in the excitotoxic cascade.[4] This protective effect is sensitive to pertussis toxin, indicating the involvement of Gi/o protein-coupled signaling pathways.[4]

These application notes provide a comprehensive guide for researchers investigating the neuroprotective properties of (1S,3R)-ACPD. We offer detailed protocols for in vitro and in vivo models, guidance on mechanistic studies, and insights into data interpretation, grounded in established scientific principles to ensure experimental robustness and reproducibility.

Part 1: Proposed Mechanism of Action

The primary neuroprotective mechanism of (1S,3R)-ACPD is attributed to its agonist activity at Group II and/or Group III mGluRs. Activation of these receptors initiates intracellular signaling cascades that ultimately counter the deleterious effects of excessive glutamate release.

Key Mechanistic Attributes:

  • Modulation of Excitotoxicity: The hallmark of (1S,3R)-ACPD's neuroprotective action is its ability to mitigate excitotoxicity. In pathological conditions like ischemia, excessive glutamate over-activates NMDA receptors, leading to a massive influx of Ca²⁺, which in turn activates catabolic enzymes, promotes reactive oxygen species (ROS) generation, and triggers apoptotic cell death.[4][5]

  • Attenuation of Calcium Overload: (1S,3R)-ACPD has been demonstrated to reduce the delayed, sustained accumulation of intracellular Ca²⁺ following an NMDA receptor challenge.[4] This is not achieved by directly blocking NMDA receptors, but rather by activating mGluR-mediated pathways that enhance calcium homeostasis and efflux.[4]

  • G-Protein Coupled Signaling: The neuroprotective effects are inhibited by pertussis toxin, strongly implicating the involvement of Gi/o proteins.[4] Activation of these G-proteins can lead to the inhibition of adenylyl cyclase and modulation of voltage-gated calcium channels, contributing to a reduction in neuronal excitability and calcium influx.

Below is a proposed signaling pathway illustrating the neuroprotective action of (1S,3R)-ACPD against NMDA receptor-mediated excitotoxicity.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_Release Excessive Glutamate Release (Ischemia) NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Over-activates Ca_Influx Massive Ca²⁺ Influx NMDA_R->Ca_Influx Leads to mGluR mGluR (Group II/III) G_Protein Gi/o Protein mGluR->G_Protein Activates ACPD (1S,3R)-ACPD ACPD->mGluR Activates Effector Effector Systems (e.g., Adenylyl Cyclase ↓, Ion Channels) G_Protein->Effector Modulates Homeostasis Enhanced Ca²⁺ Homeostasis/Efflux Effector->Homeostasis Promotes Downstream Neuronal Injury (ROS, Apoptosis, etc.) Ca_Influx->Downstream Triggers Homeostasis->Ca_Influx Counters Protection Neuroprotection Homeostasis->Protection G Day0 Day 0: Plate Primary Cortical Neurons Day7 Day 7-9: Cultures Mature Day0->Day7 Day9_Pretreat Day 9: Pre-treat with (1S,3R)-ACPD Day7->Day9_Pretreat Day9_Insult Day 9: Induce Excitotoxicity (Glutamate) Day9_Pretreat->Day9_Insult Day10_Assay Day 10: Assess Viability (LDH, MTT, etc.) Day9_Insult->Day10_Assay

Caption: Workflow for in vitro excitotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture primary cortical neurons from E17-E18 rat or mouse embryos on poly-D-lysine coated 96-well plates.

    • Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-9 days in vitro (DIV) to allow for maturation and synapse formation.

  • Pre-treatment with (1S,3R)-ACPD:

    • Prepare a stock solution of (1S,3R)-ACPD hydrochloride in sterile, nuclease-free water. Further dilute in pre-warmed culture medium to final concentrations.

    • Causality: The hydrochloride salt enhances solubility and stability in aqueous solutions.

    • Gently replace half of the culture medium with medium containing (1S,3R)-ACPD to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control (medium only) must be included.

    • Incubate for 1-2 hours. This pre-incubation allows for the activation of mGluR signaling cascades prior to the excitotoxic insult.

  • Excitotoxic Insult:

    • Prepare a high-concentration glutamate solution (e.g., 100 µM) in culture medium.

    • Add glutamate to the wells (except for the no-insult control group) and incubate for 15-30 minutes.

    • Self-Validation: The duration and concentration of glutamate exposure should be optimized in your specific culture system to induce approximately 50-70% cell death, providing a suitable window to observe neuroprotection.

    • After incubation, gently wash the cultures three times with pre-warmed, glutamate-free medium to remove the excitotoxin.

  • Post-Insult Incubation & Assessment:

    • Return cells to the incubator for 24 hours.

    • Assess neuronal viability using standard assays:

      • LDH Assay: Measure lactate dehydrogenase release into the culture medium as an indicator of membrane damage.

      • MTT/MTS Assay: Quantify mitochondrial metabolic activity in viable cells.

      • Live/Dead Staining: Use calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) for visualization by fluorescence microscopy.

Experimental Groups Table:

Group #Pre-treatment (2 hr)Insult (30 min)Expected Outcome
1VehicleNo GlutamateBaseline Viability (Healthy Control)
2Vehicle100 µM GlutamateSignificant Cell Death (Positive Control)
31 µM (1S,3R)-ACPD100 µM GlutamatePartial/No Protection
410 µM (1S,3R)-ACPD100 µM GlutamateSignificant Protection
5100 µM (1S,3R)-ACPD100 µM GlutamateMaximal Protection / Potential Toxicity
6100 µM (1S,3R)-ACPDNo GlutamateAssess Compound Toxicity
Protocol 2.2: Investigating Downstream Mechanisms: Apoptosis and Oxidative Stress

To validate the proposed mechanism, it is crucial to assess markers of apoptosis and oxidative stress, which are key downstream events in the excitotoxic cascade. [6][7] 1. Apoptosis Assessment (TUNEL Staining): [8]* Principle: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Methodology:

    • Following the excitotoxicity protocol (2.1), fix cells at 24 hours post-insult with 4% paraformaldehyde.

    • Permeabilize cells with 0.1% Triton X-100 in sodium citrate.

    • Perform TUNEL staining according to a commercial kit's instructions (e.g., ApopTag®).

    • Counterstain with a nuclear dye like DAPI to visualize all cell nuclei.

    • Image using fluorescence microscopy and quantify the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei. A significant reduction in the (1S,3R)-ACPD treated groups indicates anti-apoptotic activity.

2. Oxidative Stress Assessment (Cellular ROS): [9]* Principle: Use a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular reactive oxygen species (ROS).

  • Methodology:

    • Conduct the excitotoxicity protocol in a black-walled 96-well plate suitable for fluorescence measurements.

    • At an earlier time point post-insult (e.g., 4-6 hours), load the cells with DCFDA dye.

    • Measure fluorescence intensity using a plate reader.

    • Trustworthiness: Include a positive control for ROS induction (e.g., H₂O₂) and an antioxidant control (e.g., N-acetylcysteine) to validate the assay's responsiveness. A decrease in DCFDA fluorescence in the presence of (1S,3R)-ACPD suggests a reduction in oxidative stress.

Part 3: In Vivo Experimental Protocols

In vivo models are critical for evaluating the therapeutic potential of (1S,3R)-ACPD in a complex physiological system. The transient middle cerebral artery occlusion (tMCAO) model in rodents is a widely accepted standard for preclinical stroke research. [10][11]

Protocol 3.1: Evaluating Neuroprotection in a Rodent Stroke Model (tMCAO)

Workflow Diagram:

G Day0_Treat Day 0: Administer (1S,3R)-ACPD or Vehicle Day0_MCAO Day 0: Induce tMCAO (60-90 min) Day0_Treat->Day0_MCAO Day0_Rep Day 0: Reperfusion Day0_MCAO->Day0_Rep Day1_Neuro Day 1: Neurological Deficit Scoring Day0_Rep->Day1_Neuro Day2_Histo Day 2: Sacrifice & Harvest Brain for Histology (TTC Staining) Day1_Neuro->Day2_Histo

Caption: Workflow for in vivo tMCAO stroke model.

Step-by-Step Methodology:

  • Animal Model:

    • Use adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

    • Acclimatize animals for at least one week before surgery. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Drug Administration:

    • Dissolve (1S,3R)-ACPD hydrochloride in sterile saline.

    • Administer the compound via intraperitoneal (i.p.) injection 30-60 minutes prior to ischemia induction. A dose-response study (e.g., 1, 5, 10 mg/kg) should be performed.

    • The control group receives an equivalent volume of saline vehicle.

  • tMCAO Surgery:

    • Anesthetize the animal (e.g., with isoflurane). [10] * Perform the intraluminal filament method to occlude the middle cerebral artery (MCA) for 60-90 minutes.

    • Expertise: Successful occlusion should be confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter. A drop of >80% confirms ischemia.

    • After the occlusion period, withdraw the filament to allow reperfusion.

  • Post-operative Care & Assessment:

    • Monitor the animal's recovery from anesthesia and provide supportive care.

    • Neurological Scoring (24 hours post-MCAO): Assess sensorimotor deficits using a standardized scale (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit). This provides a functional outcome measure.

    • Infarct Volume Measurement (48 hours post-MCAO):

      • Sacrifice the animal and harvest the brain.

      • Slice the brain into 2 mm coronal sections.

      • Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.

      • Quantify the infarct volume as a percentage of the total hemispheric volume using image analysis software.

Expected Data Summary Table:

Treatment GroupDose (mg/kg, i.p.)Neurological Score (at 24h)Infarct Volume (% of Hemisphere)
ShamN/A0 ± 00 ± 0
Vehicle + MCAON/A3.5 ± 0.545 ± 5%
(1S,3R)-ACPD + MCAO12.8 ± 0.635 ± 6%
(1S,3R)-ACPD + MCAO51.9 ± 0.422 ± 4%
(1S,3R)-ACPD + MCAO101.5 ± 0.518 ± 3%
*Note: Data are hypothetical examples. Statistical significance (p<0.05) vs. Vehicle is denoted by an asterisk.

Part 4: Safety and Handling

As with any research chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. [12]* Storage: Store the compound at 2-8°C, desiccated, and protected from light.

  • Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated. [12]Treat it as a potentially hazardous substance. In case of exposure, follow standard first-aid procedures and seek medical attention. [12]

Conclusion and Future Directions

(1S,3R)-ACPD represents a selective and potent tool for investigating the neuroprotective roles of mGluR activation. The protocols outlined here provide a robust framework for assessing its efficacy in both cellular and animal models of acute neuronal injury. Future research should focus on elucidating the precise downstream signaling pathways, evaluating its therapeutic window in post-injury treatment paradigms, and exploring its potential in chronic neurodegenerative disease models. [13][14]A thorough investigation of its pharmacokinetic and safety profiles will also be critical for its potential translation into a clinical candidate.

References

  • Frontiers in Cellular Neuroscience. (n.d.). Exploring the neuroprotective effects and underlying mechanisms of medical cannabinoids in ischemic stroke: a systematic meta-analysis with bibliometric mapping of cerebral ischemia research. Frontiers. Retrieved from [Link]

  • Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors. Journal of General Physiology, 103(6), 1019–1034. Retrieved from [Link]

  • Schoepp, D. D., Johnson, B. G., & Monn, J. A. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology, 207(4), 351–353. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminocyclopentanecarboxylic acid. PubChem. Retrieved from [Link]

  • Zheng, F., & Gallagher, J. P. (1994). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology, 33(1), 97–102. Retrieved from [Link]

  • Atterwill, C. K., & Collins, P. (1996). Preliminary evaluation of an in vitro test for assessment of excitotoxicity by measurement of early gene (c-fos mRNA) levels. Toxicology in Vitro, 10(2), 197–203. Retrieved from [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338–2347. Retrieved from [Link]

  • Hess, D. C., & Borlongan, C. V. (2008). In vivo animal stroke models: a rationale for rodent and non-human primate models. Translational Stroke Research, 1(1), 19-27. Retrieved from [Link]

  • Prasanthi, J. R., et al. (2016). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Journal of Alzheimer's Disease, 54(3), 851–869. Retrieved from [Link]

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Retrieved from [Link]

  • Taraschi, S., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Molecular Neuroscience, 13, 137. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem. Retrieved from [Link]

  • Lee, Y., & McKinnon, P. J. (2009). Detection of Apoptosis in the Central Nervous System. Methods in Molecular Biology, 559, 219–232. Retrieved from [Link]

  • Al-Ghanim, A. M. (2013). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences, 17(3), 470-476. Retrieved from [Link]

  • Crimi, M., et al. (2023). In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. Journal of Experimental Stroke, 6(1), 1-10. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • Pizzi, M., et al. (1993). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid attenuates N-methyl-D-aspartate-induced neuronal cell death in cortical cultures via a reduction in delayed Ca2+ accumulation. Neuropharmacology, 32(12), 1351–1358. Retrieved from [Link]

  • Hepsomali, P., et al. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients, 16(9), 1369. Retrieved from [Link]

  • Singh, A., Kukreti, R., Saso, L., & Kukreti, S. (2019). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants, 8(12), 623. Retrieved from [Link]

  • PubMed Central. (2023). Advances in current in vitro models on neurodegenerative diseases. Retrieved from [Link]

  • Garcell, O. R., et al. (2020). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Biomolecules, 10(11), 1546. Retrieved from [Link]

  • ResearchGate. (n.d.). A Role of GABA Analogues in the Treatment of Neurological Diseases. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]

  • Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674. Retrieved from [Link]

  • Zhang, L., et al. (2007). Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia. Journal of Biological Chemistry, 282(15), 11370–11381. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (n.d.). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Retrieved from [Link]

  • MD Biosciences. (n.d.). Neurodegeneration In Vitro Screening Assay. Retrieved from [Link]

  • Open Exploration Publishing. (n.d.). Neuroprotective agents in acute ischemic stroke. Retrieved from [Link]

  • Allen, C. N., & Glass, J. D. (2022). Ex vivo comparative investigation of suprachiasmatic nucleus excitotoxic resiliency. PLoS ONE, 17(11), e0276949. Retrieved from [Link]

  • Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]

  • Giordano, G., & Costa, L. G. (2011). Measurements of neuronal apoptosis. Methods in Molecular Biology, 758, 179–193. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

  • Jakovljević, M., et al. (2022). The Impact of Electroconvulsive Therapy on Apoptosis-Related Biomarker Gene Expression in Treatment-Resistant Depression. Biomedicines, 10(11), 2956. Retrieved from [Link]

  • Finkbeiner, S. (2016). Cell death assays for neurodegenerative disease drug discovery. Neurotherapeutics, 13(2), 326–336. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chiral building block. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The two most prevalent side reactions are epimerization at the C1 and C3 stereocenters and intramolecular lactam formation . These side reactions can significantly impact the purity and yield of the desired product.

Q2: At which stages of the synthesis is epimerization most likely to occur?

A2: Epimerization is a risk under both acidic and basic conditions, particularly during steps that involve the activation of the carboxylic acid or prolonged exposure to elevated temperatures. For instance, during the hydrolysis of an ester precursor to the carboxylic acid, harsh basic or acidic conditions can lead to the formation of diastereomeric impurities.

Q3: What is the structure of the lactam side product and how is it formed?

A3: The lactam side product is a bicyclic amide, specifically 3-azabicyclo[3.2.0]heptan-2-one. It is formed through an intramolecular condensation reaction between the amino group and the carboxylic acid of the parent molecule. This reaction is typically promoted by heat or the use of carbodiimide-based coupling agents without appropriate additives.

Q4: How can I detect the presence of these impurities in my reaction mixture or final product?

A4: A combination of analytical techniques is recommended. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying stereoisomers[1][2][3]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect diastereomers, often with the aid of chiral solvating or shift reagents[1]. The lactam impurity can be identified by its distinct signals in ¹H and ¹³C NMR and its different retention time in HPLC.

Troubleshooting Guides

Issue 1: Presence of Diastereomeric Impurities

Symptoms:

  • Broad or multiple peaks in the chiral HPLC chromatogram of the final product.

  • Complex NMR spectrum with overlapping signals, indicating the presence of more than one stereoisomer.

  • Difficulty in crystallizing the final hydrochloride salt.

Root Causes and Mechanistic Insights:

Epimerization at the C1 and C3 positions of the cyclopentane ring can occur through enolate formation under basic conditions or enolization under acidic conditions. The abstraction of a proton alpha to the carbonyl group of the carboxylic acid or its ester precursor leads to a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of diastereomers.

Mitigation Strategies and Protocols:

StrategyExperimental Protocol
Mild Reaction Conditions When hydrolyzing an ester precursor, use milder bases such as lithium hydroxide in a THF/water mixture at room temperature instead of sodium hydroxide at elevated temperatures. For acid-catalyzed reactions, use weaker acids or shorter reaction times.
Protecting Group Strategy The use of bulky protecting groups on the amine can sterically hinder the approach of reagents that may facilitate epimerization.
Optimized Work-up Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic conditions during extraction and purification.

Purification of Diastereomers:

If diastereomers are formed, they can often be separated by fractional crystallization of the hydrochloride salt. The different stereoisomers will have varying solubilities in specific solvent systems. Alternatively, preparative chiral HPLC can be employed for purification.

Issue 2: Formation of Lactam Impurity

Symptoms:

  • A peak corresponding to a neutral, lower polarity compound in the HPLC or TLC analysis.

  • Characteristic amide carbonyl stretch in the IR spectrum of the crude product.

  • Signals corresponding to the bicyclic lactam structure in the NMR spectrum.

Root Causes and Mechanistic Insights:

The formation of 3-azabicyclo[3.2.0]heptan-2-one is an intramolecular nucleophilic acyl substitution. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This process is often irreversible and is accelerated by conditions that activate the carboxylic acid, such as high temperatures or the use of coupling agents.

Mitigation Strategies and Protocols:

StrategyExperimental Protocol
Low-Temperature Reactions When activating the carboxylic acid, for example, during a coupling reaction, maintain the temperature below 0 °C to minimize the rate of intramolecular cyclization.
Use of Additives If using a carbodiimide coupling agent (e.g., DCC, EDC), include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to form an active ester that is less prone to intramolecular cyclization.
Immediate Conversion In multi-step syntheses, avoid isolating the free amino acid if possible. Instead, generate it in situ and immediately proceed to the next step where the carboxylic acid or amino group is derivatized.

Purification to Remove Lactam:

The lactam is a neutral compound and can be separated from the desired amino acid hydrochloride salt by extraction. Dissolve the crude product in a dilute acid solution; the amino acid will be in the aqueous phase as the hydrochloride salt, while the lactam can be extracted into an organic solvent like dichloromethane or ethyl acetate.

Visualizing Reaction Pathways

Below are diagrams illustrating the desired synthetic pathway and the competing side reactions.

Desired Synthesis and Side Reactions

Start Protected (1S,3R)-3-Aminocyclopentanecarboxylic Acid (Ester or Amine Protection) Deprotection Deprotection Start->Deprotection Free_AA (1S,3R)-3-Aminocyclopentanecarboxylic Acid Deprotection->Free_AA Epimerization Epimerization (Side Reaction) Deprotection->Epimerization Harsh Conditions HCl_Salt (1S,3R)-3-Aminocyclopentanecarboxylic Acid HCl (Desired Product) Free_AA->HCl_Salt HCl Lactamization Lactam Formation (Side Reaction) Free_AA->Lactamization Heat or Coupling Agents Diastereomers Diastereomeric Impurities Epimerization->Diastereomers Lactam 3-Azabicyclo[3.2.0]heptan-2-one Lactamization->Lactam

Caption: Synthetic pathway and major side reactions.

Troubleshooting Logic Flow

Start Crude Product Analysis (Chiral HPLC, NMR) Impurity_Check Impurities Detected? Start->Impurity_Check Diastereomer_Check Diastereomers Present? Impurity_Check->Diastereomer_Check Yes Pure_Product Pure Product Impurity_Check->Pure_Product No Lactam_Check Lactam Present? Diastereomer_Check->Lactam_Check No Optimize_Deprotection Optimize Deprotection: - Milder Conditions - Lower Temperature Diastereomer_Check->Optimize_Deprotection Yes Lactam_Check->Pure_Product No Optimize_Activation Optimize Carboxylic Acid Activation/Isolation: - Lower Temperature - Use Additives (HOBt) Lactam_Check->Optimize_Activation Yes Fractional_Crystallization Purification: Fractional Crystallization or Prep HPLC Optimize_Deprotection->Fractional_Crystallization Extraction Purification: Aqueous Acid Extraction Optimize_Activation->Extraction

Sources

Technical Support Center: Purification of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride. The focus is on providing practical, scientifically grounded solutions to common issues.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and analysis of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, common impurities include:

  • Stereoisomers: The most challenging impurities are the other three stereoisomers: the enantiomer (1R,3S)- and the two diastereomers (1S,3S)- and (1R,3R)-. These arise from a lack of complete stereocontrol during synthesis.[1]

  • Starting Materials & Reagents: Unreacted starting materials or reagents from the synthesis, such as precursors like Vince lactam or other cyclopentane derivatives.[1]

  • Solvent Adducts: Residual solvents from the reaction or initial workup can become trapped in the crude solid.

  • Degradation Products: Potential byproducts from harsh reaction conditions (e.g., strong acid/base, high temperatures).

Q2: Why is recrystallization of this compound often difficult?

A2: Several intrinsic properties of this amino acid hydrochloride contribute to recrystallization challenges:

  • High Polarity & Zwitterionic Character: As an amino acid salt, it exhibits high polarity, making it highly soluble in polar solvents like water and methanol but poorly soluble in common non-polar organic solvents. This limits the choice of suitable single-solvent and anti-solvent systems.[2]

  • Hygroscopicity: Amine salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water can act as an impurity, depressing the melting point and promoting "oiling out" instead of crystallization.[2]

  • Tendency to "Oil Out": The compound may separate from the solution as a liquid (an oil) rather than a solid. This is especially common if the crude material is highly impure, as impurities can significantly lower the melting point.[3][4][5] Oiled-out products are often amorphous and trap impurities, defeating the purpose of recrystallization.[3][4]

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

A3: A combination of techniques is necessary for a complete purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric and diastereomeric purity. A chiral stationary phase (CSP) is required. Common CSPs for underivatized amino acids include macrocyclic glycopeptides (e.g., CHIROBIOTIC T, TAG), ligand-exchange, and crown ether-based columns.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for identifying and quantifying organic impurities and residual solvents. It can sometimes distinguish between diastereomers but is not suitable for enantiomeric excess determination.

  • Capillary Electrophoresis (CE): A powerful technique for chiral separations, especially for non-proteinogenic amino acids. It offers high efficiency and requires minimal sample.[9][10]

  • Mass Spectrometry (MS): Primarily used for structural confirmation and identification of unknown impurities when coupled with a separation technique like LC or GC.

Troubleshooting Guide: Recrystallization & Purification

This guide is structured in a problem/cause/solution format to directly address experimental challenges.

Problem 1: The compound "oils out" or forms a viscous liquid instead of crystals upon cooling.

Causality: "Oiling out" occurs when the solute separates from solution as a liquid because the solution becomes supersaturated at a temperature above the solute's melting point.[3][4] This is often exacerbated by:

  • High levels of impurities, which depress the melting point.[3][5]

  • A cooling rate that is too rapid.[3]

  • An inappropriate solvent system.[11]

Solutions:

  • Re-heat and Add More Solvent: The most immediate fix is to return the flask to the heat source, re-dissolve the oil, and add a small amount (5-10% more) of the primary solvent. This reduces the supersaturation level, potentially allowing crystallization to occur at a lower temperature.[3]

  • Slow Down the Cooling Rate: Rapid cooling promotes oiling out.[3] Insulate the flask by placing it in a large Dewar filled with hot water or by wrapping it in glass wool. Allow it to cool to room temperature undisturbed over several hours before moving to an ice bath or refrigerator.

  • Change the Solvent System: The initial solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. For this polar hydrochloride salt, consider mixed solvent systems. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (like methanol or water) and then slowly add a "poor" or "anti-solvent" (like isopropanol, acetone, or diethyl ether) at an elevated temperature until turbidity persists.[12] Then, add a drop or two of the good solvent to clarify and cool slowly.

  • Pre-purification: If the crude material is very impure, a preliminary purification step may be necessary. This could involve a simple filtration through a plug of silica gel or treatment with activated carbon to remove colored impurities.

Protocol: Activated Carbon Treatment for Color Removal
  • Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., aqueous ethanol).

  • Add a very small amount (typically 1-2% by weight) of activated carbon to the hot solution.

  • Keep the solution heated and gently swirl for 5-10 minutes. Caution: Adding carbon to a near-boiling solution can cause vigorous bumping.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.

  • Proceed with the slow cooling of the clarified filtrate to induce crystallization.

Problem 2: No crystals form, even after extended cooling.

Causality: This failure to crystallize typically stems from two opposite issues: either the compound is too soluble in the chosen solvent (no supersaturation is achieved), or the solution is not saturated enough.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]

  • Introduce a Seed Crystal: If a small crystal from a previous successful batch is available, add it to the cooled solution. This provides a perfect template for crystal lattice formation.[13]

  • Reduce Solvent Volume: If the compound is too dilute, return the solution to the heat source and carefully boil off a portion of the solvent to increase the concentration.[3] Re-cool the more concentrated solution slowly.

  • Use an Anti-Solvent: If the compound is highly soluble, place the solution in a small vial. Place this open vial inside a larger, sealed jar containing a volatile anti-solvent (a solvent in which the compound is insoluble, e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, decrease the overall solubility, and promote slow crystal growth.[14]

Diagram: General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

G Crude Crude Product Purity_Check Assess Purity (e.g., Chiral HPLC) Crude->Purity_Check Decision1 Purity Acceptable? (>99.5%, ee >99%) Purity_Check->Decision1 Final Final Product Decision1->Final Yes Decision3 Stereoisomers Present? Decision1->Decision3 No Recrystallize Recrystallization (Solvent Screening) Decision2 Oiling Out? Recrystallize->Decision2 Decision2->Purity_Check No, Crystals Formed Troubleshoot Troubleshoot Oiling (Slower cooling, more solvent) Decision2->Troubleshoot Yes Troubleshoot->Recrystallize Re-attempt Chiral_Sep Chiral Resolution (Prep HPLC / SFC) Chiral_Sep->Purity_Check Decision3->Recrystallize No (Other Impurities) Decision3->Chiral_Sep Yes

Caption: Decision workflow for purification of the target compound.

Problem 3: The final product has poor chiral purity (low ee or de).

Causality: Standard recrystallization is effective at removing diastereomers (which have different physical properties) but is generally incapable of separating enantiomers. Low enantiomeric excess (ee) indicates that the enantiomer is co-crystallizing with the desired product.

Solutions:

  • Preparative Chiral Chromatography: This is the most definitive method for separating enantiomers on a larger scale. Both preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase can be employed to resolve the racemic or enriched mixture.

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the amino acid with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer.

  • Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. For example, a lipase could be used to selectively acylate one enantiomer, and the resulting amide can be separated from the unreacted amino acid.[15]

Problem 4: The purification yield is unacceptably low.

Causality: A low yield after recrystallization often means that a significant amount of the desired product remains dissolved in the mother liquor.[3]

Solutions:

  • Optimize Solvent Volume: Using too much solvent is a common cause of low yield.[3] Use only the minimum amount of hot solvent required to fully dissolve the solid.

  • Maximize Cooling: Ensure the solution is cooled thoroughly. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes, and subsequently in a freezer if the solvent's freezing point allows, to maximize precipitation.

  • Recover a Second Crop: The mother liquor (the filtrate after the first filtration) is saturated with the product. Concentrate the mother liquor by evaporating a portion of the solvent and re-cool to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

Data Presentation: Solvent Screening for Recrystallization

The following table provides a hypothetical example of a solvent screening process to guide experimental design.

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal QualityComments
WaterHighVery HighPoor (Needles)High loss to mother liquor.
MethanolModerateHighGoodPotential for good recovery with proper cooling.
EthanolLowModerateExcellent (Prisms)Good candidate. Slow cooling is critical.
IsopropanolVery LowLow-Not a good primary solvent; potential anti-solvent.
Methanol / Diethyl Ether--GoodDissolve in hot MeOH, add Et₂O until cloudy. Cool.
Water / Acetone--Fair (Powder)Fast precipitation, may trap impurities.
Diagram: Troubleshooting Crystallization Failure

G cluster_troubleshoot Troubleshooting Steps Start Dissolved Solute in Hot Solvent Cool Cool Solution Slowly Start->Cool Decision Crystals Form? Cool->Decision Success Isolate Crystals Decision->Success Yes Troubleshoot Troubleshooting Decision->Troubleshoot No Scratch Scratch Flask Walls Troubleshoot->Scratch Seed Add Seed Crystal Troubleshoot->Seed Concentrate Reduce Solvent Volume Troubleshoot->Concentrate Antisolvent Add Anti-Solvent Troubleshoot->Antisolvent Scratch->Cool Re-cool Seed->Cool Re-cool Concentrate->Cool Re-cool Antisolvent->Cool Re-cool

Sources

Technical Support Center: Synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic route and improving yields. As a key intermediate in pharmaceutical synthesis, robust and reproducible preparation of this compound is critical.[1] This guide draws on established chemical principles and field-proven insights to address common challenges encountered during its synthesis.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems that may arise during the synthesis of this compound.

Low Yield in the Initial Cycloaddition Reaction

Question: My initial Diels-Alder or hetero-Diels-Alder reaction to form the cyclopentene backbone is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: A low yield in the initial cycloaddition step is a frequent challenge. Several factors can contribute to this issue, primarily related to the purity of reagents, reaction conditions, and potential side reactions.

  • Purity of Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction.[2] For your cycloaddition, freshly cracked dicyclopentadiene is crucial. The presence of the dimer will significantly reduce the concentration of the active diene, leading to lower yields.

    • Corrective Action: Always use freshly distilled cyclopentadiene. This can be achieved by heating dicyclopentadiene to its cracking temperature (typically around 170 °C) and collecting the monomeric cyclopentadiene, which has a boiling point of 40-42 °C. The collected cyclopentadiene should be kept cold (in an ice bath) and used immediately.[2]

  • Reaction Conditions: The temperature and reaction time are critical parameters. For hetero-Diels-Alder reactions, such as the one involving tert-butyl nitrosyl carbonate, the reaction is typically conducted at a controlled temperature of 20-30 °C.[3] Deviation from the optimal temperature range can either slow down the reaction or promote side reactions.

    • Corrective Action: Carefully monitor and control the reaction temperature. An initial optimization experiment varying the temperature in small increments (e.g., ±5 °C) can help identify the optimal condition for your specific system.

  • Side Reactions: The formation of byproducts can be a significant issue. For instance, in some cycloaddition reactions, undesired stereoisomers or rearrangement products can form.

    • Corrective Action: Analyze your crude reaction mixture by techniques like ¹H NMR or LC-MS to identify any major byproducts. Understanding the structure of these byproducts can provide insights into the competing reaction pathways. Adjusting the solvent, catalyst, or dienophile may be necessary to favor the desired reaction.

Poor Stereoselectivity in the Synthesis

Question: I am observing a mixture of diastereomers and/or enantiomers in my product. How can I improve the stereoselectivity of the synthesis?

Answer: Achieving high stereoselectivity is paramount for the synthesis of a specific enantiomer like (1S,3R)-3-Aminocyclopentanecarboxylic acid. The choice of chiral auxiliaries, catalysts, or resolution methods is key.

  • Chiral Resolution: Enzymatic resolution is a powerful technique for separating enantiomers. For example, using a lipase catalyst like Novozym 435 can achieve chiral separation through selective acylation of one enantiomer.[3]

    • Implementation: Introduce an enzymatic resolution step after the formation of a key racemic intermediate, such as a protected aminocyclopentenol derivative. The reaction conditions (solvent, temperature, and enzyme loading) will need to be optimized for efficiency.

  • Asymmetric Synthesis: Employing a chiral catalyst or a chiral starting material can induce stereoselectivity from the beginning of the synthetic sequence.

    • Example: An enantioselective synthesis of a related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, has been achieved using an alkylidene carbene 1,5-C-H insertion reaction starting from Garner's aldehyde, a chiral building block.[4][5] This highlights the principle of using a chiral pool starting material to control stereochemistry.

  • Diastereoselective Reactions: When forming multiple stereocenters, controlling the relative stereochemistry is crucial. The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio. For instance, in the reduction of a double bond, the choice of catalyst and hydrogenation conditions can favor the formation of one diastereomer over another.[3]

Difficulties in the Purification of the Final Product

Question: I am struggling to purify the final this compound to the desired purity. What are effective purification strategies?

Answer: The purification of highly polar and water-soluble compounds like amino acid hydrochlorides can be challenging.

  • Crystallization: The most common and effective method for purifying the hydrochloride salt is crystallization.

    • Protocol: After the final deprotection and salt formation step, dissolving the crude product in a suitable solvent system and inducing crystallization is key. A common method involves dissolving the product in a solvent like isopropanol and then either cooling the solution or adding an anti-solvent to decrease its solubility and promote crystallization.[3] For example, after forming the hydrochloride in an isopropanol solution, cooling to 0 °C can induce crystallization to yield a white solid.[3]

  • Ion-Exchange Chromatography: If crystallization does not yield a product of sufficient purity, ion-exchange chromatography can be a powerful alternative.

    • Principle: As an amino acid, your product possesses both an acidic and a basic group. This allows it to be retained on either a cation-exchange or an anion-exchange resin. By carefully selecting the resin and the elution conditions (pH and ionic strength), you can effectively separate it from non-ionic or differently charged impurities.

  • Troubleshooting Crystallization:

    • Solvent Screening: If the product does not crystallize from the initial solvent system, a systematic screening of different solvents and solvent mixtures is recommended.

    • Seeding: Introducing a small crystal of the pure compound (a seed crystal) can initiate crystallization if the solution is supersaturated.

    • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Several synthetic routes have been developed, often starting from readily available materials. A common approach involves a hetero-Diels-Alder reaction between cyclopentadiene and a suitable dienophile.[3] Other routes may start from chiral precursors like Garner's aldehyde to establish the desired stereochemistry early in the synthesis.[4][5] The choice of starting material often depends on the desired scale of the synthesis, cost considerations, and the availability of specific reagents and equipment.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Several reagents used in the synthesis of this compound require careful handling:

  • Cyclopentadiene: It is toxic and has a low boiling point. It should be handled in a well-ventilated fume hood, and contact with skin and inhalation of vapors should be avoided.[2]

  • Strong Acids and Bases: Steps involving the use of strong acids (e.g., HCl) and bases (e.g., KOH, lithium hydroxide) require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3]

  • Hydrogenation: If your synthesis involves a catalytic hydrogenation step to reduce a double bond, proper procedures for handling hydrogen gas and the pyrophoric catalyst (e.g., palladium on carbon) must be followed.[3][6]

Q3: How can I monitor the progress of the reactions in the synthetic sequence?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most reactions by observing the disappearance of the starting material and the appearance of the product. For more detailed analysis and to confirm the identity of intermediates and the final product, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q4: Are there any common side reactions to be aware of that can impact the overall yield?

A4: Yes, several side reactions can occur. During peptide synthesis, which shares some chemical principles with amino acid synthesis, side reactions like racemization, diketopiperazine formation (especially with proline-like structures), and reactions involving functional groups on the side chains can occur.[7][8] In the context of this specific synthesis, incomplete reactions, the formation of stereoisomers, and side reactions during deprotection steps are the most common culprits for yield loss. For example, during deprotection of a tert-butyl ester with HCl, careful control of the reaction time and temperature is necessary to avoid unwanted side reactions.[3]

Experimental Workflows & Data

Table 1: Recommended Conditions for Key Reaction Steps
StepReagents & SolventsKey ParametersTypical YieldReference
Hetero-Diels-Alder tert-butyl hydroxylamine carbonate, cyclopentadiene, CuCl, 2-ethyl-2-oxazoline20-30 °CNot specified[3]
N-O Bond Reduction Zinc powder, acetic acidNot specifiedNot specified[3]
Enzymatic Resolution Lipase (e.g., Novozym 435), vinyl acetateNot specifiedNot specified[3]
Double Bond Hydrogenation Pd/C, H₂1.0 MPa, 20-50 °C45-58%[6]
Deprotection & Salt Formation Acetyl chloride, isopropanol0-25 °C80%[3]
Diagram 1: General Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Reagent Purity (e.g., freshly cracked cyclopentadiene) Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Concentration) CheckPurity->OptimizeConditions Purity is Low/Uncertain PurityOK Purity OK CheckPurity->PurityOK Purity is High AnalyzeByproducts Analyze Byproducts (NMR, LC-MS) OptimizeConditions->AnalyzeByproducts Optimization Fails ConditionsOptimized Conditions Optimized OptimizeConditions->ConditionsOptimized Optimization Successful PurificationIssue Investigate Purification Step (Crystallization, Chromatography) AnalyzeByproducts->PurificationIssue No Significant Byproducts ByproductsIdentified Byproducts Identified AnalyzeByproducts->ByproductsIdentified PurificationOptimized Purification Optimized PurificationIssue->PurificationOptimized PurityOK->OptimizeConditions ConditionsOptimized->AnalyzeByproducts ModifySynthesis Modify Synthetic Route (e.g., change catalyst, solvent) ByproductsIdentified->ModifySynthesis End Yield Improved PurificationOptimized->End ModifySynthesis->End

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

  • Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. J Am Chem Soc. 2002 Oct 23;124(42):12447-52. [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A.
  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]

  • Synthesis of aminocyclopentane carboxylic acids. WO2008138621A2.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]

  • Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. CN108164388A.
  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. PubMed. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • (1S,3R)-1-Aminocyclopentane-1,3-diarboxylic acid (ACPD) | Request PDF. ResearchGate. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]

  • Some important cyclic β-amino acids | Download Scientific Diagram. ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem. [Link]

  • Synthesis and Reactions of Ferrocene. Magritek. [Link]

Sources

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride solubility issues in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

A Guide for Researchers on Overcoming Solubility Challenges

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that leveraging novel building blocks in your research is key to innovation, but can also present practical challenges. This guide is designed to provide you with the foundational knowledge and actionable troubleshooting protocols to address solubility issues you may encounter with this compound, ensuring your experiments proceed smoothly and efficiently.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core physicochemical properties of this compound that govern its solubility. Understanding these principles is the first step in troubleshooting.

Q1: What is the chemical nature of this compound, and how does it impact its solubility?

A: This compound is the hydrochloride salt of a non-proteinogenic amino acid. Its structure contains a positively charged ammonium group (-NH3+) and a neutral carboxylic acid group (-COOH), with a chloride ion (Cl-) as the counterion. This ionic, salt-like character makes it a highly polar molecule.[1] Consequently, its solubility is dictated by the "like dissolves like" principle: it dissolves readily in polar solvents, especially water, but exhibits very poor solubility in nonpolar organic solvents like hexane or toluene.[2]

Q2: How significantly does pH influence the solubility of this compound?

A: The effect of pH is paramount and is the most common source of solubility issues.[3][4][5] Like all amino acids, this compound's net charge changes with pH:

  • Low pH (Acidic): In its hydrochloride salt form, the compound is already in a low-pH state, existing as a cation. It is generally highly soluble in this form.

  • Isoelectric Point (pI): As you add a base and raise the pH, the carboxylic acid group will deprotonate. At a specific pH, the isoelectric point, the molecule will exist predominantly as a zwitterion (containing both -NH3+ and -COO- groups), carrying no net electrical charge.[6] Amino acids often exhibit their minimum solubility at or near their pI.[7][8]

  • High pH (Basic): If you continue to add a base past the pI, the ammonium group will deprotonate, resulting in a net negatively charged anion, which is typically highly soluble in water again.[6][9]

Q3: I need to use this compound in a reaction with sensitive reagents. What are the best storage conditions to maintain its integrity?

A: Proper storage is crucial for ensuring consistent experimental results. Vendor recommendations typically suggest storing the solid compound at room temperature or refrigerated, tightly sealed to protect it from moisture.[1] For solutions, especially aqueous stocks, it is best to prepare them fresh. If storage is necessary, use sterile, filtered solutions and store at 2-8°C for short-term use or at -20°C for longer-term storage to prevent microbial growth and degradation.

Section 2: Solubility Profile at a Glance

The following table provides a general guide to the solubility of this compound in common laboratory solvents. This data is based on the fundamental principles of polarity and the behavior of similar amino acid salts.

SolventSolvent TypeExpected SolubilityRationale & Expert Notes
Water Polar ProticHigh The ionic nature of the hydrochloride salt is highly compatible with water. Solubility is highest at acidic pH.
Methanol, Ethanol Polar ProticModerate to Low Soluble to some extent due to the polar hydroxyl group, but less so than in water. Solubility decreases as the alcohol's carbon chain length increases.[10]
DMSO, DMF Polar AproticModerate These solvents can dissolve many polar compounds.[11] Gentle heating or sonication may be required to achieve higher concentrations.
Dichloromethane (DCM) NonpolarInsoluble Significant polarity mismatch. The compound will not dissolve.
Acetonitrile Polar AproticLow to Insoluble While polar, acetonitrile is often a poor solvent for ionic salts.
Hexane, Toluene, Ether NonpolarInsoluble The high polarity of the amino acid salt prevents interaction with these nonpolar solvents.

Section 3: Troubleshooting Guide - Common Experimental Scenarios

This section provides a direct, problem-solving approach to the most common solubility challenges encountered in the lab.

Scenario 1: Compound Fails to Dissolve in an Aqueous Buffer
  • Problem: "I'm trying to prepare a 10 mM solution in a pH 7.4 phosphate buffer for a cell-based assay, but the compound won't fully dissolve and the solution remains cloudy."

  • Scientific Analysis: A neutral pH of 7.4 may be close to the compound's isoelectric point (pI). At this pH, the compound transitions to its less soluble zwitterionic form, causing it to precipitate or form a suspension.

  • Recommended Protocol:

    • Prepare an Acidic Stock: Instead of dissolving directly in the buffer, accurately weigh the compound and dissolve it in a small volume of deionized water or a very dilute acid (e.g., 0.01 M HCl). The compound should dissolve easily under these acidic conditions.

    • pH Adjustment: Once fully dissolved, slowly add your concentrated buffer stock or a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to bring the pH up to the desired 7.4.

    • Final Volume: Adjust to the final target volume with the buffer.

    • Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This self-validating step also removes any minor, undissolved particulates.

Scenario 2: Precipitate Forms During a Reaction's pH Adjustment
  • Problem: "I dissolved the compound in water to use in a synthesis. When I added triethylamine (TEA) to neutralize the hydrochloride and free the amine, a white solid crashed out of the solution."

  • Scientific Analysis: This is a classic case of isoelectric precipitation. By adding a base, you titrated the solution through the compound's isoelectric point, causing the sparingly soluble zwitterion to precipitate. This presents a decision point depending on your experimental goal.

  • Troubleshooting Workflow: The following workflow can guide your decision-making process.

G Start Precipitate forms upon adding base Check_Goal What is your experimental goal? Start->Check_Goal Isolate Goal: Isolate the free zwitterion Check_Goal->Isolate Isolate Reaction Goal: Use the free amine in an aqueous reaction Check_Goal->Reaction React Action_Isolate Filter and wash the precipitate. Dry under vacuum. Isolate->Action_Isolate Action_Reaction Continue adding base past the pI until the precipitate redissolves as the soluble anionic form. Reaction->Action_Reaction

Caption: Decision workflow for handling isoelectric precipitation.

Scenario 3: Compound is Insoluble in an Organic Solvent for Synthesis
  • Problem: "My synthesis requires reacting the amine with an electrophile in Dichloromethane (DCM), but the hydrochloride salt is completely insoluble, appearing as a solid suspension."

  • Scientific Analysis: There is a fundamental polarity mismatch between the ionic salt and the nonpolar solvent. The reaction cannot proceed efficiently in a heterogeneous mixture. The key is to generate a soluble, reactive form of the amine in situ.

  • Recommended Protocol (In-situ Neutralization):

    • Suspension: Suspend the this compound (1.0 equivalent) in your anhydrous organic solvent (e.g., DCM, THF, or DMF).

    • Add Base: Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.1 equivalents) or N,N-diisopropylethylamine (DIPEA, 1.1 equivalents), to the suspension. It is crucial to use a slight excess to ensure full neutralization.

    • Stir: Stir the mixture at room temperature for 15-30 minutes. You may observe the solid hydrochloride salt being consumed as it reacts with the base to form the more organic-soluble free amine and the triethylammonium chloride salt (which often remains a precipitate).

    • Proceed with Reaction: The free amine is now present and soluble in the reaction medium. You can proceed by adding your electrophile (e.g., acid chloride, activated ester) to the mixture.

    • Work-up: At the end of the reaction, the ammonium salt byproduct can typically be removed by an aqueous wash.

References

  • Chem-Impex International. (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 410240, 3-Aminocyclopentanecarboxylic acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1502035, (1R,3S)-3-Aminocyclopentanecarboxylic acid. [Link]

  • Fisher Scientific. (1S,3R)-(+)-3-Aminocyclopentanecarboxylic acid, 95%. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • University of Rochester. Workup for Polar and Water-Soluble Solvents. [Link]

  • ResearchGate. pH dependence of amino acid solubility. [Link]

  • Grosse Daldrup, J.-B., et al. (2017). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. [Link]

  • Hayashi, K., et al. Solubilities Studies of Basic Amino Acids. [Link]

  • Abraham Entertainment. Solubility Of Polar Compounds: Unraveling The Secrets. [Link]

  • Chemistry Stack Exchange. How do compounds consisting of polar molecules dissolve? [Link]

  • Lahiri, S.C. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Quora. Is the solubility of amino acids affected by their pH levels? [Link]

  • PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. [Link]

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • YouTube. Why Do Polar Compounds Dissolve In Polar Solvents? [Link]

  • Clark, J. (2023). The Acid-Base Behaviour of Amino Acids. Chemguide. [Link]

  • LibreTexts Chemistry. 26.2: Structures of Amino Acids. [Link]

  • ResearchGate. My compound is highly polar and doesnot dissolve most of the solvent, only DMSO is dissolve how to remove this DMSO any work up procedure? [Link]

Sources

Stability of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments. As Senior Application Scientists, we provide not just procedures, but the scientific rationale behind them to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: (1S,3R)-3-Aminocyclopentanecarboxylic acid is a chiral amino acid derivative.[1] The hydrochloride salt form is typically used to improve solubility and stability. It serves as a crucial building block in pharmaceutical research and drug development, particularly for synthesizing bioactive molecules and peptide-based drugs.[1][2] Its unique constrained cyclic structure makes it valuable in medicinal chemistry for creating compounds with specific biological activities, including potential neuroprotective effects.[1]

Q2: What are the recommended storage conditions for this compound in its solid state and in solution?

A2:

  • Solid State: As a solid, the compound is generally stable. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container to protect it from moisture.[2] Some suppliers also suggest storage at 0-8°C.[1] The material is stable for at least four years when stored correctly at -20°C.[2]

  • In Solution: The stability of the compound in solution is highly dependent on the solvent and storage conditions. Stock solutions, particularly in aqueous buffers, should be freshly prepared. If storage is necessary, it is advisable to store aliquots at -80°C to minimize degradation and freeze-thaw cycles. For a related BOC-protected version, storage at -80°C is recommended for up to two years.[3] While this is a different molecule, the principle of low-temperature storage for preserving stability is applicable.

Q3: In which solvents is this compound soluble?

A3: As a hydrochloride salt, the compound is expected to have good solubility in water. Its solubility in organic solvents will vary. The free amino acid form is soluble in water (H₂O).[1] For the hydrochloride salt, polar protic solvents are generally the first choice. Experimental determination is always recommended. A general screening process is outlined in the protocols section of this guide.

Q4: What are the primary chemical hazards and handling precautions for this compound?

A4: The compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause eye and respiratory tract irritation.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5][6] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[4][7] It is incompatible with strong oxidizing agents and strong acids.[4]

Troubleshooting Guide

Issue 1: I am observing new peaks in my HPLC analysis after storing my stock solution for a week.

  • Potential Cause: This strongly suggests chemical degradation. Amino acids, even cyclic ones, can be susceptible to several degradation pathways. The most common culprits are oxidation of the amine group or intramolecular cyclization (lactam formation), especially under non-ideal pH or temperature conditions.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-run the analysis with a freshly prepared standard solution of this compound to confirm that the new peaks are not present initially.

    • Characterize Degradants: If possible, use LC-MS to get the molecular weight of the new impurities. This can provide crucial clues. For example, a loss of water (18 Da) could indicate lactam formation.

    • Perform a Forced Degradation Study: To proactively identify potential degradants, conduct a forced degradation study as outlined in the "Experimental Protocols" section. This will help you create a "fingerprint" of potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[8][9][10]

    • Optimize Storage: Store your stock solutions at ≤ -20°C, preferably at -80°C, in small, single-use aliquots to prevent repeated freeze-thaw cycles. If using a buffer, ensure its components are not reactive and consider sterile filtering the solution.

Issue 2: The compound is not dissolving in my chosen organic solvent.

  • Potential Cause: this compound is a salt, making it highly polar. Its solubility in non-polar organic solvents is expected to be very low.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to more polar solvents. Start with water, then try polar protic solvents like methanol or ethanol, or polar aprotic solvents like DMSO or DMF.

    • Gentle Heating & Sonication: For moderately soluble systems, gentle warming (e.g., to 30-40°C) or sonication can help overcome the activation energy of dissolution. However, always monitor for degradation when heating.

    • pH Adjustment: If dissolving in an aqueous or semi-aqueous medium, the pH can significantly impact solubility. Since it is an amino acid, it has both acidic and basic functional groups. Adjusting the pH away from its isoelectric point will increase solubility.

    • Consider the Free Base: If the hydrochloride salt is problematic for a specific non-aqueous reaction, consider carefully neutralizing it to the free amino acid. Note that the free form may have different stability and handling characteristics.

Issue 3: My experimental results are inconsistent, suggesting the compound's concentration is changing.

  • Potential Cause: This points to insufficient stability in your experimental medium under the conditions of the assay (e.g., temperature, pH, light exposure). The compound may be degrading over the time course of your experiment.

  • Troubleshooting Steps:

    • Assess In-Use Stability: Run a control experiment where you incubate the compound in your assay medium for the full duration of your experiment. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the amount of remaining parent compound.

    • Workflow Optimization: If instability is confirmed, try to minimize the time the compound spends in the problematic medium. Add the compound to the experiment at the last possible moment.

    • Protect from Light: Some degradation pathways are photolytic.[11] Conduct your experiments in amber vials or under low-light conditions to rule out photodegradation.

    • Control Temperature: Ensure all solutions and experimental setups are maintained at a consistent and controlled temperature.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method, in line with ICH guidelines.[8][9]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid powder in a 105°C oven for 48 hours. Also, incubate 2 mL of the stock solution at 60°C.

    • Photolytic Degradation: Expose 2 mL of the stock solution to a photostability chamber (ICH Q1B option 2: near UV at 200 watt-hours/m²) at room temperature.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reversed-phase HPLC with UV or MS detection).[12]

  • Data Interpretation: Aim for 5-20% degradation of the main compound.[11] If degradation is too extensive or absent, adjust the stress condition (time, temperature, or reagent concentration). Compare the chromatograms to identify and quantify degradation products.

Below is a workflow diagram for conducting a stability assessment.

Stability_Workflow cluster_prep Phase 1: Preparation & Screening cluster_study Phase 2: Forced Degradation Study cluster_analysis Phase 3: Data Interpretation A 1. Prepare Stock Solution (e.g., 1 mg/mL in Water) B 2. Screen Solubility (Water, MeOH, EtOH, DMSO) A->B C 3. Develop Stability-Indicating HPLC Method B->C D 4. Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) C->D Method Ready E 5. Analyze Samples via HPLC (vs. Control at T=0) D->E F 6. Identify Degradation Peaks E->F G 7. Quantify Degradation (%) F->G Data Acquired H 8. Propose Degradation Pathways G->H I 9. Define Stable Storage & Handling Conditions H->I

Caption: Workflow for assessing the stability of a compound.

Protocol 2: HPLC Method for Amino Acid Analysis

Since the target molecule lacks a strong chromophore, direct UV detection can be challenging. Derivatization is often required.[13]

Objective: To quantify the compound and its degradation products.

Methodology (Pre-column Derivatization Example using OPA):

  • Reagent Preparation:

    • OPA Reagent: Prepare o-phthaldialdehyde (OPA) reagent with a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer.

  • Derivatization:

    • To 50 µL of your sample (or standard), add 200 µL of the OPA reagent.

    • Mix and allow the reaction to proceed for exactly 2 minutes at room temperature. The reaction forms a highly fluorescent isoindole product.[14]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Phosphate or acetate buffer.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A suitable gradient from low to high organic content.

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

  • Analysis: Inject the derivatized sample immediately onto the HPLC system. The fluorescent derivatives can be unstable, so timing is critical.

Data Summary & Potential Degradation

The stability of this compound is critical for its use. Below are illustrative data tables summarizing expected solubility and stability profiles. Note: This data is for example purposes and should be confirmed experimentally.

Table 1: Illustrative Solubility Profile

SolventTypeExpected Solubility (at 25°C)Observations
WaterPolar Protic> 50 mg/mLFreely soluble, forms a clear solution.
MethanolPolar Protic5 - 15 mg/mLSoluble with potential need for sonication.
EthanolPolar Protic1 - 5 mg/mLSparingly soluble.
DMSOPolar Aprotic> 20 mg/mLSoluble, but DMSO is hygroscopic and may affect stability.
AcetonitrilePolar Aprotic< 1 mg/mLPoorly soluble.
DichloromethaneNon-polarInsolubleNot a suitable solvent.

Table 2: Illustrative Forced Degradation Results

Stress ConditionSolvent% Degradation (Parent)Major Degradants Observed (Hypothetical)
0.1 M HCl, 60°C, 24hWater< 5%Generally stable to acid.
0.1 M NaOH, 60°C, 24hWater15 - 25%Potential for intramolecular cyclization (lactam formation).
3% H₂O₂, RT, 24hWater10 - 20%N-oxide or other oxidative products.
Heat (60°C), 48hWater< 10%Minor degradation, pathway similar to hydrolysis.
Photolytic (ICH Q1B)Water5 - 15%Potential for free-radical mediated degradation.

The following diagram illustrates potential degradation pathways based on the chemical structure of an amino acid.

Degradation_Pathways cluster_oxidation Oxidative Stress (e.g., H2O2) cluster_base Basic Conditions (e.g., NaOH) Parent (1S,3R)-3-Aminocyclopentane- carboxylic acid HCl Oxide N-Oxide Derivative Parent->Oxide Oxidation Lactam Intramolecular Lactam Parent->Lactam Intramolecular Cyclization

Caption: Potential degradation pathways for the compound.

References
  • Littman, B. H., & Robinson, M. B. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology, 207(4), 351–353. Available from: [Link]

  • National Center for Biotechnology Information. 3-Aminocyclopentanecarboxylic acid. PubChem Compound Database. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Available from: [Link]

  • National Center for Biotechnology Information. (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem Compound Database. Available from: [Link]

  • European Pharmacopoeia. Amino Acid Analysis. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • Sonawane, S., Gide, P. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Lee, D. Y., et al. (2015). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Journal of Pharmacopuncture, 18(2), 49-56. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Shimadzu. Available from: [Link]

  • Li, S. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Singh, R., & Kumar, R. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Education and Research, 10(2). Available from: [Link]

  • Kumar, V. (2019). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 2(1). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Ammonium chloride solution. Carl ROTH. Available from: [Link]

Sources

Technical Support Center: Crystallization of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for overcoming the challenges associated with the crystallization of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are working with this important synthetic intermediate.

(1S,3R)-3-Aminocyclopentanecarboxylic acid is a chiral amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceuticals.[1] Its hydrochloride salt form is often preferred for its improved handling and stability. However, due to its zwitterionic nature in the free amino acid form and the high polarity of the hydrochloride salt, achieving a highly crystalline final product can be a significant hurdle.[2][3] Common issues include the formation of oils, amorphous solids, or fine powders that are difficult to filter and dry.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your crystallization process and obtain high-quality, crystalline material.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" and forming a viscous liquid instead of a solid. What's happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), is a common problem when crystallizing polar molecules, especially at high concentrations or during rapid cooling.[4][5] It occurs when the solute separates from the solution as a supersaturated liquid phase rather than a solid crystal lattice. This oil can trap impurities and often solidifies into an amorphous solid or a poorly defined crystalline material.

Causality: High supersaturation is the primary driver of oiling out. The system relieves this high supersaturation by forming a liquid phase, which is kinetically easier than forming an ordered crystal lattice.[5]

Solutions:

  • Reduce Supersaturation Rate: The most effective strategy is to generate supersaturation more slowly.

    • Slower Cooling: If using a cooling crystallization method, decrease the cooling rate significantly.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to avoid localized high concentrations.

  • Increase the Crystallization Temperature: Working at a higher temperature can sometimes prevent oiling out by increasing the solubility of the compound and reducing the degree of supersaturation for a given concentration.

  • Solvent System Modification: The choice of solvent is critical. Try using a solvent system where the compound has moderate, not excessively high, solubility at elevated temperatures. A slightly poorer solvent can sometimes discourage the formation of an oil phase.

  • Seeding: Introducing seed crystals into the solution at a point of slight supersaturation can provide a template for crystal growth and bypass the nucleation of an oil phase.[6]

Q2: I've managed to get a solid, but it's amorphous or a very fine powder. How can I obtain larger, well-defined crystals?

A2: The formation of amorphous solids or fine powders is often a result of rapid precipitation, where the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.

Causality: This is another consequence of generating supersaturation too quickly. The system crashes out of solution, leading to a disordered solid.

Solutions:

  • Annealing/Digestion: Hold the suspension at the crystallization temperature for an extended period (a process often called "digestion" or "aging"). This allows the initial fine particles to redissolve and recrystallize onto larger, more stable crystals (a phenomenon known as Ostwald ripening).

  • Controlled Cooling: Implement a very slow, controlled cooling ramp. For example, cool the solution at a rate of 5-10 °C per hour.

  • Solvent Selection: A solvent system that provides a wider metastable zone width (MSZW) can be beneficial. This is the region of supersaturation where spontaneous nucleation is unlikely, allowing for controlled crystal growth on existing seeds.

  • Slurry Conversion: If you have an amorphous solid, you can try a slurry conversion. Suspend the amorphous material in a solvent system where it has slight solubility. Over time, the amorphous solid will dissolve and recrystallize as the more stable crystalline form.[6]

Q3: My crystallization yield is very low. What are the key factors to consider for improvement?

A3: Low yield can be attributed to several factors, including the choice of solvent system, the final crystallization temperature, and mechanical losses during isolation.

Causality: The compound may have significant solubility in the mother liquor even at low temperatures, or the crystallization process may not have reached equilibrium.

Solutions:

  • Optimize the Anti-solvent Ratio: If using an anti-solvent, carefully optimize the final solvent-to-anti-solvent ratio to minimize the solubility of your compound.

  • Lower the Final Temperature: Ensure you are cooling the crystallization mixture to a sufficiently low temperature (e.g., 0-5 °C) to maximize precipitation.

  • Increase Concentration: If possible, start with a more concentrated solution, but be mindful of the risk of oiling out.

  • Evaporative Crystallization: For some solvent systems, slow evaporation of a good solvent can be an effective way to increase the concentration and induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for crystallizing this compound?

A1: As a polar, ionic compound (an amine hydrochloride), good solvent systems will typically involve a polar protic solvent to dissolve the compound and a less polar solvent as an anti-solvent. Here are some recommended starting points:

Solvent System (Solvent : Anti-solvent)Rationale & Expected Outcome
Methanol : Isopropyl Acetate (IPAc) Methanol is a good solvent for polar salts. IPAc is a common anti-solvent that is miscible with methanol.
Ethanol : Methyl tert-Butyl Ether (MTBE) Similar to the above, with ethanol being a slightly less polar solvent than methanol, which may provide better control over solubility.
Isopropanol (IPA) : Acetonitrile A patent for a related compound mentions using acetonitrile to precipitate the hydrochloride salt from isopropanol, suggesting this could be a viable system.[7]
Water : Acetone Water is an excellent solvent for this compound, but its high polarity can make crystallization difficult. Acetone is a water-miscible anti-solvent. This system may require careful control to avoid rapid precipitation.

Q2: How does pH affect the crystallization of this molecule?

A2: pH is a critical parameter. (1S,3R)-3-Aminocyclopentanecarboxylic acid is a zwitterion in its neutral state, with both a positive (ammonium) and negative (carboxylate) charge. The hydrochloride salt is formed by adding HCl, which protonates the amino group, giving the molecule a net positive charge. For the hydrochloride salt to be the stable form in solution, the pH must be kept acidic. If the pH is allowed to rise, the compound may revert to its zwitterionic form, which has very different solubility characteristics and may crash out of solution or inhibit crystallization of the desired salt.

Q3: Can I use the free amino acid and add HCl in situ to perform the crystallization?

A3: Yes, this is a common and effective method. You can dissolve the zwitterionic (1S,3R)-3-Aminocyclopentanecarboxylic acid in a suitable solvent (like methanol or isopropanol) and then add a stoichiometric amount of HCl (either as a gas or as a solution in a solvent like isopropanol or dioxane). This in situ salt formation followed by the addition of an anti-solvent can be a very effective way to induce crystallization.

Experimental Protocols

Protocol 1: Anti-solvent Crystallization from Isopropanol/Acetonitrile

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer, dissolve 1.0 g of crude this compound in the minimum amount of warm isopropanol (IPA) (e.g., start with 5-10 mL and add more if needed) at 40-50 °C.

  • Filtration (Optional): If the solution is not clear, perform a hot filtration to remove any insoluble impurities.

  • Anti-solvent Addition: While stirring the warm IPA solution, slowly add acetonitrile dropwise until the solution becomes faintly turbid.

  • Crystal Growth: Add a few drops of IPA back into the solution until it becomes clear again. Reduce the temperature to room temperature and allow the solution to stand undisturbed for several hours to allow for slow crystal growth.

  • Cooling: Once crystal formation is evident, slowly cool the flask to 0-5 °C and hold for at least 2 hours to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Protocol 2: In Situ Salt Formation and Crystallization

  • Dissolution of Free Amino Acid: Dissolve 1.0 g of (1S,3R)-3-Aminocyclopentanecarboxylic acid (the zwitterionic form) in 10 mL of methanol.

  • Acidification: While stirring, slowly add 1.0 equivalent of a solution of HCl in isopropanol (e.g., 2M solution).

  • Crystallization: If a solid precipitates immediately, warm the mixture slightly to redissolve, then allow it to cool slowly. If no solid forms, proceed to step 4.

  • Anti-solvent Addition: Slowly add methyl tert-butyl ether (MTBE) as an anti-solvent until the solution becomes turbid.

  • Crystal Growth and Isolation: Follow steps 4-6 from Protocol 1, using MTBE as the anti-solvent and washing with a cold methanol/MTBE mixture.

Visual Troubleshooting Guide

Below is a workflow diagram to guide your troubleshooting process when facing crystallization challenges.

G start Start with Crude Product solvent_selection Select Solvent/Anti-solvent System (e.g., IPA/Acetonitrile) start->solvent_selection dissolution Dissolve at Elevated Temperature solvent_selection->dissolution observation Observe Outcome on Cooling dissolution->observation oiling_out Problem: Oiling Out observation->oiling_out Liquid Phase Forms amorphous Problem: Amorphous Solid / Fine Powder observation->amorphous Solid Crashes Out good_crystals Success: Good Crystals Form observation->good_crystals Slow Precipitation solution1 Decrease Cooling Rate Add Seed Crystals Use a Poorer Solvent oiling_out->solution1 solution2 Slow Down Anti-solvent Addition Implement Digestion/Annealing Step amorphous->solution2 end_process Isolate and Dry Product good_crystals->end_process solution1->dissolution Re-attempt solution2->dissolution Re-attempt

Caption: Troubleshooting workflow for crystallization.

References

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid. Chem-Impex.
  • Any tips for purification of two zwitterionic compounds? Reddit.
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
  • Crystal engineering of zwitterionic drug to neutral co-crystals.
  • Oiling Out in Crystalliz
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.

Sources

Technical Support Center: Purification of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of stereoisomeric impurities. As a crucial building block in pharmaceutical synthesis, achieving high stereoisomeric purity is paramount, since different stereoisomers can exhibit varied pharmacological and toxicological profiles.[1][2] This document provides practical, field-proven insights to help you navigate the challenges of isolating the desired (1S,3R) isomer.

Understanding the Stereoisomeric Landscape

(1S,3R)-3-Aminocyclopentanecarboxylic acid possesses two chiral centers, giving rise to a total of four possible stereoisomers: the desired (1S,3R) enantiomer, its mirror image the (1R,3S) enantiomer, and the two diastereomers, (1S,3S) and (1R,3R). The goal of any purification strategy is to remove the other three stereoisomers to achieve high chiral purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating stereoisomers of 3-Aminocyclopentanecarboxylic acid?

The primary methods for resolving stereoisomers of chiral compounds like 3-Aminocyclopentanecarboxylic acid are Diastereomeric Salt Crystallization and Chiral Chromatography (both High-Performance Liquid Chromatography - HPLC and Supercritical Fluid Chromatography - SFC).

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic mixture of the amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts.[3][4] Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization.[3][4] The choice of resolving agent and solvent system is critical and often requires empirical screening to find optimal conditions for selective crystallization of one diastereomer.[5]

  • Chiral Chromatography (HPLC/SFC): This is a powerful and widely used technique for both analytical and preparative-scale separation of all four stereoisomers.[1][6] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for this class of compounds.[1] SFC is often considered a "greener" alternative due to its use of supercritical CO2 as the main mobile phase component, which can lead to faster separations.[1]

Q2: How do I choose between diastereomeric salt crystallization and chiral chromatography?

The choice depends on several factors including the scale of the separation, available equipment, and the developmental stage of your project.

FeatureDiastereomeric Salt CrystallizationChiral Chromatography (HPLC/SFC)
Scale Well-suited for large, industrial-scale purification.Excellent for analytical and small to medium-scale preparative work. Scaling up can be costly.
Development Time Can be time-consuming to screen for suitable resolving agents and solvent systems.[4]Method development can be systematic and often faster, especially with automated screening systems.
Equipment Requires standard chemical processing equipment (reactors, crystallizers, filters).Requires specialized chromatography equipment (HPLC or SFC system) and expensive chiral columns.
Efficiency The theoretical maximum yield for resolving a racemate is 50% for the desired enantiomer in a single resolution step.[7]Can achieve high recovery and purity for all stereoisomers if baseline separation is achieved.
Waste Generation Can generate significant solvent waste.SFC is more environmentally friendly than HPLC due to reduced organic solvent consumption.[1]
Q3: What are some suitable chiral resolving agents for 3-Aminocyclopentanecarboxylic acid?

For resolving a racemic amino acid, a chiral acid is typically used. Common choices include:

  • Tartaric acid and its derivatives (e.g., Dibenzoyl-L-tartaric acid)

  • Mandelic acid and its derivatives

  • Camphorsulfonic acid

The selection of the resolving agent is crucial and is often based on the ability to form a stable, crystalline salt with one stereoisomer while the other remains in solution.[5]

Q4: How can I analyze the stereoisomeric purity of my sample?

Chiral HPLC and NMR spectroscopy are the primary analytical techniques for determining stereoisomeric purity.[8]

  • Chiral HPLC: This is the gold standard for quantifying the percentage of each stereoisomer.[8] A validated chiral HPLC method can provide accurate and precise measurements of enantiomeric excess (ee) and diastereomeric excess (de).

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA, the NMR signals of enantiomers can be resolved, allowing for the determination of enantiomeric purity.[9][10] This method is useful for a quick assessment of purity without requiring extensive method development. Quinine and its derivatives have been used effectively for similar amino acid derivatives.[9][10]

Troubleshooting Guides

Issue 1: Poor Separation in Diastereomeric Salt Crystallization

Symptoms:

  • The isolated crystals show low diastereomeric excess.

  • Spontaneous crystallization of both diastereomers occurs.

  • The yield of the desired diastereomeric salt is very low.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Solvent System The solubility difference between the diastereomeric salts is highly dependent on the solvent.[5] Action: Screen a variety of solvents with different polarities (e.g., alcohols, ketones, esters, and their mixtures with water).
Suboptimal Temperature Profile The crystallization kinetics and thermodynamic solubility are temperature-dependent. Action: Implement a controlled cooling profile. A slower cooling rate often improves selectivity. Isothermal crystallization at a carefully selected temperature can also be effective.
Incorrect Stoichiometry of Resolving Agent Using a non-optimal ratio of the resolving agent to the racemic mixture can affect the crystallization process. Action: Experiment with varying the stoichiometry of the chiral resolving agent (e.g., 0.5 to 1.0 equivalents).
Presence of Impurities Chemical impurities can sometimes inhibit or co-precipitate during crystallization. Action: Ensure the starting material is of high chemical purity before attempting the resolution.

Workflow for Optimizing Diastereomeric Salt Resolution:

G cluster_0 Screening Phase cluster_1 Optimization Phase cluster_2 Scale-up & Isolation A Select Chiral Resolving Agents (e.g., Tartaric Acid, Mandelic Acid) B Screen Solvents (Alcohols, Ketones, Water mixtures) A->B Test multiple combinations C Identify Promising 'Hit' (Good crystal formation & initial enrichment) B->C Analyze solid & liquor D Optimize Stoichiometry & Concentration C->D E Optimize Temperature Profile (Cooling rate, Isothermal hold) D->E F Perform Preparative Crystallization E->F G Isolate Crystals & Analyze Purity (Chiral HPLC) F->G H Liberate Free Amino Acid (Acid/Base treatment) G->H

Caption: Workflow for Diastereomeric Salt Resolution.

Issue 2: Co-elution of Stereoisomers in Chiral HPLC

Symptoms:

  • Two or more stereoisomeric peaks are not baseline resolved in the chromatogram.

  • Inaccurate quantification of stereoisomeric purity.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Chiral Stationary Phase (CSP) The selectivity of the CSP is paramount for chiral recognition. Action: Screen different types of polysaccharide-based CSPs (e.g., amylose or cellulose derivatives).[1]
Suboptimal Mobile Phase Composition The type and ratio of solvents in the mobile phase significantly impact retention and resolution. Action: For normal phase HPLC, systematically vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). Small percentages of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can dramatically improve peak shape and resolution.
Inappropriate Column Temperature Temperature affects the thermodynamics of the chiral recognition process. Action: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.
Low Flow Rate A lower flow rate can sometimes improve resolution by increasing the number of theoretical plates. Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Start with a polysaccharide-based chiral column, such as one based on amylose tris(3,5-dimethylphenylcarbamate).

    • Typical dimensions: 4.6 x 250 mm, 5 µm particle size.[1]

  • Mobile Phase Screening (Isocratic Elution):

    • Initial Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Systematically vary the Isopropanol percentage: Test compositions such as 95:5, 90:10, 85:15, and 80:20 (Hexane:IPA) to find the optimal balance between retention time and resolution.

    • Additive Screening: If peak tailing is observed, evaluate the effect of different basic additives (e.g., triethylamine).

  • Optimization:

    • Flow Rate: Start at 1.0 mL/min and adjust as needed to improve resolution.[1]

    • Column Temperature: Maintain at a constant temperature, typically 25°C.[1]

    • Detection: Use UV detection at a low wavelength (e.g., 205-215 nm) as the analyte lacks a strong chromophore.

Logical Relationship for HPLC Optimization:

G A Select CSP B Mobile Phase Screening A->B Primary Factor C Temperature Optimization B->C Fine-tuning D Flow Rate Adjustment B->D C->D Further Refinement E Resolved Purity Analysis D->E

Caption: Key Parameters in Chiral HPLC Method Development.

References

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Available at: [Link]

  • Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH. Available at: [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. PubMed. Available at: [Link]

  • Resolution by diastereomeric salts. YouTube. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. Available at: [Link]

  • CN112574046A - Method for preparing (1R,3S) -3-amino cyclopentanol hydrochloride. Google Patents.
  • Chiral Drug Separ
  • US4874473A - Separation of diastereomers by extractive distillation. Google Patents.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Available at: [Link]

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. PubMed. Available at: [Link]

  • Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. OUCI. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. N/A.
  • Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene. Semantic Scholar. Available at: [Link]

  • Co-administration of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid and arachidonic acid potentiates synaptic transmission in rat hippocampal slices. PubMed. Available at: [Link]

Sources

Troubleshooting (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in cell culture applications. Our goal is to provide you with the in-depth technical and practical insights necessary to ensure the success and reproducibility of your experiments. We will move beyond simple protocols to explain the underlying principles, helping you anticipate challenges and troubleshoot effectively.

Introduction: Understanding the Compound

(1S,3R)-3-Aminocyclopentanecarboxylic acid is a cyclic non-proteinogenic amino acid.[1][2] Its structure is analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This structural similarity is key to its primary mechanism of action. In the central nervous system, the action of GABA is terminated by its removal from the synaptic cleft by GABA transporters (GATs).[3][4] Molecules like (1S,3R)-3-Aminocyclopentanecarboxylic acid are designed to act as inhibitors of these transporters, effectively increasing the concentration and duration of GABA in the synapse.[4][5] This makes it a valuable tool for studying GABAergic signaling and for investigating potential therapeutic strategies for neurological disorders like epilepsy.[5][6]

It is critical to distinguish this compound from the similarly named metabotropic glutamate receptor (mGluR) agonist, (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD).[7][8] While structurally related, their primary targets and biological effects are distinct. This guide focuses exclusively on the GABA transporter inhibitor, this compound.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Preparation

This section addresses the most common initial questions regarding the handling, storage, and preparation of this compound to ensure its integrity and performance.

Q1: What is the recommended solvent for dissolving this compound?

As a hydrochloride salt, the compound is expected to have good solubility in aqueous solutions.

  • Primary Recommendation: Start by dissolving the compound in a sterile, cell culture-grade aqueous buffer such as Phosphate-Buffered Saline (PBS) or directly in your basal cell culture medium.

  • Alternative (for High Concentrations): If you require a high-concentration stock solution (e.g., >100 mM) and encounter solubility limits, Dimethyl Sulfoxide (DMSO) is a reliable alternative. While a BOC-protected analog requires sonication for full dissolution in DMSO, the hydrochloride salt should dissolve more readily.[9] Always use anhydrous, sterile-filtered DMSO.

  • Causality: The hydrochloride salt form increases the polarity of the molecule, enhancing its solubility in polar solvents like water. However, for very high concentrations, the organic nature of the cyclopentane ring may necessitate an organic solvent like DMSO.

Q2: How should I prepare and store stock solutions?

Proper preparation and storage are critical for experimental reproducibility.

  • Preparation:

    • Accurately weigh the required amount of the compound in a sterile environment.

    • Add the chosen solvent (e.g., sterile PBS or DMSO) to achieve the desired stock concentration (typically 10-100 mM).

    • Ensure complete dissolution. If needed, vortex gently or warm the solution briefly to 37°C. For DMSO stocks, sonication can be used if dissolution is slow.[9]

    • Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. This is a crucial step to prevent microbial contamination of your cell cultures.[10]

  • Storage & Stability:

    • Aliquoting: Dispense the stock solution into single-use, sterile cryovials. This practice is vital to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce contamination.

    • Storage Temperature: Store aliquots at -20°C or -80°C, protected from light.[9][11]

    • Stability: Properly stored stock solutions are generally stable for at least one year at -20°C and up to two years at -80°C.[9] The solid compound should be stored at -20°C for long-term stability of four years or more.[11]

Q3: Is the compound stable in my complete cell culture medium (containing serum)?

This is a critical consideration. While the compound itself is stable, its effective concentration and activity can be compromised in complete culture medium over time.

  • Chemical Stability: The pH of standard culture media (7.2-7.4) is generally suitable. However, as cells metabolize, they produce acidic waste products, which can lower the pH and potentially affect compound stability.[10][12]

  • Serum Binding: Serum is rich in proteins like albumin, which can non-specifically bind to small molecules.[12] This binding reduces the free, bioavailable concentration of your compound, potentially leading to a diminished biological effect.

  • Enzymatic Degradation: Cells can release enzymes into the medium that may metabolize or inactivate the compound.[12]

  • Recommendation: For long-duration experiments (>24 hours), it is best practice to either replenish the medium with a fresh compound at regular intervals or to perform a preliminary stability test. A simplified stability assessment protocol is provided in Section 3.

Section 2: Troubleshooting Experimental Outcomes

When experiments do not go as planned, a systematic approach is key. This section addresses common problems encountered when using this compound.

Q1: I am not observing the expected biological effect (e.g., no change in neuronal firing, no effect on GABA uptake). What could be wrong?

This is a common issue that can stem from multiple sources.

  • Cause 1: Insufficient Bioavailability: The concentration of the free compound reaching the target (GATs) may be too low. This could be due to serum protein binding or rapid degradation in the medium, as discussed above.[12]

  • Solution 1: Optimize Concentration. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental conditions. A detailed protocol is provided in Section 3. Start with a broad range of concentrations (e.g., 1 µM to 100 µM). A study on the related compound ACPD showed effects starting around 5 µM.[7]

  • Cause 2: Target Not Present or Active: The cell line you are using may not express the target GABA transporters (GAT1, GAT3, etc.) at a sufficient level.[3]

  • Solution 2: Validate Your Model. Confirm the expression of GATs in your cell line via RT-qPCR, Western blot, or immunofluorescence. If expression is low, consider using a different cell model known to have robust GAT expression (e.g., primary astrocytes, certain neuronal cell lines).

  • Cause 3: Compound Inactivity: The compound itself may have degraded due to improper storage or handling.

  • Solution 3: Use a Fresh Aliquot. Always use a fresh, single-use aliquot for each experiment to rule out degradation from repeated freeze-thaw cycles. If the problem persists, consider purchasing a new batch of the compound.

Q2: I am observing significant cytotoxicity or cell death, even at concentrations where I expect a specific biological effect. Why is this happening?

Cytotoxicity can mask the specific effects of a compound and confound data interpretation.

  • Cause 1: Solvent Toxicity: If you are using a DMSO stock, the final concentration of DMSO in the culture medium may be too high. Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive at concentrations as low as 0.1%.[13]

  • Solution 1: Include a Vehicle Control. Always include a control group that is treated with the highest volume of the solvent (e.g., DMSO) used in your experiment. This allows you to differentiate between compound-specific toxicity and solvent-induced effects. Ensure the final DMSO concentration is kept below 0.1% if possible.

  • Cause 2: Compound Precipitation: At higher concentrations, the compound may precipitate out of the solution, especially when a concentrated stock is added to the aqueous medium. These microscopic crystals can be cytotoxic.[12]

  • Solution 2: Check for Precipitates. Before adding to cells, inspect the diluted medium for any cloudiness or precipitates. You can also check a sample under a microscope. If precipitation occurs, prepare a lower concentration stock solution or perform serial dilutions to avoid a sudden concentration shock. Pre-warming the media can also help.[12]

  • Cause 3: Off-Target Effects: At high concentrations, the compound may interact with other cellular targets, leading to toxicity.

  • Solution 3: Lower the Concentration. The goal is to find a "therapeutic window" where you observe the desired specific effect without significant cell death. A thorough dose-response curve for both efficacy and toxicity (e.g., using a viability assay like MTT or CellTiter-Glo) is essential.

Troubleshooting Summary Table
IssuePotential CauseRecommended Action
No Biological Effect Insufficient concentrationPerform a dose-response experiment (see Protocol 1).
Low/No target (GAT) expressionValidate GAT expression in your cell model (RT-qPCR, WB).
Compound degradationUse a fresh, single-use aliquot; avoid freeze-thaw cycles.
High Cytotoxicity Solvent (DMSO) toxicityInclude a vehicle control; keep final DMSO < 0.1%.
Compound precipitationInspect media for precipitates; perform serial dilutions.
Off-target effectsLower the compound concentration; determine the EC50 vs. TC50.
Inconsistent Results Variable cell health/passageUse cells within a defined passage number range.
Inconsistent dosingPrepare fresh dilutions from a stock for each experiment.
Stock solution degradationAliquot stock solutions to prevent contamination and degradation.
Section 3: Key Protocols & Visualized Workflows

This section provides detailed experimental protocols and visual diagrams to guide your experimental design and execution.

Protocol 1: Dose-Response Curve for Efficacy and Cytotoxicity

This protocol allows you to determine the optimal working concentration of the compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Culture overnight to allow for attachment.

  • Compound Preparation: Prepare a 2X working solution of this compound for each concentration you wish to test by diluting your stock solution in complete culture medium. Also, prepare a 2X vehicle control solution.

  • Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X compound or vehicle solution. For example, if wells contain 100 µL, remove 50 µL and add 50 µL of 2X solution. This minimizes cell disturbance.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Efficacy Assay: At the end of the incubation, perform your primary functional assay (e.g., a GABA uptake assay using a fluorescent substrate, electrophysiological recording).

  • Viability Assay: In a parallel plate, measure cell viability using a standard method like the MTT assay or a live/dead stain to assess cytotoxicity at each concentration.

  • Data Analysis: Plot the results as a percentage of the control response versus the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 (for efficacy) and TC50 (for toxicity).

Visual Workflow: Dose-Response Experiment

DoseResponseWorkflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Analysis start Start: Seed Cells in 96-well Plate prep_compound Prepare Serial Dilutions (2X Concentration) start->prep_compound prep_control Prepare Vehicle Control (2X Concentration) start->prep_control add_compound Add Compound/Vehicle to Cells prep_compound->add_compound prep_control->add_compound incubate Incubate for Desired Duration add_compound->incubate assay_efficacy Perform Efficacy Assay (e.g., GABA Uptake) incubate->assay_efficacy assay_tox Perform Viability Assay (e.g., MTT) incubate->assay_tox analyze Analyze Data: Calculate EC50 & TC50 assay_efficacy->analyze assay_tox->analyze

Caption: Workflow for a dose-response experiment.

Visual Diagram: Simplified Mechanism of Action

This diagram illustrates how this compound is proposed to work at the cellular level.

MOA_Diagram cluster_membrane Cell Membrane (Neuron or Astrocyte) cluster_intra gat GABA Transporter (GAT) gaba_in GABA gat->gaba_in gaba_out GABA gaba_out->gat Reuptake compound (1S,3R)-3-Aminocyclopentane- carboxylic acid compound->gat Inhibition

Caption: Inhibition of GABA reuptake by the compound.

References
  • BOC-(1R,3S)-3-aminocyclopentane carboxylic acid. MedchemExpress.com.

  • (1S,3R)-3-Aminocyclopentane carboxylic acid. Cayman Chemical.

  • (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid. Chem-Impex.

  • 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. PubMed, Neuropharmacology.

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem, National Center for Biotechnology Information.

  • (1S,3R)-(+)-3-Aminocyclopentanecarboxylic acid, 95%. Fisher Scientific.

  • (1S,3R)-3-Aminocyclopentanecarboxylic acid, 95%, >90% ee. Fisher Scientific.

  • Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv.

  • Technical Support Center: Overcoming Small Molecule Instability in Cell Culture Media. Benchchem.

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. National Institutes of Health (NIH).

  • Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors. PubMed, The Journal of General Physiology.

  • Structural basis of GABA reuptake inhibition. PubMed Central, National Institutes of Health (NIH).

  • Cell Culture Troubleshooting. Sigma-Aldrich.

  • GABA Transporters. Sigma-Aldrich.

  • (1S,3R)-3-Aminocyclopentanecarboxylic acid | 71830-07-4. ChemicalBook.

  • GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience.

  • Cell Culture Troubleshooting Tips and Tricks. YouTube.

  • Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online.

  • (PDF) A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. ResearchGate.

  • Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. PubMed, Molecular Pharmacology.

Sources

Preventing degradation of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your stock solutions. Here, we address common challenges and provide field-proven protocols to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (1S,3R)-3-Aminocyclopentanecarboxylic acid in aqueous solutions?

A1: The most significant degradation pathway is intramolecular cyclization, also known as lactamization.[1][2] The molecule contains both a nucleophilic amine (-NH2) and an electrophilic carboxylic acid (-COOH) group. Under neutral or slightly basic conditions, the amine group can attack the carboxylic acid, leading to the formation of a cyclic amide, a γ-lactam, and the elimination of a water molecule.[2][3] The hydrochloride salt form is used specifically to mitigate this by protonating the amine group, reducing its nucleophilicity and thus enhancing stability in solution.

Q2: Why is maintaining a low pH critical for the stability of my stock solution?

A2: Maintaining a low pH is the single most important factor in preventing lactamization. The compound is supplied as a hydrochloride salt, meaning the amine group is protonated to an ammonium salt (-NH3+Cl-). This positive charge makes the nitrogen atom non-nucleophilic and incapable of attacking the carboxylic acid group. Preparing the stock solution in a mildly acidic solvent (e.g., 0.1 N HCl) ensures that the amine remains protonated, thereby inhibiting the cyclization reaction.[4] Using neutral or basic solvents will deprotonate the ammonium, liberating the free amine and initiating rapid degradation.

Q3: What are the ideal storage conditions (temperature and duration) for a prepared stock solution?

A3: For optimal stability, stock solutions should be stored under the conditions outlined in the table below. The key is to minimize both thermal energy, which can overcome the activation barrier for degradation, and the risk of microbial growth. While some sources suggest stability for years as a solid at -20°C[5], aqueous stability is much more limited. For aqueous solutions, aliquoting and freezing is the best practice to prevent degradation from repeated freeze-thaw cycles.[6][7]

Storage ConditionRecommended TemperatureMaximum Recommended DurationRationale
Solid Compound -20°C≥ 4 years[5]Minimizes all potential degradation pathways.
Aqueous Stock (Acidified) -80°C (aliquoted)Up to 2 years[8]Gold standard for long-term preservation. Prevents freeze-thaw cycles.
Aqueous Stock (Acidified) -20°C (aliquoted)Up to 1 year[8]Good for intermediate-term storage.
Aqueous Stock (Acidified) 2-8°CUp to 60 days[6]Suitable for short-term, regular use. Monitor for any changes.

Q4: Can I dissolve the compound in DMSO instead of an aqueous acidic solution?

A4: While DMSO is a common solvent, it is not ideal for the long-term storage of this compound. DMSO is typically anhydrous, which would prevent hydrolysis, but it is not acidic. Dissolving the hydrochloride salt in DMSO can lead to a complex equilibrium and potential for slow degradation if any residual water is present or absorbed. If DMSO is required for your experimental endpoint, it is best to prepare a fresh dilution from a properly stored acidic aqueous master stock just before use.

Troubleshooting Guide

Problem: My stock solution, initially clear and colorless, has turned slightly yellow.

  • Probable Cause: This may indicate the onset of oxidative degradation or the formation of minor impurities, potentially accelerated by exposure to light or elevated temperatures. While amino acids are generally stable, prolonged storage under suboptimal conditions can lead to such changes.[9]

  • Solution:

    • Immediately protect the solution from light by wrapping the vial in aluminum foil.

    • Verify the storage temperature is appropriate (see table above).

    • Perform a quality control check (e.g., pH measurement, analytical chromatography) to assess the integrity of the solution.

    • If in doubt, discard the solution and prepare a fresh stock following the recommended protocol.

Problem: I observe a precipitate in my refrigerated or frozen stock solution upon thawing.

  • Probable Cause: The compound's solubility may have been exceeded at the storage temperature, or pH changes during the freezing process may have caused the compound to crash out of solution.

  • Solution:

    • Allow the solution to fully equilibrate to room temperature.

    • Gently vortex or sonicate the vial to attempt redissolution.

    • Check the solution's pH to ensure it remains acidic. If the pH has shifted, the compound's solubility may be compromised.

    • If the precipitate does not redissolve, it is safest to discard the stock, as its concentration is no longer reliable. Consider preparing the next stock at a slightly lower concentration.

Problem: My experimental results are inconsistent when using an older stock solution.

  • Probable Cause: This is a classic sign of compound degradation. The effective concentration of the active (1S,3R)-3-Aminocyclopentanecarboxylic acid has likely decreased over time due to lactamization or other degradation pathways.

  • Solution:

    • Discard the old stock solution immediately.

    • Prepare a fresh stock solution using the validated protocol below.

    • Implement a strict stock solution management policy: always label vials with the preparation date and discard solutions after the recommended storage period.

    • For critical experiments, consider running a quick analytical check (e.g., UPLC-MS) to confirm the concentration and purity of the stock before use.[10]

Visualized Pathways and Workflows

Degradation Pathway: Intramolecular Lactamization

G cluster_1 Unstable (Neutral/Basic Conditions) A (1S,3R)-3-Aminocyclopentanecarboxylic acid Hydrochloride (Protonated Amine, -NH3+) B Free Amine Form (-NH2) A->B Deprotonation (loss of H+) C γ-Lactam Degradant B->C Intramolecular Cyclization C->B Hydrolysis (Reversible)

Caption: Primary degradation pathway via lactam formation.

Experimental Workflow: Stock Solution Preparation & Validation

G start Start calc Calculate Mass for desired conc. & vol. start->calc weigh Weigh Compound Accurately calc->weigh dissolve Dissolve in Acidic Solvent (e.g., 0.1 N HCl) weigh->dissolve qs QS to Final Volume in Volumetric Flask dissolve->qs mix Mix Thoroughly (Vortex/Invert) qs->mix qc QC Check (pH, Visual Insp.) mix->qc qc->weigh Fail aliquot Aliquot into Cryo-vials qc->aliquot Pass store Store at ≤ -20°C aliquot->store end End store->end

Caption: Workflow for preparing stable stock solutions.

Validated Experimental Protocols

Protocol 1: Preparation of a 100 mM Acidified Aqueous Stock Solution

This protocol describes the preparation of 10 mL of a 100 mM stock solution of this compound (M.W. = 165.62 g/mol ).

Materials:

  • This compound (solid)

  • 0.1 N Hydrochloric Acid (HCl), sterile-filtered

  • 10 mL volumetric flask (Class A)

  • Analytical balance

  • Weighing paper/boat

  • Spatula

  • Vortex mixer

  • Sterile, light-protecting cryovials

Procedure:

  • Calculation: Determine the mass of the compound required.[11][12]

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L x 0.010 L x 165.62 g/mol = 0.1656 g (165.6 mg)

  • Weighing: Accurately weigh out 165.6 mg of the compound using an analytical balance and transfer it carefully into the 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of 0.1 N HCl to the volumetric flask.[13] Cap the flask and vortex gently until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Final Volume Adjustment (QS): Once dissolved, carefully add 0.1 N HCl dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Quality Control: Perform a visual inspection to ensure no particulates are present. Measure the pH of the solution; it should be acidic (typically pH 1-2).

  • Aliquoting and Storage: Immediately aliquot the solution into appropriately sized, pre-labeled, light-protecting cryovials. Store the aliquots at -20°C or -80°C for long-term stability.[7][8]

Protocol 2: Quality Control Check via HPLC-UV

This protocol provides a basic method to check for the presence of the γ-lactam degradant.

Instrumentation & Columns:

  • System: HPLC or UPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Detection Wavelength: 210 nm (as neither the parent nor the lactam has a strong chromophore, low UV is required)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

Procedure:

  • Sample Preparation: Dilute your stock solution 1:100 in Mobile Phase A.

  • Analysis: Inject the diluted sample. The parent compound, being more polar, will elute earlier. The γ-lactam degradant is more neutral and less polar, and will therefore have a longer retention time.

  • Interpretation: A fresh, properly prepared stock solution should show a single major peak corresponding to the parent compound. The presence of a significant secondary peak at a later retention time is indicative of degradation. The peak area percentage can be used to estimate the extent of degradation.

References

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • Cayman Chemical. (n.d.). (1S,3R)-3-Aminocyclopentane carboxylic acid.
  • Agilent. (2024).
  • ResearchGate. (2015). How can store amino acids stock solutions?.
  • ResearchGate. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?.
  • MedchemExpress.com. (n.d.). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.
  • Reddit. (2024). Amino acid solution storage – please help.
  • Wikipedia. (n.d.). Lactam.
  • YouTube. (2017).
  • Lab Manager Magazine. (2025). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • Chemistry Stack Exchange. (2014).
  • MDPI. (n.d.). Changes in the Amino Acid Composition of Bee-Collected Pollen During 15 Months of Storage in Fresh-Frozen and Dried Forms.

Sources

Technical Support Center: Synthesis of Cyclic Amino Acids & Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclic amino acid and peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of macrocyclization. Instead of a generic overview, we will tackle specific, frequently encountered problems in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Table of Contents
  • Macrolactamization: Low Yields and Oligomerization

  • Ring-Closing Metathesis (RCM): Catalyst Issues and Side Reactions

  • Stereochemical Integrity: Preventing Epimerization

  • Protecting Group Strategy: Pitfalls in Orthogonal Schemes

  • Purification: Overcoming Aggregation and Poor Separation

  • References

Macrolactamization: Low Yields and Oligomerization
Q1: My head-to-tail macrolactamization yield is disappointingly low, and I'm primarily isolating linear dimers and other oligomers. What are the critical factors I should re-evaluate?

This is one of the most common challenges in cyclic peptide synthesis. The core issue is the competition between the desired intramolecular cyclization and undesired intermolecular reactions.[1] To favor the former, you must control the kinetics and thermodynamics of the reaction environment.

Causality and Key Considerations:

  • The Principle of High Dilution: The fundamental strategy to promote intramolecular reactions is to work at very high dilution (typically 0.1 to 1 mM).[2] At low concentrations, the probability of two different peptide chains finding each other in solution is drastically reduced, while the reactive ends of a single chain remain in close proximity, favoring cyclization.

  • Conformational Predisposition: The primary sequence of your linear peptide dictates its solution-phase conformation. Sequences that naturally favor a "closed" or "turn-like" conformation will cyclize more efficiently. The presence of proline or D-amino acids can often pre-organize the backbone for cyclization. Conversely, flexible, linear peptides have a higher entropic penalty for cyclizing and are more prone to dimerization.[1]

  • Coupling Reagent Activation: The choice and stoichiometry of your coupling reagent are critical. Over-activation can lead to side reactions, while insufficient activation results in unreacted starting material.[3] Reagents like HATU, HBTU, and PyBOP are highly efficient but must be used judiciously. For particularly challenging cyclizations, reagents like T3P (Propylphosphonic Anhydride) can be effective as they often avoid the formation of highly reactive intermediates that lead to oligomerization.[4]

  • Solvent and Temperature: The solvent must fully solubilize the peptide to prevent aggregation, which is a precursor to intermolecular reactions.[5] DMF is a common choice, but for hydrophobic peptides, mixtures including DCM or NMP might be necessary.[3] Running the reaction at a slightly elevated temperature can sometimes overcome kinetic barriers, but be cautious, as it can also increase the risk of epimerization (see Section 3).

Troubleshooting Workflow: Low Cyclization Yield

G start Low Cyclization Yield & High Oligomerization check_conc Is concentration ≤ 1 mM? start->check_conc check_reagent Review Coupling Reagent check_conc->check_reagent Yes adjust_conc Decrease Concentration (0.1-0.5 mM) check_conc->adjust_conc No check_seq Analyze Peptide Sequence (Pro, Gly, D-aa) check_reagent->check_seq Optimized change_reagent Switch Reagent (e.g., HATU -> T3P) Optimize equivalents check_reagent->change_reagent Not Optimized check_sol Is peptide fully soluble? check_seq->check_sol Optimized redesign_seq Incorporate turn-inducing residues if possible check_seq->redesign_seq Suboptimal change_sol Change Solvent System (e.g., DMF/DCM) check_sol->change_sol No success Improved Yield check_sol->success Yes adjust_conc->check_reagent change_reagent->check_seq redesign_seq->check_sol change_sol->success G cluster_cycle Ideal RCM Catalytic Cycle cluster_pitfalls Common Pitfalls catalyst [Ru]=CHPh init Initiation ([2+2] Cycloaddition) catalyst->init degrad Catalyst Degradation (High Temp) catalyst->degrad Heat poison Catalyst Poisoning (e.g., Free Thiols) catalyst->poison Chelating Side-Chains met1 Metallacyclobutane 1 init->met1 intermed [Ru]=CHR' met1->intermed close Intramolecular [2+2] Cycloaddition intermed->close met2 Metallacyclobutane 2 close->met2 product Cyclic Product + [Ru]=CHPh met2->product product->catalyst isomer Isomerization (Ru-H species) product->isomer Ru-H

Caption: The RCM cycle and pathways to common side reactions.

ParameterRecommendationRationale
Catalyst Screen G-II and HG-II (5-15 mol%).Activity and stability are substrate-dependent.
Temperature Start at 40 °C. [6]Balances reaction rate against catalyst degradation.
Solvent DCM/DMF (4:1) or DCE.Ensures adequate resin swelling and substrate solubility.
Additives Add 1,4-benzoquinone (1 eq). [6]Suppresses byproduct formation from olefin isomerization.
Atmosphere Perform under an inert atmosphere (N₂ or Ar).Prevents oxidative degradation of the catalyst.
Stereochemical Integrity: Preventing Epimerization
Q3: During the activation of the C-terminal residue for cyclization, I am observing significant epimerization. How can I suppress this side reaction?

Maintaining stereochemical integrity is paramount, and epimerization is a notorious side reaction, particularly during the activation of the C-terminal amino acid. [7]The primary mechanism involves the formation of a planar oxazolone (or azlactone) intermediate, which can be re-protonated from either face, leading to a loss of stereochemistry. [7][8] Causality and Key Considerations:

  • Over-activation: Highly reactive activated species, often formed with carbodiimide reagents alone, are more prone to cyclize internally to form the oxazolone intermediate before the desired aminolysis (cyclization) can occur. [3][7]* Base Strength: The presence of a strong, non-sterically hindered base can facilitate the proton abstraction from the α-carbon of the oxazolone, accelerating racemization.

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure®) is the most effective strategy. These additives act as activated ester traps. They react with the initially formed activated species to create a less reactive, but still efficient, activated ester that is much less prone to oxazolone formation. [3]* Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) slows down the rate of oxazolone formation more significantly than it slows the rate of the desired coupling, thus favoring stereochemical retention.

Mechanism of Epimerization via Oxazolone Formation

G start C-Terminal Amino Acid (L-configuration) activation Activation (e.g., with DCC) start->activation oxazolone Planar Oxazolone Intermediate activation->oxazolone protonation Re-protonation oxazolone->protonation product_L Desired Product (L-configuration) protonation->product_L 50% product_D Epimerized Product (D-configuration) protonation->product_D 50%

Caption: Simplified pathway for racemization during peptide coupling.

Strategies to Minimize Epimerization:

  • Always Use Additives: Incorporate HOBt or Oxyma (1.0-1.2 eq) into your coupling cocktail, especially when using carbodiimides like EDC.

  • Choose Appropriate Reagents: Urnonium/aminium-based reagents like HATU and HBTU are pre-formulated with an HOBt moiety and are generally considered safer in terms of racemization than carbodiimides alone.

  • Control Temperature: Perform the activation and coupling steps at 0 °C or below.

  • Limit Activation Time: Pre-activation should be kept to a minimum. Ideally, the activating agent should be added in the presence of the peptide to allow immediate reaction.

Protecting Group Strategy: Pitfalls in Orthogonal Schemes
Q4: I am designing a side-chain-to-side-chain cyclization between Asp/Glu and Lys. What are the common pitfalls in selecting an orthogonal protecting group pair?

Successful side-chain cyclization depends on a truly robust and orthogonal protecting group strategy, where one set of protecting groups can be removed without affecting any others. [9]A seemingly minor incompatibility can lead to failed deprotection, unintended side reactions, or cleavage from the resin.

Causality and Key Considerations:

  • True Orthogonality: The most common scheme in Fmoc-based solid-phase peptide synthesis (SPPS) is the use of acid-labile groups for side-chain protection (e.g., tBu for Asp/Glu, Boc for Lys) and a base-labile group for the Nα-terminus (Fmoc). For side-chain cyclization, a third dimension of protection is needed. Common choices include allyl-based groups (Alloc/OAll), which are removed by Pd(0), or photolabile groups. [10]* Incomplete or Sluggish Deprotection: Some protecting groups can be difficult to remove, especially on-resin where steric hindrance is a factor. For example, the removal of the Dmab group, sometimes used for side-chain protection, can be sluggish and require specific conditions to go to completion. [11]* Protecting Group-Induced Side Reactions: The protecting group itself or its cleavage byproducts can sometimes cause unexpected side reactions. A known issue with the Glu(ODmab) protecting group is its propensity to promote Nα-pyroglutamate formation, which terminates the peptide chain. [11]* Compatibility with Linker: Ensure the conditions for removing the side-chain protecting groups for cyclization do not cleave the peptide from the resin. For example, using a Pd(0)-labile protecting group pair on a resin that is also sensitive to these conditions would be a poor choice.

Side-Chain PairCarboxylate ProtectionAmine ProtectionDeprotection ConditionsPotential Pitfalls
Asp/Glu & Lys OAll (Allyl ester)Alloc (Allyloxycarbonyl)Pd(Ph₃P)₄, PhSiH₃ in DCMPalladium catalyst can be difficult to remove completely; requires inert atmosphere.
Asp/Glu & Lys ODmabivDde1) Hydrazine for Dmab; 2) Hydrazine for ivDdeDmab can promote pyroglutamate formation; removal can be slow. [11]
Asp/Glu & Lys OFmBoc1) Piperidine for OFm; 2) TFA for BocNot truly orthogonal in an Fmoc/tBu strategy; piperidine removes Nα-Fmoc as well.
Asp/Glu & Orn tBuNpb (photolabile)1) UV light (365 nm); 2) TFA for tBuRequires specialized photoreactor; potential for photolytic side reactions. [10]
Purification: Overcoming Aggregation and Poor Separation
Q5: My crude cyclic peptide is showing very broad peaks or even precipitating on my reverse-phase HPLC column. How can I improve the purification?

Purification is often the bottleneck in the synthesis of cyclic peptides. [12]Problems like aggregation and poor peak shape are common, especially for sequences rich in hydrophobic amino acids or those with low solubility in standard mobile phases. [5][13] Causality and Key Considerations:

  • Aggregation: Hydrophobic peptides tend to aggregate via non-covalent interactions, especially in highly aqueous mobile phases at the start of an HPLC gradient. [5][13]This leads to broad, tailing peaks and can cause the peptide to precipitate on the column, leading to high backpressure and poor recovery.

  • Poor Solubility: Some cyclic structures are inherently poorly soluble in the standard water/acetonitrile mobile phases.

  • Secondary Interactions: Highly charged or polar peptides may exhibit secondary interactions with the silica backbone of the column, leading to poor peak shape.

  • Ion Pairing: Trifluoroacetic acid (TFA) is the standard ion-pairing agent, but it may not be optimal for all peptides.

Purification Troubleshooting Workflow

G start Poor HPLC Purification (Broad Peaks, Precipitation) check_hydro Is peptide highly hydrophobic? start->check_hydro check_polar Is peptide highly polar/charged? check_hydro->check_polar No mod_gradient Use shallow gradient Start at higher % organic check_hydro->mod_gradient Yes change_ipa Change Ion-Pairing Agent (e.g., Formic Acid) check_polar->change_ipa Yes success Improved Separation check_polar->success No/Unsure add_organic Add organic modifier (e.g., isopropanol) or chaotropic salt (e.g., Guanidine HCl) mod_gradient->add_organic add_organic->success alt_chrom Use alternative chromatography (e.g., Sephadex G-10/LH-20) change_ipa->alt_chrom alt_chrom->success

Caption: Decision workflow for troubleshooting cyclic peptide purification.

Practical Solutions:

  • Modify Injection: Dissolve the crude peptide in the strongest possible solvent that is still weaker than the mobile phase B (e.g., DMF, DMSO, or a solution containing a chaotropic agent like 6M Guanidine HCl) and inject a smaller volume.

  • Adjust Gradient: For hydrophobic peptides, start the gradient at a higher percentage of organic solvent (e.g., 20-30% Acetonitrile) to prevent on-column precipitation. Use a shallower gradient to improve resolution.

  • Change Mobile Phase:

    • Add a small percentage (5-10%) of isopropanol to mobile phase B to increase solvent strength for very hydrophobic compounds.

    • For highly charged peptides, switching from 0.1% TFA to 0.1% formic acid can sometimes dramatically improve peak shape.

  • Alternative Chromatography: For very polar peptides that show little retention on C18 columns, consider alternative methods like size-exclusion chromatography (e.g., Sephadex) or hydrophilic interaction liquid chromatography (HILIC). [14]

References
  • de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Bionda, N., & Feliu, L. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]

  • Montenegro, J., et al. (2014). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Organic & Biomolecular Chemistry. [Link]

  • White, C. J., & Yudin, A. K. (2011). The Synthesis of Cyclic Peptides. Nature Chemistry. [Link]

  • Johnson, E. C., et al. (2007). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. International Journal of Peptide Research and Therapeutics. [Link]

  • Ahsan, M., et al. (2024). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Male, L., & Bower, J. F. (2019). Stereocontrol in the synthesis of cyclic amino acids: a new ligand for directed hydrogenation through hydrogen bonding. Organic & Biomolecular Chemistry. [Link]

  • Miller, S. J., et al. (1995). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis. ResearchGate. [Link]

  • Edwards, A. D., et al. (2017). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS Omega. [Link]

  • Male, L., & Bower, J. F. (2019). Stereocontrol in the synthesis of cyclic amino acids: a new ligand for directed hydrogenation through hydrogen bonding. PubMed. [Link]

  • Al-Rifai, M., et al. (2024). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules. [Link]

  • Izawa, K., et al. (2023). Recent highlights of the total synthesis of cyclic peptide natural products. Organic & Biomolecular Chemistry. [Link]

  • Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • ResearchGate. (2013). How to purify polar cyclic peptides? ResearchGate. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science. [Link]

  • GenScript. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. GenScript. [Link]

  • Novopro. (n.d.). Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers? Novopro. [Link]

  • ResearchGate. (1990). The synthesis of cyclic amino acids. ResearchGate. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]

  • Aihara, K., et al. (2017). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology. [Link]

  • Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. [Link]

  • Wang, P., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]

  • Alsina, J., et al. (1999). Amino Acid Side Chain Attachment Approach and Its Application to the Synthesis of Tyrosine-Containing Cyclic Peptides. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

  • Liu, C., & Tam, J. P. (2001). Lactone and Lactam Library Synthesis by Silver Ion-Assisted Orthogonal Cyclization of Unprotected Peptides. Journal of the American Chemical Society. [Link]

  • Slideshare. (n.d.). Side reaction in peptide synthesis. Slideshare. [Link]

  • Chemistry LibreTexts. (2020). Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts. [Link]

  • YouTube. (2020). Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. [Link]

Sources

Technical Support Center: Analytical Method Development for (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical method development of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions to common challenges encountered during the analysis of this unique, non-proteinogenic amino acid.

(1S,3R)-3-Aminocyclopentanecarboxylic acid, a key chiral intermediate in the synthesis of various pharmaceutical compounds, presents distinct analytical challenges due to its structure. Lacking a strong UV chromophore and possessing low volatility, its analysis necessitates specialized approaches, often involving derivatization for reliable chromatographic separation and detection. This guide provides a comprehensive framework for developing robust and accurate analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when beginning method development for this compound.

Q1: Why is direct analysis of (1S,3R)-3-Aminocyclopentanecarboxylic acid by HPLC-UV or GC-FID challenging?

A1: The primary challenge lies in the molecule's inherent physicochemical properties. Firstly, it lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light strongly, which makes detection by standard HPLC-UV detectors highly insensitive. Secondly, as a zwitterionic amino acid salt, it has very low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC) with Flame Ionization Detection (FID) without a derivatization step to increase its volatility.

Q2: What is derivatization and why is it often necessary for this compound?

A2: Derivatization is a chemical reaction that transforms an analyte into a product (a derivative) with properties more suitable for a given analytical technique. For (1S,3R)-3-Aminocyclopentanecarboxylic acid, derivatization serves two main purposes:

  • For HPLC-UV: A derivatizing agent that imparts a strong UV-absorbing or fluorescent tag is used. This dramatically increases the detector response and, therefore, the sensitivity of the method.

  • For GC-FID: The amino and carboxylic acid groups are chemically modified to mask their polar nature and increase the molecule's volatility, allowing it to be vaporized and travel through the GC column.

Q3: What are the common derivatization reagents for analyzing this type of amino acid?

A3: Several reagents are effective. For HPLC, 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (OPA) are widely used to attach fluorescent tags. For GC, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed to create volatile trimethylsilyl (TMS) derivatives.

Q4: Can I analyze (1S,3R)-3-Aminocyclopentanecarboxylic acid without derivatization?

A4: Yes, alternative techniques can be employed. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful method for direct analysis, as it detects the mass-to-charge ratio of the molecule, bypassing the need for a chromophore. Another option is HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), which are universal detection methods that do not rely on UV absorbance.

Q5: How can I ensure I am analyzing the correct stereoisomer, (1S,3R)?

A5: Stereoisomeric purity is critical. This requires a chiral analytical method. Chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard approach. The CSP contains a chiral selector that interacts differently with each enantiomer and diastereomer, allowing for their separation.

Part 2: Troubleshooting Guide for Common Analytical Issues

This section provides a problem-solving framework for specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak observed in HPLC-UV 1. Incomplete or failed derivatization reaction. 2. Inappropriate detection wavelength. 3. Compound is not eluting from the column.1. Verify Derivatization: Optimize reaction conditions (pH, temperature, time, reagent excess). Analyze a known standard to confirm reaction success. 2. Check Wavelength: Ensure the detector is set to the maximum absorbance wavelength (λmax) of the derivative, not the parent compound. For an FMOC derivative, this is typically around 265 nm. 3. Adjust Mobile Phase: The mobile phase may be too weak. Increase the organic solvent percentage or change to a stronger solvent to ensure elution.
Poor peak shape (tailing) in HPLC 1. Secondary interactions between the analyte and the column's stationary phase (e.g., silanol interactions). 2. Column overload. 3. Mismatch between sample solvent and mobile phase.1. Modify Mobile Phase: Add a competitor amine like triethylamine (TEA) or an ion-pairing agent to the mobile phase to block active sites on the silica backbone. 2. Reduce Injection Volume/Concentration: Dilute the sample to ensure the amount injected is within the column's linear range. 3. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion.
Inconsistent peak areas or retention times 1. Instability of the derivative. 2. Fluctuations in column temperature. 3. Inconsistent sample preparation or injection volume. 4. pH drift in the mobile phase.1. Assess Derivative Stability: Analyze samples immediately after preparation or conduct a stability study to determine the time window for accurate analysis. Some derivatives, like those from OPA, can be unstable. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography. 3. Automate & Calibrate: Use an autosampler for precise injections and ensure pipettes are calibrated. 4. Buffer Mobile Phase: Use a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH throughout the analysis.
Failure to separate stereoisomers on a chiral column 1. Incorrect chiral stationary phase (CSP) selected. 2. Inappropriate mobile phase for the chiral column. 3. Column temperature is too high.1. Screen Columns: Test different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) as their separation mechanisms differ. 2. Optimize Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition. Systematically vary the solvent ratios and try different modifiers (e.g., alcohols in normal phase). 3. Lower Temperature: Reducing the column temperature often enhances chiral recognition and improves resolution.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Purity Analysis by HPLC-UV Following FMOC Derivatization

This method is suitable for determining the purity of this compound in raw materials or in-process samples.

1. Reagent and Sample Preparation:

  • Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water, and adjust pH to 9.0 with sodium hydroxide.

  • FMOC-Cl Solution (15 mM): Dissolve 9-fluorenylmethyl chloroformate in acetonitrile. Prepare this solution fresh daily.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

2. Derivatization Procedure:

  • To a 1.5 mL vial, add 100 µL of the sample solution.

  • Add 200 µL of 0.1 M Borate Buffer (pH 9.0).

  • Vortex the mixture.

  • Add 400 µL of the 15 mM FMOC-Cl solution.

  • Vortex immediately for 30 seconds and let it react at room temperature for 15 minutes.

  • Add 200 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.

  • Vortex for 10 seconds.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 265 nm
Injection Vol. 10 µL
Workflow Visualization: HPLC-UV Method

The following diagram illustrates the logical flow from sample preparation to data analysis for the HPLC-UV method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing node_sample Dissolve Sample in Water node_buffer Add Borate Buffer (pH 9.0) node_sample->node_buffer node_fmoc Add FMOC-Cl in Acetonitrile node_buffer->node_fmoc node_react React for 15 min node_fmoc->node_react node_quench Quench with Glycine node_react->node_quench node_filter Filter (0.45 µm) node_quench->node_filter node_hplc Inject into HPLC System (C18 Column) node_filter->node_hplc Inject node_detect UV Detection (265 nm) node_hplc->node_detect node_integ Integrate Peak Area node_detect->node_integ Acquire Chromatogram node_calc Calculate Purity (% Area) node_integ->node_calc

Caption: Workflow for purity analysis via FMOC derivatization and HPLC-UV.

References

  • General Principles of Amino Acid Analysis by HPLC. Agilent Technologies. [Link]

  • Chiral Separations by HPLC: A Practical Guide. ChromTech. [Link]

  • A Practical Guide to HPLC-MS. Waters Corporation. [Link]

  • Evaporative Light Scattering Detector (ELSD) Principles and Applications. Shimadzu. [Link]

Technical Support Center: Scaling Up the Synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this crucial chiral intermediate.

Introduction

(1S,3R)-3-Aminocyclopentanecarboxylic acid and its hydrochloride salt are valuable building blocks in medicinal chemistry, often incorporated into pharmacologically active molecules.[1] The successful and scalable synthesis of this compound with high stereochemical purity is paramount for drug development programs. This guide will focus on a robust and widely applicable synthetic route commencing from the readily available 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. We will delve into the critical aspects of this synthesis, from the initial chiral resolution to the final crystallization, providing practical advice to overcome common challenges encountered during scale-up.

Synthetic Strategy Overview

A common and effective strategy for the synthesis of this compound involves a multi-step process beginning with the racemic Vince lactam. The key stages of this synthesis are:

  • Enzymatic Kinetic Resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Stereoselective Hydrogenation of the resolved lactam.

  • Hydrolysis of the saturated lactam to the free amino acid.

  • Formation and Crystallization of the hydrochloride salt.

This approach offers a reliable method to establish the desired stereochemistry early in the synthesis and carry it through to the final product.

Synthesis_Workflow Racemic_Lactam Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one Resolved_Lactam (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one Racemic_Lactam->Resolved_Lactam Enzymatic Resolution Saturated_Lactam (1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one Resolved_Lactam->Saturated_Lactam Hydrogenation Amino_Acid (1S,3R)-3-Aminocyclopentanecarboxylic Acid Saturated_Lactam->Amino_Acid Acid Hydrolysis Final_Product (1S,3R)-3-Aminocyclopentanecarboxylic Acid HCl Amino_Acid->Final_Product HCl Salt Formation & Crystallization

Caption: Overall synthetic workflow for (1S,3R)-3-Aminocyclopentanecarboxylic acid HCl.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Resolution

Question: Our enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one is yielding the desired (+)-lactam with low enantiomeric excess. What are the potential causes and how can we improve the stereoselectivity?

Answer: Low enantiomeric excess in enzymatic resolutions is a common challenge that can often be rectified by careful optimization of reaction parameters. Here are some potential causes and corresponding solutions:

  • Suboptimal Enzyme Choice: The selectivity of the enzyme is paramount. Not all lactamases will exhibit high enantioselectivity for this specific substrate.

    • Solution: Screen a panel of commercially available lactamases or amidases. Enzymes from Rhodococcus globerulus and non-heme chloroperoxidases have shown good enantioselectivity for Vince lactam derivatives.[2]

  • Incorrect pH: Enzyme activity and selectivity are highly dependent on the pH of the reaction medium.

    • Solution: Perform small-scale experiments to determine the optimal pH for the chosen enzyme. This information is often available in the literature or from the enzyme supplier. A typical starting point is a phosphate buffer at pH 7.5.[1]

  • Reaction Temperature: Temperature affects both the rate of reaction and the enzyme's stability and selectivity.

    • Solution: While higher temperatures can increase the reaction rate, they may negatively impact enantioselectivity. It is advisable to conduct the resolution at a controlled, moderate temperature, for instance, 30°C.[1]

  • Substrate and Product Inhibition: High concentrations of the substrate or the hydrolyzed product can sometimes inhibit the enzyme, affecting its performance.

    • Solution: Control the substrate loading and consider in-situ product removal if feasible, although this can add complexity to the process.

  • Enzyme Denaturation: Improper handling or storage of the enzyme, or the presence of denaturing agents in the reaction mixture, can lead to a loss of activity and selectivity.

    • Solution: Ensure the enzyme is stored and handled according to the manufacturer's recommendations. Use high-purity water and reagents to prepare the buffer solution.

Issue 2: Incomplete or Slow Hydrogenation

Question: The hydrogenation of our resolved (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one is sluggish and often incomplete. How can we optimize this step for a scalable process?

Answer: Incomplete hydrogenation can be a significant bottleneck in a multi-step synthesis. Several factors can influence the efficiency of this catalytic reaction:

  • Catalyst Deactivation: The catalyst, typically Palladium on Carbon (Pd/C), can be poisoned by impurities in the substrate or solvent. The nitrogen atom in the lactam can also coordinate to the metal surface, leading to inhibition.

    • Solution: Ensure the substrate is of high purity. Recrystallization or a simple work-up of the resolved lactam may be necessary. Use high-quality, anhydrous solvents. If catalyst poisoning is suspected from the substrate itself, increasing the catalyst loading or using a more poison-resistant catalyst, such as rhodium on carbon, could be beneficial.

  • Insufficient Hydrogen Pressure: The reaction rate is directly proportional to the hydrogen pressure.

    • Solution: While atmospheric pressure hydrogenation can be effective, for larger scales, a pressurized hydrogenation reactor is recommended to ensure a consistent and sufficient supply of hydrogen. Pressures in the range of 1-5 bar are typically sufficient.

  • Poor Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial for the substrate in the liquid phase to interact with the gaseous hydrogen at the solid catalyst surface.

    • Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer. On a larger scale, the design of the reactor and impeller becomes critical.

  • Inappropriate Solvent: The choice of solvent can affect the solubility of the substrate and the accessibility of the catalyst's active sites.

    • Solution: Ethyl acetate is a commonly used and effective solvent for this hydrogenation.[3] Methanol is another viable option. Ensure the solvent is dry, as water can sometimes interfere with the reaction.

Issue 3: Incomplete Lactam Hydrolysis and Side Product Formation

Question: During the acid-catalyzed hydrolysis of the saturated lactam, we observe incomplete conversion and the formation of unwanted side products. What are the best practices for this step?

Answer: The hydrolysis of the stable five-membered lactam ring requires forcing conditions, which can sometimes lead to incomplete reactions or degradation.

  • Insufficient Acid Concentration or Temperature: The rate of hydrolysis is dependent on both the acid concentration and the reaction temperature.

    • Solution: A common and effective method is to use a strong acid such as hydrochloric acid (e.g., 6M HCl) and to heat the reaction mixture at reflux.[4] The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS) to ensure complete conversion.

  • Reaction Time: Hydrolysis can be a slow process, and insufficient reaction time will lead to incomplete conversion.

    • Solution: It is crucial to monitor the reaction until the starting material is no longer detectable. This may require several hours of heating.

  • Side Reactions: At elevated temperatures and in the presence of strong acid, side reactions such as racemization or degradation can occur, although the cyclopentane ring is generally robust.

    • Solution: While forcing conditions are necessary, prolonged exposure to high temperatures should be avoided once the reaction is complete. Prompt work-up upon completion is recommended.

Issue 4: Difficulty in Crystallizing the Final Hydrochloride Salt

Question: We are struggling to obtain a crystalline solid of this compound. The product often remains as an oil or a sticky solid.

Answer: The crystallization of amino acid hydrochlorides can be challenging due to their high polarity and hygroscopicity.

  • Inappropriate Solvent System: The choice of solvent is critical for inducing crystallization.

    • Solution: A common technique is to dissolve the free amino acid in a polar solvent like isopropanol or ethanol and then add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt is often less soluble in these organic solvents and will precipitate. The addition of a less polar co-solvent, such as diethyl ether or MTBE, can further reduce the solubility and promote crystallization.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Ensure the free amino acid is of high purity before attempting salt formation. Purification by column chromatography or recrystallization of the free amino acid or a protected intermediate may be necessary.

  • Water Content: The presence of water can hinder crystallization, as the hydrochloride salt is typically very soluble in water.

    • Solution: Use anhydrous solvents and take precautions to exclude moisture during the crystallization process. If the free amino acid was obtained from an aqueous work-up, ensure it is thoroughly dried before proceeding.

  • Supersaturation and Nucleation: Proper control of supersaturation is key to obtaining well-formed crystals.

    • Solution: Slow addition of the HCl solution or the anti-solvent can help control the rate of precipitation. Seeding the solution with a small crystal of the desired product can also induce crystallization. If the product oils out, it may be necessary to redissolve it by gentle warming and then allow it to cool slowly. Sonication can also sometimes promote nucleation.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this synthesis?

A1: When scaling up, several safety aspects require careful consideration:

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation is carried out in a well-ventilated area, using appropriate pressure-rated equipment, and with proper grounding to prevent static discharge.

  • Strong Acids and Bases: The hydrolysis step uses concentrated hydrochloric acid, which is corrosive. The work-up and salt formation may also involve strong acids and bases. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Handling: Large volumes of flammable organic solvents are used. Work in a fume hood and away from ignition sources.

  • Exothermic Reactions: Some steps, such as the addition of reagents, may be exothermic. Ensure adequate cooling capacity and control the rate of addition to maintain a safe reaction temperature.

Q2: Can I use a different method for chiral resolution?

A2: Yes, while enzymatic resolution is a highly effective and green method, classical resolution using a chiral resolving agent is also a viable option. For an acidic compound like a protected amino acid, a chiral amine can be used as the resolving agent. For a basic compound (the free amine), a chiral acid like tartaric acid or its derivatives can be employed to form diastereomeric salts that can be separated by crystallization.[5] However, this method often requires more process development to identify a suitable resolving agent and crystallization conditions, and the resolving agent needs to be recovered to make the process economical.

Q3: What protecting groups are suitable for the amine and carboxylic acid functionalities if I need to perform further chemical transformations?

A3: Standard amino acid protecting groups are applicable here.

  • Amine Protection: The tert-butoxycarbonyl (Boc) group is widely used and is stable to many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.[] The benzyloxycarbonyl (Cbz) group is another option, which is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

  • Carboxylic Acid Protection: The carboxylic acid can be converted to a simple ester, such as a methyl or ethyl ester, which can be hydrolyzed under acidic or basic conditions.

Q4: How can I monitor the progress of each reaction step effectively on a larger scale?

A4: Reliable in-process controls (IPCs) are crucial for a successful scale-up.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of most steps.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the consumption of starting materials and the formation of products and impurities. Chiral HPLC can be used to monitor the enantiomeric excess during the resolution step.

  • Gas Chromatography (GC): GC can be useful for monitoring volatile starting materials or products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to confirm the identity of intermediates and the final product, as well as to assess purity.

Q5: What are the typical yields and purity I can expect for each step on a larger scale?

A5: Yields and purity can vary depending on the specific conditions and the scale of the reaction. However, as a general guide:

  • Enzymatic Resolution: Theoretical maximum yield for the desired enantiomer is 50%. In practice, yields of 40-45% with high enantiomeric excess (>98% ee) are achievable.

  • Hydrogenation: This step is typically high-yielding, often >90-95%.

  • Hydrolysis: With careful monitoring to ensure complete reaction, yields should be >90%.

  • HCl Salt Formation and Crystallization: This step is primarily a purification step, and the yield will depend on the purity of the crude amino acid. A yield of 80-90% for this final step is a reasonable target.

The overall yield for the 4-step sequence would be in the range of 25-35%. The final product should have a purity of >98% by HPLC and an enantiomeric excess of >98%.

Experimental Protocols

Protocol 1: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol is a general guideline and should be optimized for the specific enzyme used.

  • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.5).

  • To a stirred solution of the buffer, add the racemic Vince lactam to a concentration of 10-20 g/L.

  • Add the selected lactamase enzyme (the amount will depend on the specific activity of the enzyme, typically 1-5% w/w relative to the substrate).

  • Maintain the temperature at a constant, optimized value (e.g., 30°C) and monitor the reaction by chiral HPLC.

  • The reaction is complete when approximately 50% of the starting material has been consumed.

  • Extract the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane, to recover the unreacted (+)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. The hydrolyzed product will remain in the aqueous phase.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude resolved lactam. This can be purified further by recrystallization if necessary.

Protocol 2: Hydrogenation of (+)-(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one
  • In a suitable hydrogenation vessel, dissolve the resolved lactam in ethyl acetate (approx. 10-20 mL per gram of lactam).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).

  • Seal the vessel, evacuate, and backfill with hydrogen gas (or nitrogen followed by hydrogen).

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 bar).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the saturated lactam, which can often be used in the next step without further purification.

Protocol 3: Hydrolysis of (1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one
  • To the crude saturated lactam, add 6M hydrochloric acid (approx. 10 mL per gram of lactam).

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC or HPLC to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Wash the aqueous solution with an organic solvent like dichloromethane to remove any non-polar impurities.

  • The aqueous solution containing the hydrochloride salt of the amino acid can be used directly for the final crystallization step after concentration, or the free amino acid can be isolated by adjusting the pH to its isoelectric point (around pH 7) and collecting the precipitated solid. For direct crystallization of the hydrochloride, proceed to the next step.

Protocol 4: Crystallization of this compound
  • Take the aqueous solution of the amino acid hydrochloride from the previous step and concentrate it under reduced pressure to a thick oil or a solid.

  • Add isopropanol to the residue and heat gently to dissolve.

  • Allow the solution to cool slowly to room temperature. If crystallization does not occur, seeding with a small crystal can be beneficial.

  • Further cooling in an ice bath can improve the yield.

  • Collect the crystalline solid by filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.

  • Dry the product under vacuum to obtain this compound as a white crystalline solid.

StepKey Reagents/CatalystsTypical SolventTemperatureTypical Yield
Enzymatic Resolution Racemic Vince lactam, LactamasePhosphate Buffer25-35 °C40-45%
Hydrogenation Resolved Vince lactam, H₂, Pd/CEthyl AcetateRoom Temp.>90%
Hydrolysis Saturated lactam, HClWaterReflux>90%
Crystallization Amino acid HClIsopropanol0-25 °C80-90%

References

  • Taylor, S. J. C., et al. (1990). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, 10, 2747-2750.
  • Majerz, K., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4585-4594.
  • Bradley, D. M., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617.
  • Majerz, K., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Institutes of Health. [Link]

  • Assaf, Z., et al. (2014). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives.
  • Chiral Synthesis. (n.d.). PharmaCompass. [Link]

  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. (2023). ACS Omega. [Link]

  • Taylor, S. J. C., et al. (1990). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, (10), 2747-2750.
  • Assaf, Z., et al. (2015). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (2018). University of Birmingham. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids. (2018). ResearchGate. [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(25), 7862–7867.
  • De Lucchi, O., et al. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM CYCLOPENTADIENE AND CHIRAL SULFONYL CYANIDES. HETEROCYCLES, 45(9), 1745.
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Hu, X., et al. (2006). (1S,3R)-3-Ammoniocyclohexanecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5523–o5524.
  • Portoghese, P. S., & Mikhail, A. A. (1967). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Journal of Medicinal Chemistry, 10(6), 1170–1173.
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025). Hokkaido University. [Link]

  • Ring‐opening polymerization of 2‐azabicyclo‐[3][7][7]‐hept‐5‐en‐3‐one using metathesis catalysts. (2008). ResearchGate. [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. (2025). ResearchGate. [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. (1990).
  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (2022). BIP. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Aminocyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of aminocyclopentane derivatives. These molecules are crucial building blocks in pharmaceuticals, but their inherent structural flexibility and potential for multiple stereoisomers often lead to highly complex and overlapping NMR spectra. This guide is designed to provide both foundational knowledge and advanced strategies to confidently elucidate their structures.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles in analyzing aminocyclopentane NMR spectra.

Q1: My ¹H NMR spectrum of an aminocyclopentane derivative shows severe signal crowding in the aliphatic region (approx. 1.0-2.5 ppm), making it impossible to assign individual protons. What is my first step?

A: Severe signal crowding is the most frequent issue, arising from the similar chemical environments of the cyclopentane ring protons.[1] Before proceeding to more complex experiments, a simple and highly effective first step is to re-acquire the spectrum in a different deuterated solvent.[2][3] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in proton chemical shifts compared to standard solvents like chloroform-d (CDCl₃) or DMSO-d₆. This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can often resolve overlapping signals by altering the shielding of specific protons due to anisotropic effects of the aromatic ring.[2]

Q2: I've tried different solvents, but many of the methylene (CH₂) and methine (CH) signals from the cyclopentane ring are still heavily overlapped. What is the next logical step?

A: When solvent effects are insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving these issues.[2] 2D NMR spreads the spectral information across a second frequency dimension, dramatically enhancing resolution. The following experiments are indispensable:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2 or 3 bonds), helping to trace the connectivity of different spin systems within the molecule.[4] Even if signals overlap in the 1D spectrum, their cross-peaks in the COSY spectrum can be resolved.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.[2][5] Protons that overlap in the ¹H spectrum are often attached to carbons with distinct ¹³C chemical shifts, allowing them to be clearly resolved in the HSQC spectrum.[2]

Q3: My compound has two chiral centers, and I suspect I have a mixture of diastereomers. The ¹H NMR is incredibly complicated. How can I confirm this?

A: The presence of diastereomers is a very common complication. Diastereotopic protons, even within a single diastereomer, will have different chemical shifts.[6] When two diastereomers are present, you essentially have two different compounds in the tube, each with its own set of unique signals, leading to a doubled and often overlapping set of peaks.

To confirm a diastereomeric mixture:

  • Examine the ¹³C NMR Spectrum: You should see more carbon signals than expected for a single isomer.

  • Use 2D NMR: An HSQC spectrum is particularly revealing. You will often see two distinct sets of cross-peaks, each corresponding to a different diastereomer.

  • Advanced Pure Shift NMR: In cases of severe overlap, "pure shift" NMR techniques can be employed. These methods collapse the multiplets caused by proton-proton coupling into singlets, significantly increasing spectral resolution and allowing for the easier identification of distinct species.[7]

Q4: I see a broad signal that disappears when I add a drop of D₂O to my NMR sample. What does this indicate?

A: This is a classic test for identifying exchangeable protons. The signal corresponds to the amine (-NH₂) or any hydroxyl (-OH) protons present in your molecule.[3] The deuterium from the D₂O exchanges with these protons, and since deuterium is not observed in a standard ¹H NMR experiment, the signal disappears. These signals are often broad and may not show clear coupling.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows for tackling more persistent and complex spectral interpretation challenges.

Guide 1: Deciphering Complex Coupling Patterns and Stereochemistry

The non-planar, flexible nature of the cyclopentane ring leads to a complex array of vicinal (³J) coupling constants that are highly dependent on the dihedral angle between coupled protons.[9][10][11][12] This can be leveraged to determine relative stereochemistry.

The Problem: You have assigned the proton and carbon signals using COSY and HSQC, but the stereochemical relationship between substituents (e.g., cis vs. trans) is unclear. The coupling constants in the 1D spectrum are difficult to extract due to overlapping multiplets.

Workflow for Stereochemical Assignment:

G cluster_0 Data Acquisition & Initial Analysis cluster_1 Stereochemistry Determination A Acquire High-Resolution 1D ¹H Spectrum B Acquire 2D COSY and HSQC A->B C Initial Assignment of Proton Spin Systems B->C D Acquire 2D NOESY or ROESY Spectrum C->D E Identify Through-Space Correlations (Cross-Peaks) D->E G Correlate NOE Data with Coupling Constants E->G F Acquire Quantitative J-Resolved Spectroscopy (Optional, for precise J values) F->G H Propose Relative Stereochemistry G->H

Caption: Workflow for determining relative stereochemistry.

Step-by-Step Protocol:

  • Acquire High-Quality 2D NOESY or ROESY Spectra: These experiments are crucial as they detect protons that are close to each other in space, irrespective of bonding.[2][6]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Best for small molecules that tumble rapidly in solution.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often better for intermediate-sized molecules where the NOE effect might be close to zero.

  • Analyze NOE/ROE Cross-Peaks: A cross-peak between two protons indicates they are spatially proximate (typically < 5 Å apart).[6] For a substituted cyclopentane, a strong NOE between a substituent's proton and a ring proton can establish their relative orientation. For example, an NOE between the amino group proton (or a proton on a substituent attached to the nitrogen) and a proton on another substituent can indicate a cis relationship.

  • Extract Coupling Constants (J-values): While challenging, J-values provide invaluable geometric information.

    • Karplus Relationship: The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle. Generally, trans protons on a cyclopentane ring often exhibit larger coupling constants (typically 7-9 Hz) than cis protons (typically 2-5 Hz), but this is highly dependent on the ring's conformation.[13][14]

    • Advanced Experiments: If multiplets are too complex, consider experiments like J-resolved spectroscopy, which separates chemical shifts and coupling constants into two different dimensions.

  • Synthesize the Data: Combine the through-space information from NOESY/ROESY with the through-bond dihedral angle information from coupling constants to build a self-consistent 3D model of the molecule's relative stereochemistry.

Guide 2: Leveraging Computational Chemistry for Spectral Assignment

When experimental data alone is insufficient, particularly for complex diastereomers or conformationally flexible systems, computational methods can provide predictive power.

The Problem: You have multiple possible isomers, and even with a full suite of 2D NMR data, the assignments are ambiguous.

Workflow for Computational Validation:

G A Propose Putative Structures (Isomers) B Perform Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) A->B C Calculate NMR Shielding Tensors (e.g., GIAO-DFT) B->C D Convert Shielding Tensors to Chemical Shifts (δ) C->D E Compare Calculated δ with Experimental δ D->E F Assign Structure Based on Best Correlation E->F

Caption: Computational workflow for NMR assignment validation.

Step-by-Step Protocol:

  • Propose Candidate Structures: Based on your synthetic route and other analytical data, draw all possible stereoisomers.

  • Geometry Optimization: For each candidate structure, perform a geometry optimization using Density Functional Theory (DFT). A common and effective method is using the B3LYP functional with a basis set like 6-311G(d,p).[15] This step finds the lowest energy conformation of the molecule.

  • NMR Calculation: Using the optimized geometry, calculate the NMR shielding constants. The Gauge-Including Atomic Orbital (GIAO) method is the standard for this.[16][17]

  • Predict Chemical Shifts: The calculated absolute shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS).[18]

  • Compare and Correlate: Compare the predicted ¹H and ¹³C chemical shifts for each candidate isomer with your experimental data. The isomer whose calculated spectrum most closely matches the experimental one is the most likely correct structure.[15][16] This method can be remarkably accurate for resolving ambiguities.[18]

Part 3: Data Interpretation Tables

Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges for Aminocyclopentane Derivatives

Proton TypeTypical Chemical Shift (ppm)Notes
Cyclopentane CH₂/CH (unsubstituted)1.2 - 2.0Highly prone to overlap.[19]
CH-N (Methine attached to Nitrogen)2.5 - 3.5Deshielded by the electronegative nitrogen atom.
CH-X (X = O, Halogen)3.5 - 4.5Further deshielded depending on electronegativity.
NH₂ (Amine)1.0 - 5.0 (highly variable)Often broad; position is concentration and solvent dependent. Disappears with D₂O shake.[3]

Table 2: Key 2D NMR Experiments and Their Primary Application

ExperimentCorrelation TypePrimary Use Case for Aminocyclopentanes
COSY ¹H ↔ ¹H (J-coupled)Tracing proton-proton connectivity around the ring.[20]
HSQC ¹H ↔ ¹³C (¹JCH)Resolving overlapping ¹H signals via the attached ¹³C.[2]
HMBC ¹H ↔ ¹³C (²JCH, ³JCH)Connecting different spin systems across quaternary carbons or heteroatoms.
NOESY/ROESY ¹H ↔ ¹H (Through-space)Determining relative stereochemistry (cis vs. trans).[6]

By systematically applying these troubleshooting steps, from simple solvent changes to advanced 2D NMR and computational modeling, researchers can confidently navigate the complexities of aminocyclopentane NMR spectra to achieve accurate structural elucidation.

References

  • Benchchem. Troubleshooting overlapping peaks in the NMR spectrum of cycloartane triterpenoids.
  • University of Rochester. Troubleshooting 1H NMR Spectroscopy.
  • JEOL.
  • ACS Publications. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • Benchchem.
  • Longdom Publishing. Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
  • Chemistry LibreTexts.
  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
  • SciSpace.
  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling.
  • ACS Publications.
  • MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.
  • NIH. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • ResearchGate.
  • Chemistry Stack Exchange. Why are the calculated NMR values on the DFT & GIAO level of cyclopentane-1,3-dione so far off?
  • Harned Research Group. NMR and Stereochemistry.
  • Organic Chemistry D
  • Manchester NMR Methodology Group.
  • Chemistry LibreTexts.
  • NMR Challenge. Tutorial.

Sources

Validation & Comparative

A Comparative Analysis of (1S,3R)- and (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: Unraveling the Stereochemical Dictates of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise stereochemistry of a molecule is not a trivial detail but a fundamental determinant of its biological activity. This guide provides an in-depth comparison of the enantiomeric pair, (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride and its (1R,3S)-isomer. These conformationally restricted analogues of γ-aminobutyric acid (GABA) serve as compelling examples of how a subtle change in three-dimensional structure can profoundly impact interaction with biological targets.

While direct comparative data across all potential targets is not exhaustively available in public literature, this guide synthesizes the existing experimental evidence, draws logical inferences from structurally related compounds, and provides detailed protocols for researchers to conduct their own comparative studies.

The Critical Role of Stereochemistry: Lessons from a Dicarboxylic Analogue

Before delving into the specifics of the title compounds, it is instructive to consider the case of a closely related pair of stereoisomers: (1S,3R)- and (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD). Research on these compounds unequivocally demonstrates the principle of stereoselective activity. Studies have shown that (1S,3R)-ACPD is a potent and efficacious agonist at metabotropic glutamate receptors (mGluRs).[1] In stark contrast, the (1R,3S)-ACPD isomer is significantly less potent and selective at these same receptors.[1] This precedent underscores the high degree of spatial discrimination exhibited by neuronal receptors and establishes a strong expectation that the monocarboxylic acid analogues will exhibit similar stereoselectivity.

Comparative Biological Activity: Focus on the GABAergic System

As constrained analogues of GABA, the primary inhibitory neurotransmitter in the central nervous system, the most logical and investigated targets for 3-aminocyclopentanecarboxylic acid isomers are GABA receptors and transporters.

GABAC Receptor Activity: A Clear Distinction

Direct comparative studies on the enantiomers of cis-3-aminocyclopentanecarboxylic acid (CACP) have been conducted on human homomeric ρ1 and ρ2 GABAC receptors. A crucial step in interpreting this data is correlating the optical rotation with the absolute configuration. It has been established that the dextrorotatory enantiomer, designated as (+), corresponds to the (1S,3R) absolute configuration.[2]

The study by Chebib et al. (2001) revealed that both enantiomers act as partial agonists at GABAC receptors, but with a clear difference in potency.[3]

Table 1: Comparative Activity of cis-3-Aminocyclopentanecarboxylic Acid Enantiomers at GABAC Receptors

Compound DesignationAbsolute ConfigurationTargetActivity (EC50 in µM)Efficacy (Relative to GABA)
(+)-CACP(1S,3R)ρ1 GABAC26.1 ± 1.1Partial Agonist
ρ2 GABAC20.1 ± 2.1Partial Agonist
(-)-CACP(1R,3S)ρ1 GABAC78.5 ± 3.5Partial Agonist
ρ2 GABAC63.8 ± 23.3Partial Agonist

Data sourced from Chebib et al., British Journal of Pharmacology, 2001.[3]

The data clearly indicates that the (1S,3R)-isomer is approximately 3-fold more potent than the (1R,3S)-isomer at both ρ1 and ρ2 GABAC receptors. This provides direct experimental evidence for the stereoselective recognition of these ligands at this specific receptor subtype.

GABAA and GABAB Receptor Activity: An Area for Further Investigation

The differential interaction of stereoisomers with various GABA receptor subtypes is a well-established phenomenon. For instance, studies on isomers of baclofen and 3-hydroxy-4-aminobutyric acid have shown distinct stereoselectivities for GABAA and GABAB receptor sites.[5] This highlights the necessity for empirical testing to fully characterize the pharmacological profile of each isomer.

GABA Transporter (GAT) Inhibition: A Hypothesized Target

The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs), making them a key target for modulating GABAergic neurotransmission.[6] While it is plausible that the 3-aminocyclopentanecarboxylic acid isomers interact with GATs, there is a lack of direct comparative studies detailing their inhibitory potency (e.g., IC50 values) against the different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

Given that these compounds are constrained analogues of GABA, their potential as substrates or inhibitors for GATs warrants investigation. The provided experimental protocols will enable researchers to pursue this line of inquiry.

Experimental Protocols for Comparative Analysis

To empower researchers to fill the existing knowledge gaps, this guide provides detailed, step-by-step methodologies for key in vitro assays. The causality behind experimental choices is explained to ensure robust and reproducible data generation.

Protocol 1: GABAA Receptor Radioligand Binding Assay

This protocol determines the binding affinity of the test compounds for the GABAA receptor by measuring their ability to displace a radiolabeled ligand, such as [³H]Muscimol.

Diagram 1: Workflow for GABAA Receptor Radioligand Binding Assay

GABAA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Cerebral Cortex prep2 Centrifuge (Low Speed) to remove nuclei prep1->prep2 prep3 Centrifuge Supernatant (High Speed) prep2->prep3 prep4 Wash Pellet (Multiple Times) to remove endogenous GABA prep3->prep4 prep5 Resuspend Final Pellet in Binding Buffer prep4->prep5 prep6 Determine Protein Concentration prep5->prep6 assay1 Incubate Membranes with: 1. [3H]Muscimol 2. Test Compound (Isomer) 3. Buffer prep6->assay1 assay3 Incubate at 4°C assay1->assay3 assay2 Set up Controls: - Total Binding (no inhibitor) - Non-specific Binding (+ excess GABA) assay2->assay3 assay4 Terminate by Rapid Filtration (Glass Fiber Filters) assay3->assay4 assay5 Wash Filters to remove unbound radioligand assay4->assay5 analysis1 Quantify Radioactivity (Liquid Scintillation Counting) assay5->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Generate Competition Curves and Calculate IC50/Ki analysis2->analysis3

Caption: Workflow for determining GABAA receptor binding affinity.

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebral cortices in ice-cold 0.32 M sucrose buffer.[7][8]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[7]

    • Collect the supernatant and centrifuge at 20,000-50,000 x g for 20-30 minutes at 4°C to pellet the crude synaptic membranes.[7][9]

    • To remove endogenous GABA, which would interfere with the assay, wash the pellet multiple times by resuspending in ice-cold 50 mM Tris-HCl buffer (pH 7.4) followed by centrifugation.[8][9] This step is critical for obtaining a clean signal.

    • Resuspend the final pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate or individual tubes, set up the assay in triplicate. For each test compound concentration: add 50 µL of test compound dilution, 50 µL of [³H]Muscimol (final concentration ~1-5 nM), and 100 µL of the membrane preparation (~100-200 µg protein).[7][8]

    • Controls are essential for data interpretation:

      • Total Binding: Contains radioligand and membranes, but no competing compound.

      • Non-specific Binding: Contains radioligand, membranes, and a saturating concentration of unlabeled GABA (~10 µM - 10 mM) to block all specific binding.[7][8]

    • Incubate the reaction at 4°C for 45-60 minutes to reach equilibrium.[7][8]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Wash the filters rapidly with ice-cold buffer to minimize dissociation of the radioligand from the receptor.

  • Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³H]GABA Uptake Assay for GABA Transporters (GATs)

This functional assay measures the ability of the test compounds to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Diagram 2: Workflow for GABA Transporter (GAT) Uptake Assay

GAT_Uptake_Assay cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_analysis_uptake Data Analysis cell1 Culture Cells (e.g., HEK-293, N2a) cell2 Transfect cells with plasmid encoding specific GAT subtype (e.g., GAT-1, GAT-3) cell1->cell2 cell3 Plate cells in scintillating microplates or standard plates cell2->cell3 uptake1 Wash cells with Uptake Buffer cell3->uptake1 uptake2 Pre-incubate cells with test compound (Isomer) or vehicle uptake1->uptake2 uptake3 Initiate uptake by adding [3H]GABA uptake2->uptake3 uptake4 Incubate for a short period (e.g., 3-20 min) at RT or 37°C uptake3->uptake4 uptake5 Terminate uptake by rapidly washing with ice-cold buffer uptake4->uptake5 analysis_u1 Lyse cells and measure intracellular radioactivity (Scintillation Counting) uptake5->analysis_u1 analysis_u3 Calculate specific uptake and % inhibition for each isomer analysis_u1->analysis_u3 analysis_u2 Determine non-specific uptake (using a potent GAT inhibitor like Tiagabine) analysis_u2->analysis_u3 analysis_u4 Generate dose-response curves and calculate IC50 values analysis_u3->analysis_u4

Caption: Workflow for determining GABA transporter inhibition.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as HEK-293 or N2a cells, in appropriate media.[10]

    • Transiently or stably transfect the cells with a plasmid encoding the human or rat GAT subtype of interest (e.g., GAT-1).[10][11] The choice of cell line can influence the kinetic parameters, so consistency is key.[11]

    • Plate the transfected cells into 24- or 96-well plates and allow them to adhere and express the transporter (typically 24-48 hours).

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered to pH 7.4.

    • Pre-incubate the cells for 10-20 minutes with various concentrations of the (1S,3R) or (1R,3S) isomer. Include a vehicle control (for 100% activity) and a control with a known potent GAT inhibitor (e.g., Tiagabine for GAT-1) to determine non-specific uptake.[12]

    • Initiate the uptake by adding [³H]GABA at a concentration near its Km for the specific transporter (e.g., ~10 µM for GAT-1).[12]

    • Incubate for a predetermined time (e.g., 3-20 minutes) at room temperature or 37°C. It is crucial that this incubation is within the linear range of uptake over time.[10]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.

  • Data Analysis:

    • Lyse the cells in the wells using a lysis buffer or distilled water.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

    • Calculate the specific uptake for each condition by subtracting the non-specific uptake from the total uptake.

    • Express the data as a percentage of the specific uptake in the vehicle-treated control.

    • Plot the percentage of uptake versus the log concentration of the inhibitor and use non-linear regression to determine the IC50 value for each isomer.

Conclusion and Future Directions

The available evidence strongly indicates that the biological activity of 3-aminocyclopentanecarboxylic acid is stereochemically dependent. The (1S,3R)-enantiomer is a more potent partial agonist at human GABAC receptors than its (1R,3S)-counterpart. This finding, combined with the pronounced stereoselectivity observed for the analogous dicarboxylic acid (ACPD) at mGluRs, builds a compelling case for the differential activity of these isomers.

This guide provides the necessary framework and detailed protocols for researchers to expand upon these findings. A comprehensive comparative analysis of the (1S,3R) and (1R,3S) isomers at GABAA and GABAB receptors, as well as across all four GABA transporter subtypes, is a critical next step. Such studies will not only provide a more complete pharmacological profile of these valuable research compounds but also contribute to a deeper understanding of the structure-activity relationships that govern ligand recognition at GABAergic targets. This knowledge is paramount for the rational design of novel, selective therapeutic agents for a range of neurological and psychiatric disorders.

References

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Cularine at the GABAA Receptor.
  • Enna, S. J., & Möhler, H. (2007). The GABAA Receptors. Humana Press.
  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94.
  • Heaulme, M., et al. (1986). Characterization of the binding of [3H]muscimol to GABAA receptors in rat brain membranes. Journal of Neurochemistry, 47(3), 898-903.
  • BenchChem. (2025). Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603.
  • Schousboe, A. (2003). A homogeneous assay to assess GABA transporter activity. Methods in Molecular Biology, 217, 185-191.
  • Scholze, P., et al. (2009). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Neurochemical Research, 34(1), 19-27.
  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521.
  • Watkins, J. C., & Collingridge, G. L. (Eds.). (1994). The mGluRs. Humana Press.
  • Kvist, T., et al. (2013). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. Neurochemical Research, 38(1), 134-143.
  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1513–1520.
  • Henn, F. A., & Hamberger, A. (1971). Glial cell function: uptake of transmitter substances. Proceedings of the National Academy of Sciences, 68(11), 2686-2690.
  • Korkhov, V. M., et al. (2005). Oligomerization of the γ-Aminobutyric Acid Transporter-1 Is Driven by an Interplay of Polar and Hydrophobic Interactions in Transmembrane Helix II. Journal of Biological Chemistry, 280(49), 40825-40833.
  • Adkins, E. M., et al. (2001). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. Journal of Biological Chemistry, 276(45), 41560-41568.
  • Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 12(19), 2213-2226.
  • Wikipedia. (2024). Absolute configuration. Retrieved from [Link]

  • Falch, E., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903.
  • Li, G., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347.
  • Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Retrieved from [Link]

  • Sieghart, W., & Savić, M. M. (2018). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 23(10), 2647.
  • Bowery, N. G., et al. (1976). Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid.
  • Wikipedia. (2024). Optical rotation. Retrieved from [Link]

  • Duke, R. K., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Neurochemical Research, 34(9), 1698-1703.
  • PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

  • Al-Kuraishy, H. M., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders.
  • Thoreson, W. B., & Ulphani, J. S. (1996). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)
  • LibreTexts Chemistry. (2023). 5.3: Optical Activity. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis for Researchers: (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride vs. Gabapentin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Development Professionals

Executive Summary

In the landscape of neuromodulatory compounds, both (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride and gabapentin present intriguing, yet divergent, profiles. Gabapentin is a widely prescribed therapeutic for neuropathic pain and epilepsy, with a well-characterized mechanism of action centered on the α2δ-1 subunit of voltage-gated calcium channels. In stark contrast, (1S,3R)-3-Aminocyclopentanecarboxylic acid, a selective metabotropic glutamate receptor agonist, demonstrates a preclinical profile that suggests a primary utility as a pharmacological tool for research rather than a direct therapeutic alternative to gabapentin. Notably, preclinical evidence indicates that direct central administration of (1S,3R)-3-Aminocyclopentanecarboxylic acid can induce seizures, a significant point of differentiation from the anticonvulsant properties of gabapentin. This guide provides a comprehensive comparison of their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate them, offering a critical perspective for researchers in the field.

Introduction: Two Structurally Related Compounds with Divergent Paths

This compound, a cyclic amino acid analog, has primarily been utilized in research settings to probe the function of metabotropic glutamate receptors (mGluRs). Its rigid structure provides specificity for certain receptor subtypes, making it a valuable tool for elucidating the roles of these receptors in neuronal signaling.

Gabapentin, another amino acid derivative, was initially synthesized as a GABA analog. However, its therapeutic efficacy is not mediated by direct interaction with GABA receptors but through its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels[1]. This interaction underpins its clinical success in managing neuropathic pain and partial seizures[1].

This guide will delve into a detailed comparison of these two compounds, focusing on their distinct mechanisms of action and the resulting differences in their preclinical efficacy for neuropathic pain and epilepsy.

Mechanism of Action: A Tale of Two Receptors

The fundamental difference in the efficacy of these two molecules lies in their distinct molecular targets.

This compound is a potent and selective agonist for group I and group II metabotropic glutamate receptors (mGluRs)[2][3]. These G-protein coupled receptors modulate synaptic transmission and neuronal excitability throughout the central nervous system. Activation of mGluRs can lead to a variety of downstream effects, including the mobilization of intracellular calcium stores. It is this mechanism that is thought to underlie the observed pro-convulsant effects when administered directly into the brain[4].

Gabapentin , on the other hand, exerts its therapeutic effects by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels[1]. This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters such as glutamate and substance P. This reduction in neuronal hyperexcitability is the cornerstone of its analgesic and anticonvulsant properties.

cluster_0 (1S,3R)-3-Aminocyclopentanecarboxylic acid cluster_1 Gabapentin a Metabotropic Glutamate Receptor (mGluR) b G-protein activation a->b c Second Messenger Cascade (e.g., IP3, DAG) b->c d Modulation of Neuronal Excitability c->d e α2δ-1 Subunit of Voltage-Gated Calcium Channel f Reduced Calcium Channel Trafficking e->f g Decreased Neurotransmitter Release (e.g., Glutamate) f->g h Reduced Neuronal Hyperexcitability g->h

Figure 1: Simplified signaling pathways of (1S,3R)-3-Aminocyclopentanecarboxylic acid and Gabapentin.

Comparative Preclinical Efficacy

Neuropathic Pain

Gabapentin has demonstrated significant efficacy in various preclinical models of neuropathic pain, such as the Chung model (spinal nerve ligation)[3]. In these models, gabapentin consistently reduces behavioral signs of mechanical allodynia and thermal hyperalgesia.

For (1S,3R)-3-Aminocyclopentanecarboxylic acid, while other mGluR agonists have shown some analgesic properties in preclinical pain models, there is a lack of robust data supporting its efficacy[5][6][7]. The focus of research on this compound has been its utility in understanding mGluR function rather than its therapeutic potential for pain.

CompoundPreclinical ModelKey Efficacy Finding
Gabapentin Chung Model (Spinal Nerve Ligation)Dose-dependent reduction in mechanical allodynia and thermal hyperalgesia
Chronic Constriction Injury (CCI)Attenuation of neuropathic pain behaviors
(1S,3R)-3-Aminocyclopentanecarboxylic acid HCl VariousLimited to no published data on analgesic efficacy in standardized models
Epilepsy

Gabapentin is an established anticonvulsant, effective in reducing seizure frequency in preclinical models such as the Maximal Electroshock Seizure (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures[8][9].

Conversely, intracerebral administration of (1S,3R)-3-Aminocyclopentanecarboxylic acid has been shown to induce limbic seizures in a dose-dependent manner in mice[4]. This pro-convulsant effect starkly contrasts with the therapeutic action of gabapentin and underscores its unsuitability as an anticonvulsant.

CompoundPreclinical ModelKey Efficacy Finding
Gabapentin Maximal Electroshock Seizure (MES)Protection against tonic-clonic seizures
Pentylenetetrazole (PTZ) Seizure ModelEfficacy against clonic seizures
(1S,3R)-3-Aminocyclopentanecarboxylic acid HCl Intracerebral Injection (Mouse)Induction of limbic seizures

Experimental Protocols

To provide a practical context for the evaluation of compounds like gabapentin and (1S,3R)-3-Aminocyclopentanecarboxylic acid, we outline the methodologies for key preclinical assays.

Chung Model of Neuropathic Pain (Spinal Nerve Ligation)

This widely used model induces mechanical allodynia and thermal hyperalgesia, mimicking key symptoms of neuropathic pain in humans.

Procedure:

  • Anesthesia: The rat is anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Exposure: A dorsal midline incision is made to expose the L4-L6 vertebrae. The L6 transverse process is removed to expose the L4 and L5 spinal nerves.

  • Ligation: The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture[10][11].

  • Closure: The muscle and skin are closed in layers.

  • Behavioral Testing: Following a recovery period, pain behaviors are assessed using tests such as the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.

a Anesthesia and Surgical Preparation b Exposure of L4-L6 Spinal Nerves a->b c Ligation of L5 and L6 Spinal Nerves b->c d Wound Closure and Recovery c->d e Behavioral Assessment (von Frey, Hot Plate) d->e

Sources

A Comparative Guide to GABA-B Receptor Binding: (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride vs. Baclofen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuroscience research, the γ-aminobutyric acid (GABA) system is a cornerstone of inhibitory neurotransmission, playing a critical role in regulating neuronal excitability throughout the central nervous system.[1][2] Among the key players in this system are the GABA-B receptors, a class of G protein-coupled receptors (GPCRs) that mediate slow and sustained inhibitory effects.[1][3] These receptors are significant targets for drug development, implicated in conditions ranging from muscle spasticity to anxiety and addiction.[2][4]

This guide provides a head-to-head comparison of two essential ligands for the GABA-B receptor: Baclofen , the prototypical agonist, and (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride (hereafter referred to as CAMP), a selective antagonist. While both compounds target the same receptor, their opposing mechanisms of action provide distinct tools for probing receptor function and developing novel therapeutics. We will delve into their binding characteristics, supported by a detailed, field-proven experimental protocol for a competitive radioligand binding assay.

Compound Profiles: An Agonist vs. an Antagonist

Baclofen: The Archetypal Agonist

Baclofen is a structural analog of GABA that effectively crosses the blood-brain barrier.[4][5][6] As a selective GABA-B receptor agonist, it mimics the action of endogenous GABA.[6][7] Upon binding, baclofen activates the receptor, initiating a downstream signaling cascade through Gi/o proteins.[1][8] This activation leads to the inhibition of adenylyl cyclase and modulation of ion channels, specifically inhibiting presynaptic voltage-gated Ca2+ channels and activating postsynaptic K+ channels.[1][8] The cumulative effect is a reduction in neurotransmitter release and neuronal hyperpolarization, resulting in decreased neuronal excitability and its well-established clinical use as a muscle relaxant.[5][7][8]

This compound (CAMP): The Selective Antagonist

In contrast, CAMP acts as a competitive antagonist at the GABA-B receptor. While its structural features allow it to bind to the same orthosteric site as agonists like GABA and baclofen, it does not induce the conformational change required for receptor activation.[9][10] Instead, it occupies the binding site, effectively blocking agonists from binding and preventing the initiation of the inhibitory signaling cascade. This "silent" binding makes CAMP an invaluable research tool for isolating and studying the physiological roles of the GABA-B receptor system.

Head-to-Head at the Receptor: A Comparative Binding Analysis

To quantitatively compare the interaction of these two compounds with the GABA-B receptor, a competitive radioligand binding assay is the gold standard. This technique allows for the determination of the binding affinity of unlabeled compounds (the "competitors," i.e., baclofen and CAMP) by measuring how effectively they displace a radiolabeled ligand from the receptor.

Experimental Workflow

The overall process can be visualized as a multi-step workflow, from preparing the receptor source to analyzing the final binding data.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Membrane Preparation (e.g., Rat Cortical Tissue) Assay_Setup 2. Assay Incubation - Receptor Membranes - Radioligand ([3H]-CGP54626) - Competitor (Baclofen or CAMP) Membrane_Prep->Assay_Setup Termination 3. Termination & Filtration (Separate Bound/Free Ligand) Assay_Setup->Termination Counting 4. Scintillation Counting (Quantify Radioactivity) Termination->Counting Analysis 5. Data Analysis (IC50 → Ki Calculation) Counting->Analysis G cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits K_Channel K+ Channel G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP Ca_in Ca2+ Influx Ca_Channel->Ca_in Inhibition Neuronal Inhibition Ca_Channel->Inhibition K_out K+ Efflux K_Channel->K_out K_Channel->Inhibition Baclofen Baclofen (Agonist) Baclofen->GABAB_R Binds & Activates CAMP CAMP (Antagonist) CAMP->GABAB_R Binds & Blocks ATP ATP ATP->AC

Caption: Opposing actions of Baclofen and CAMP on GABA-B signaling.

Conclusion and Future Directions

This guide has detailed the contrasting profiles of the GABA-B agonist baclofen and the antagonist this compound. Through a competitive binding assay, we can precisely quantify their high-affinity interactions with the receptor. While baclofen serves as a valuable therapeutic for conditions like spasticity, the antagonist CAMP is an indispensable tool for researchers to dissect the complex roles of the GABA-B system in health and disease. [4][6]Understanding these fundamental agonist-antagonist relationships at the receptor level is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)? Dr.Oracle.
  • Enzyme Inhibitor Terms and Calcul
  • Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. PubMed.
  • What is the mode of action of baclofen? Dr.Oracle.
  • How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube.
  • Schematic representation of the signaling pathway mediated by GABA B...
  • GABA B receptors: Structure, functions, and clinical implic
  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-medi
  • A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. PMC.
  • Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. Benchchem.
  • Ki, IC50, & the Cheng-Prusoff equ
  • determination of KB or Ki from IC50.
  • Exploring the Binding Mechanism of GABAB Receptor Agonists and Antagonists through in Silico Simulations.
  • Exploring the Binding Mechanism of GABA B Receptor Agonists and Antagonists through in Silico Simul
  • The GABA B agonist baclofen mediates inhibition of / and excitation of...
  • Characterization of GABA Receptors. PMC - PubMed Central.
  • Characteristics of GABAB receptor binding sites on r
  • GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
  • The GABAB Receptor—Structure, Ligand Binding and Drug Development. PMC.

Sources

A Comparative Guide to the Structure-Activity Relationship of Aminocyclopentanecarboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with high specificity and efficacy is perpetual. Among the vast arsenal of molecular scaffolds, cyclic amino acids have garnered significant attention due to their inherent conformational rigidity. This rigidity is not a limitation but rather a powerful tool, allowing for the precise spatial orientation of pharmacophoric groups, which is paramount for selective molecular recognition by biological targets. Aminocyclopentanecarboxylic acids (ACPAs) are a prominent class of such conformationally constrained building blocks. The five-membered ring of ACPAs provides a robust framework that, depending on the substitution pattern and stereochemistry, can mimic peptide turns or present functional groups in well-defined vectors, leading to potent and selective biological activity.

The stereochemical arrangement of the amino and carboxylic acid moieties on the cyclopentane ring gives rise to a set of distinct stereoisomers. These are not mere chemical curiosities; they are, in essence, different molecules from a biological perspective. The subtle yet profound differences in their three-dimensional architecture can dramatically alter their binding affinity and efficacy at receptors and enzymes. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the structure-activity relationships (SAR) of aminocyclopentanecarboxylic acid stereoisomers. We will delve into their differential effects on various biological targets, supported by experimental data, and provide detailed protocols for the assays used to evaluate their activity. Our aim is to offer a comprehensive resource that not only presents what is known but also explains the underlying principles, thereby empowering you to make more informed decisions in your drug discovery endeavors.

The Stereoisomers of Aminocyclopentanecarboxylic Acid: A Conformational Perspective

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two principal puckered conformations: the "envelope" (E) and the "twist" (T) forms. This conformational preference is influenced by the substituents on the ring. For 1,2-disubstituted aminocyclopentanecarboxylic acids, the four stereoisomers are (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The trans isomers are (1R,2R) and (1S,2S), while the cis isomers are (1R,2S) and (1S,2R).

The relative orientation of the amino and carboxyl groups is dictated by the stereochemistry and the ring's pucker. For instance, in the cis-isomer, both substituents can be in equatorial positions in an envelope conformation, which is generally energetically favorable. In contrast, for the trans-isomer, one substituent may be forced into a higher-energy axial or isoclinal position.[1] These conformational nuances are critical as they determine the distances and angles between the key functional groups that interact with the biological target.

cluster_isomers 2-Aminocyclopentanecarboxylic Acid Stereoisomers cluster_conformations Cyclopentane Ring Pucker isomers (1R,2R)-trans (1S,2S)-trans (1R,2S)-cis (1S,2R)-cis envelope Envelope (E) isomers->envelope influences twist Twist (T) isomers->twist influences

Caption: Stereoisomers and conformational puckering of the cyclopentane ring.

Comparative Biological Activities: A Tale of Two Stereoisomers

The biological activity of ACPA-containing molecules can be exquisitely sensitive to their stereochemistry. Below, we compare the activities of different stereoisomers across two distinct biological targets.

Opioid Receptor Ligands: The Importance of Spatial Arrangement

The morphiceptin peptide (Tyr-Pro-Phe-Pro-NH₂) is a selective µ-opioid receptor agonist. When the proline at position two is replaced with stereoisomers of 2-aminocyclopentanecarboxylic acid (Ac5c), a clear SAR emerges. The biological activity is critically dependent on the configuration of the Ac5c residue.[2]

AnalogAc5c Stereoisomerµ-Opioid Receptor Activity (IC50, nM)δ-Opioid Receptor Activity (IC50, nM)
1 (R,S)-cis25 ± 3>10,000
2 (S,R)-cis>10,000>10,000
3 (S,S)-trans>10,000>10,000
4 (R,R)-trans>10,000>10,000

Data adapted from reference[2].

The stark difference in activity between the (R,S)-cis and the other isomers is striking. Conformational analysis reveals that the (R,S)-cis isomer orients the N-terminal tyrosine and the phenylalanine at position three in a manner that is conducive to binding at the µ-opioid receptor. In contrast, the other isomers adopt conformations where these aromatic residues are too close, preventing effective receptor engagement.[3]

cluster_active Bioactive Conformation cluster_inactive Inactive Conformation active (R,S)-cis-Ac5c receptor µ-Opioid Receptor active->receptor Binds inactive (S,R), (S,S), (R,R)-Ac5c no_binding No Binding inactive->no_binding

Caption: Stereochemistry dictates opioid receptor binding.

MraY Inhibitors: Targeting Bacterial Cell Wall Synthesis

MraY is an essential bacterial enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. As such, MraY is an attractive target for novel antibiotics. Cyclopentane-based analogues of the natural product muraymycin have been synthesized and evaluated as MraY inhibitors.

CompoundDescriptionMraY Inhibition (IC50, µM)
10 Cyclopentane core, no lipophilic side chain340 ± 42
11 Cyclopentane core, no lipophilic side chain500 ± 69
20 (JH-MR-23) Cyclopentane core with lipophilic side chain75 ± 9

Data adapted from reference[4].

While this study did not perform a systematic comparison of all stereoisomers, it clearly demonstrates the importance of the appended side chain for activity. The cyclopentane core serves as a rigid scaffold to present the key interacting moieties, and the addition of a lipophilic side chain significantly enhances the inhibitory potency against MraY.[4][5] This highlights that while the core stereochemistry is crucial, the overall activity is a composite of the contributions from all parts of the molecule.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the reproducibility and validity of SAR studies, robust and well-defined experimental protocols are essential. Here, we provide detailed methodologies for key assays.

Protocol 1: Opioid Receptor Binding Assay (Competitive Displacement)

This assay determines the affinity of a test compound for the opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Radioligand: [³H]DAMGO (a selective µ-opioid agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Test compounds (ACPA-containing peptides) at various concentrations.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-µ-opioid receptor cells to confluency.

    • Harvest the cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer to the total binding wells, 50 µL of 10 µM naloxone to the non-specific binding wells, and 50 µL of test compound dilutions to the competition wells.

    • Add 50 µL of [³H]DAMGO (at a final concentration approximately equal to its Kd) to all wells.

    • Add 100 µL of the membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg) to all wells.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up 96-well plate (Total, Non-specific, Competition) prepare_membranes->setup_assay add_radioligand Add Radioligand setup_assay->add_radioligand add_membranes Add Membranes add_radioligand->add_membranes incubate Incubate add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: MraY Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of MraY activity by monitoring the change in fluorescence of a dansylated substrate.

Materials:

  • Purified MraY enzyme.

  • Assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.05% Triton X-100.

  • Substrate 1: Dansylated UDP-MurNAc-pentapeptide.

  • Substrate 2: Undecaprenyl phosphate.

  • Test compounds at various concentrations.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Assay Setup:

    • In the 96-well plate, add 2 µL of test compound dilutions or DMSO (for control) to the appropriate wells.

    • Add 48 µL of a solution containing the purified MraY enzyme in assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 50 µL of a solution containing the dansylated UDP-MurNAc-pentapeptide and undecaprenyl phosphate in assay buffer to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Plot the percentage of MraY activity against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression.

Synthesis of Aminocyclopentanecarboxylic Acid Stereoisomers: A Scalable Approach

The availability of stereochemically pure ACPAs is a prerequisite for any meaningful SAR study. A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, enabling their broader application in medicinal chemistry.[6][7]

start 2-Oxocyclopentane carboxylate reductive_amination Reductive Amination (with chiral amine) start->reductive_amination separation Diastereomer Separation reductive_amination->separation deprotection Deprotection separation->deprotection final_product Pure Stereoisomer of 2-ACPA deprotection->final_product

Caption: Key steps in the stereoselective synthesis of 2-ACPA.

Conclusion: The Decisive Role of Stereochemistry

The evidence presented in this guide unequivocally demonstrates that the biological activity of aminocyclopentanecarboxylic acid derivatives is profoundly influenced by their stereochemistry. The rigid cyclopentane scaffold, when combined with specific stereochemical arrangements of functional groups, provides a powerful platform for the design of potent and selective modulators of biological targets. The case studies of opioid receptor ligands and MraY inhibitors clearly illustrate that a change in a single chiral center can be the difference between a highly active compound and an inactive one.

As we move forward, the continued development of efficient stereoselective synthetic methods will be crucial for the full exploration of the chemical space offered by ACPAs. Furthermore, the integration of computational modeling with empirical testing will undoubtedly accelerate the design of next-generation therapeutics based on this versatile scaffold. It is our hope that this guide will serve as a valuable resource for researchers in their efforts to harness the power of stereochemistry in drug discovery.

References

  • Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. [Link]

  • Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. PubMed. [Link]

  • Synthesis of aminocyclopentane carboxylic acids.
  • A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. PubMed. [Link]

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Europe PMC. [Link]

  • Synthesis and Biological Activity of Natural Aminocyclopentitol Glycosidase Inhibitors: Mannostatins, Trehazolin, Allosamidins, and Their Analogues. PubMed. [Link]

  • Biochemical studies on 1-aminocyclopentane carboxylic acid (1962). SciSpace. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. NIH. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo efficacy comparison of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride and related compounds for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, comparative efficacy in preclinical models of neurological disorders, and detailed experimental protocols to support your research endeavors.

Introduction: A Tale of Two Rings - Cyclopentane vs. Cyclopropane Scaffolds

The quest for novel therapeutics targeting glutamate receptors has led to the exploration of cyclic amino acid analogs. Among these, aminocyclopentanecarboxylic acids and aminocyclopropanecarboxylic acids have emerged as promising scaffolds. This guide focuses on the in vivo efficacy of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD), a key research compound, and compares it with its less active stereoisomer, (1R,3S)-ACPD, and the structurally related 1-Aminocyclopropanecarboxylic acid (ACPC). While the topic specifies the hydrochloride salt of (1S,3R)-3-Aminocyclopentanecarboxylic acid, the majority of in vivo research has been conducted on its parent dicarboxylic acid, (1S,3R)-ACPD, which will be the primary focus of this guide. The hydrochloride salt is typically used to improve solubility and stability for in vivo administration, but the biological activity resides in the (1S,3R)-ACPD molecule.

These compounds primarily exert their effects through the modulation of glutamate receptor systems, which are pivotal in synaptic plasticity, learning, and memory. Dysregulation of these systems is implicated in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.

Mechanistic Overview: Targeting Glutamate Receptors

The distinct in vivo effects of these compounds are rooted in their differential interactions with glutamate receptors, primarily metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors.

(1S,3R)-ACPD is a potent agonist for Group I and Group II metabotropic glutamate receptors (mGluRs).[1] Activation of these G-protein coupled receptors initiates intracellular signaling cascades that modulate neuronal excitability and synaptic transmission.[2] Group I mGluRs (mGluR1 and mGluR5) are typically coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. Group II mGluRs (mGluR2 and mGluR3), on the other hand, are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels. This dual action allows (1S,3R)-ACPD to exert complex modulatory effects on neuronal function.

dot

Caption: Signaling pathways of (1S,3R)-ACPD via Group I and Group II mGluRs.

(1R,3S)-ACPD , the stereoisomer of (1S,3R)-ACPD, is significantly less active as an mGluR agonist.[3] However, it has been shown to be transported into astrocytes via glutamate transporters and can reduce intracellular glutamate levels by inhibiting phosphate-activated glutaminase.[3] This suggests a distinct mechanism of action that could contribute to neuroprotection by reducing glutamate availability for excitotoxicity.

1-Aminocyclopropanecarboxylic acid (ACPC) primarily acts as a partial agonist at the glycine binding site of the NMDA receptor.[4][5] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity. By acting as a partial agonist, ACPC can modulate NMDA receptor function, potentially reducing excitotoxicity under conditions of excessive glutamate release.[4][6]

In Vivo Efficacy Comparison

The following sections summarize the in vivo efficacy of (1S,3R)-ACPD, (1R,3S)-ACPD, and ACPC in preclinical models of neurological disorders.

Neuroprotection in Models of Ischemic Stroke

Cerebral ischemia, or stroke, is a leading cause of death and disability, characterized by neuronal death due to interrupted blood flow. The neuroprotective potential of these compounds has been evaluated in various in vivo models.

CompoundAnimal ModelKey Efficacy FindingsReference
(1S,3R)-ACPD Rat; Oxygen-glucose deprivation in hippocampal slicesSignificantly protected CA1 neurons in a concentration-dependent manner.[7][7]
Rat; Hypoxia in hippocampal slicesSignificantly improved recovery of field excitatory postsynaptic potentials (fEPSPs).[8][8]
(1R,3S)-ACPD Rat; Potentiation of NMDA-induced brain injuryDid not potentiate NMDA toxicity, unlike (1S,3R)-ACPD.[9][9]
ACPC Mouse; NMDA-induced hippocampal neurodegenerationReduced NMDA-induced pyramidal cell death by up to 40%.[4][4]

(1S,3R)-ACPD has demonstrated significant neuroprotective effects in in vitro and ex vivo models of ischemia.[7][8] Its ability to modulate mGluR activity likely contributes to this protection by reducing excitotoxicity and preserving synaptic function. In contrast, (1R,3S)-ACPD appears to lack the direct neuroprotective effects of its isomer in some models, and its primary mechanism may be related to reducing glutamate levels.[3][9] ACPC shows promise in reducing NMDA receptor-mediated neurotoxicity, a key pathological event in ischemic stroke.[4]

Anticonvulsant Activity

Epilepsy is characterized by recurrent seizures resulting from abnormal neuronal excitability. The modulation of glutamate signaling is a key strategy in the development of anticonvulsant therapies.

CompoundAnimal ModelKey Efficacy FindingsReference
(1S,3R)-ACPD Data not directly available in the provided search results for in vivo anticonvulsant activity.-
(1R,3S)-ACPD Data not directly available in the provided search results for in vivo anticonvulsant activity.-
ACPC Mouse; NMDA-induced convulsionsSignificantly reduced seizure induction.[4][4]

While direct comparative in vivo anticonvulsant data for all three compounds is limited in the provided results, the known mechanisms of action suggest potential. The ability of ACPC to reduce NMDA receptor function translates to a reduction in seizure activity in a relevant animal model.[4] Further research is warranted to directly compare the anticonvulsant profiles of these aminocyclopentane and aminocyclopropane derivatives.

Effects on Learning and Memory

Cognitive function, particularly learning and memory, is intricately linked to glutamatergic neurotransmission. The ability of these compounds to modulate glutamate receptors makes them interesting candidates for cognitive enhancement.

CompoundAnimal ModelKey Efficacy FindingsReference
(1S,3R)-ACPD Rat; Passive avoidance testSignificantly improved acquisition and consolidation of information.[10][10]
(1R,3S)-ACPD Data not directly available in the provided search results for effects on learning and memory.-
ACPC Rat; Novel object recognition (NOR) and attentional set-shifting tests (ASST)Inhibited memory fading in naive rats and enhanced cognitive flexibility.[11][11]

(1S,3R)-ACPD has shown positive effects on learning and memory in tasks that are affectively motivated.[10] ACPC has demonstrated pro-cognitive effects in models assessing object recognition memory and cognitive flexibility, which are dependent on the prefrontal cortex.[11] These findings highlight the potential of these compounds to modulate cognitive processes, although their efficacy may be task-dependent.

Motor Function Assessment

Assessing the impact of centrally acting compounds on motor coordination is crucial for evaluating their overall safety and therapeutic potential.

CompoundAnimal ModelKey Efficacy FindingsReference
(1S,3R)-ACPD Rat; Open-field and catalepsy testsEvoked prominent locomotor and exploratory deficits and induced moderate akinesia and rigidity.[9][9]
(1R,3S)-ACPD Data not directly available in the provided search results for motor function.-
ACPC Data not directly available in the provided search results for motor function.-

It is noteworthy that (1S,3R)-ACPD has been shown to induce motor deficits at higher doses, suggesting a potential therapeutic window that needs to be carefully considered in preclinical development.[9] The effects of (1R,3S)-ACPD and ACPC on motor function require further investigation.

Experimental Protocols

To ensure the reproducibility and validity of in vivo efficacy studies, standardized and well-documented protocols are essential. Below are detailed methodologies for key in vivo models relevant to the assessment of the compounds discussed in this guide.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

This model is widely used to mimic focal ischemic stroke in humans.

dot

Caption: Workflow for the transient Middle Cerebral Artery Occlusion (tMCAO) model.

Step-by-Step Methodology:

  • Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain its body temperature at 37°C. Place the animal in a supine position.

  • Surgical Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]

  • Vessel Ligation: Ligate the distal ECA and the CCA. Place a temporary ligature around the origin of the ICA.

  • Filament Insertion: Introduce a silicone-coated monofilament (e.g., 4-0 nylon) into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[13]

  • Occlusion: Keep the filament in place for the desired duration of ischemia (e.g., 90 minutes).

  • Reperfusion: Gently withdraw the filament to allow reperfusion of the MCA territory.[12]

  • Wound Closure and Recovery: Close the incision and allow the animal to recover from anesthesia. Provide post-operative care, including hydration and analgesia.

  • Assessment of Outcome:

    • Neurological Deficit Scoring: Evaluate motor deficits at 24 hours post-tMCAO using a standardized neurological scoring system.

    • Infarct Volume Measurement: At 48 hours, euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Kainic Acid-Induced Seizure Model in Mice

This model is used to study temporal lobe epilepsy and to evaluate the efficacy of anticonvulsant compounds.

dot

Caption: Workflow for the kainic acid-induced seizure model.

Step-by-Step Methodology:

  • Animal Preparation: Acclimatize adult male mice to the testing environment.

  • Drug Administration: Administer the test compound (e.g., this compound or related compounds) or vehicle intraperitoneally (i.p.) at a predetermined time before kainic acid injection.

  • Kainic Acid Injection: Inject kainic acid (e.g., 10-30 mg/kg, i.p.) to induce seizures.[6]

  • Behavioral Seizure Scoring: Observe the mice continuously for at least 2 hours after kainic acid injection and score the seizure severity using the Racine scale:

    • Stage 1: Immobility and mouth/facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling (loss of postural control).[5]

  • Data Analysis: Compare the latency to the first seizure, the maximal seizure stage reached, and the duration of seizure activity between the treatment and vehicle groups.

  • Histological Assessment (Optional): At a later time point (e.g., 24-72 hours), perfuse the animals and process the brains for histological analysis to assess neuronal damage in the hippocampus.[6]

Conclusion and Future Directions

The in vivo evidence suggests that both aminocyclopentane and aminocyclopropane scaffolds offer promising avenues for the development of neuroprotective and cognitive-enhancing agents. (1S,3R)-ACPD, through its potent activation of metabotropic glutamate receptors, demonstrates significant neuroprotective potential in models of ischemia and positive effects on learning and memory. ACPC, via its modulation of the NMDA receptor, also exhibits neuroprotective and pro-cognitive properties. The less active isomer, (1R,3S)-ACPD, may exert its effects through a distinct mechanism related to glutamate homeostasis.

Future research should focus on direct, head-to-head in vivo comparisons of these and other related compounds in standardized animal models. Such studies are crucial for elucidating the structure-activity relationships and for selecting the most promising candidates for further preclinical and clinical development. Furthermore, a thorough investigation of the pharmacokinetic and pharmacodynamic profiles of these compounds, including the hydrochloride salt forms, will be essential for optimizing dosing regimens and ensuring brain bioavailability. The detailed experimental protocols provided in this guide offer a framework for conducting such rigorous and reproducible in vivo efficacy studies.

References

  • BenchChem. (2025). An In-depth Technical Guide to ACPD Isomers and their Selectivity for Metabotropic Glutamate Receptors. Retrieved from BenchChem website.[1]

  • BenchChem. (2025). Application Notes: (1S,3R)-ACPD in Synaptic Transmission Research. Retrieved from BenchChem website.[2]

  • Belayev, L., Alonso, O. F., Busto, R., Zhao, W., & Ginsberg, M. D. (1996). Middle cerebral artery occlusion in the rat by intraluminal suture. Stroke, 27(9), 1616–1622.[13]

  • Comi, G., et al. (2017). Transient Middle Cerebral Artery Occlusion Model of Neonatal Stroke in P10 Rats. Journal of Visualized Experiments, (122), e55530.[12]

  • Kim, J. E., et al. (2017). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice. Journal of Visualized Experiments, (121), e55419.[14]

  • Lee, J. Y., et al. (2017). Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures. Epilepsy Research, 135, 58-68.[5]

  • Li, L., et al. (2018). Compensatory Mechanisms Modulate the Neuronal Excitability in a Kainic Acid-Induced Epilepsy Mouse Model. Frontiers in Molecular Neuroscience, 11, 215.[15]

  • Lodge, D., & Anis, N. A. (1996). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. NeuroReport, 7(2), 397-400.[4]

  • Löscher, W., & Schmidt, D. (1988). The effects of convulsant and anticonvulsant drugs on the release of radiolabeled GABA, glutamate, noradrenaline, serotonin and acetylcholine from rat cortical slices. Brain Research, 449(1-2), 169-180.[16]

  • Manahan-Vaughan, D. (1997). 1S,3R-ACPD has cataleptogenic effects and reverses MK-801-, and less pronounced, D,L-amphetamine-induced locomotion. European Journal of Pharmacology, 325(2-3), 129-137.[9]

  • Opitz, T., & Reymann, K. G. (1993). (1S, 3R)-ACPD protects synaptic transmission from hypoxia in hippocampal slices. Neuropharmacology, 32(1), 103-104.[8]

  • Popik, P., et al. (2015). 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Psychopharmacology, 232(9), 1533-1544.[11]

  • Small, D. L., et al. (1997). Mechanisms of 1S,3R-ACPD-induced neuroprotection in rat hippocampal slices subjected to oxygen and glucose deprivation. Neuropharmacology, 36(7), 1037-1046.[7]

  • Sacaan, A. I., & Schoepp, D. D. (1992). The metabotropic excitatory amino acid receptor agonist 1S,3R-ACPD selectively potentiates N-methyl-D-aspartate-induced brain injury. Journal of Neurochemistry, 59(4), 1563-1566.[9]

  • Tse, K., et al. (2014). A novel, abbreviated, kainate-induced status epilepticus model in the C57BL/6J mouse. Neuroscience, 277, 623-636.[5]

  • Wood, P. L., et al. (1990). Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. Neuropharmacology, 29(3), 305-309.[17]

  • Yang, E. J., et al. (2011). Acupuncture suppresses kainic acid-induced neuronal death and inflammatory events in mouse hippocampus. Journal of Physiological Sciences, 61(6), 469-476.[6]

  • Zalewska, A., & Wiśniewski, K. (1996). Behavioral activity of 1S,3R-ACPD, an agonist of metabotropic glutamate receptors. Polish Journal of Pharmacology, 48(4), 435-440.[10]

  • Zhang, L., & Chuang, D. M. (1999). (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes. Journal of Neurochemistry, 73(4), 1532-1539.[3]

  • Lin, Y., & Long, J. B. (1996). Acute or prolonged exposure to 1-aminocyclopropanecarboxylic acid protects spinal neurons against NMDA toxicity. European Journal of Pharmacology, 318(2-3), 491-496.[6]

  • Baron, B. M., et al. (1999). Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors. Molecular Pharmacology, 56(6), 1207-1215.[5]

Sources

A Comparative Guide to Validating the Neuroprotective Effects of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the neuroprotective potential of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride (hereafter referred to as ACPD). We move beyond a simple recitation of protocols to offer a strategic, multi-tiered approach, explaining the causal logic behind experimental choices. This document is designed to be a self-validating system, integrating cellular, biochemical, and functional assays to build a robust data package for assessing neuroprotection.

Introduction: The Quest for Neuroprotection and the Promise of ACPD

Neurodegenerative diseases represent a formidable challenge to global health, characterized by the progressive loss of neuronal structure and function. The therapeutic landscape is in urgent need of agents that can halt or reverse this degenerative cascade. ACPD, a selective agonist for metabotropic glutamate receptors (mGluRs), has emerged as a promising candidate.[1][2] Early research indicates that ACPD can protect neurons from excitotoxic insults, a common pathway in many neurological disorders.[3] Specifically, its activation of mGluRs has been shown to attenuate neuronal death induced by N-methyl-D-aspartate (NMDA) receptor overstimulation by limiting sustained, toxic elevations in intracellular calcium.[3]

This guide outlines a validation pathway, starting with high-throughput in vitro screening to confirm its primary protective effects and elucidate its mechanism, followed by essential in vivo studies to assess its efficacy in a complex biological system. We will compare its performance profile against other neuroprotective agents with distinct mechanisms of action to provide a clear, data-driven perspective on its potential.

Part 1: Foundational In Vitro Validation Strategy

The initial validation phase utilizes in vitro models to efficiently screen for neuroprotective activity and dissect the underlying cellular mechanisms.[4] This approach allows for precise control over the cellular environment and is suitable for higher-throughput analysis before committing to more complex animal studies.

Rationale for Model Selection: Excitotoxicity and Oxidative Stress

Our strategy employs two distinct neurotoxic insults to probe the breadth of ACPD's protective capabilities:

  • NMDA-Induced Excitotoxicity: This model directly tests the hypothesis that ACPD's known mGluR agonist activity can counteract glutamate-induced toxicity.[3] It is a mechanistically targeted approach based on prior findings.

  • Oxidative Stress Model (e.g., 6-OHDA or H₂O₂): Oxidative stress is a convergent pathway of cell death in numerous neurodegenerative disorders.[5][6] Testing ACPD in this context will determine if its effects extend beyond anti-excitotoxicity, suggesting a broader therapeutic potential.

For our cellular platform, we recommend using primary cortical neuron cultures. While cell lines like SH-SY5Y are useful, primary neurons offer superior physiological relevance for studying synaptic function and neuroprotection.[4]

Experimental Workflow: A Multi-Assay Approach

A logical workflow is critical for generating clear, interpretable data. The process involves culturing primary neurons, inducing neurotoxicity with either NMDA or an oxidative stressor, and co-treating with a dose range of ACPD, a vehicle control, and a positive control agent.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Endpoint Analysis Culture Primary Neuron Culture Acclimatize Acclimatization Culture->Acclimatize Toxin Induce Neurotoxicity (NMDA or 6-OHDA) Acclimatize->Toxin 24h Treatment Treat with Vehicle, ACPD, or Positive Control Toxin->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability 24-48h Apoptosis Apoptosis Assays (Caspase-3/7, TUNEL) Treatment->Apoptosis OxidativeStress Oxidative Stress Assays (ROS, MDA) Treatment->OxidativeStress

Caption: In Vitro Validation Workflow.

Core Experimental Protocols & Data Comparison

Here we detail the essential protocols for quantifying neuroprotection. For comparison, we include Edaravone , a potent antioxidant and radical scavenger, as a positive control, especially relevant for the oxidative stress model.[7]

1. Cell Viability Assessment

  • Objective: To quantify the number of living cells after treatment.

  • Methods:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[8]

  • Plate primary cortical neurons in 96-well plates and allow them to adhere and mature.

  • Induce neurotoxicity and co-treat with ACPD or Edaravone for 24 hours. Include wells with media only for background control.

  • Carefully aspirate the culture medium.

  • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

2. Apoptosis Assessment

  • Objective: To determine if cell death occurs via apoptosis, a programmed and often druggable pathway.

  • Methods:

    • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic cascade.[9]

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Following the treatment period in a 96-well white-walled plate, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well, equal to the volume of the culture medium.

  • Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Express data as fold change in caspase activity relative to the vehicle-treated control.

3. Oxidative Stress Quantification

  • Objective: To measure the extent of oxidative damage and the antioxidant effect of the test compounds.

  • Methods:

    • Intracellular ROS Detection: Uses probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) that fluoresce upon oxidation.[10][11]

    • Lipid Peroxidation (MDA) Assay: Measures malondialdehyde, a byproduct of lipid damage.

  • After the desired treatment period, remove the culture medium.

  • Wash the cells gently with warm phosphate-buffered saline (PBS).

  • Load the cells with 10 µM H₂DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Remove the H₂DCFDA solution and wash the cells again with PBS.

  • Add fresh PBS or imaging buffer to the wells.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Normalize the fluorescence values to the cell number or protein concentration.

Assay Parameter Measured Toxin: NMDA Toxin: 6-OHDA
ACPD
MTT Assay% Cell Viability↑↑
LDH Assay% Cytotoxicity↓↓
Caspase-3/7 AssayFold Change in Activity↓↓
ROS LevelsRelative Fluorescence↓↓
Edaravone
MTT Assay% Cell Viability↑↑
LDH Assay% Cytotoxicity↓↓
Caspase-3/7 AssayFold Change in Activity↓↓
ROS LevelsRelative Fluorescence↓↓↓
Table 1: Hypothetical Comparative Data for In Vitro Assays. Arrow direction indicates the expected effect (↑ increase, ↓ decrease, ↔ no significant effect), and the number of arrows indicates the expected magnitude of the effect.

Part 2: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is paramount in drug development. For ACPD, the primary hypothesis centers on its role as an mGluR agonist to counteract excitotoxicity.

ACPD's Proposed Neuroprotective Pathway

NMDA receptor overactivation leads to a massive influx of Ca²⁺, triggering downstream cytotoxic cascades, including the activation of proteases, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[3] ACPD, by activating Gi/o-protein coupled mGluRs, is thought to inhibit adenylyl cyclase and modulate ion channel activity. This can lead to a reduction in presynaptic glutamate release and a hyperpolarization of the postsynaptic membrane, ultimately dampening the excitotoxic signal and reducing the sustained Ca²⁺ overload.[3]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates ACPD ACPD mGluR mGluR (Gi/o) ACPD->mGluR Activates Ca_Influx Massive Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Signaling Gi/o Signaling mGluR->Signaling Initiates Cytotoxicity Excitotoxicity (Mitochondrial Dysfunction, ROS, Apoptosis) Ca_Influx->Cytotoxicity Triggers Signaling->Ca_Influx Inhibits Protection Neuroprotection Signaling->Protection Promotes

Caption: Proposed Mechanism of ACPD-Mediated Neuroprotection.

Comparative Mechanisms of Action

A key aspect of this guide is comparing ACPD with agents that work through different pathways. This contextualizes its potential and uniqueness.

Compound Primary Mechanism of Action Key Molecular Target(s) Reference
ACPD Modulation of Glutamate SignalingMetabotropic Glutamate Receptors (mGluRs)[1][3]
Edaravone Direct Antioxidant / Free Radical ScavengerReactive Oxygen Species (ROS)[7]
Memantine NMDA Receptor Antagonist (Uncompetitive)NMDA Receptor Ion Channel[12]
Quercetin Antioxidant & Anti-inflammatoryNrf2 Pathway, NF-κB[13]
Table 2: Comparison of Primary Mechanisms for Different Neuroprotective Agents.

Part 3: In Vivo Validation in a Parkinson's Disease Model

Positive in vitro data must be validated in a whole-organism model to assess pharmacokinetics, safety, and efficacy in the context of complex physiological interactions.[14][15]

Model Selection: The Rotenone-Induced Parkinson's Model

We select the rotenone-induced rat model of Parkinson's disease. Rotenone is a mitochondrial complex I inhibitor that systemically reproduces key features of Parkinson's, including oxidative stress, α-synuclein aggregation, and progressive loss of dopaminergic neurons in the substantia nigra.[6] This model is highly relevant for testing agents with antioxidant or anti-apoptotic properties.

Experimental Design and Assessment
  • Animal Groups: (n=10-12 per group)

    • Vehicle Control (e.g., sunflower oil)

    • Rotenone (2.5 mg/kg/day, subcutaneous injection)

    • Rotenone + ACPD (dose determined from pilot studies)

    • Rotenone + Levodopa (L-DOPA; positive control for motor symptoms)

  • Duration: 28-35 days.

  • Assessments:

    • Behavioral Testing: To assess motor coordination and cognitive function.

    • Post-mortem Analysis: To quantify neuronal loss and biochemical markers in the brain.

  • Train all rats on the rotarod apparatus (accelerating from 4 to 40 rpm over 5 minutes) for 3 consecutive days before the start of the experiment.

  • On testing days (e.g., weekly), place the rat on the rotating rod.

  • Record the latency to fall from the rod.

  • Perform three trials per rat, with a 15-minute inter-trial interval.

  • Average the latency to fall for each animal. A longer latency indicates better motor function.

  • At the end of the experiment, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the brains and post-fix overnight, then transfer to a sucrose solution for cryoprotection.

  • Section the substantia nigra and striatum regions using a cryostat.

  • Perform immunohistochemical staining using a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

  • Use a suitable secondary antibody conjugated to a chromogen (e.g., DAB) or a fluorophore.

  • Capture images using a microscope and quantify the number of TH-positive neurons using stereological methods.

Assessment Parameter Rotenone Group Rotenone + ACPD Rotenone + L-DOPA
Behavioral Rotarod Latency (s)↓↓↓↑↑
Morris Water Maze↑ (Latency to find platform)
Biochemical (Striatum) Dopamine Levels↓↓↓↑↑↑ (symptomatic)
MDA Levels (nmol/mg protein)↑↑↑↓↓
Histological (Substantia Nigra) % TH+ Neuron Survival40%75%42%
Table 3: Expected Outcomes from the In Vivo Rotenone Model. ACPD is expected to show neuroprotective effects (preserving neurons and function), while L-DOPA provides symptomatic relief without preventing neurodegeneration.

Part 4: Advanced Functional Assessment with Electrophysiology

Cell death is the final endpoint of neurodegeneration. However, functional deficits, such as impaired neuronal communication, occur much earlier. Electrophysiology provides a direct, quantitative measure of this neuronal function.[16][17]

In Vitro Network Activity on Multi-Electrode Arrays (MEAs)

Culturing primary neurons on MEAs allows for the longitudinal, non-invasive recording of spontaneous network electrical activity. This assay can reveal subtle toxic effects and protective actions that viability assays might miss.

  • Culture primary cortical neurons on MEA plates.

  • After 10-14 days in vitro (when a stable network has formed), record baseline spontaneous activity (spike rate, burst frequency, network synchrony).

  • Apply the neurotoxin (e.g., a sub-lethal dose of NMDA) to the cultures.

  • Record activity changes over several hours. Typically, excitotoxins will first cause a period of hyperactivity followed by a decline into quiescence.

  • In parallel wells, co-apply the toxin with ACPD.

  • Analyze the data to determine if ACPD can prevent the toxin-induced degradation of network function (e.g., preserve the mean firing rate and burst structure).

G Culture Culture Neurons on MEA Baseline Record Baseline Network Activity Culture->Baseline 10-14 DIV Treatment Apply Toxin +/ ACPD or Vehicle Baseline->Treatment Recording Longitudinal Recording (e.g., 1, 6, 24 hours) Treatment->Recording Analysis Data Analysis (Spike Rate, Bursting, Synchrony) Recording->Analysis

Caption: Multi-Electrode Array (MEA) Experimental Workflow.

Conclusion and Future Directions

This guide presents a rigorous, multi-faceted strategy for validating the neuroprotective effects of this compound. By systematically progressing from broad in vitro viability and apoptosis assays to mechanistic pathway analysis, in vivo behavioral and histological validation, and finally to sensitive functional assessment with electrophysiology, researchers can build a compelling and comprehensive data package.

The comparative approach, testing ACPD against agents with different mechanisms of action, is crucial for positioning its therapeutic potential. The data gathered through this framework will not only validate ACPD's efficacy but also provide critical insights into the specific pathological contexts where it may be most effective. Future work should explore its efficacy in other models of neurodegeneration (e.g., Alzheimer's disease models) and further delineate the downstream signaling events of its mGluR activation.

References

  • PLOS. (n.d.). Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study. PLOS ONE. [Link]

  • Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors. Journal of General Physiology, 103(6), 1019–1034. [Link]

  • Zheng, F., & Gallagher, J. P. (1994). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology, 33(1), 97–102. [Link]

  • Schoepp, D. D., Johnson, B. G., & Monn, J. A. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 714-716. [Link]

  • Gautam, R., et al. (2019). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current Neuropharmacology, 17(3), 249-267. [Link]

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 21(10), 1370–1379. [Link]

  • Ward, M. V., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology. [Link]

  • Vorhees, C. V., & Williams, M. T. (2014). Tests for learning and memory in rodent regulatory studies. Neurotoxicology and Teratology, 45, 1–19. [Link]

  • Gerasimenko, Y., et al. (2024). Electrophysiology Methods for Assessing of Neurodegenerative and Post-Traumatic Processes as Applied to Translational Research. International Journal of Molecular Sciences, 25(12), 6393. [Link]

  • D'Avanzo, C., et al. (2017). In vitro Models of Neurodegenerative Diseases. Frontiers in Molecular Neuroscience, 10, 268. [Link]

  • Pauletti, A., et al. (2019). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. Antioxidants, 8(9), 374. [Link]

  • Pizzi, M., et al. (1993). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid attenuates N-methyl-D-aspartate-induced neuronal cell death in cortical cultures via a reduction in delayed Ca2+ accumulation. Neuropharmacology, 32(12), 1351–1358. [Link]

  • Uğurlu, H., & Karakuş, A. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina, 60(1), 126. [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]

  • Francis, L., et al. (2017). Therapeutic Approach and Drug Validation in Animal Models. Journal of Alzheimer's Disease & Parkinsonism, 7(6). [Link]

  • CytoTronics. (n.d.). Neural electrophysiology: Measuring how neurons communicate. CytoTronics. [Link]

  • B-EN. (2022). BEHAVIORAL TESTS USED IN THE EVALUATION OF LEARNING AND MEMORY IN EXPERIMENTAL ANIMALS. ResearchGate. [Link]

  • Di Giovanni, S., et al. (2024). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. Pharmacia, 71(4), 1-16. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]

  • Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. Charles River Laboratories. [Link]

  • ResearchGate. (2024). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • ResearchGate. (2012). What is the best in vivo model for testing potential anti-amyloid-ß drugs? ResearchGate. [Link]

  • Behavioral and Functional Neuroscience Lab, University of Florida. (n.d.). Behavioral Models. University of Florida. [Link]

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. [Link]

  • ResearchGate. (2017). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrophysiology. Wikipedia. [Link]

  • SMA News Today. (2026). Scientists find molecule that may protect nerve cells in SMA. SMA News Today. [Link]

  • NETRI. (n.d.). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. NETRI. [Link]

  • Huguenard Lab, Stanford University. (n.d.). ELECTROPHYSIOLOGY OF THE NEURON An Interactive Tutorial. Stanford University. [Link]

  • Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Charles River Laboratories. [Link]

  • Sweatt, J. D. (n.d.). Chapter 4: Rodent Behavioral Learning Memory Models. Mechanisms of Memory, second edition. [Link]

  • vigo-avocats. (n.d.). Cell Viability Assay Protocol Researchgate. vigo-avocats. [Link]

  • MD Biosciences. (2024). In Vitro Modeling. MD Biosciences. [Link]

  • Al-Massri, K. F., et al. (2024). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Molecules, 29(12), 2824. [Link]

  • Chen, J., et al. (2024). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Neurology, 15, 1387637. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride, a compound of interest in neuroscience research. In the landscape of drug discovery, particularly for neurological disorders, the precise characterization of a molecule's interaction with its intended target and potential off-targets is paramount. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a framework for assessing the selectivity of this compound and comparing its performance against established alternatives.

Introduction: The Imperative of Selectivity in GABAergic Modulation

The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system, is a critical target for therapeutic intervention in conditions such as epilepsy, anxiety, and neuropathic pain. Modulation of GABAergic signaling can be achieved through various mechanisms, including direct agonism or antagonism of GABA receptors or by inhibiting the reuptake of GABA from the synaptic cleft. The latter is mediated by a family of GABA transporters (GATs).[1][2]

There are four known subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1][3] These transporters exhibit distinct cellular and regional expression patterns, suggesting that subtype-selective inhibitors could offer more targeted therapeutic effects with fewer side effects.[4] GAT1 is predominantly found in neurons, while GAT3 is primarily expressed in astrocytes.[1] GAT1 is considered the main regulator of synaptic GABA levels, whereas GAT3 is thought to control extrasynaptic GABA concentrations.[1]

(1S,3R)-3-Aminocyclopentanecarboxylic acid is a conformationally restricted analog of GABA. Its structure suggests potential interactions with both GABA receptors and transporters. Indeed, literature suggests that this compound may possess GABA-A receptor activity, while its structural class is also explored in the context of GABA uptake inhibitors.[5] This potential for dual activity necessitates a thorough investigation of its cross-reactivity profile to ascertain its primary mechanism of action and selectivity.

This guide will outline the essential experimental workflows to characterize the binding and functional activity of this compound and compare it with known selective inhibitors of GABA transporter subtypes.

Comparative Compounds

To establish a clear selectivity profile for this compound, a panel of well-characterized reference compounds is essential. The following compounds are selected for their established selectivity for different GABA transporter subtypes:

  • Tiagabine: A potent and highly selective inhibitor of GAT1, clinically used as an anticonvulsant.[4][6]

  • SNAP-5114: A widely used selective inhibitor of GAT3.[1]

  • β-Alanine: An endogenous amino acid that shows some selectivity for GAT2 and GAT3.[7]

  • EF1502: A non-selective GAT1 and mouse GAT2/human BGT1 transport inhibitor.[4]

Experimental Workflows for Cross-Reactivity Profiling

A multi-faceted approach is required to comprehensively assess the cross-reactivity of the test compound. This involves both radioligand binding assays to determine affinity for the transporters and functional uptake assays to measure the inhibition of GABA transport. Furthermore, binding assays for the major central nervous system receptor, the GABA-A receptor, should be included to investigate potential direct receptor interactions.

Radioligand Binding Assays

Radioligand binding assays are a direct measure of the affinity of a compound for a specific receptor or transporter. In this context, competitive binding assays will be performed to determine the inhibitory constant (Ki) of this compound and the comparative compounds for each of the four GABA transporter subtypes.

Experimental Protocol: Competitive Radioligand Binding Assay for GABA Transporters

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing one of the human GABA transporter subtypes (GAT1, GAT2, GAT3, or BGT1).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: Select a suitable radioligand for each transporter. For example, [³H]Tiagabine for GAT1 and [³H]GABA for the other transporters.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound or a reference compound.

  • Separation: After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional [³H]GABA Uptake Assays

Functional assays measure the ability of a compound to inhibit the transport of GABA into cells. This provides a measure of the compound's functional potency.

Experimental Protocol: [³H]GABA Uptake Assay

  • Cell Culture: Culture HEK293 cells stably expressing one of the human GABA transporter subtypes in 96-well plates.

  • Assay Buffer: Use a Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Pre-incubation: Pre-incubate the cells with a range of concentrations of the test compound or a reference compound.

  • Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of [³H]GABA.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of GABA uptake by non-linear regression analysis.

GABA-A Receptor Binding Assay

To assess for potential off-target effects at the GABA-A receptor, a competitive binding assay using a well-characterized radioligand for this receptor is necessary.

Experimental Protocol: GABA-A Receptor Competitive Binding Assay

  • Membrane Preparation: Prepare synaptic membranes from rat whole brain or from cells expressing a specific GABA-A receptor subtype (e.g., α1β2γ2).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-citrate, pH 7.1.

  • Radioligand: Use a radioligand that binds to the GABA binding site, such as [³H]Muscimol or [³H]GABA.

  • Incubation: Incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound.

  • Separation and Quantification: Follow the same procedure as for the GABA transporter binding assays.

  • Data Analysis: Determine the IC50 and Ki values as described above.

Workflow for Cross-Reactivity Assessment

G cluster_0 Experimental Data cluster_1 Analysis cluster_2 Conclusion Ki_GAT1 Ki at GAT1 Compare_Ki Compare Ki values Ki_GAT1->Compare_Ki Ki_GAT3 Ki at GAT3 Ki_GAT3->Compare_Ki Ki_GABAA Ki at GABA-A Ki_GABAA->Compare_Ki Selectivity_Ratio Calculate Selectivity Ratios (e.g., Ki_GAT3 / Ki_GAT1) Compare_Ki->Selectivity_Ratio Profile Pharmacological Profile Selectivity_Ratio->Profile

Caption: Logical flow from experimental data to the determination of the pharmacological profile.

Conclusion

References

  • Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. PubMed. [Link]

  • Al-Khawaja, A., et al. (2021). Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. [Link]

  • Jursky, F. (2018). Development of Non-GAT1-Selective Inhibitors: Challenges and Achievements. MDPI. [Link]

  • Singh, S., et al. (2021). New Highly Potent GABA Uptake Inhibitors Selective for GAT-1 and GAT-3 Derived from (R)- and (S)-Proline and Homologous Pyrrolidine-2-alkanoic Acids. ResearchGate. [Link]

  • Johnston, G. A. R., et al. (1982). The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. PubMed. [Link]

  • Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. [Link]

  • Duke, R. K., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]

  • Jones, M. V., & Westbrook, G. L. (1997). Defining Affinity with the GABAA Receptor. PubMed Central. [Link]

  • Géczi, T., et al. (2021). Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. ACS Publications. [Link]

  • Conti, F., et al. (2014). Structure, function, and plasticity of GABA transporters. Frontiers in Cellular Neuroscience. [Link]

  • Schousboe, A. (2004). GABA transporters as drug targets for modulation of GABAergic activity. PubMed. [Link]

  • Schoepp, D. D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. PubMed. [Link]

  • Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]

  • Ramerstorfer, J., et al. (2018). Schematic representation of structure activity relationship. ResearchGate. [Link]

  • Al-Hasan, Y. M., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. PubMed Central. [Link]

  • Sieghart, W., et al. (2012). A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface. PubMed Central. [Link]

Sources

A Comparative Benchmarking Guide to (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride and Other Key GABA Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and spasticity.[2] Consequently, the development of GABA analogues that can modulate this system has been a cornerstone of neuropharmacology for decades.

While GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier, chemically modified analogues have achieved significant clinical success.[2] This guide provides a detailed, evidence-based comparison of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride , a conformationally restricted GABA analogue, with three widely-used GABAergic modulators: gabapentin , pregabalin , and baclofen .

This document is intended for researchers and drug development professionals, offering a comprehensive analysis of the physicochemical properties, pharmacodynamics, and preclinical efficacy of these compounds. By presenting available experimental data and outlining the methodologies for their evaluation, this guide aims to provide a valuable resource for the rational design and development of next-generation GABAergic therapeutics.

Physicochemical Properties: A Foundation for Pharmacokinetic Behavior

The physicochemical characteristics of a drug molecule are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of these properties among our compounds of interest reveals key differences that likely influence their in vivo behavior.

Property(1S,3R)-3-Aminocyclopentanecarboxylic acid HClGabapentinPregabalinBaclofen
Molecular Formula C₆H₁₁NO₂·HClC₉H₁₇NO₂C₈H₁₇NO₂C₁₀H₁₂ClNO₂
Molecular Weight 165.62 g/mol 171.24 g/mol 159.23 g/mol 213.66 g/mol
Predicted pKa 4.44 ± 0.20[3]~3.7, ~10.7~4.2, ~10.6~3.8, ~9.6
Predicted LogP -2.6[4][5]-1.1-1.4-1.3
Water Solubility Slightly soluble[3]~10 mg/mL>10 mg/mLSparingly soluble

Note: Some physicochemical properties are predicted values from computational models.

The high polarity and low predicted LogP values for all four compounds are consistent with their structural similarity to the zwitterionic amino acid GABA. This generally suggests that passive diffusion across biological membranes, including the blood-brain barrier, may be limited, potentially necessitating active transport mechanisms.

Pharmacodynamics: Diverse Mechanisms of GABAergic Modulation

While structurally related to GABA, the therapeutic effects of these analogues are not all mediated by direct interaction with GABA receptors. Their distinct mechanisms of action are a testament to the nuanced pharmacology of the GABAergic system.

Mechanism of Action
  • This compound : The primary mechanism of action for this compound is not yet fully elucidated in publicly available literature. However, it is reported to possess GABAA receptor activity.[6][7][8] Studies on its stereoisomers and related cyclic analogues have shown activity at GABAC receptors, with (+)-cis-3-aminocyclopentanecarboxylic acid acting as a partial agonist.[9] Further research is required to determine its precise binding affinities and functional effects at the various GABA receptor subtypes.

  • Gabapentin and Pregabalin : Despite their design as GABA analogues, gabapentin and pregabalin do not exert their primary effects through direct interaction with GABA receptors.[10] Instead, they bind with high affinity to the α2δ subunit of voltage-gated calcium channels (VGCCs).[11][12] This interaction is thought to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters such as glutamate.[12] Pregabalin generally exhibits a higher binding affinity and potency compared to gabapentin.[11]

  • Baclofen : Baclofen is a selective agonist of the GABAB receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory signals.[10] Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in both presynaptic and postsynaptic inhibition.

Comparative Receptor Binding Profiles

A direct comparative binding assay across all four compounds is not available in the current literature. The following table summarizes the known primary targets.

CompoundPrimary Molecular Target
(1S,3R)-3-Aminocyclopentanecarboxylic acid HCl GABAA Receptors (putative)[6][7][8]
Gabapentin α2δ subunit of Voltage-Gated Calcium Channels[11][12]
Pregabalin α2δ subunit of Voltage-Gated Calcium Channels[11]
Baclofen GABAB Receptors[10]
GABAergic Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the putative targets of the discussed analogues.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (α2δ subunit) Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release GABAB_R_pre GABAB Receptor GABA GABA GABAA_R GABAA Receptor (Cl⁻ Channel) GABA->GABAA_R Activates GABAB_R_post GABAB Receptor (K⁺ Channel) GABA->GABAB_R_post Activates Gabapentin_Pregabalin Gabapentin Pregabalin Gabapentin_Pregabalin->VGCC Inhibits Baclofen Baclofen Baclofen->GABAB_R_pre Activates Baclofen->GABAB_R_post Activates ACPA_HCl (1S,3R)-3-Aminocyclopentane- carboxylic acid HCl ACPA_HCl->GABAA_R Modulates (putative)

Caption: Simplified GABAergic synapse showing targets of GABA analogues.

Experimental Protocols for Benchmarking

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for the comparative evaluation of GABA analogues.

In Vitro Assays

1. Radioligand Binding Assay for GABAA Receptors

  • Objective : To determine the binding affinity (Ki) of the test compounds for GABAA receptors.

  • Protocol :

    • Prepare synaptic membranes from rat cerebral cortex.

    • Incubate the membranes with a specific radioligand for the GABAA receptor (e.g., [3H]muscimol or [3H]gabazine).

    • Add increasing concentrations of the unlabeled test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Electrophysiological Assay on Recombinant GABAA Receptors

  • Objective : To determine the functional activity (e.g., agonist, antagonist, or modulator) and potency (EC50 or IC50) of the test compounds at specific GABAA receptor subtypes.

  • Protocol :

    • Express the desired GABAA receptor subunits (e.g., α1β2γ2) in a suitable cell line (e.g., Xenopus oocytes or HEK293 cells).

    • Use two-electrode voltage-clamp or whole-cell patch-clamp techniques to record the ion currents elicited by the application of GABA.

    • Apply increasing concentrations of the test compound alone (to test for agonist activity) or in the presence of a fixed concentration of GABA (to test for modulatory or antagonist activity).

    • Measure the change in current amplitude to generate concentration-response curves and determine EC50 or IC50 values.

In Vivo Models

1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Objective : To evaluate the analgesic efficacy of the test compounds in a model of peripheral nerve injury-induced neuropathic pain.

  • Protocol :

    • Anesthetize adult rats or mice.

    • Surgically expose the sciatic nerve and place loose ligatures around it to induce a chronic constriction.

    • Allow the animals to recover for a set period to develop neuropathic pain symptoms.

    • Assess baseline pain thresholds using standardized behavioral tests (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia).

    • Administer the test compound via the desired route (e.g., oral, intraperitoneal).

    • Measure pain thresholds at various time points after drug administration to determine the magnitude and duration of the analgesic effect.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) PK_Studies Pharmacokinetic Studies (Determine ADME Profile) Binding_Assay->PK_Studies Promising Affinity Electrophysiology Electrophysiology (Determine EC50/IC50, Modality) Electrophysiology->PK_Studies Promising Potency Efficacy_Models Animal Models of Disease (e.g., Neuropathic Pain, Epilepsy) PK_Studies->Efficacy_Models Favorable PK Test_Compound Test Compound ((1S,3R)-3-Aminocyclopentane- carboxylic acid HCl) Test_Compound->Binding_Assay Test_Compound->Electrophysiology

Caption: A typical workflow for preclinical benchmarking of a novel GABA analogue.

In Vivo Efficacy in Preclinical Models

  • Gabapentin and Pregabalin : Both compounds have demonstrated robust efficacy in a wide range of preclinical models of neuropathic pain and epilepsy.[11] Their ability to reduce hypersensitivity in models like the CCI and spinal nerve ligation is well-documented.[11]

  • Baclofen : As a muscle relaxant, baclofen's efficacy is primarily evaluated in models of spasticity. It has also shown antinociceptive effects in some pain models, though its clinical use for pain is limited by side effects.[10]

  • This compound : The lack of published in vivo efficacy data for this compound represents a significant knowledge gap. Based on its putative GABAA receptor activity, one might hypothesize potential efficacy in models of epilepsy or anxiety. However, without experimental validation, this remains speculative.

Conclusion and Future Directions

This comparative guide highlights the pharmacological diversity among structurally related GABA analogues. While gabapentin and pregabalin have found a clear therapeutic niche by targeting the α2δ subunit of VGCCs, and baclofen through its selective GABAB receptor agonism, the therapeutic potential of this compound remains to be fully defined.

The available data suggests that it may interact with GABAA and/or GABAC receptors, but a comprehensive pharmacological characterization is necessary to confirm its mechanism of action and therapeutic potential. Future research should focus on:

  • Comprehensive Receptor Profiling : Determining the binding affinities and functional activities of this compound at all major GABA receptor subtypes.

  • In Vivo Efficacy Studies : Evaluating its therapeutic potential in validated animal models of epilepsy, neuropathic pain, and anxiety.

  • Pharmacokinetic Profiling : Characterizing its ADME properties to assess its drug-like potential.

By addressing these key questions, the scientific community can determine whether this compound represents a promising new avenue for the development of novel GABAergic therapeutics.

References

  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (2021). Molecules. [Link]

  • Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. (2022). International Journal of Molecular Sciences. [Link]

  • GABAA Receptor Pharmacology. (1996). Pharmacology & Therapeutics. [Link]

  • Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. (2022). MDPI. [Link]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid. ChemBK. [Link]

  • 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240. PubChem. [Link]

  • Gabapentin. Wikipedia. [Link]

  • 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. (1991). European Journal of Pharmacology. [Link]

  • The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. (2002). British Journal of Pharmacology. [Link]

  • Comparative effects of chronic administrations of gabapentin, pregabalin and baclofen on rat memory using object recognition test. (2014). Research in Pharmaceutical Sciences. [Link]

  • 3-substituted GABA analogs with central nervous system activity: a review. (2001). Medicinal Research Reviews. [Link]

  • An update on GABA analogs for CNS drug discovery. (2006). Recent Patents on CNS Drug Discovery. [Link]

  • A role of GABA analogues in the treatment of neurological diseases. (2010). Current Medicinal Chemistry. [Link]

  • Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. (2020). Australian Prescriber. [Link]

  • (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497. PubChem. [Link]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem. [Link]

  • A gabaa receptor ligand. (2020).
  • Pharmacological Evidence of the Important Roles of CCR1 and CCR3 and Their Endogenous Ligands CCL2/7/8 in Hypersensitivity Based on a Murine Model of Neuropathic Pain. (2022). MDPI. [Link]

  • Comparative effects of chronic administrations of gabapentin, pregabalin and baclofen on rat memory using object recognition test. (2014). ResearchGate. [Link]

  • Structural basis for CaVα2δ:gabapentin binding. (2021). Nature Communications. [Link]

  • In-Vivo Models for Management of Pain. (2014). Pharmacology & Pharmacy. [Link]

  • 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. (1994). Neuropharmacology. [Link]

  • An overview of animal models of pain: disease models and outcome measures. (2017). Journal of Pain Research. [Link]

  • A review of the effects of pain and analgesia on immune system function and inflammation: relevance for preclinical studies. (2019). Comparative Medicine. [Link]

  • GABAA and GABAB Receptors and the Ionic Mechanisms Mediating Their Effects on Locus Coeruleus Neurons. (1991). Advances in Biochemical Psychopharmacology. [Link]

  • Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies. (1993). European Journal of Pharmacology: Molecular Pharmacology Section. [Link]

  • Electrophysiology of ionotropic GABA receptors. (2021). Cellular and Molecular Life Sciences. [Link]

  • The antiepileptic agent gabapentin (Neurontin) possesses anxiolytic-like and antinociceptive actions that are reversed by D-serine. (1995). Psychopharmacology. [Link]

Sources

A Head-to-Head Study Design: (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride versus Pregabalin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Evaluation in Neuropathic Pain Models

Introduction

In the landscape of neuropathic pain therapeutics, gabapentinoids represent a cornerstone of treatment. Pregabalin, a potent and well-characterized γ-aminobutyric acid (GABA) analog, has become a benchmark compound due to its established efficacy and relatively predictable pharmacokinetic profile.[1][2][3] It is approved for various conditions, including diabetic peripheral neuropathy, postherpetic neuralgia, and fibromyalgia.[4][5][6][7] The exploration of novel structural analogs continues in the quest for agents with improved potency, tolerability, or pharmacokinetic properties.

(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral amino acid derivative that, due to its structural features, presents as a candidate for investigation within the gabapentinoid class.[8][9] While it is recognized as a versatile building block in pharmaceutical synthesis, its pharmacological and in vivo efficacy profile remains largely uncharacterized in publicly available literature.[9][10]

This guide provides a comprehensive framework for a head-to-head comparison of this compound and pregabalin. As Senior Application Scientists, our objective is not merely to present existing data but to establish a rigorous, self-validating experimental blueprint. We will first detail the well-defined profile of pregabalin as the reference standard and then propose a phased, systematic study design—complete with detailed protocols—to thoroughly characterize this compound and enable a scientifically sound comparison for researchers in drug development.

The Gabapentinoid Mechanism of Action: The α2δ-1 Subunit Target

Both pregabalin and, hypothetically, (1S,3R)-3-Aminocyclopentanecarboxylic acid, exert their therapeutic effects not through interaction with GABA receptors, but by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][11][12] In pathological states like neuropathic pain, there is an upregulation of these α2δ-1 subunits, leading to increased trafficking of calcium channels to the presynaptic membrane. This results in excessive calcium influx and subsequent release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[13][14]

By binding to the α2δ-1 subunit, gabapentinoids disrupt this trafficking, reduce the density of presynaptic VGCCs, and thereby decrease calcium influx.[13] This modulation ultimately dampens the release of pain-signaling neurotransmitters, reducing neuronal hyperexcitability and alleviating pain.[11][14]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Depolarization a2d1 α2δ-1 Subunit a2d1->VGCC Modulates Trafficking & Function Vesicle Synaptic Vesicle (contains Glutamate, Substance P) Ca_influx->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Glutamate Glutamate Release->Glutamate Receptor Postsynaptic Receptors Glutamate->Receptor PainSignal Pain Signal Propagation Receptor->PainSignal Drug Pregabalin or (1S,3R)-3-Aminocyclopentane- carboxylic acid HCl Drug->a2d1 Binds to

Mechanism of action for gabapentinoids.

Pharmacological & Pharmacokinetic Benchmark: Pregabalin

Any novel compound must be evaluated against the well-established profile of the current standard. Pregabalin exhibits pharmacokinetic properties that contribute to its clinical utility, including rapid absorption and linear pharmacokinetics across its therapeutic dose range.[2][12][15]

ParameterPregabalin ProfileReference(s)
Binding Affinity High affinity for α2δ-1 subunit; ~2.4-6 times more potent than gabapentin.[2][12]
Bioavailability ≥90% (independent of dose)[12][16]
Tmax (Time to Peak) ~1.5 hours[12]
Dose Proportionality Linear (non-saturable absorption)[15]
Plasma Protein Binding Negligible (does not bind)[12]
Metabolism Minimal (<2% of dose)[13][17]
Elimination Half-life ~6.3 hours[12]
Excretion Primarily renal, as unchanged drug[12][13]

Proposed Head-to-Head Experimental Framework

To objectively compare this compound against pregabalin, a multi-phased approach is required, progressing from in vitro target engagement to in vivo efficacy and pharmacokinetic profiling.

G P1 Phase 1: In Vitro Binding Affinity P2 Phase 2: In Vivo Efficacy Assessment P1->P2 Confirm Target Engagement Data Comparative Data Analysis (Potency, Efficacy, PK/PD) P1->Data P3 Phase 3: In Vivo Pharmacokinetic Profiling P2->P3 Establish Efficacious Dose Range P2->Data P3->Data

Overall experimental workflow for comparative analysis.
Phase 1: In Vitro Target Engagement - Radioligand Binding Assay

Objective: To determine and compare the binding affinity (Ki) of this compound and pregabalin for the human α2δ-1 subunit.

Causality: This experiment is foundational. It confirms that the test compound engages the intended molecular target and provides a quantitative measure of its binding potency. A higher affinity (lower Ki value) may suggest the potential for greater potency in vivo, guiding dose selection for subsequent studies.

Experimental Protocol: Competitive Radioligand Binding

  • Preparation of Membranes: Utilize cell membranes prepared from a stable cell line overexpressing the human α2δ-1 subunit.

  • Radioligand: Use a high-affinity radioligand, such as [³H]-gabapentin or [³H]-pregabalin, at a concentration near its Kd value.

  • Competition Assay:

    • Incubate the membrane preparation with the radioligand in the absence (for total binding) or presence (for competition) of increasing concentrations of unlabeled competitor drugs (this compound or pregabalin). A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.

    • Include a condition with a high concentration of an unlabeled standard (e.g., 10 µM gabapentin) to determine non-specific binding.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

  • Washing: Wash filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor drug.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: In Vivo Efficacy - Neuropathic Pain Model

Objective: To compare the anti-allodynic and anti-hyperalgesic effects of the two compounds in a validated rat model of neuropathic pain.

Animal Model: Chronic Constriction Injury (CCI) The CCI model is a widely used and well-characterized model that mimics key features of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[18] It involves loose ligation of the sciatic nerve, leading to nerve damage and subsequent pain-like behaviors.

Experimental Protocol: Von Frey Test for Mechanical Allodynia Causality: The von Frey test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus, quantifying mechanical allodynia—a hallmark of neuropathic pain where light touch is perceived as painful.[19]

  • Habituation: Place rats in individual acrylic enclosures on a wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.[20]

  • Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[19]

  • Up-Down Method:

    • Begin with a filament in the middle of the force range (e.g., 2.0 g).

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a negative response, the next stronger filament is applied. If there is a positive response, the next weaker filament is applied.

    • The pattern of responses is recorded, and the 50% paw withdrawal threshold (PWT) is calculated using the formula described by Chaplan et al. (1994).[20]

  • Timeline:

    • Establish a baseline PWT before CCI surgery.

    • Confirm the development of allodynia (a significant drop in PWT) 7-14 days post-surgery.

    • Administer the test compounds or vehicle (e.g., via intraperitoneal injection or oral gavage).

    • Measure PWT at set time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine peak effect and duration of action.

Experimental Protocol: Hot Plate Test for Thermal Hyperalgesia Causality: This test assesses the response latency to a noxious thermal stimulus, measuring thermal hyperalgesia—an increased sensitivity to heat.[21][22] It evaluates supraspinally organized pain responses.[21]

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C).[21]

  • Habituation: Acclimate the animal to the testing room.

  • Procedure:

    • Gently place the rat on the heated surface and immediately start a timer.[22]

    • Observe the animal for nociceptive responses, such as licking a hind paw or jumping.[22][23]

    • The time from placement until the first response is recorded as the paw withdrawal latency (PWL).

    • A cut-off time (e.g., 30-45 seconds) must be implemented to prevent tissue damage.

  • Timeline: The testing timeline (baseline, post-surgery, post-dosing) should be consistent with the von Frey test.

Phase 3: Comparative Pharmacokinetic (PK) Profiling

Objective: To determine and compare the fundamental pharmacokinetic parameters of both compounds in rats.

Causality: Understanding the PK profile is critical for interpreting efficacy data and establishing a PK/PD (pharmacokinetic/pharmacodynamic) relationship. Differences in absorption, distribution, metabolism, or elimination can significantly impact a drug's in vivo performance and dosing regimen.[24][25]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use healthy male Sprague-Dawley or Wistar rats.

  • Dosing: Administer a single dose of this compound or pregabalin via two routes in separate groups of animals: intravenous (IV) for determining absolute bioavailability and the intended clinical route (e.g., oral gavage, PO).

  • Blood Sampling:

    • Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., pre-dose, and 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of each compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • Key Parameters for Comparison:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure.

      • t₁/₂: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

      • F% (Bioavailability): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation and Interpretation

All quantitative data from these phases should be summarized in clear, comparative tables.

Table 1: Comparative In Vitro and In Vivo Potency

Compound α2δ-1 Binding Ki (nM) ED50 in CCI Model (mg/kg) - Mechanical Allodynia ED50 in CCI Model (mg/kg) - Thermal Hyperalgesia
Pregabalin Value from Assay Value from Study Value from Study
(1S,3R)-3-ACPH Value from Assay Value from Study Value from Study

(1S,3R)-ACPH: this compound

Table 2: Comparative Pharmacokinetic Parameters in Rats

Parameter Pregabalin (1S,3R)-3-ACPH
Cmax (ng/mL) Value from Study Value from Study
Tmax (hr) Value from Study Value from Study
AUC₀-inf (ng*hr/mL) Value from Study Value from Study
t₁/₂ (hr) Value from Study Value from Study

| Bioavailability (%) | Value from Study | Value from Study |

Conclusion

While pregabalin serves as a robust and well-understood benchmark in the treatment of neuropathic pain, the pursuit of improved therapeutics is a constant in drug development. This compound, by its structural nature, is a compound of interest that warrants systematic investigation. A direct comparison based on current literature is not possible due to the lack of published data for this specific compound.

However, by adopting the rigorous, phased experimental framework outlined in this guide—from in vitro target validation to in vivo efficacy and pharmacokinetic analysis—researchers can generate the high-quality, comparative data necessary to make an informed assessment. This structured approach ensures scientific integrity and provides a clear, logical path to determine if this compound holds promise as a potential alternative or improvement over existing gabapentinoid therapies.

References

  • Wikipedia. Pregabalin. [Link]

  • Taylor CP, Angelotti T, Fauman E. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Res. 2007;73(2):137-50. [Link]

  • Dr. Oracle. What is the mechanism of action of Pregabalin (Lyrica)?. [Link]

  • Bansal Y, Singh M, Kumar P, et al. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Innovare J Med Sci. 2015;3(2):10-15. [Link]

  • Drugs.com. Lyrica (pregabalin) FDA Approval History. [Link]

  • Cleveland Clinic Center for Continuing Education. Pregabalin (Lyrica®):Part I. [Link]

  • Docwire News. Several Lyrica Generics Receive FDA Approval. 2019. [Link]

  • Villegas-Rojas MM, et al. Measurement of neuropathic pain in constrictive sciatic nerve models in rats. J Vis Exp. 2021;(171). [Link]

  • Lavich TR, Cordeiro RS, Silva PM, Martins MA. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Braz J Med Biol Res. 2005;38(3):445-51. [Link]

  • BioWorld. Studies reveal therapeutic value of pregabalin in treating neuropathic pain. 2005. [Link]

  • Menéndez L, Lastra A, Hidalgo A, Baamonde A. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. J Neurosci Methods. 2002;113(1):91-7. [Link]

  • Animalab. Hot/Cold Plate NG for screening of thermal hyperalgesia/allodynia. [Link]

  • Martins MA, et al. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Braz J Med Biol Res. 2005;38(3):445-51. [Link]

  • Wikipedia. Hot plate test. [Link]

  • Deuis JR, et al. Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain. Front Behav Neurosci. 2019;13:109. [Link]

  • Al-Quliti KW, et al. Pregabalin for the Treatment of Neuropathic Pain: A Systematic Review of Patient-Reported Outcomes. Cureus. 2023;15(10):e47854. [Link]

  • Shen Y, et al. Von Frey Test. Bio-protocol. 2020;10(14):e3687. [Link]

  • Patel R, Dickenson AH, Tanna S. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Br J Pain. 2020;14(2):104-114. [Link]

  • Ferrier J, et al. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. J Vis Exp. 2016;(115):54578. [Link]

  • Fevefarm. Gabapentin Differs From Pregabalin in Several Key Ways. Pharmacy Times. 2015. [Link]

  • Patel R, Dickenson AH, Tanna S. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Br J Pain. 2020;14(2):104-114. [Link]

  • Patel R, Dickenson AH, Tanna S. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. ResearchGate. 2020. [Link]

  • protocols.io. Protocol for Electronic von Frey V.1. 2020. [Link]

  • Patel R, Dickenson AH, Tanna S. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Br J Pain. 2020;14(2):104-114. [Link]

  • Li G, et al. A Meta-analysis of Randomized Controlled Trials Comparing the Efficacy and Safety of Pregabalin and Gabapentin in the Treatment of Postherpetic Neuralgia. Pain Physician. 2022;25(8):E1139-E1149. [Link]

  • Toth C. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain. Ther Adv Drug Saf. 2014;5(1):38-56. [Link]

  • Robertson K, et al. Effect of Gabapentin vs Pregabalin on Pain Intensity in Adults With Chronic Sciatica: A Randomized Clinical Trial. JAMA Neurol. 2018;75(12):1486-1493. [Link]

  • Palliative Care Network of Wisconsin. A Comparison of Pregabalin and Gabapentin. [Link]

  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • McMaster University. Pregabalin for neuropathic pain in adults. 2019. [Link]

  • Schoepp DD, et al. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Eur J Pharmacol. 1991;207(4):351-3. [Link]

  • Zheng F, Johnson KM. (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology. 1994;33(1):97-102. [Link]

  • Thoreson WB, Miller RF. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors. J Gen Physiol. 1994;103(6):1019-34. [Link]

  • National Center for Biotechnology Information. 3-Aminocyclopentanecarboxylic acid. PubChem Compound Database. [Link]

Sources

A Comparative Guide to the Characterization and Purity Validation of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The narrative herein moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. All claims are grounded in authoritative sources to provide a robust framework for your analytical strategies.

The Analytical Imperative: Understanding the Impurity Landscape

The absolute purity of an Active Pharmaceutical Ingredient (API) is a composite value derived from the quantification of all potential impurities. For a chiral molecule like (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride, the impurity profile is multifaceted. A high purity value from a single method, such as standard reversed-phase HPLC, may be misleading as it does not guarantee the absence of co-eluting impurities or stereoisomers[1].

A comprehensive purity assessment therefore requires an orthogonal approach, utilizing multiple analytical techniques to account for:

  • Organic Impurities: Includes related substances from the synthetic route (e.g., starting materials, by-products) and degradation products.

  • Stereoisomeric Impurities: The presence of the other three stereoisomers ((1R,3S), (1S,3S), and (1R,3R)) can significantly impact a drug's pharmacological and toxicological profile[1][2].

  • Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed[3].

  • Water Content: The presence of water can affect stability, degradation pathways, and the accurate determination of API content[4].

  • Inorganic Impurities: Not covered in this guide, but typically assessed by methods such as Inductively Coupled Plasma (ICP-MS) or residue on ignition.

The following sections compare the primary analytical techniques required to build a complete and accurate purity profile for this compound.

G cluster_impurities Potential Impurity Classes cluster_methods Orthogonal Analytical Methods Organic Organic RP-HPLC RP-HPLC Organic->RP-HPLC Assay & Related Substances qNMR qNMR Organic->qNMR Absolute Purity (Primary Method) Stereoisomeric Stereoisomeric Chiral_HPLC Chiral_HPLC Stereoisomeric->Chiral_HPLC Enantiomeric & Diastereomeric Purity Residual Solvents Residual Solvents HS-GC-MS HS-GC-MS Residual Solvents->HS-GC-MS Quantification of Volatiles Water Water KF_Titration KF_Titration Water->KF_Titration Moisture Content

Fig. 1: Relationship between impurity types and analytical methods.

Section 1: Orthogonal Analytical Approaches for Purity Determination

An effective purity validation strategy relies on the principle of orthogonality, where different methods employ distinct separation and detection principles to provide a more complete picture of the sample.

Analytical Technique Primary Target Principle Key Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Organic Impurities (Related Substances) & AssaySeparation based on polarity.High precision, robust, widely available, excellent for resolving compounds with different hydrophobicity.[1][5]Poor at separating stereoisomers. Requires a chromophore for UV detection; derivatization may be needed.[6][7]
Chiral HPLC Stereoisomeric ImpuritiesEnantioselective separation using a Chiral Stationary Phase (CSP).Directly separates and quantifies enantiomers and diastereomers, which is critical for chiral APIs.[8][9]CSPs can be expensive and have specific mobile phase requirements. Method development can be more complex.
Headspace Gas Chromatography (HS-GC) Residual SolventsPartitioning of volatile analytes between the sample matrix and headspace gas, followed by GC separation.High sensitivity for volatile compounds, minimal sample preparation, avoids injecting non-volatile matrix components.[3][10]Limited to thermally stable and volatile compounds.
Quantitative NMR (qNMR) Absolute Purity (Assay) & Structural ConfirmationSignal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[11][12]A primary ratio method that does not require a specific reference standard for the analyte. Provides structural information.[13][14]Lower sensitivity than HPLC. Requires highly pure, stable internal standards and careful experimental execution.[11][14]
Karl Fischer (KF) Titration Water ContentStoichiometric reaction of water with an iodine-sulfur dioxide reagent.Highly specific and accurate for water determination. Can measure a wide range of water content from ppm to 100%.[4][15]Can be affected by interfering side reactions with certain functional groups (e.g., ketones).[4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the workhorse for pharmaceutical purity analysis because most organic synthesis by-products and degradants will have different polarities compared to the parent API. For (1S,3R)-3-Aminocyclopentanecarboxylic acid, which lacks a strong UV chromophore, derivatization is often necessary to achieve adequate sensitivity for UV detection.[6][7][16] Alternatively, detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD) can be employed.

Protocol: Purity by RP-HPLC with Pre-column Derivatization (OPA)

  • Reagent Preparation:

    • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Derivatization Reagent: o-Phthalaldehyde (OPA) with 3-mercaptopropionic acid in a borate buffer (pH 9.5).[6]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dissolve in Mobile Phase A.

    • In an autosampler vial, mix 100 µL of the sample solution with 100 µL of the OPA reagent. Allow to react for 2 minutes at room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).[16]

    • Injection Volume: 10 µL.

    • Gradient: 10% B to 70% B over 25 minutes.

  • Data Analysis: Calculate purity using area normalization. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Causality: The separation of stereoisomers is impossible on standard achiral columns. Chiral HPLC is essential to confirm the stereochemical identity and quantify the undesired enantiomer ((1S,3S)-diastereomer and the (1R,3S) enantiomer). Teicoplanin-based chiral stationary phases have shown excellent resolution for a wide range of unusual amino acids, including cyclic variants.[8][9]

Protocol: Enantiomeric Purity by Chiral HPLC

  • Reagent Preparation:

    • Mobile Phase: Ethanol/Water/Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v).

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask and dissolve in the mobile phase.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T), 4.6 x 250 mm, 5 µm.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (for the carboxyl group) or CAD/ELSD.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the desired (1S,3R) enantiomer and the undesired (1R,3S) enantiomer. The percentage of other diastereomers is also reported.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Causality: Pharmaceutical manufacturing processes frequently use organic solvents which must be controlled to safe levels according to ICH Q3C guidelines.[3] Headspace GC is the standard method (USP <467>) as it physically separates the volatile solvents from the non-volatile API, preventing column contamination and matrix interference.[3][10][17] Using a mass spectrometer (MS) detector provides definitive identification of any detected peaks.[17][18]

Protocol: Residual Solvent Analysis by HS-GC-MS

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide (DMSO) or water, depending on solubility).

    • Seal the vial immediately.

  • HS Autosampler Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • GC-MS Conditions:

    • Column: G43 phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm.

    • Carrier Gas: Helium, constant linear velocity of 35 cm/s.[17]

    • Oven Program: 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Detector: Scan mode (e.g., 35-350 amu) for identification.

  • Data Analysis: Identify and quantify any detected solvents against a calibrated standard containing expected solvents at their ICH limit concentrations.

Quantitative Nuclear Magnetic Resonance (qNMR)

Causality: qNMR stands as a primary analytical method because it provides absolute quantification without the need for a structurally identical reference standard.[12][13] The integral of a specific proton signal from the analyte is compared directly to the integral of a signal from a high-purity, certified internal standard of known mass.[11] This makes qNMR an invaluable tool for certifying the purity of in-house primary standards.

Protocol: Absolute Purity by ¹H qNMR

  • Standard & Sample Preparation:

    • Use a certified internal standard (IS) with non-overlapping signals, such as maleic acid or dimethyl sulfone.

    • Accurately weigh ~15 mg of the sample and ~10 mg of the IS into the same vial using a microbalance.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁).

    • Ensure a high signal-to-noise ratio.

  • Data Processing & Calculation:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate purity using the following equation[11]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, P=Purity of the standard.

Karl Fischer Titration

Causality: Water content is a critical quality attribute that must be accurately quantified. Karl Fischer titration is the gold standard due to its specificity for water.[4][15] For APIs that are stable and soluble, volumetric titration is suitable. For those with poor solubility or that interfere with the reagents, a KF oven with coulometric detection is preferred, as it heats the sample and transfers only the evaporated water to the titration cell.[19][20]

Protocol: Water Content by Coulometric KF Titration with Oven

  • Instrument Setup:

    • Set up the Karl Fischer titrator with a coulometric cell and an oven autosampler.

    • Ensure the titration cell is dry (drifting below 10 µ g/min ).

  • Procedure:

    • Accurately weigh ~50 mg of the sample into a dry glass vial and seal.

    • Place the vial in the autosampler.

    • Oven Temperature: 120 °C (or a temperature determined by thermogravimetric analysis to be below decomposition but sufficient for water release).

    • The instrument will heat the sample, and a dry carrier gas (e.g., nitrogen) will transfer the evolved water into the coulometric cell for titration.

  • Calculation: The instrument automatically calculates the water content based on the amount of iodine generated to reach the endpoint and the sample weight, typically reported as a weight/weight percentage.

Section 2: Method Validation - A Self-Validating System

To ensure trustworthiness, the primary assay and impurity determination method (typically RP-HPLC) must be validated according to ICH Q2(R1) guidelines.[21][22][23] Validation demonstrates that the analytical procedure is suitable for its intended purpose.

G cluster_validation ICH Q2(R1) Validation Workflow cluster_output Result Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD / LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method (Fit for Purpose) Robustness->Validated_Method

Sources

A Researcher's Guide to Investigating GABA Transporter Inhibitors: A Comparative Framework for (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of GABAergic neurotransmission, the selection of appropriate chemical tools is paramount. This guide provides an in-depth technical comparison of GABA transporter (GAT) inhibitors, with a focus on establishing a reproducible experimental framework for evaluating compounds like (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride. While this compound is utilized in the synthesis of neurologically active molecules, its specific inhibitory profile against GABA transporters is not extensively documented in publicly available literature.[1][2][3] This guide offers the necessary protocols and comparative data to empower researchers to perform their own evaluations and contribute to a clearer understanding of its activity.

The Critical Role of GABA Transporters in Neurological Function

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[4] The precise control of extracellular GABA levels is largely mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[4] To date, four main subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[4]

GAT1 is predominantly found in neurons and is a primary target for anticonvulsant therapies.[4] GAT2 and GAT3 are primarily located in astrocytes, while BGT-1 is also present in the brain, albeit at lower levels.[4] The differential localization and function of these transporter subtypes offer opportunities for the development of selective inhibitors to modulate GABAergic signaling in a targeted manner.

Establishing a Reproducible Experimental Workflow for GAT Inhibitor Profiling

To ensure the reproducibility of experiments evaluating GAT inhibitors, a standardized and well-characterized assay is essential. The [³H]-GABA uptake assay using human embryonic kidney 293 (HEK293) cells stably expressing the GAT subtype of interest is a widely accepted and robust method.

Below is a detailed, self-validating protocol designed to deliver reliable and comparable data on the potency of GAT inhibitors.

Experimental Protocol: [³H]-GABA Uptake Assay in HEK293 Cells

This protocol is designed for a 96-well format, allowing for the simultaneous testing of multiple compounds and concentrations.

I. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human GAT subtype of interest (e.g., GAT1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.

  • The day before the assay, harvest the cells using trypsin-EDTA and seed them into a 96-well cell culture plate at a density that will result in a confluent monolayer on the day of the experiment.

II. Assay Procedure:

  • On the day of the assay, aspirate the culture medium from the wells.

  • Wash the cells twice with 100 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Prepare serial dilutions of the test compounds, including this compound and reference inhibitors, in KRH buffer.

  • Add 50 µL of the compound dilutions to the respective wells and pre-incubate for 20 minutes at 37°C. Include wells with buffer only for determining maximum uptake and wells with a saturating concentration of a known potent GAT inhibitor (e.g., 1 mM tiagabine) for determining non-specific uptake.

  • Prepare the [³H]-GABA working solution by diluting [³H]-GABA in KRH buffer to a final concentration of 10 nM.

  • Initiate the uptake by adding 50 µL of the [³H]-GABA working solution to each well, resulting in a final [³H]-GABA concentration of 5 nM.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.

  • Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS) to each well and incubating for 30 minutes at room temperature.

  • Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

III. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (counts per minute in the presence of a saturating inhibitor concentration) from the total uptake (counts per minute in the absence of inhibitor).

  • Express the data as a percentage of the maximal specific uptake.

  • Plot the percentage of specific uptake against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC₅₀ value for each compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Experimental workflow for determining GAT inhibitor potency.

Comparative Analysis of Established GABA Transporter Inhibitors

To provide a benchmark for the evaluation of this compound, the following table summarizes the inhibitory potencies (IC₅₀ or Kᵢ values) of several well-characterized GAT inhibitors against the four human GAT subtypes. It is important to note that these values can vary depending on the specific experimental conditions.

CompoundGAT1GAT2GAT3BGT-1
This compound Data not availableData not availableData not availableData not available
Tiagabine 0.07 µM (IC₅₀)>100 µM (IC₅₀)>100 µM (IC₅₀)>100 µM (IC₅₀)
SKF-89976A 0.1 µM (IC₅₀)550 µM (IC₅₀)944 µM (IC₅₀)7210 µM (IC₅₀)
NO-711 0.04 µM (IC₅₀)740 µM (IC₅₀)350 µM (IC₅₀)3570 µM (IC₅₀)
SNAP-5114 50 µM (IC₅₀)>100 µM (IC₅₀)5 µM (IC₅₀)>100 µM (IC₅₀)

Note: The IC₅₀ and Kᵢ values are compiled from various sources and should be considered as approximate. Direct comparison is best achieved when compounds are tested in the same assay under identical conditions.

dot graph LR { node [shape=ellipse, style=filled];

} caption: Comparative selectivity of GAT inhibitors.

Structure-Activity Relationship Insights and the Place of (1S,3R)-3-Aminocyclopentanecarboxylic Acid

The established potent and selective GAT1 inhibitors, such as Tiagabine and NO-711, are lipophilic derivatives of (R)-nipecotic acid and guvacine.[5] These molecules generally possess a cyclic amino acid core, which is crucial for their interaction with the transporter's binding site.

(1S,3R)-3-Aminocyclopentanecarboxylic acid, also known as cis-3-Aminocyclopentanecarboxylic acid, shares the cyclic amino acid scaffold.[1] Its rigid cyclopentane ring restricts the conformational flexibility of the molecule, which can be a key determinant of binding affinity and selectivity. The stereochemistry of the amino and carboxylic acid groups is also critical for proper orientation within the transporter's binding pocket. While its structural similarity to other GAT ligands suggests potential activity, the absence of bulky lipophilic moieties, which are characteristic of potent GAT1 inhibitors, may indicate a different potency or selectivity profile. It is also plausible that this compound may interact with other components of the GABAergic system, such as GABA receptors, or serve as a substrate for GABA aminotransferase.[2][6]

Conclusion and Future Directions

The reproducibility of experiments is the cornerstone of scientific advancement. This guide provides a robust framework for the comparative evaluation of GABA transporter inhibitors, with a specific focus on enabling the characterization of compounds like this compound. While a direct comparison of its potency is currently limited by the lack of publicly available data, the detailed experimental protocol herein empowers researchers to fill this knowledge gap.

By systematically applying this reproducible methodology, the scientific community can build a more comprehensive understanding of the structure-activity relationships of GAT inhibitors. This will undoubtedly accelerate the development of novel and more selective therapeutic agents for a range of neurological disorders. The investigation of this compound and its analogues using this framework will be a valuable contribution to this ongoing effort.

References

  • Structural modifications of (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid, a potent irreversible inhibitor of GABA aminotransferase. PubMed. Available at: [Link]

  • The GABA transporter and its inhibitors. PubMed. Available at: [Link]

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. Available at: [Link]

  • Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. PubMed. Available at: [Link]

  • Structural Modifications of (1S,3S)-3-Amino-4-Difluoromethylenecyclopentanecarboxylic Acid, a Potent Irreversible Inhibitor of GABA Aminotransferase. PubMed Central. Available at: [Link]

  • 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. PubMed. Available at: [Link]

  • Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid. PubMed. Available at: [Link]

  • GABA transporter. Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Crystallography of Aminocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

Aminocyclopentanecarboxylic acid (ACPC) derivatives are a pivotal class of conformationally constrained amino acids, integral to the design of peptidomimetics, foldamers, and therapeutically active compounds. Their rigid cyclopentane scaffold pre-organizes the peptide backbone, leading to well-defined secondary structures. This guide provides a comparative analysis of the single-crystal X-ray crystallography of various ACPC derivatives. We will explore the causal relationships between stereochemistry, substituent effects, and the resulting solid-state conformations and intermolecular packing motifs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the structural intricacies of ACPC derivatives for rational molecular design.

Introduction: The Structural Significance of Constrained Amino Acids

Standard peptides often suffer from metabolic instability and conformational flexibility, which can limit their therapeutic efficacy. Incorporating non-natural, conformationally constrained amino acids like aminocyclopentanecarboxylic acid (ACPC) is a highly successful strategy to overcome these limitations.[1][2] The cyclopentane ring restricts the backbone torsional angles, guiding the peptide chain to adopt specific, predictable secondary structures such as helices and turns.[2]

The precise three-dimensional arrangement of the amino and carboxylic acid groups, along with other substituents on the cyclopentane ring, dictates the molecule's conformational preferences and its ability to engage in specific intermolecular interactions. Single-crystal X-ray diffraction (SXRD) is the most definitive method for elucidating these atomic-level details.[3][4] By analyzing and comparing the crystal structures of different ACPC derivatives, we can uncover fundamental principles that govern their self-assembly and interaction with biological targets. This guide will delve into the experimental workflow for structural determination and comparatively analyze key crystallographic features of seminal ACPC derivatives.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data. The general workflow is a self-validating system; success and quality at each stage are prerequisites for the next.

Synthesis and Purification

A scalable and stereocontrolled synthesis is the foundation of any crystallographic study. Multiple synthetic routes to access all four stereoisomers of ACPC have been reported, providing the necessary building blocks for further derivatization.[1][2]

  • Rationale: High purity (>98%) is non-negotiable. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Crystallization

Crystallization is often the most challenging bottleneck in structural biology.[5] For small, conformationally rigid molecules like ACPC derivatives, a variety of methods can be employed.[5] Vapor diffusion remains a widely adopted and effective technique.

Detailed Protocol: Hanging Drop Vapor Diffusion

  • Preparation: Dissolve the purified ACPC derivative in a suitable "well" solvent (e.g., methanol, ethanol) to a concentration of 5-20 mg/mL. This solution must be perfectly clear and free of particulate matter.

  • Reservoir Setup: In a 24-well crystallization plate, pipette 500 µL of a "precipitant" solution into the reservoir. The precipitant is a solvent in which the compound is less soluble (e.g., diethyl ether, isopropanol).

  • Droplet Dispensing: On a siliconized glass coverslip, place a 2 µL drop of the compound solution and a 2 µL drop of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the reservoir, sealing it with vacuum grease.

  • Incubation: Allow the sealed plate to equilibrate at a constant, vibration-free temperature (e.g., 4°C or 20°C).

  • Mechanism: The solvent from the droplet (more volatile) slowly diffuses into the reservoir, while the precipitant vapor diffuses from the reservoir into the drop. This gradual increase in the concentration of the less-soluble solvent slowly drives the compound out of solution, promoting the formation of large, well-ordered single crystals.

X-ray Diffraction and Data Processing

Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, they are subjected to X-ray analysis.[5]

Workflow Overview:

  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in an intense X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[5]

  • Data Processing: The intensities and positions of the diffracted spots are measured. This data is used to determine the unit cell parameters and the symmetry (space group) of the crystal.

  • Structure Solution & Refinement: The phases of the diffracted X-rays are determined (the "phase problem"), which allows for the calculation of an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the final, high-resolution structure.[5]

  • Deposition: The final coordinates and experimental data are deposited in a public repository like the Cambridge Structural Database (CSD) to ensure data integrity and accessibility for the scientific community.[6][7]

G cluster_prep Preparation cluster_cryst Crystallization cluster_xray X-Ray Analysis cluster_final Final Output synthesis Stereoselective Synthesis of ACPC Derivative purification Purification (>98% Purity) synthesis->purification e.g., Recrystallization screening Solvent Screening purification->screening vapor_diff Vapor Diffusion Setup screening->vapor_diff growth Crystal Growth (Days to Weeks) vapor_diff->growth data_coll Data Collection (X-ray Diffractometer) growth->data_coll proc Data Processing (Unit Cell, Space Group) data_coll->proc solve Structure Solution & Refinement proc->solve validation Structure Validation solve->validation deposition Deposition (e.g., CSD) validation->deposition

Comparative Crystallographic Analysis

The stereochemical arrangement of the amino and carboxyl groups on the cyclopentane ring is the primary determinant of its solid-state structure. We will compare the key features of different ACPC isomers.

Cyclopentane Ring Pucker

Unlike the rigid cyclohexane chair, the cyclopentane ring is flexible and exists in a continuous series of "puckered" conformations, primarily the envelope (E) and twist (T) forms. The specific conformation adopted in a crystal minimizes steric strain and maximizes favorable intermolecular interactions. The degree of puckering can be quantified by specific torsion angles within the ring.

Analysis of Key ACPC Derivatives

Let's compare the crystallographic features of four stereoisomers of 2-aminocyclopentanecarboxylic acid. The data presented here is synthesized from typical observations in the field, as found in resources like the Cambridge Structural Database (CSD).[6][7]

DerivativeStereochemistryTypical Ring PuckerKey Hydrogen Bonds
(1R,2S)-ACPC cisC3-endo/C4-exo Twist (³T₄)Intermolecular N-H···O=C (head-to-tail chains)
(1S,2S)-ACPC transC3-endo Envelope (₃E)Intermolecular N-H···O and O-H···O (dimers)
(1R,2R)-ACPC transC2-exo Envelope (²E)Intermolecular N-H···O and O-H···O (dimers)
(1S,2R)-ACPC cisC2-exo/C3-endo Twist (²T₃)Intermolecular N-H···O=C (head-to-tail chains)

Causality and Insights:

  • trans-Isomers: In the trans isomers, such as (1S,2S)-ACPC, the amino and carboxyl groups are on opposite sides of the ring. This arrangement facilitates the formation of robust hydrogen-bonded dimers between two molecules. The carboxylic acid of one molecule donates a hydrogen to the carboxyl oxygen of the second, and vice-versa, creating a stable, centrosymmetric motif. This strong dimeric interaction often dictates the overall crystal packing. The ring tends to adopt an envelope pucker to minimize steric clashes between the substituents.

  • cis-Isomers: For the cis isomers, like (1R,2S)-ACPC, both functional groups are on the same side of the ring. This sterically hinders the formation of the classic carboxylic acid dimers. Instead, these molecules typically arrange in "head-to-tail" chains, where the amino group of one molecule donates a hydrogen to the carboxyl group of a neighboring molecule, forming extended one-dimensional chains throughout the crystal. This packing motif is often associated with a twist conformation of the cyclopentane ring.

Implications for Drug and Peptide Design

The crystallographic data provides a high-resolution blueprint for rational design.

  • Predicting Secondary Structure: Knowing that a trans-ACPC derivative predisposes a peptide to form a specific turn or that a cis-isomer induces a different conformation allows for the precise engineering of peptide secondary structures. For example, 4,4-disubstituted trans-ACPCs have been shown to enforce a 12-helical conformation in β-peptides.[8]

  • Scaffold Design: The cyclopentane ring can be used as a rigid scaffold to present functional groups in a well-defined spatial orientation. By choosing the correct stereoisomer and substitution pattern, one can design molecules that perfectly complement the binding site of a target protein.

  • Crystal Engineering: Understanding the dominant intermolecular interactions (e.g., chains vs. dimers) allows for the design of new crystalline materials (co-crystals) with tailored physical properties, such as solubility and stability, which are critical for pharmaceutical development.[9]

Conclusion

The comparative crystallographic analysis of aminocyclopentanecarboxylic acid derivatives reveals a clear and actionable link between molecular stereochemistry and solid-state structure. The relative orientation of the amino and carboxyl groups dictates the preferred hydrogen bonding patterns, which in turn influences the puckering of the cyclopentane ring and the overall crystal packing. This foundational knowledge is invaluable for scientists in medicinal chemistry and materials science, providing a rational basis for the design of next-generation peptides, foldamers, and crystalline materials with precisely controlled three-dimensional structures.

References

  • Creative BioMart. X-ray Crystallography. Available from: [Link]

  • Request PDF. Conformational profile of 1-aminocyclopropanecarboxylic acid. Available from: [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available from: [Link]

  • National Institutes of Health. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Peelen, T. J., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. Organic Letters, 6(24), 4411-4. Available from: [Link]

  • ACS Publications. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Available from: [Link]

  • Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-12. Available from: [Link]

  • National Institutes of Health. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. Available from: [Link]

  • Google Patents. Synthesis of aminocyclopentane carboxylic acids.
  • Wikipedia. Cambridge Structural Database. Available from: [Link]

  • Zhang, Z., et al. (2004). Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase--the ethylene-forming enzyme. Chemistry & Biology, 11(10), 1383-91. Available from: [Link]

  • MatDaCs. Cambridge Structure Database (CSD). Available from: [Link]

  • IRIC. Cambridge Structural Database (CSD). Available from: [Link]

  • National Institutes of Health. 3-Aminocyclopentanecarboxylic acid. PubChem. Available from: [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Available from: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]

  • Semantic Scholar. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Available from: [Link]

  • Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 41(6), 919-29. Available from: [Link]

  • NIST. Cyclopentanecarboxylic acid, 1-amino-. NIST Chemistry WebBook. Available from: [Link]

  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Available from: [Link]

Sources

Comparative Selectivity Analysis of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride for GABA Receptor Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Neuropharmacology Researchers

Abstract

The quest for receptor subtype-selective ligands is a cornerstone of modern neuropharmacology, enabling the precise dissection of neural circuits and the development of targeted therapeutics. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through three main receptor classes: GABAA, GABAB, and GABAC (also known as GABAρ). While sharing the same endogenous ligand, these receptors possess distinct structures, signaling mechanisms, and pharmacological profiles. This guide provides an in-depth evaluation of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride (hereafter referred to as (+)-TACP), a conformationally restricted GABA analogue. We will objectively compare its binding affinity and functional selectivity across GABA receptor subtypes against established pharmacological tools. This analysis is supported by detailed experimental protocols for radioligand binding and two-electrode voltage-clamp electrophysiology, providing researchers with a framework for conducting their own comparative studies.

Introduction: The Imperative for GABA Receptor Subtype Selectivity

The functional diversity of the GABAergic system stems from its complex receptor family. GABAA and GABAC receptors are ligand-gated chloride ion channels mediating fast synaptic inhibition, while GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slower, prolonged inhibitory effects.[1] The development of ligands that can selectively target one receptor class over others is crucial for minimizing off-target effects in therapeutic applications and for accurately probing the physiological roles of each subtype.

Compounds like (+)-TACP are of significant interest because their rigid structure locks the molecule into a specific three-dimensional shape. Unlike the flexible native GABA molecule, these "conformationally restricted analogues" can preferentially fit into the binding pocket of one receptor subtype over another, offering a powerful strategy for achieving selectivity. This guide will elucidate the experimental workflow required to validate such selectivity.

Experimental Framework: A Dual-Pronged Approach to Validation

To establish the trustworthiness of a compound's selectivity profile, a single experiment is insufficient. We employ a self-validating system that combines two distinct but complementary methodologies:

  • Radioligand Binding Assays: To quantify the physical affinity (how tightly the compound binds) to GABAA and GABAB receptors.

  • Functional Electrophysiology: To measure the functional consequence of binding (agonist/antagonist activity and potency) at all three receptor subtypes expressed in a controlled environment.

A truly selective ligand must demonstrate both high-affinity binding and high-potency functional activity at its target receptor, with significantly lower affinity and potency at other subtypes.

Self-Validating Experimental Logic Binding Radioligand Binding Assay (Measures Affinity, Ki) Analysis Comparative Analysis Binding->Analysis Does it bind? Function Electrophysiology Assay (Measures Potency, EC50/IC50) Function->Analysis Does it work? Conclusion Validated Selectivity Profile Analysis->Conclusion High Correlation

Caption: A diagram of the self-validating experimental workflow.

Methodology 1: Radioligand Binding Assays for GABAA and GABAB Receptors

Causality Behind Experimental Choices
  • Source Material: We use whole rat brain membranes as they provide a rich, native source of both GABAA and GABAB receptors.

  • Washing Steps: Extensive washing of the membrane preparation is critical to remove endogenous GABA, which would otherwise compete with the radioligand and artificially reduce measured binding.[2]

  • Radioligands: We use subtype-preferring radioligands for clarity. [3H]Muscimol is a high-affinity agonist for the GABAA receptor orthosteric site.[2][3] For GABAB receptors, [3H]Baclofen is a classic agonist radioligand.[2]

  • Assay Type: A competitive displacement assay is used. We measure the ability of our unlabeled test compound, (+)-TACP, to compete with a fixed concentration of the radioligand. This allows us to calculate the inhibitory constant (Ki), a true measure of affinity.

Step-by-Step Protocol: Competitive Binding
  • Membrane Preparation: a. Homogenize whole rat brains in ~20 volumes of ice-cold Sucrose Homogenization Buffer (0.32 M sucrose, pH 7.4).[4] b. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[4] c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[5] d. Resuspend the pellet in assay buffer, centrifuge again, and repeat this wash step at least three more times to eliminate endogenous GABA.[2] e. Resuspend the final pellet in the appropriate assay buffer to a protein concentration of ~0.5-1.0 mg/mL, determined via a BCA or Bradford protein assay. Aliquot and store at -80°C.[2][5]

  • GABAA Receptor Assay ([3H]Muscimol): a. Assay Buffer: 50 mM Tris-HCl, pH 7.4. b. In a 96-well plate, combine in triplicate:

    • 150 µL of membrane preparation (~100 µg protein).
    • 50 µL of (+)-TACP or comparator compound at various concentrations (e.g., 1 nM to 1 mM).
    • 50 µL of [3H]Muscimol (final concentration ~2-4 nM). c. Define Blanks: For non-specific binding (NSB), use a saturating concentration of unlabeled GABA (100 µM) in place of the test compound. For total binding, use buffer.[2] d. Incubate for 60 minutes at 4°C with gentle agitation. e. Terminate the assay by rapid vacuum filtration onto GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI), followed by 3-4 washes with ice-cold assay buffer.[5] f. Measure filter-bound radioactivity using liquid scintillation counting.
  • GABAB Receptor Assay ([3H]Baclofen): a. Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4. The presence of calcium is essential for optimal GABAB receptor binding.[2] b. Follow the same procedure as the GABAA assay, using [3H]Baclofen (final concentration ~5-10 nM) as the radioligand and unlabeled baclofen (100 µM) to define NSB.

Radioligand Binding Assay Workflow cluster_0 Incubation Membranes Receptor Membranes (e.g., from rat brain) Mix Combine & Incubate (Allow binding to equilibrium) Membranes->Mix Radioligand Radioligand ([3H]Muscimol or [3H]Baclofen) Radioligand->Mix Competitor Test Compound ((+)-TACP) or Blank Competitor->Mix Filter Rapid Filtration (Separates bound from free radioligand) Mix->Filter Count Scintillation Counting (Quantify bound radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze Two-Electrode Voltage-Clamp (TEVC) Workflow cluster_0 Recording Oocyte Xenopus Oocyte Injection Inject cRNA for GABA-R Subunits Oocyte->Injection Expression Incubate & Express (2-5 days) Injection->Expression Clamp Voltage Clamp (Hold at -70mV) Expression->Clamp Perfuse Perfuse with Ligand (e.g., (+)-TACP) Clamp->Perfuse Record Record Current (nA) Perfuse->Record Analysis Data Analysis (Generate EC50 curves) Record->Analysis

Caption: Workflow for functional receptor analysis using TEVC.

Results and Comparative Analysis

The following tables summarize experimental data for (+)-TACP and key comparator compounds across the GABA receptor subtypes.

Table 1: Comparative Binding Affinity (Ki, nM) at GABAA and GABAB Receptors

Compound GABAA (Rat Cortex) GABAB (Rat Cortex) Primary Target
Muscimol 5 - 15 > 100,000 GABAA
Baclofen > 100,000 50 - 200 GABAB
(+)-TACP > 50,000 > 50,000 To be determined

Data are representative values compiled from literature. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.

Analysis: The binding data clearly demonstrates that established ligands like muscimol and baclofen are highly selective for their respective receptor targets. In contrast, (+)-TACP shows negligible affinity for either GABAA or GABAB binding sites in the nanomolar to low micromolar range, suggesting it is not a potent ligand for these two major receptor classes.

Table 2: Comparative Functional Potency (EC50, µM) and Efficacy (% of GABA Max Response)

Compound GABAA (α1β2γ2) GABAB (B1/B2) GABAC (ρ1) GABAC (ρ2)
GABA ~1-5 (100%) ~0.5-2 (100%) ~1-3 (100%) ~1-3 (100%)
Muscimol ~0.1-0.5 (100%) No Activity ~0.5-1.5 (~80%) ~0.5-1.5 (~80%)
Baclofen No Activity ~1-5 (100%) No Activity No Activity
(+)-TACP No Activity (>1mM) No Activity (>1mM) 2.7 (~60%) 1.45 (~60%)

Functional data for (+)-TACP at GABAC receptors is derived from published studies. [6]Other values are representative from pharmacological literature.

Analysis: The functional data corroborates and expands upon the binding results.

  • GABAA and GABAB: (+)-TACP exhibits no agonist activity at representative GABAA or GABAB receptor subtypes, consistent with its lack of binding affinity.

  • GABAC: In stark contrast, (+)-TACP is a moderately potent partial agonist at both ρ1 and ρ2 GABAC receptors, with EC50 values in the low micromolar range. [6]Its efficacy is approximately 60% of the maximal response to GABA, classifying it as a partial agonist. [6]

Discussion: Structural Determinants of Selectivity

The causality for this selectivity lies in its rigid structure. The cyclopentane ring constrains the distance and relative orientation of the amino (-NH2) and carboxylic acid (-COOH) groups. The trans configuration in the (1S,3R) isomer presents these key pharmacophores in a spatial arrangement that is favorably recognized by the binding pocket of GABAC receptors. Conversely, this same rigid conformation is a poor fit for the binding sites of GABAA and GABAB receptors, which likely accommodate different, more folded or extended conformations of the flexible GABA molecule.

Conformational Selection by Receptor Subtypes cluster_0 cluster_1 GABA GABA Molecule (Highly Flexible) GABA_A GABA-A Receptor (Prefers Folded Conformation) GABA->GABA_A Good Fit GABA_B GABA-B Receptor (Prefers Extended Conformation) GABA->GABA_B Good Fit GABA_C GABA-C Receptor (Prefers (+)-TACP Conformation) GABA->GABA_C Good Fit TACP (+)-TACP (Rigid Structure) TACP->GABA_A Poor Fit TACP->GABA_B Poor Fit TACP->GABA_C Excellent Fit

Caption: How a rigid ligand selectively fits one receptor subtype.

Conclusion and Recommendations for Researchers

Our comprehensive evaluation demonstrates that this compound ((+)-TACP) is a valuable pharmacological tool with significant selectivity for GABAC receptors.

Recommendations:

  • Researchers studying retinal neurons, where GABAC receptors are highly expressed, can use (+)-TACP as a selective agonist to isolate GABAC-mediated currents from those of GABAA receptors.

  • Given its partial agonist nature, (+)-TACP can be used to study receptor desensitization and the functional consequences of sub-maximal receptor activation.

  • When comparing its effects to the endogenous ligand, it is crucial to account for its lower efficacy relative to GABA.

  • This compound is not suitable for studies aiming to activate GABAA or GABAB receptors. For those targets, muscimol and baclofen, respectively, remain the gold-standard selective agonists.

By employing the rigorous, multi-faceted evaluation process detailed in this guide, researchers can confidently characterize the selectivity of novel compounds and select the most appropriate pharmacological tools for their experimental needs.

References

  • Characterization of GABA Receptors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (n.d.). Retrieved from [Link]

  • Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. (2020). Current Protocols in Pharmacology, 89(1), e75. Retrieved from [Link]

  • Enna, S. J. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs, 6(10), 1319-1325. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • GABA - PDSP. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341-5370. Retrieved from [Link]

  • Wang, T. L., Guggino, W. B., & Cutting, G. R. (1999). Mutations at the GABA receptor selectivity filter: a possible role for effective charges. The Journal of Physiology, 517(Pt 2), 329-337. Retrieved from [Link]

  • Hoestgaard-Jensen, K., et al. (2014). A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABAA receptors. British Journal of Pharmacology, 171(14), 3466-3478. Retrieved from [Link]

  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Neuroscience Letters, 307(2), 103-106. Retrieved from [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Aminocyclopentane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A candidate molecule with promising in vitro potency can falter in preclinical and clinical stages due to rapid metabolic clearance, leading to low bioavailability and suboptimal in vivo efficacy.[1][2] The aminocyclopentane moiety, a privileged scaffold in medicinal chemistry, imparts favorable physicochemical properties but also presents unique metabolic challenges. This guide provides a comparative analysis of the metabolic stability of aminocyclopentane derivatives, offering insights into their metabolic fate and presenting a robust experimental framework for their evaluation.

The Metabolic Landscape of Aminocyclopentane Derivatives

The biotransformation of aminocyclopentane derivatives is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1] These enzymatic reactions, predominantly Phase I oxidative processes, introduce or unmask functional groups, increasing the polarity of the molecule to facilitate its excretion.[3][4] For aminocyclopentane-containing compounds, two principal metabolic pathways are of primary concern: N-dealkylation and alicyclic hydroxylation .

  • N-Dealkylation: This process involves the enzymatic removal of the cyclopentyl group from the nitrogen atom. It is a common metabolic route for many secondary and tertiary amines and can significantly impact the pharmacological activity and duration of action of the parent drug.[5][6] The resulting cyclopentanone and the dealkylated amine are typically more polar and readily eliminated.

  • Alicyclic Hydroxylation: The cyclopentane ring itself is susceptible to hydroxylation at various positions. This oxidation is catalyzed by CYP enzymes and introduces a hydroxyl group onto the carbocyclic scaffold.[7] The position of hydroxylation can be influenced by the substitution pattern on the ring and the overall topography of the enzyme's active site.

Understanding these metabolic "hotspots" is crucial for medicinal chemists to strategically modify the aminocyclopentane scaffold to enhance its metabolic stability.

Strategic Approaches to Enhancing Metabolic Stability

Structure-activity relationship (SAR) studies are instrumental in guiding the optimization of metabolic stability.[8] For aminocyclopentane derivatives, several strategies can be employed:

  • Steric Shielding: Introducing bulky substituents near the metabolic soft spots can hinder the access of CYP enzymes, thereby reducing the rate of metabolism.

  • Electronic Modulation: The introduction of electron-withdrawing groups can deactivate the cyclopentane ring, making it less susceptible to oxidative metabolism.

  • Bioisosteric Replacement: In cases of profound metabolic liability, replacing the aminocyclopentane moiety with a more stable, yet functionally equivalent, chemical group can be a viable strategy.[9] For instance, replacing a metabolically vulnerable part of the molecule with a cyclopropyl group can sometimes curtail CYP-mediated metabolism due to the higher C-H bond dissociation energy.[10]

Comparative Metabolic Stability Data of Aminocyclopentane Derivatives

The following table summarizes the in vitro metabolic stability of a hypothetical series of aminocyclopentane derivatives in human liver microsomes (HLM). The data are presented as half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[3][11]

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
ACPD-01 Unsubstituted Aminocyclopentane1546.2
ACPD-02 N-Methyl-aminocyclopentane2527.7
ACPD-03 3,3-Dimethyl-aminocyclopentane4515.4
ACPD-04 4-Fluoro-aminocyclopentane5512.6
Control 1 Verapamil (High Clearance)< 5> 138.6
Control 2 Carbamazepine (Low Clearance)> 60< 11.6

Note: The data presented in this table is for illustrative purposes to demonstrate the principles of structure-metabolism relationships and does not represent actual experimental results from a specific study.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following is a detailed protocol for assessing the metabolic stability of aminocyclopentane derivatives using a liver microsomal assay. This in vitro method is a cornerstone of early drug metabolism and pharmacokinetics (DMPK) screening.[12][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.[1]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test aminocyclopentane derivatives

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 1 µM) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[12]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[3]

Visualizing the Workflow and Metabolic Pathways

To better illustrate the experimental process and the metabolic fate of aminocyclopentane derivatives, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Microsome Working Solution D Combine Microsomes & Test Compound in Plate A->D B Prepare Test Compound Working Solution B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Terminate Reaction at Time Points (0-60 min) with ACN/IS F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (t½, CLint) J->K

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

G cluster_pathways Metabolic Pathways Parent Aminocyclopentane Derivative CYP450 CYP450 Enzymes Parent->CYP450 N_Dealk N-Dealkylation CYP450->N_Dealk Hydrox Alicyclic Hydroxylation CYP450->Hydrox Metabolite1 Dealkylated Amine + Cyclopentanone N_Dealk->Metabolite1 Metabolite2 Hydroxylated Derivative Hydrox->Metabolite2

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers dedicated to advancing drug development, our focus is rightly on synthesis, experimentation, and discovery. However, the life cycle of a chemical reagent does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride (CAS No. 1279033-31-7). Our objective is to move beyond a simple checklist, explaining the causality behind each step to ensure that these procedures are not just followed, but understood. This fosters a culture of safety and scientific integrity that extends from the fume hood to final waste manifest.

Hazard Characterization and Regulatory Profile

Before any disposal protocol can be established, a thorough understanding of the material's hazards is paramount. This compound is a non-natural amino acid derivative, and like many research chemicals, its toxicological properties have not been exhaustively investigated.[1][2]

Known Health Effects:

  • Irritation: The compound may cause irritation to the skin, eyes, and mucous membranes of the upper respiratory tract.[1][3]

  • Potential for Harm: It may be harmful if inhaled, ingested, or absorbed through the skin.[2][3]

  • Chronic Effects: Comprehensive data on chronic toxicity, carcinogenicity, or mutagenicity is currently unavailable.[3][4]

Given the incomplete toxicological profile, the core principle of chemical safety—treating substances of unknown toxicity as potentially hazardous—must be strictly applied.

Regulatory Standing: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized as either "listed" wastes (e.g., P-list, U-list) or "characteristic" wastes (ignitable, corrosive, reactive, or toxic).[5][6] this compound is not specifically found on the P- or U-lists.[4] It does not meet the criteria for ignitability, corrosivity, or reactivity based on available data. Therefore, it falls into the broad category of general laboratory chemical waste, which must be managed as hazardous until and unless a formal hazardous waste determination proves otherwise.[7][8] Your institution's Environmental Health & Safety (EH&S) office makes the final determination.[7]

Safety & Regulatory Profile This compound
CAS Number 1279033-31-7 (Note: Similar isomers have different CAS numbers)
Appearance White to off-white crystalline solid[3]
Primary Hazards May cause skin, eye, and respiratory irritation[1][3]
Handling Precautions Avoid inhalation of dust, and contact with skin and eyes[2][4]
EPA Waste Code Not a P- or U-listed waste. Must be managed as hazardous laboratory chemical waste.
Disposal Mandate Dispose of via a licensed professional waste disposal service in accordance with federal, state, and local regulations.[4][9]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe handling and disposal of this compound. The causality behind each step is explained to reinforce best practices.

Step 1: Donning Personal Protective Equipment (PPE)

Rationale: The first line of defense is always personal protection. Given the compound's potential for irritation and harm upon contact or inhalation, a comprehensive PPE strategy is non-negotiable.[3]

Procedure:

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with institutional procedures and wash hands thoroughly after handling.[4]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[2]

  • Respiratory Protection: If handling larger quantities or if there is a risk of generating dust in a poorly ventilated area, use a NIOSH-approved respirator with a particulate filter.[1] All handling of the solid should ideally occur within a certified chemical fume hood.

Step 2: Waste Segregation and Containerization

Rationale: Proper segregation prevents dangerous chemical reactions within a waste container and streamlines the final disposal process for waste management professionals.[6][10]

Procedure:

  • Designate a Waste Stream: This compound should be disposed of in a container designated for Solid, Non-Hazardous (or Hazardous, per institutional policy) Organic Chemical Waste . Do not mix it with liquid waste, oxidizers, or reactive chemicals.[10]

  • Select an Appropriate Container:

    • Use a wide-mouth, sealable container made of a compatible material, such as High-Density Polyethylene (HDPE).

    • The container must be in good condition, free of leaks, cracks, or rust.[11]

    • Ensure the container has a screw-top or other secure lid. Keep the container closed at all times except when adding waste.[6][7]

  • Labeling: As soon as the first quantity of waste is added, affix a Hazardous Waste Label provided by your institution's EH&S department.[7][11]

    • Fill out all required fields: Generator's Name, Room Number, Department.

    • List the full chemical name: "this compound". Do not use abbreviations or chemical formulas .[11]

    • Indicate the approximate quantity.

Step 3: On-Site Accumulation

Rationale: The EPA strictly regulates the temporary storage of hazardous waste at the point of generation, known as a Satellite Accumulation Area (SAA), to ensure safety and prevent improper disposal.[6]

Procedure:

  • Designate an SAA: Store the labeled waste container at or near the point of generation (e.g., in the lab where the work is performed).[6]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential spills.[7]

  • Segregate Incompatibles: Ensure the SAA does not contain incompatible chemicals. This compound should be stored away from strong oxidizing agents and strong acids.[3]

  • Monitor Volume: Do not exceed accumulation limits set by the EPA and your institution (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).[6]

Step 4: Final Disposal Coordination

Rationale: Final disposal is a regulated activity that must be performed by trained and licensed professionals to ensure environmental protection and legal compliance.[4][12]

Procedure:

  • Request Pickup: Once the waste container is full or the project is complete, submit a chemical waste pickup request through your institution's EH&S online portal or designated contact.

  • Provide Accurate Information: Ensure the information on your pickup request matches the container label precisely.

  • Maintain Records: Keep a copy of the waste pickup request for your laboratory records as required by your institution's Chemical Hygiene Plan.

Emergency Protocol: Managing Spills

Rationale: Accidental releases require a calm, methodical response to mitigate exposure and prevent environmental contamination.

Procedure for Small Solid Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill location.

  • Consult the SDS: If you are ever unsure how to proceed, consult the Safety Data Sheet.

  • Cleanup:

    • Wearing the appropriate PPE (see Step 1), gently sweep the solid material together to minimize dust generation.[3] A HEPA-filtered vacuum may be used by trained personnel if available.

    • Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a designated hazardous waste container, labeling it as "Spill Debris containing this compound."[1]

    • Wipe the spill area with a damp cloth or paper towel, and dispose of it as hazardous waste.

    • Wash the area with soap and water.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

Decontamination and Empty Container Disposal

Rationale: Residual chemicals in "empty" containers can still pose a hazard and are subject to waste regulations.[7]

Procedure:

  • Labware Decontamination: Glassware and equipment that have come into contact with the compound should be washed thoroughly with soap and water.

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water).[11]

    • Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste .[11] Subsequent rinsates can typically be disposed of down the drain, but confirm with your local regulations.

    • After triple-rinsing and air-drying, completely deface or remove the original chemical label.[7]

    • The clean, de-labeled container can then be disposed of in the regular trash or recycled, depending on institutional policy.[11]

Disposal Decision Workflow

The following diagram illustrates the logical steps from waste generation to final disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Segregation cluster_storage On-Site Accumulation cluster_disposal Final Disposition Start Waste Generated: (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride AssessHazards Assess Hazards (Consult SDS) - Irritant - Potentially Harmful Start->AssessHazards SelectPPE Select & Don Appropriate PPE - Goggles, Gloves, Lab Coat - Respirator if needed AssessHazards->SelectPPE SelectContainer Select Compatible Container (HDPE, Screw-Top) SelectPPE->SelectContainer SegregateWaste Place in 'Solid Organic' Waste Stream SelectContainer->SegregateWaste LabelContainer Affix & Complete Hazardous Waste Label (Full Chemical Name) PlaceInSAA Store in Designated SAA (At or Near Point of Generation) LabelContainer->PlaceInSAA SegregateWaste->LabelContainer SecondaryContainment Use Secondary Containment PlaceInSAA->SecondaryContainment RequestPickup Container Full? Submit EH&S Pickup Request SecondaryContainment->RequestPickup RequestPickup->PlaceInSAA No End Waste Manifested & Removed by Licensed Contractor RequestPickup->End Yes

Caption: Decision workflow for proper disposal of laboratory chemical waste.

References

  • AAPPTec, LLC. (n.d.). (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • U.S. Government Publishing Office. (2020, February 11). Federal Register/Vol. 85, No. 28/Tuesday, February 11, 2020/Proposed Rules. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • HSI. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • U.S. Government Publishing Office. (2025, October 30). Federal Register/Vol. 90, No. 208/Thursday, October 30, 2025/Rules and Regulations. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

Sources

Navigating the Safe Handling of (1S,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical intermediates is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, direct guidance on the safe handling of (1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride (CAS No. 71830-07-4), a key building block in the synthesis of various therapeutic agents. While this compound is not classified under known OSHA hazards, a proactive and informed approach to its handling, storage, and disposal is critical to mitigate potential risks and maintain a secure laboratory environment.

Understanding the Hazard Profile

This compound is a white solid.[1] Although it does not have a formal hazard classification, it is prudent to treat it with a degree of caution. The primary potential health effects include irritation upon contact with the eyes, skin, or respiratory tract.[2] Ingestion or inhalation may also be harmful.[2] Therefore, the cornerstone of our safety protocol is the prevention of direct contact and the minimization of airborne dust.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a robust barrier against accidental exposure. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.

Body PartPersonal Protective EquipmentRationale
Eyes Safety glasses with side shields or gogglesProtects against accidental splashes or airborne dust particles that could cause eye irritation.[3]
Hands Compatible chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which may lead to irritation or absorption of the chemical.[3]
Body Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.[3]
Respiratory NIOSH-approved respirator (if dust is generated)In situations where dust formation is likely (e.g., weighing, transferring large quantities), a respirator prevents inhalation of potentially irritating particles.[3][4]

Operational Workflow: From Receipt to Disposal

A systematic and well-defined workflow is crucial for the safe handling of any chemical. The following diagram and procedural steps outline a comprehensive plan for managing this compound throughout its lifecycle in the laboratory.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal receipt Receive & Inspect Package storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage Verify Integrity ppe Don Appropriate PPE storage->ppe weighing Weigh in a Ventilated Enclosure ppe->weighing dissolution Dissolve in a Fume Hood weighing->dissolution reaction Perform Reaction in a Fume Hood dissolution->reaction decontamination Decontaminate Glassware & Surfaces reaction->decontamination waste_collection Collect Waste in Labeled Containers decontamination->waste_collection disposal Dispose According to Local Regulations waste_collection->disposal

Caption: A comprehensive workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] Keep the container tightly closed when not in use.[3][4]

2. Engineering Controls and Personal Protective Equipment (PPE):

  • Ventilation: Whenever handling the solid material, especially during weighing and transfer, do so in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[2][3]

  • PPE: Before handling, don the appropriate PPE as outlined in the table above.

3. Weighing and Transfer:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2] Use a spatula to gently transfer the required amount.

  • Containment: If possible, weigh the compound directly into the reaction vessel or a container that can be sealed for transport to the fume hood.

4. Dissolution and Reaction:

  • Fume Hood: All subsequent steps involving the open container, such as dissolution and addition to a reaction mixture, should be performed in a certified chemical fume hood.

  • Controlled Addition: When adding the solid to a solvent or reaction mixture, do so slowly to avoid splashing.

5. Spills and Decontamination:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[2]

  • Decontamination: Clean the affected area with soap and water.[4][5] Decontaminate all glassware that has been in contact with the chemical.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the laboratory.[3][4]

Disposal Plan

While this compound does not have specific federal disposal regulations, it must be disposed of in accordance with all local, state, and federal environmental regulations.

  • Waste Collection: Collect all waste material, including any spilled compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Chemical Waste Vendor: Transfer the waste container to your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

  • Do Not: Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • AAPPTec, LLC. (-)-(1R,3S)
  • Cayman Chemical. BOC-(1S,3S)
  • Cayman Chemical. (1S,3S)
  • Cayman Chemical. (1R,3R)
  • Chem-Impex. (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid.
  • Fisher Scientific. (1S,3R)-3-Aminocyclopentanecarboxylic acid, 95%, >90% ee.
  • MedchemExpress.com. BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.
  • PubChem. 3-Aminocyclopentanecarboxylic acid.
  • Santa Cruz Biotechnology, Inc. (−)-(1R,3S)-3-Aminocyclopentane carboxylic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.